molecular formula C6H13NO B1330393 N,N-Dimethylbutyramide CAS No. 760-79-2

N,N-Dimethylbutyramide

Cat. No.: B1330393
CAS No.: 760-79-2
M. Wt: 115.17 g/mol
InChI Key: VIJUZNJJLALGNJ-UHFFFAOYSA-N
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Description

N,N-Dimethylbutyramide is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5-6(8)7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJUZNJJLALGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061081
Record name Butanamide, N,N-dimethyl-
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Molecular Weight

115.17 g/mol
Source PubChem
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CAS No.

760-79-2
Record name N,N-Dimethylbutanamide
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Record name Butanamide, N,N-dimethyl-
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Record name N,N-Dimethylbutyramide
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Record name Butanamide, N,N-dimethyl-
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Record name Butanamide, N,N-dimethyl-
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Foundational & Exploratory

N,N-Dimethylbutyramide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethylbutyramide: Properties, Structure, and Applications

Abstract

This compound (DMBA) is a tertiary amide that serves as a pivotal building block and versatile intermediate in the realms of organic synthesis and pharmaceutical development. Its unique combination of moderate polarity, aprotic nature, and solvency has established it as a compound of significant interest. This guide provides a comprehensive technical overview of this compound, delving into its core chemical and physical properties, molecular structure, spectroscopic signature, and established applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental data with practical insights, offering a detailed protocol for its synthesis and characterization to ensure both reproducibility and high-purity outcomes.

Chemical Identity and Molecular Structure

This compound is systematically known as N,N-dimethylbutanamide.[1][2][3][4] It belongs to the class of carboxamide compounds. The structure features a butyryl group (a four-carbon acyl chain) bonded to the nitrogen atom of a dimethylamine moiety.[5] This tertiary amide structure is notable for its lack of an N-H bond, which prevents it from acting as a hydrogen bond donor, a key factor influencing its physical properties and reactivity.

The core identifiers for this compound are summarized below:

IdentifierValue
CAS Number 760-79-2[1][2][3][6]
Molecular Formula C₆H₁₃NO[1][2][3]
Molecular Weight 115.17 g/mol [1][4]
IUPAC Name N,N-dimethylbutanamide[3][4]
Synonyms DMBA, N,N-Dimethylbutanamide, Butyramide, N,N-dimethyl-[1][2][4][7]
InChIKey VIJUZNJJLALGNJ-UHFFFAOYSA-N[1][2][3]
SMILES CCCC(=O)N(C)C[3][4][6]

The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl pi-system, imparts a rigid, planar geometry to the O=C-N core. The two methyl groups on the nitrogen and the propyl group on the carbonyl carbon are arranged around this core.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of DMBA are critical for its application as a solvent, reagent, and for designing purification and extraction protocols. It presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[3][8] Its high solubility in water is a key feature, stemming from the polar amide group's ability to act as a hydrogen bond acceptor.[6][8]

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[3][8]
Melting Point -40 °C[9]
Boiling Point 186 °C (at 760 mmHg)[7][9]
80 - 82 °C (at 15 mmHg)[9][10]
Density ~0.872 - 0.906 g/cm³ (at 25 °C)[7][9]
Water Solubility 110 g/L (at 25 °C)[6][9][11]
Refractive Index ~1.4405 - 1.4445 (at 20 °C)[3][9]
Flash Point 69.3 °C[7]
logP (Octanol/Water) 0.6[9][12]

Synthesis and Quality Control

Expert Insight: The Rationale Behind the Synthesis

The most direct and industrially scalable synthesis of this compound is the acylation of dimethylamine with a butyryl derivative, typically butyryl chloride. This is a classic nucleophilic acyl substitution reaction. The nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of butyryl chloride. The choice of an acyl chloride is strategic; its high reactivity ensures a rapid and high-yielding reaction. A key consideration is the management of the hydrochloric acid (HCl) byproduct. An excess of dimethylamine or the addition of a non-nucleophilic tertiary amine base (like triethylamine) is required to neutralize the generated HCl, preventing the protonation of the dimethylamine reactant and driving the reaction to completion.

G Start Starting Materials: Butyryl Chloride & Dimethylamine (2 eq.) Reaction Step 1: Acylation Solvent: Dichloromethane (DCM) Temperature: 0°C to RT (Exothermic Reaction Control) Start->Reaction Combine Quench Step 2: Aqueous Workup Addition of H₂O to separate HCl salt and excess amine Reaction->Quench Reaction Complete Extract Step 3: Liquid-Liquid Extraction Separate organic layer (containing product) from aqueous layer Quench->Extract Dry Step 4: Drying Remove residual water from organic layer (e.g., with MgSO₄) Extract->Dry Purify Step 5: Purification Vacuum Distillation to isolate pure product from non-volatile impurities Dry->Purify Filter & Concentrate QC Step 6: Quality Control Confirm structure and purity via ¹H NMR, IR, and MS Purify->QC Collect Fractions

Caption: General workflow for the synthesis and purification of DMBA.

Protocol 1: Synthesis of this compound
  • Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 2.0 M solution of dimethylamine in THF (2.2 equivalents).

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.

  • Reagent Addition: Add butyryl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any residual acid, followed by brine to initiate drying.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.[7][9][13]

Protocol 2: Quality Control & Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product.

  • Identity Confirmation (FTIR): Acquire an infrared spectrum of the purified liquid.[1][2][14] The primary diagnostic peak is a strong C=O (amide I) stretching vibration expected around 1640-1650 cm⁻¹. The absence of a broad O-H stretch (from butyric acid) or a C=O stretch at ~1800 cm⁻¹ (from unreacted butyryl chloride) confirms the product's identity and purity from these starting materials.

  • Structural Elucidation (¹H NMR): Dissolve a sample in CDCl₃. The proton NMR spectrum should show characteristic signals: two singlets for the non-equivalent N-methyl groups (due to restricted rotation around the C-N amide bond) around 2.9-3.1 ppm, a triplet for the butyryl methyl group (~0.9 ppm), a multiplet for the C3 methylene group (~1.6 ppm), and a triplet for the C2 methylene group adjacent to the carbonyl (~2.2 ppm). Integration of these peaks should correspond to the proton count of the structure.[4]

  • Molecular Weight Verification (MS): Use electron ionization mass spectrometry (EI-MS). The molecular ion peak [M]⁺ should be observed at m/z = 115.[1][2] A prominent fragment is often seen at m/z = 72, corresponding to the McLafferty rearrangement product, which is characteristic of this type of compound.

  • Purity Assessment (GC): Gas chromatography can be used to assess the purity of the final product, which should ideally be ≥98%.[3]

Applications in Research and Development

This compound's utility stems from its properties as a moderately polar aprotic solvent and a stable chemical intermediate.

  • Pharmaceutical Intermediate: The dimethylamide moiety is a common functional group in many active pharmaceutical ingredients (APIs).[6][11][15][16] DMBA serves as a precursor or building block in the synthesis of more complex molecules. The dimethylamine group can improve the pharmacokinetic properties of a drug, such as its solubility and ability to cross biological membranes.[16]

  • Organic Synthesis: As a solvent, it can be an alternative to more common amides like DMF or DMAc in certain reactions where its specific solvency or boiling point is advantageous.[8]

  • Reagent: Its chemical stability and moderate polarity allow it to act as a versatile reagent in various organic transformations.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17] Avoid contact with skin and eyes.[7][17] Use non-sparking tools and ground all equipment when handling large quantities.[18]

  • Storage: Store in a cool, dry, and well-ventilated place.[6][17] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[17]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[17]

Conclusion

This compound is a valuable chemical compound with a well-defined set of properties that make it suitable for a range of applications, particularly in pharmaceutical synthesis. Its straightforward preparation, combined with its unique structural features, ensures its continued relevance. The protocols and data presented in this guide offer a robust framework for the synthesis, validation, and safe handling of this compound, empowering researchers to utilize this versatile molecule with confidence and precision.

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An In-depth Technical Guide to N,N-Dimethylbutyramide (CAS 760-79-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbutyramide, with the CAS number 760-79-2, is a tertiary amide that is increasingly recognized for its utility as a versatile intermediate in organic and pharmaceutical chemistry.[1][2][3] Structurally, it features a butyryl group attached to a dimethylamino moiety. This configuration imparts a unique combination of stability, polarity, and reactivity, making it a valuable building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity, potential applications, and essential safety protocols. The insights herein are curated to support professionals in leveraging this compound to its full potential in research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in a laboratory setting. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] The presence of the amide functional group allows it to be soluble in polar solvents, including water.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 760-79-2[5][6]
Molecular Formula C₆H₁₃NO[5][6]
Molecular Weight 115.17 g/mol [7]
IUPAC Name N,N-dimethylbutanamide[5][8]
Synonyms Butanamide, N,N-dimethyl-; N,N-Dimethyl-n-butyramide[5][8]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 80-82 °C at 15 mmHg[9]
Melting Point -40 °C[9]
Density 0.872 g/cm³[10]
Solubility in Water Very Soluble (110 g/L at 25°C)[1][11]
Refractive Index 1.4425[11]
Flash Point 80-82°C/15mm[10]

Spectroscopic data is essential for the verification and quality control of this compound. Key spectral data are available from the National Institute of Standards and Technology (NIST) database.[6][12]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available for structural confirmation.[6]

  • Infrared Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[10]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the acylation of dimethylamine with a butyryl derivative. A common and efficient laboratory-scale synthesis involves the reaction of butyryl chloride with dimethylamine.[2][9] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism: Synthesis of this compound

The synthesis begins with the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of butyryl chloride. This is followed by the elimination of the chloride ion to yield the stable tertiary amide product. A base, such as triethylamine or an excess of dimethylamine, is used to neutralize the hydrochloric acid byproduct.[2]

G cluster_reactants Reactants cluster_products Products butyryl_chloride Butyryl Chloride dmba This compound butyryl_chloride->dmba Nucleophilic Acyl Substitution dimethylamine Dimethylamine (2 eq.) dimethylamine->dmba salt Dimethylammonium Chloride dimethylamine->salt

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Butyryl Chloride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Dimethylamine (2M solution in THF)

  • Butyryl chloride

  • Anhydrous diethyl ether or dichloromethane (reaction solvent)

  • Triethylamine (optional, if not using excess dimethylamine)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the dimethylamine solution and the reaction solvent. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Butyryl Chloride: Dissolve butyryl chloride in the reaction solvent and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred dimethylamine solution over 30-60 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation if necessary.[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the electronic properties of the tertiary amide functional group. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[7] This resonance imparts a partial double bond character to the C-N bond, making the nitrogen a poor leaving group.[13]

Reaction with Organometallic Reagents

A significant application of tertiary amides in organic synthesis is their controlled reaction with potent nucleophiles like Grignard and organolithium reagents. Unlike esters or acid chlorides which typically undergo two additions with these reagents to form tertiary alcohols, tertiary amides can be selectively converted to ketones.[14][15]

The reaction proceeds through a stable tetrahedral intermediate. The collapse of this intermediate to form a ketone is less favorable than with other carboxylic acid derivatives because the dialkylamino group is a poorer leaving group than an alkoxide or a halide. The reaction often requires an acidic workup to hydrolyze the intermediate and release the ketone.[4] This controlled reactivity is a cornerstone of the Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides to achieve high yields of ketones.[1] While this compound does not possess the N-methoxy group, the principle of forming a stable intermediate that resists over-addition remains relevant.

G DMBA This compound Intermediate Stable Tetrahedral Intermediate DMBA->Intermediate 1. Nucleophilic Attack Grignard Grignard Reagent (R'-MgX) Grignard->Intermediate Ketone Ketone (R-CO-R') Intermediate->Ketone 2. Hydrolysis Side_Product H-N(CH3)2 + MgX(OH) Intermediate->Side_Product 2. Hydrolysis Workup Aqueous Workup (H3O+) Workup->Ketone Workup->Side_Product

Caption: Reaction of this compound with a Grignard reagent to form a ketone.

Reduction of the Amide

The carbonyl group of this compound can be reduced to a methylene group to form the corresponding tertiary amine, N,N-dimethylbutanamine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[16] More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts have been developed for the reduction of amides.[17]

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable precursor and intermediate in the synthesis of a variety of organic molecules.[3] Its utility stems from the robust nature of the amide bond and its predictable reactivity.

As a Synthetic Building Block

The ability to react this compound with organometallic reagents to furnish ketones makes it a useful precursor for more complex structures. Ketones are pivotal functional groups in organic chemistry, serving as intermediates for the synthesis of alcohols, alkenes, and other functional groups.

Potential as a High-Boiling Point Polar Aprotic Solvent

Similar to other N,N-dialkylamides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), this compound possesses properties that make it a suitable high-boiling point, polar aprotic solvent.[18][19] Such solvents are advantageous in reactions that require elevated temperatures and for dissolving polar, charged, or polymeric species. There is growing interest in finding alternatives to DMF for applications like solid-phase peptide synthesis (SPPS), and amides with similar properties are being explored.[20][21] The polarity of this compound could enhance the solvation of growing peptide chains, potentially mitigating aggregation issues.[20]

Role as a Pharmaceutical Intermediate

Analytical and Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.[27][]

Table 2: Analytical Methodologies for this compound

TechniquePurposeTypical Conditions
Gas Chromatography (GC) Purity assessment, detection of volatile impurities.A capillary column is used with a flame ionization detector (FID). The method would involve dissolving the sample in a suitable solvent and injecting it into the GC.
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification.A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point. Detection is typically by UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.¹H and ¹³C NMR spectra in a solvent like CDCl₃ will provide a unique fingerprint of the molecule, allowing for unambiguous identification.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation.Can be coupled with GC or HPLC (GC-MS, LC-MS) for separation and identification of the parent compound and any impurities.[29]
Illustrative GC-MS Protocol for Purity Analysis

The following is a general workflow for the analysis of this compound by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet using a split or splitless injection mode.

  • Chromatographic Separation: Use a temperature program to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

  • Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Assess purity by integrating the peak area of the main component relative to any impurity peaks.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.[30]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Handle with chemical-resistant gloves.

  • Skin and Body Protection: Wear impervious clothing and ensure a well-ventilated work area.[20]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[30]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazards: May produce toxic gases upon combustion. Firefighters should wear self-contained breathing apparatus.[30]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Avoid release into the environment.[20]

Toxicology

Limited toxicological data is available. One study reports an intraperitoneal LD50 (lethal dose, 50% kill) in mice of 2110 mg/kg.[9] As with any chemical, unnecessary exposure should be avoided.

Conclusion

This compound is a valuable and versatile tertiary amide with significant potential in organic synthesis and as an intermediate in the development of new chemical entities. Its stable yet reactive nature allows for controlled transformations, particularly in the synthesis of ketones via reaction with organometallic reagents. A thorough understanding of its properties, synthesis, reactivity, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting. As the demand for novel molecular architectures continues to grow, the role of such fundamental building blocks will undoubtedly become even more critical.

References

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  • Singh, U. P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics, 1-27. Retrieved from [Link]

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An In-depth Technical Guide to N,N-Dimethylbutyramide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Simple Amide

In the landscape of organic synthesis and medicinal chemistry, N,N-Dimethylbutyramide (DMBA) stands out as a fundamental building block and a versatile polar aprotic solvent. With the chemical formula C₆H₁₃NO, this tertiary amide is frequently utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its structural simplicity belies its importance; the N,N-dimethylamide moiety is a common feature in a vast array of biologically active compounds and approved drugs.

This guide provides an in-depth examination of this compound, moving beyond basic data to explore the causality behind its synthesis, its practical applications in drug discovery workflows, and the rigorous protocols necessary for its safe and effective use. The information herein is curated for researchers, chemists, and drug development professionals who require a technical and field-proven understanding of this important chemical entity.

Part 1: Core Physicochemical & Molecular Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in a laboratory setting. These characteristics dictate its behavior as a solvent, its reactivity, and the conditions required for purification and handling. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol (115.1735)[3][4]
CAS Number 760-79-2[3]
IUPAC Name N,N-dimethylbutanamide[3]
Synonyms This compound, DMBA, Butyramide, N,N-dimethyl-[2][3]
Appearance Colorless to pale yellow liquid[2]
Density ~0.872 g/cm³[5]
Melting Point -40 °C[5][6]
Boiling Point 186 °C (at 760 mmHg); 80-82 °C (at 15 mmHg)[5][6]
Flash Point 80-82°C/15mm[6]
Solubility Very soluble in water (110 g/L at 25°C); Soluble in polar solvents[1][2][6]
Refractive Index ~1.4425[5][6]

These properties, particularly its high boiling point and solubility in water and other polar solvents, make DMBA a suitable medium for a variety of chemical reactions requiring elevated temperatures and good solvation of polar substrates.[2]

Part 2: Synthesis and Mechanism

The most common and efficient synthesis of this compound is achieved through a classic nucleophilic acyl substitution . This reaction involves the acylation of dimethylamine with an activated form of butyric acid, typically butanoyl chloride.[7][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The underlying principle of this synthesis is the high reactivity of an acyl chloride compared to other carboxylic acid derivatives.[8] The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile like dimethylamine.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[7][9]

  • Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[8]

  • Carbonyl Reformation and Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and simultaneously, the chloride ion is expelled as the leaving group.[9]

  • Deprotonation: The resulting protonated amide is then deprotonated by a second equivalent of dimethylamine (acting as a base) to yield the final, stable this compound and dimethylammonium chloride as a salt byproduct.[8]

This mechanism is a cornerstone of amide bond formation in organic chemistry.[10]

Diagram: Synthesis Workflow

The logical flow from starting materials to the final purified product is depicted below.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 Butanoyl Chloride Setup Reaction Vessel (0-5°C) Reactant1->Setup Reactant2 Dimethylamine (2 eq.) Reactant2->Setup Solvent Aprotic Solvent (e.g., DCM) Solvent->Setup Reaction Nucleophilic Acyl Substitution Setup->Reaction Dropwise Addition Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (e.g., Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing this compound based on the Schotten-Baumann reaction conditions.[11]

Materials:

  • Butanoyl chloride (1 eq.)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF, 2.2 eq.)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Charge Reactants: Charge the flask with the dimethylamine solution and dilute with the chosen organic solvent (e.g., DCM).

  • Addition: Dissolve butanoyl chloride (1 eq.) in the same solvent and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred dimethylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This slow, cooled addition controls the exothermic reaction and minimizes side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup - Quench & Separate: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid and the dimethylammonium salt) and then with brine (to remove excess water).

  • Workup - Dry & Filter: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[12]

Part 3: Applications in Research and Drug Development

The utility of this compound extends beyond its identity as a stable compound; its primary role in advanced research is that of a pharmaceutical intermediate and a specialized solvent.[1]

As a Pharmaceutical Intermediate

The N,N-dialkylamide functional group is a privileged structure in medicinal chemistry. It is relatively stable to metabolic degradation and can act as a hydrogen bond acceptor, influencing a molecule's solubility, permeability, and binding affinity to biological targets.[13] DMBA serves as a readily available source of the N,N-dimethylbutanoyl moiety, which can be incorporated into larger, more complex molecules during a drug discovery campaign.

The process often involves modifying a lead compound to optimize its pharmacological properties (e.g., potency, selectivity, ADME profile). The N-dealkylation of tertiary amines is a known metabolic pathway, which medicinal chemists must consider during drug design.[14][15]

Conceptual Drug Discovery Workflow

An intermediate like DMBA would typically be used during the Lead Optimization phase of a drug discovery project.

DrugDiscovery cluster_discovery Discovery Phase cluster_optimization Optimization Phase Target Target Identification & Validation Screening High-Throughput Screening (HTS) Target->Screening Hit Hit Identification Screening->Hit H2L Hit-to-Lead (H2L) Hit->H2L Lead Lead Compound H2L->Lead LO Lead Optimization (LO) (SAR Studies) Lead->LO Candidate Preclinical Candidate LO->Candidate DMBA Use of Intermediates (e.g., DMBA) DMBA->LO Synthetic Modification

Caption: Conceptual role of an intermediate in a drug discovery pipeline.

As a High-Boiling Point Polar Aprotic Solvent

Similar to its well-known analogues N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), DMBA is a polar aprotic solvent. These solvents are capable of solvating cations well but are less effective at solvating anions. This property can significantly accelerate certain reaction types, particularly SN2 reactions and transition metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira reactions).[16] The high boiling point of DMBA makes it an excellent choice for reactions that require heating to achieve a sufficient rate.[16]

Experimental Protocol: DMBA as a Solvent in a Suzuki-Miyaura Coupling

This protocol provides a representative workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a vital C-C bond-forming reaction in pharmaceutical synthesis, using DMBA as the solvent.

Materials:

  • Aryl halide (e.g., Aryl-Br, 1 eq.)

  • Aryl boronic acid or ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

  • This compound (DMBA, solvent)

  • Ethyl acetate and Water (for workup)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, aryl boronic acid, palladium catalyst, and base. Rationale: The inert atmosphere is critical as palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

  • Solvent Addition: Add degassed this compound via syringe to the flask. Rationale: Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Cooldown & Filter: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Workup - Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Workup - Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. Researchers must consult the most current Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

  • First Aid (General):

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a quintessential example of a simple molecule with significant utility in complex scientific endeavors. Its well-defined physicochemical properties, straightforward synthesis, and functional role as both a solvent and a key structural intermediate make it an invaluable tool for researchers in organic synthesis and drug development. A thorough understanding of its reaction mechanisms, practical applications, and safety protocols, as detailed in this guide, is essential for leveraging its full potential in the laboratory and advancing the frontiers of chemical and pharmaceutical research.

References

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  • Khan Academy. (2010, October 21). Amide formation from acyl chloride. Glasp. Retrieved from [Link].

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  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link].

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  • Kourist, R., & Te-Won, L. (2018). Medicinal chemistry of drugs with active metabolites (N-, O-, and S-desalkylation and some specific oxidative alterations). PubMed. Retrieved from [Link].

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N,N-Dimethylbutyramide boiling point and solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylbutyramide: Boiling Point and Solubility

Abstract

This compound (DMBA) is a tertiary amide of significant interest in chemical synthesis, serving as a versatile solvent and an intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] A thorough understanding of its fundamental physicochemical properties, particularly its boiling point and solubility, is paramount for its effective application in research and drug development. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and supported by empirical data. We will delve into the molecular characteristics that govern these properties, present standardized protocols for their experimental determination, and offer insights into the practical implications for laboratory and industrial settings.

Physicochemical Characteristics of this compound

Molecular Structure and its Influence on Properties

This compound (CAS No: 760-79-2) possesses a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol .[4] Its structure features a butyryl group attached to a nitrogen atom that is substituted with two methyl groups.

The key to understanding DMBA's properties lies in its nature as a tertiary amide. Unlike primary and secondary amides, DMBA lacks a hydrogen atom directly bonded to the nitrogen. This structural feature is critical as it precludes the molecule from acting as a hydrogen bond donor to other DMBA molecules.[5][6] However, the presence of the highly polar carbonyl group (C=O) and the lone pair of electrons on the nitrogen atom allows it to act as an effective hydrogen bond acceptor.[6][7] This duality—the inability to self-donate hydrogen bonds but the ability to accept them—is the primary determinant of its boiling point and solubility characteristics.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amides, boiling points are significantly influenced by intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions.[5] While primary and secondary amides exhibit strong intermolecular hydrogen bonding, leading to very high boiling points, tertiary amides like DMBA cannot.[6] Consequently, their boiling points are lower than those of isomeric primary or secondary amides but higher than nonpolar compounds of similar molecular weight due to strong dipole-dipole interactions from the carbonyl group.

The boiling point of this compound is highly dependent on pressure. The standard boiling point is reported at atmospheric pressure (760 mmHg), with reduced pressure values being significantly lower.

Table 1: Reported Boiling Point of this compound

Boiling Point Pressure Reference(s)
186.5°C 760 mmHg [4]
186°C 760 mmHg [8]

| 80-82°C | 15 mmHg (0.02 bar) |[1][2][3][9][10] |

This pressure dependence is a critical consideration for purification processes such as vacuum distillation, which allows the compound to be distilled at a lower temperature, thereby preventing potential thermal degradation.

Solubility Profile

The solubility of a substance is dictated by the principle of "like dissolves like." The ability of this compound to act as a hydrogen bond acceptor makes it readily soluble in polar protic solvents like water.[6][11] The carbonyl oxygen and the nitrogen atom can form hydrogen bonds with the hydrogen atoms of water molecules, facilitating its dissolution.

Empirical data confirms that this compound is very soluble in water.[1][3] It is also miscible with many common organic solvents, particularly polar ones such as alcohols.[11] This versatile solubility profile makes it a useful aprotic polar solvent for a variety of chemical reactions.

Table 2: Aqueous Solubility of this compound

Solubility in Water Temperature Reference(s)

| 110 g/L | 25°C |[1][2][3][8][12] |

The solubility is expected to decrease in nonpolar solvents, as the strong dipole-dipole interactions within DMBA are not effectively overcome by the weaker van der Waals forces offered by nonpolar solvent molecules.

Experimental Determination Protocols

To ensure accuracy and reproducibility in research and development, standardized methods for determining physicochemical properties are essential. The following protocols describe validated, step-by-step procedures for measuring the boiling point and solubility of this compound.

Protocol for Boiling Point Determination (Thiele Tube Method)

This method is a microscale technique ideal for determining the boiling point of small liquid samples with high accuracy.[13] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure, indicated by the behavior of an inverted capillary tube.

Methodology

  • Sample Preparation: Attach a small glass vial (e.g., a 75 x 10 mm Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer bulb.

  • Filling: Add approximately 0.5 mL of this compound to the vial.[13]

  • Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the vial with the open end down.

  • Apparatus Setup: Clamp the thermometer assembly so it is suspended in the center of a Thiele tube filled with mineral oil. The oil level should be above the sidearm of the Thiele tube but below the stopper holding the thermometer.

  • Heating: Gently heat the sidearm of the Thiele tube with a microburner or heat gun. The shape of the tube promotes uniform heating of the oil via convection.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles. Upon reaching the boiling point, the liquid's vapor pressure will become significant, and a rapid, continuous stream of bubbles will emerge from the capillary tube's opening.[13]

  • Equilibrium Temperature: Remove the heat source once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[13]

  • Recording: Record this temperature as the boiling point. Also, record the ambient barometric pressure, as this significantly affects the measurement.

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experiment prep1 1. Attach vial to thermometer prep2 2. Add 0.5 mL of This compound prep1->prep2 prep3 3. Insert inverted capillary tube prep2->prep3 exp1 4. Suspend assembly in Thiele tube prep3->exp1 exp2 5. Gently heat sidearm exp1->exp2 exp3 6. Observe for rapid, continuous bubbles exp2->exp3 exp4 7. Remove heat and cool slowly exp3->exp4 exp5 8. Record temperature when liquid enters capillary exp4->exp5 result Final Boiling Point & Barometric Pressure exp5->result

Diagram 1: Workflow for Boiling Point Determination via Thiele Tube.
Protocol for Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 shake-flask method is a globally recognized standard for determining the water solubility of a compound. It involves saturating water with the test substance and measuring the concentration in the aqueous phase.

Methodology

  • System Preparation: In a thermostatted vessel (e.g., a jacketed flask) maintained at 25°C, add a volume of distilled or deionized water (e.g., 100 mL).

  • Addition of Substance: Add an excess amount of this compound to the water. "Excess" means adding enough substance so that a separate, undissolved phase remains visible throughout the experiment.

  • Equilibration: Vigorously agitate the mixture using a magnetic stirrer or mechanical shaker. The system should be allowed to equilibrate for at least 24 hours to ensure saturation is reached. A preliminary test can determine the time to equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. For emulsions or fine dispersions, centrifugation at a controlled temperature is required to achieve clear separation.

  • Sampling: Carefully extract a known volume of the aqueous phase using a syringe, ensuring no part of the undissolved this compound phase is collected. Passing the sample through a 0.45 µm filter compatible with the substance can further ensure the removal of undissolved droplets.

  • Concentration Analysis: Determine the concentration of this compound in the collected aqueous sample using a suitable analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an appropriate method.

    • Calibration: Prepare a series of standard solutions of this compound in water of known concentrations.

    • Analysis: Analyze the standards and the saturated sample by GC to generate a calibration curve and determine the concentration in the sample.

  • Calculation: The measured concentration represents the water solubility of the compound at 25°C, typically expressed in g/L or mg/mL. The experiment should be repeated at least twice to ensure reproducibility.

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis eq1 1. Add excess DMBA to water at 25°C eq2 2. Agitate vigorously for >24 hours eq1->eq2 eq3 3. Cease agitation and allow phases to separate eq2->eq3 an1 4. Sample aqueous phase (centrifuge/filter if needed) eq3->an1 an3 6. Analyze sample and standards via GC-FID an1->an3 an2 5. Prepare GC calibration standards an2->an3 an4 7. Calculate concentration from calibration curve an3->an4 result Final Solubility Value (e.g., g/L) an4->result

Diagram 2: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

The boiling point and solubility of this compound are direct consequences of its molecular structure as a tertiary amide. Its boiling point of 186.5°C at atmospheric pressure and high water solubility of 110 g/L at 25°C are governed by strong dipole-dipole forces and its capacity to act as a hydrogen bond acceptor.[4][8] These properties are fundamental to its use as a polar aprotic solvent and chemical intermediate. For professionals in drug development and chemical research, a precise understanding and the ability to experimentally verify these parameters using standardized protocols are indispensable for process optimization, purification, and formulation design.

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An In-depth Technical Guide to the Synthesis of N,N-Dimethylbutyramide from Butyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of N,N-Dimethylbutyramide from butyryl chloride and dimethylamine. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines critical safety precautions, and discusses methods for purification and characterization of the final product.

Introduction: The Significance of N,N-Disubstituted Amides

N,N-disubstituted amides are a crucial class of organic compounds widely utilized in the pharmaceutical and chemical industries. Their unique properties, including high polarity and aprotic nature, make them excellent solvents and versatile intermediates in organic synthesis. This compound, a member of this class, serves as a valuable building block in the creation of more complex molecules and finds applications in various research and development settings.

The synthesis described herein is a classic example of the Schotten-Baumann reaction, a robust and efficient method for forming amide bonds from acid chlorides and amines.[1][2] This reaction is characterized by its typically high yields and tolerance to a range of functional groups, making it a staple in the synthetic chemist's toolkit.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from butyryl chloride and dimethylamine proceeds through a nucleophilic acyl substitution mechanism.[4][5] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[3]

The mechanism can be broken down into two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This results in the formation of a tetrahedral intermediate.[6][7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, a good leaving group, is expelled. A base, which can be a second equivalent of dimethylamine or an added base like sodium hydroxide, then deprotonates the nitrogen atom to yield the neutral this compound and an ammonium salt.[5][7]

Detailed Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberAmountMoles
Butyryl chlorideC₄H₇ClO106.55141-75-310.65 g0.1
Dimethylamine (40% solution in water)C₂H₇N45.08124-40-324.8 g0.22
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2100 mL-
Sodium Hydroxide (10% aq. solution)NaOH40.001310-73-2As needed-
Saturated Sodium Chloride solution (Brine)NaCl58.447647-14-550 mL-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9As needed-

3.2. Equipment Setup

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Condenser (optional, for moisture protection)

  • Separatory funnel

  • Rotary evaporator

3.3. Synthesis Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add 24.8 g of 40% aqueous dimethylamine solution (0.22 moles) and 50 mL of dichloromethane.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Addition of Butyryl Chloride: Dissolve 10.65 g (0.1 moles) of butyryl chloride in 50 mL of dichloromethane and place it in the dropping funnel. Add the butyryl chloride solution dropwise to the dimethylamine solution over 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.[8] The reaction is exothermic.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[9]

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 10% aqueous sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.[8][10]

    • Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.[8]

    • For higher purity, the product can be purified by vacuum distillation.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reagents Combine Dimethylamine Solution and Dichloromethane cooling Cool to 0-5°C in an Ice Bath reagents->cooling 1 addition Dropwise Addition of Butyryl Chloride in Dichloromethane cooling->addition 2 stirring Stir at Room Temperature for 1-2 hours addition->stirring 3 transfer Transfer to Separatory Funnel stirring->transfer 4 separation Separate Organic Layer transfer->separation 5 washing Wash with NaOH(aq), Water, and Brine separation->washing 6 drying Dry over Anhydrous Magnesium Sulfate washing->drying 7 filtration Filter Drying Agent drying->filtration evaporation Remove Solvent via Rotary Evaporation filtration->evaporation 8 distillation Optional: Vacuum Distillation evaporation->distillation 9 product This compound evaporation->product distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions: A Critical Assessment

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

  • Butyryl Chloride: This substance is highly flammable, corrosive, and reacts violently with water.[11][12] It causes severe skin burns and eye damage.[11][13] It is also lachrymatory. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Keep away from heat, sparks, and open flames.[11]

  • Dimethylamine: Dimethylamine is a flammable and corrosive substance. It can cause severe skin and eye irritation. Inhalation of vapors may cause respiratory irritation. Handle in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always have appropriate spill control materials readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

6.1. Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₃NO[15][16]
Molecular Weight 115.17 g/mol [15][16]
CAS Number 760-79-2[15][17]
Appearance Clear, colorless to pale yellow liquid[18]
Boiling Point 80-82 °C at 15 mmHg[19]
Density 0.872 g/cm³[19]
Refractive Index 1.4425[19]

6.2. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the sample and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and confirm the presence of the expected functional groups and their connectivity.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹.

Conclusion

The synthesis of this compound from butyryl chloride and dimethylamine via the Schotten-Baumann reaction is a reliable and efficient method. Careful control of the reaction temperature during the addition of the acyl chloride is crucial to minimize side reactions and ensure a high yield. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved. The purification and characterization techniques outlined provide a clear path to obtaining and verifying the desired product.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction.
  • Chemistry Educ
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  • PubChem - NIH. Butanamide, N,N-dimethyl- | C6H13NO | CID 12973.
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  • Benchchem.
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  • Thermo Fisher Scientific. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
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N,N-Dimethylbutyramide: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Amide

N,N-Dimethylbutyramide (DMBA) is a tertiary amide that presents as a colorless to pale yellow liquid.[1] While its structure may appear unassuming, DMBA serves as a valuable and versatile chemical intermediate, particularly in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[2][3] Its utility stems from the reactivity of the carbonyl group and the potential for modification of the butyl chain, making it a strategic building block for constructing more complex molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its synthesis, key chemical characteristics, and, most importantly, its practical applications as a chemical intermediate, substantiated with field-proven insights and methodologies.

Physicochemical Properties and Safety Profile

A thorough understanding of a chemical's properties is paramount for its effective and safe use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 760-79-2[1]
Molecular Formula C6H13NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 186 °C[4]
Melting Point -40 °C[4]
Density 0.9064 g/cm³ at 25 °C[4]
Solubility in Water Very Soluble (110 g/L at 25°C)[3]
Refractive Index 1.4425[4]

Safety and Handling:

This compound is considered to pose no significant health hazard under normal use conditions and is not classified as a hazardous substance according to US OSHA Hazard Communication Standard 2024.[5] However, as with all chemicals, appropriate safety precautions should be observed. It is recommended to handle DMBA in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves and safety goggles to avoid contact with skin and eyes.[2] In case of accidental contact, wash the affected area with plenty of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic acyl substitution of a butyryl halide, typically butyryl chloride, with dimethylamine. This reaction is robust, generally high-yielding, and proceeds readily under standard laboratory conditions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of butyryl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to yield the stable this compound product. A base, often an excess of dimethylamine or a non-nucleophilic base like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Butyryl_Chloride Butyryl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Butyryl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Dimethylamine Dimethylamine Dimethylamine->Tetrahedral_Intermediate DMBA This compound Tetrahedral_Intermediate->DMBA Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Nucleophilic acyl substitution for DMBA synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound from butyryl chloride and an aqueous solution of dimethylamine.

Materials:

  • Butyryl chloride

  • Dimethylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the 40% aqueous solution of dimethylamine. Cool the flask in an ice bath to maintain a temperature below 10 °C.

  • Addition of Butyryl Chloride: Slowly add the butyryl chloride dropwise to the stirred dimethylamine solution over a period of 30-60 minutes. Careful control of the addition rate is crucial to manage the exothermic nature of the reaction.

  • Reaction: After the complete addition of butyryl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the product can be further purified by vacuum distillation.

This compound as a Chemical Intermediate: Gateway to Triptans

The true value of this compound lies in its potential as a precursor to more complex and valuable molecules. While direct applications are numerous, a notable example of its utility is in the synthesis of key intermediates for the triptan class of drugs, which are widely used for the treatment of migraine headaches.

Specifically, this compound can be envisioned as a precursor to 4-(N,N-dimethylamino)butanal. The reduction of the amide functionality in DMBA would yield the corresponding amine, and subsequent oxidation would provide the aldehyde. However, a more common and stable intermediate used in the synthesis of triptans is 4-(N,N-dimethylamino)butanal dimethyl acetal.[2][6] This acetal is a crucial building block for constructing the tryptamine core structure inherent to many triptan drugs.[2][7]

Synthetic Pathway to a Triptan Intermediate

The following diagram illustrates the logical synthetic connection from this compound to a key triptan intermediate.

Triptan_Intermediate_Synthesis DMBA This compound Amine N,N-Dimethylbutanamine DMBA->Amine Reduction (e.g., LiAlH₄) Aldehyde 4-(N,N-Dimethylamino)butanal Amine->Aldehyde Oxidation Acetal 4-(N,N-Dimethylamino)butanal Dimethyl Acetal Aldehyde->Acetal Acetalization (Methanol, Acid catalyst) Tryptamine_Core Tryptamine Core Synthesis Acetal->Tryptamine_Core Key Building Block

Caption: Synthetic pathway to a key triptan intermediate.

The synthesis of 4-(N,N-dimethylamino)butanal dimethyl acetal often starts from 4-chlorobutanal dimethyl acetal, which undergoes a nucleophilic substitution reaction with dimethylamine.[2][6] This highlights the importance of the 4-(dimethylamino)butyl moiety, which can be conceptually derived from this compound.

The acetal serves as a protected form of the aldehyde, which is crucial because the aldehyde functionality itself can be unstable and prone to side reactions under various conditions.[7] By using the acetal, chemists can perform other necessary chemical transformations to build the indole ring system of the tryptamine core before deprotecting the acetal to reveal the aldehyde for subsequent reactions, such as reductive amination, to complete the synthesis of the target triptan molecule.[7]

Conclusion

This compound is more than just a simple amide; it is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for the construction of complex molecules. The conceptual link to key intermediates in the synthesis of triptan-class drugs underscores its importance in drug development. As research and development in medicinal chemistry continue to advance, the utility of such fundamental building blocks as this compound will undoubtedly continue to be explored and exploited.

References

  • Reddy, K. A., et al. (n.d.). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Rasayan J. Chem.
  • PubChem. (n.d.). Butanamide, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). This compound (CAS 760-79-2) - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H13NO). Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of N,N-Dimethylbutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethylbutyramide (CAS No. 760-79-2) is a tertiary amide with the molecular formula C₆H₁₃NO.[1][2][3] As an organic intermediate and reagent, a comprehensive understanding of its molecular structure and purity is paramount for its effective application in research and drug development.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structural elucidation and quality control.

This guide presents an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers and scientists, offering not only the spectral data itself but also the underlying principles of data acquisition and interpretation, grounded in established scientific protocols. The methodologies described herein represent a self-validating system for the characterization of this and similar small molecules.

Molecular Structure and Overview

A clear depiction of the molecule is essential before delving into its spectral data. The structure dictates the expected signals in each spectroscopic method.

Caption: Chemical structure of this compound (C₆H₁₃NO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra for a liquid sample like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes (precision-grade)

  • Pasteur pipette

  • Volumetric flask and micropipettes

Instrumentation:

  • 300 MHz (or higher) NMR Spectrometer (e.g., Bruker DPX-300)[4]

Procedure:

  • Sample Preparation: Prepare a solution of ~5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals overwhelming the analyte signals.[2]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-4 second relaxation delay, 16-32 scans.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (due to the lower natural abundance of ¹³C).

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and their connectivity (coupling constants).

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~2.94Singlet3HN-CH₃
b~2.90Singlet3HN-CH₃
c~2.21Triplet (t)2H-C(=O)-CH₂-
d~1.63Sextet2H-CH₂-CH₂-CH₃
e~0.94Triplet (t)3H-CH₂-CH₃

Note: Data is synthesized from typical values for similar structures and may show slight variations based on experimental conditions.[1][5] The two N-methyl groups appear as distinct singlets due to hindered rotation around the C-N amide bond at room temperature.

Interpretation:

  • Two N-CH₃ Signals (a, b): The presence of two separate singlets for the N-methyl groups is a hallmark of amides. The partial double bond character of the C-N bond restricts rotation, making the two methyl groups chemically non-equivalent. One methyl group is cis and the other is trans to the carbonyl oxygen.

  • Triplet at ~2.21 ppm (c): This signal corresponds to the methylene protons (CH₂) adjacent to the carbonyl group. It is deshielded by the electron-withdrawing effect of the carbonyl. It appears as a triplet because it is coupled to the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

  • Sextet at ~1.63 ppm (d): These are the methylene protons in the middle of the butyl chain. They are coupled to the two protons at position 'c' and the three protons at position 'e', resulting in a complex multiplet that approximates a sextet ((2+3)+1=6).

  • Triplet at ~0.94 ppm (e): This upfield signal is characteristic of a terminal methyl group (CH₃) in an alkyl chain. It is split into a triplet by the two adjacent methylene protons (2+1=3).

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~172.5C =OCarbonyl carbon, highly deshielded.[6]
~37.8N-C H₃trans N-methyl carbon.
~35.4N-C H₃cis N-methyl carbon.
~34.9-C(=O)-C H₂-Methylene carbon alpha to the carbonyl.
~19.8-C H₂-CH₂-CH₃Methylene carbon beta to the carbonyl.
~13.8-C H₃Terminal methyl carbon.

Note: Data synthesized from spectral databases and typical values for amides in CDCl₃.[1][7]

Interpretation:

  • Carbonyl Carbon (~172.5 ppm): The signal at the lowest field is unambiguously assigned to the carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen.

  • N-Methyl Carbons (~37.8, ~35.4 ppm): Consistent with the ¹H NMR, the two N-methyl carbons are inequivalent due to restricted C-N bond rotation, giving rise to two distinct signals.

  • Alkyl Chain Carbons (~34.9, ~19.8, ~13.8 ppm): The remaining signals correspond to the carbons of the butyl chain. The carbon alpha to the carbonyl (~34.9 ppm) is the most deshielded of the three. The terminal methyl carbon (~13.8 ppm) is the most shielded, appearing at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum (Transmittance vs. Wavenumber).

IR Spectral Data

The IR spectrum of this compound is dominated by absorptions corresponding to its amide and alkyl functionalities.[8][9]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~2960-2870StrongC-H StretchAlkyl (CH₃, CH₂)
~1645Very StrongC=O StretchTertiary Amide
~1460MediumC-H BendAlkyl (CH₂)
~1380MediumC-H BendAlkyl (CH₃)
~1260StrongC-N StretchAmide

Note: Data is referenced from the NIST Gas-Phase IR Database.[9] Values in a liquid phase (e.g., neat or ATR) may shift slightly.

Interpretation:

  • C=O Stretch (~1645 cm⁻¹): The most prominent and diagnostic peak in the spectrum is the very strong absorption for the carbonyl (C=O) stretch. Its position at ~1645 cm⁻¹ is characteristic of a tertiary amide, which is lower than that of ketones or esters due to the resonance effect of the nitrogen lone pair donating electron density to the carbonyl carbon.

  • C-H Stretch (~2960-2870 cm⁻¹): The strong, sharp peaks in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the molecule's numerous methyl and methylene groups.

  • C-N Stretch (~1260 cm⁻¹): A strong band corresponding to the C-N bond stretching vibration is also expected and observed, providing further confirmation of the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: EI-MS Data Acquisition

Objective: To determine the molecular weight and primary fragmentation pathways of this compound.

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) source (e.g., GC-MS system).

Procedure:

  • Sample Introduction: Inject a dilute solution of the sample into the instrument, often via a Gas Chromatograph (GC) for separation and purification. The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Mass Spectral Data

The EI mass spectrum shows the molecular ion and several key fragment ions.[3]

m/zRelative IntensityAssignment
115Moderate[M]⁺• (Molecular Ion)
86Strong[M - C₂H₅]⁺
72Very Strong (Base Peak)[M - C₃H₇]⁺ or [CH₂=C(OH)N(CH₃)₂]⁺•
44Strong[(CH₃)₂N=CH₂]⁺
43Strong[C₃H₇]⁺ (Propyl cation)

Interpretation: The fragmentation of amides is often directed by the carbonyl group and the nitrogen atom.[10][11]

  • Molecular Ion (m/z 115): The peak at m/z 115 corresponds to the intact molecular ion, confirming the molecular weight of the compound (C₆H₁₃NO = 115.17 g/mol ).[3]

  • Base Peak (m/z 72): The most abundant ion (base peak) at m/z 72 is characteristic of amides and is formed via a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the loss of a neutral propene molecule.

  • Alpha-Cleavage (m/z 86): Cleavage of the bond between the alpha and beta carbons of the butyl chain results in the loss of an ethyl radical (•C₂H₅), yielding the ion at m/z 86.

  • Other Fragments (m/z 44, 43): The ion at m/z 44 corresponds to the dimethylaminomethyl cation, formed by cleavage alpha to the nitrogen. The peak at m/z 43 is the propyl cation, resulting from cleavage of the bond between the carbonyl carbon and the alpha-carbon.

M [C₄H₉CON(CH₃)₂]⁺• m/z = 115 F86 [CH₃CH₂CON(CH₃)₂]⁺ m/z = 86 M->F86 - •C₂H₅ (α-cleavage) F72 [CH₂=C(OH)N(CH₃)₂]⁺• m/z = 72 (Base Peak) M->F72 - C₃H₆ (McLafferty) F43 [CH₃CH₂CH₂]⁺ m/z = 43 M->F43 - •CON(CH₃)₂

Caption: Key fragmentation pathways of this compound in EI-MS.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles and gloves, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from ignition sources.[10]

Conclusion

The collective data from NMR, IR, and MS provide a definitive and internally consistent characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and reveal the conformational restriction of the amide bond. IR spectroscopy validates the presence of the key tertiary amide and alkyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation behavior under ionizing conditions. These datasets, acquired through robust and standardized protocols, form the essential analytical fingerprint for this compound in any research or development setting.

References

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A Technical Guide to the Safe Handling of N,N-Dimethylbutyramide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols and handling precautions for N,N-Dimethylbutyramide (DMBA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind safety procedures, ensuring a self-validating system of laboratory practice. By synthesizing data from multiple safety sources and incorporating field-proven insights, this guide aims to foster a culture of safety and mitigate risks associated with the use of this chemical.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in safe handling. This compound is a tertiary amide with characteristics that influence its behavior in a laboratory setting. Its high water solubility, for instance, has implications for both its use in aqueous solutions and for cleanup procedures.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 760-79-2 [1][2][3]
Molecular Formula C₆H₁₃NO [1][3][4]
Molecular Weight 115.17 g/mol [1][3][4]
Synonyms N,N-Dimethylbutanamide, Butanamide, N,N-dimethyl- [2][3]
Appearance Colorless Liquid [4]
Boiling Point 80 - 82 °C @ 15 mm Hg; ~186 °C at standard pressure [4][5][6]
Melting Point -40 °C [5][6]
Density ~0.872 g/cm³ [5]
Water Solubility Very Soluble (110 g/L at 25°C) [6][7][8]

| Vapor Characteristics | Vapors are heavier than air and may spread along floors |[9][10] |

Hazard Assessment and Toxicological Profile: A Case for Caution

A critical review of available Safety Data Sheets (SDS) reveals significant discrepancies in the hazard classification of this compound. Some suppliers classify the chemical as non-hazardous under OSHA regulations, while others, particularly for structurally similar alkylamides, indicate severe hazards.[4][11] This lack of consensus underscores a crucial principle of laboratory safety: when data is conflicting or incomplete, a conservative approach must be adopted.

One SDS from a major supplier states the product is not considered hazardous by US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200).[4] Conversely, data for related compounds like N,N-dimethylbutylamine highlight risks such as flammability, acute toxicity, severe skin and eye damage, and respiratory irritation.[9][10] Another SDS for N,N-dimethyldecanamide, a longer-chain homolog, lists skin, eye, and respiratory irritation as primary hazards.[11]

Given these inconsistencies and the fact that the toxicological properties have not been fully investigated, it is prudent to handle this compound as a potentially hazardous substance.[4] Researchers should assume it may cause skin, eye, and respiratory irritation until more definitive data becomes available.

The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management prioritizes systematic risk reduction. The "Hierarchy of Controls" is a framework that ranks safety interventions from most to least effective. Relying solely on Personal Protective Equipment (PPE) is the last line of defense; the primary goal should always be to eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (e.g., Redesign experiment to not use DMBA) Substitution Substitution (e.g., Use a less hazardous, validated solvent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Work in a certified chemical fume hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated work areas) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is essential for minimizing exposure and preventing accidents.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] Standard safety glasses are insufficient.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[1][12] Change gloves immediately if contamination occurs and at least every two hours during prolonged use.[13][14]

  • Body Protection: A fully buttoned laboratory coat must be worn.[12] For tasks with a high risk of splashing, consider wearing an impervious apron and sleeves.

General Handling Protocol
  • Preparation: Ensure an eyewash station and safety shower are immediately accessible.[13] Cover the work surface with absorbent bench pads.[13][14]

  • Ventilation: All handling of open containers of this compound must be performed inside a certified chemical fume hood to control potential vapor inhalation.[1][13][15]

  • Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed containers.[12]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[9] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[9][15]

  • Container Management: Keep containers tightly closed when not in use.[1][4]

Storage Requirements
  • Store containers in a dry, cool, and well-ventilated area.[1][4]

  • Keep away from heat, sparks, and open flames.[9]

  • Store separately from incompatible materials, particularly strong oxidizing agents.[4][13]

  • Ensure containers are clearly labeled with the full chemical name and any relevant hazard warnings.[12]

Emergency Response Protocols

A clear, pre-defined emergency plan is critical. All personnel must be familiar with these procedures before beginning work with the chemical.

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Start Incident Occurs (Spill or Exposure) Spill_Check Is spill large or outside fume hood? Start->Spill_Check Exposure_Type Route of Exposure? Start->Exposure_Type Evacuate Evacuate Area Alert EHS/Security Spill_Check->Evacuate Yes Cleanup Contain with absorbent material Use non-sparking tools Collect for hazardous waste Spill_Check->Cleanup No Seek_Medical Seek Immediate Medical Attention Evacuate->Seek_Medical Cleanup->Seek_Medical Report incident Skin Remove contaminated clothing Flush skin with water for 15 min Exposure_Type->Skin Skin Contact Eyes Flush eyes at eyewash station for 15 min Exposure_Type->Eyes Eye Contact Inhalation Move to fresh air Exposure_Type->Inhalation Inhalation Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical

Caption: A decision workflow for handling spills and exposures.

Spill Containment and Cleanup
  • Evacuate: For large spills, or any spill outside a fume hood, evacuate personnel to a safe area and alert your institution's emergency response team.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills inside a fume hood, prevent further spread by absorbing the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[10]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][10]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water.[1] Seek medical advice if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][10] A water spray can be used to cool containers.[9]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the fire.[9]

  • Hazards from Combustion: Hazardous combustion products can include nitrogen oxides (NOx) and carbon monoxide (CO).[9] Firefighters should wear self-contained breathing apparatus (SCBA).[1][4]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Collect waste material in a clearly labeled, sealed container.[1]

  • Do not dispose of it down the drain or with general laboratory trash.[1]

  • Follow all local, regional, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

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  • N,N-dimethylbutanamide | CAS#:760-79-2. Chemsrc. [Link]

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N,N-Dimethylbutyramide (DMBA): An In-depth Technical Guide to its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbutyramide (DMBA) is a tertiary amide with a growing presence in various industrial applications, including as a solvent and an intermediate in pharmaceutical and agrochemical synthesis. As its use becomes more widespread, a thorough understanding of its environmental fate and potential ecological impact is imperative. This technical guide provides a comprehensive analysis of the environmental properties of DMBA, addressing a significant knowledge gap due to the limited publicly available experimental data on this specific compound. By leveraging data from structurally similar N,N-dialkylamides and established scientific principles of environmental chemistry and toxicology, this document offers insights into the anticipated environmental behavior, ecotoxicity, and biodegradability of DMBA. This guide also presents detailed methodologies for assessing these environmental parameters, aiming to equip researchers and drug development professionals with the necessary tools for conducting robust environmental risk assessments.

Introduction

N,N-dialkylamides are a class of versatile organic compounds characterized by a carbonyl group bonded to a nitrogen atom that is further substituted with two alkyl groups. Their unique properties, such as high polarity, aprotic nature, and excellent solvency, have led to their extensive use in diverse industrial sectors. This compound (DMBA), a member of this family, is increasingly utilized as a solvent and a chemical intermediate. The introduction of any chemical into widespread use necessitates a thorough evaluation of its potential environmental consequences. However, for DMBA, there is a notable scarcity of direct experimental data regarding its environmental impact.

This guide aims to consolidate the available information, draw scientifically sound inferences from related compounds, and provide a framework for the environmental assessment of DMBA. We will delve into its physicochemical properties, predict its environmental fate and transport, estimate its ecotoxicological profile, and thoroughly examine its potential for biodegradation under both aerobic and anaerobic conditions.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its distribution in different environmental compartments (air, water, soil), its potential for bioaccumulation, and its susceptibility to various degradation processes.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
CAS Number 760-79-2[1]
Appearance Colorless liquid[2]
Boiling Point 80 - 82 °C[2]
Water Solubility 110 g/L (at 25°C)[3]
LogP (Octanol-Water Partition Coefficient) 0.87470 (estimated)[4]

The high water solubility of DMBA suggests a high potential for mobility in aquatic environments. Its low estimated LogP value indicates a low potential for bioaccumulation in organisms.

Environmental Fate and Transport

The environmental fate of a chemical describes its transport and transformation in the environment. For DMBA, due to the lack of specific experimental data, we must rely on its physicochemical properties and the behavior of analogous compounds to predict its likely pathways.

Hydrolysis

Amide bonds are generally stable to hydrolysis under neutral pH conditions, being approximately 100 times more stable than ester linkages.[5] However, hydrolysis can occur under acidic or basic conditions.[6][7] The hydrolysis of an amide bond breaks the C-N bond, yielding a carboxylic acid and an amine. In the case of DMBA, this would result in butyric acid and dimethylamine. The rate of hydrolysis is influenced by pH and temperature.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage of the amide bond.[6]

Given the stability of the amide bond, significant abiotic hydrolysis of DMBA in natural waters at neutral pH is not expected to be a primary degradation pathway.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Direct photolysis occurs when a chemical absorbs light and undergoes a transformation. Indirect photolysis involves other light-absorbing substances in the environment, such as humic substances or nitrate ions, which generate reactive species like hydroxyl radicals that can then degrade the chemical.[9][10]

While specific photolysis data for DMBA is unavailable, studies on other amides and amines suggest that indirect photolysis could be a relevant degradation pathway in sunlit surface waters.[9][11] The presence of photosensitizers in natural waters can accelerate the degradation of organic molecules.

Soil Sorption and Mobility

The tendency of a chemical to bind to soil particles is quantified by the soil sorption coefficient (Koc), which is normalized to the organic carbon content of the soil.[3][12] A high Koc value indicates strong binding to soil and low mobility, whereas a low Koc value suggests high mobility and a potential to leach into groundwater.[12]

For DMBA, an experimental Koc value is not available. However, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate this value based on the chemical's structure and properties, such as its octanol-water partition coefficient (Kow).[13][14] Given DMBA's high water solubility and low estimated LogP, a low Koc value is anticipated, suggesting that DMBA is likely to be highly mobile in soil and has the potential to contaminate groundwater.[12]

Ecotoxicological Profile

The ecotoxicity of a substance refers to its potential to cause adverse effects in living organisms in the environment. Standard ecotoxicity tests are conducted on representative aquatic organisms such as fish, daphnids (aquatic invertebrates), and algae.[9]

A Safety Data Sheet for this compound explicitly states that there is "no data available" for its toxicity to daphnia, algae, and microorganisms.[14] In the absence of experimental data, QSAR models provide a means to estimate the potential toxicity of a chemical. These models correlate the structural and physicochemical properties of chemicals with their known toxicological effects to predict the toxicity of untested compounds.[4][15][16]

For short-chain aliphatic amines, which are structurally related to the potential hydrolysis products of DMBA, ecotoxicity has been documented.[17] The toxicity of these amines can increase after chlorination, a process that can occur in wastewater treatment plants.[11] Given that DMBA is a short-chain aliphatic amide, it is prudent to assume a potential for aquatic toxicity until experimental data becomes available.

Biodegradability of this compound

Biodegradation is the breakdown of organic matter by microorganisms, and it is a critical process for the removal of chemical pollutants from the environment. The assessment of a chemical's biodegradability is a key component of its environmental risk assessment.

Aerobic Biodegradation

Aerobic biodegradation occurs in the presence of oxygen. For many organic compounds, this is the most efficient and complete degradation pathway, often leading to mineralization (the complete breakdown to carbon dioxide, water, and mineral salts).

The primary mechanism for the aerobic biodegradation of amides is enzymatic hydrolysis catalyzed by amidase enzymes (also known as amidohydrolases).[18][19] These enzymes cleave the amide bond, producing a carboxylic acid and an amine. For DMBA, this initial step would yield butyric acid and dimethylamine.

Aerobic_Biodegradation_DMBA DMBA This compound Amidase Amidase Enzyme (Hydrolysis) DMBA->Amidase Intermediates Butyric Acid + Dimethylamine Amidase->Intermediates Further_Degradation Further Aerobic Degradation Intermediates->Further_Degradation Mineralization CO2 + H2O + NH4+ Further_Degradation->Mineralization OECD_301D_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Add_Inoculum Add Microbial Inoculum Prep_Medium->Add_Inoculum Prep_Bottles Prepare Test, Blank, Reference & Toxicity Bottles Add_Inoculum->Prep_Bottles Incubate Incubate at 20°C in the dark for 28 days Prep_Bottles->Incubate Measure_DO Measure Dissolved Oxygen at regular intervals Incubate->Measure_DO Calc_BOD Calculate Biochemical Oxygen Demand (BOD) Measure_DO->Calc_BOD Calc_Biodegradation Calculate % Biodegradation (BOD / ThOD) Calc_BOD->Calc_Biodegradation Assess_Criteria Assess Pass Criteria (>60% in 10-day window) Calc_Biodegradation->Assess_Criteria

Workflow for the OECD 301D Ready Biodegradability Test.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the concentration of DMBA and its degradation products in environmental samples and during biodegradability testing.

  • Sample Preparation: For water samples, direct injection may be possible for high concentrations. For trace analysis, solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.

  • Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are suitable techniques for separating DMBA and its potential degradation products (butyric acid and dimethylamine) from complex environmental matrices.

  • Detection:

    • Mass Spectrometry (MS): GC-MS or LC-MS are powerful techniques that provide both high sensitivity and specificity, allowing for the unambiguous identification and quantification of the target compounds. [7] * Flame Ionization Detector (FID): For GC analysis, an FID can be used for quantification, although it is less specific than MS.

    • Ammonium Sensor: For monitoring the production of dimethylamine during biodegradation, an ammonium ion-selective electrode or an acoustic wave sensor can be employed. [20]

Conclusion and Recommendations

This technical guide has synthesized the available information and scientific principles to provide a preliminary assessment of the environmental impact and biodegradability of this compound. Due to a significant lack of direct experimental data, this assessment relies on the physicochemical properties of DMBA and data from structurally analogous compounds.

Key Findings and Predictions:

  • DMBA is expected to be highly mobile in soil and aquatic environments due to its high water solubility and low estimated LogP.

  • The potential for bioaccumulation is predicted to be low.

  • Abiotic degradation through hydrolysis and photolysis is not expected to be a rapid process under typical environmental conditions.

  • DMBA is likely to be biodegradable, with the primary pathway being enzymatic hydrolysis to butyric acid and dimethylamine, which are both readily biodegradable.

  • The overall rate of biodegradation will be dependent on the initial enzymatic cleavage of the amide bond.

  • A potential for aquatic toxicity exists, but requires experimental verification.

Recommendations for Future Research:

To conduct a comprehensive environmental risk assessment of DMBA, the following experimental data are critically needed:

  • Ready Biodegradability: An OECD 301 test should be performed to determine if DMBA is readily biodegradable.

  • Ecotoxicity: Acute and chronic toxicity tests on fish, daphnids, and algae are required to determine the LC50 and EC50 values.

  • Soil Sorption: An OECD 106 or 121 test should be conducted to determine the experimental Koc value and confirm its mobility in soil.

  • Hydrolysis and Photolysis: Studies to determine the rate of these abiotic degradation processes under various environmental conditions.

  • Identification of Degradation Products: Confirmation of the biodegradation pathway and identification of any potential persistent metabolites.

By addressing these data gaps, a more definitive understanding of the environmental risks associated with this compound can be achieved, ensuring its safe and sustainable use in industrial applications.

References

  • Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. (2024). Zenodo. [Link]

  • Development of a flow injection analytical system for short chain amide determination based on a tubular bioreactor and an ammonium sensor. (2018). PubMed. [Link]

  • Test No. 301: Ready Biodegradability. (1992). OECD. [Link]

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  • Anaerobic digestion of amine-oxide-based surfactants: biodegradation kinetics and inhibitory effects. (2018). PubMed. [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (2021). PubMed. [Link]

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  • Part 5: CHEMICAL-SPECIFIC PARAMETERS 5.1 Solubility, Henry's Law Constant, and Kow 5.2 Air (Di,a) and Water (Di,w) Diffusivities. (1996). EPA. [Link]

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An In-Depth Technical Guide to N,N-Dimethylbutyramide: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbutyramide, a tertiary amide with the chemical formula C₆H₁₃NO, is a versatile molecule that has found its niche in the landscape of organic synthesis and pharmaceutical development.[1][2] Characterized as a colorless to pale yellow liquid with a distinct amine-like odor, this compound's utility stems from its moderate polarity, chemical stability, and its role as a key synthetic intermediate.[1] This guide provides a comprehensive overview of this compound, from its historical roots in the broader context of amide synthesis to its modern-day applications and detailed synthetic protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in a laboratory or industrial setting. These properties dictate its behavior as a solvent, its reactivity in chemical transformations, and the appropriate methods for its handling and purification.

PropertyValueReference
CAS Number 760-79-2[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [3]
Beilstein Registry Number 1742172[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 186.5 °C at 760 mmHg[1]
Density 0.872 g/cm³[1]
Flash Point 69.3 °C[1]
Solubility Very soluble in water (110 g/L at 25°C) and soluble in polar solvents like alcohols.[3]
Refractive Index 1.422[1]

Historical Context and Discovery

The Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds, provides a historical reference for this compound under the registry number 1742172.[1][2] This reference indicates its documentation in the chemical literature, although pinpointing the exact first synthesis requires delving into historical chemical archives. The common methods for amide formation, such as the reaction of an acid chloride with a secondary amine, were well-established by the early 20th century, suggesting that this compound was likely first prepared through such a route.

Synthesis of this compound

The most prevalent and industrially scalable method for the synthesis of this compound involves the nucleophilic acyl substitution of butyryl chloride with dimethylamine. This reaction is efficient and proceeds with high yield.

Reaction Pathway

The synthesis follows a straightforward mechanism where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of butyryl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base, such as an excess of dimethylamine or an added tertiary amine like triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

G butyryl_chloride Butyryl Chloride (CH3CH2CH2COCl) dmba This compound (CH3CH2CH2CON(CH3)2) butyryl_chloride->dmba + 2 (CH3)2NH dimethylamine Dimethylamine ((CH3)2NH) dimethylamine->dmba hcl Dimethylammonium Chloride ((CH3)2NH2+Cl-)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • Butyryl chloride (1.0 eq)

  • Dimethylamine (2.2 eq, either as a gas or an aqueous solution)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, dissolve dimethylamine (2.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Butyryl Chloride: Dissolve butyryl chloride (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred dimethylamine solution over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C. A white precipitate of dimethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • For higher purity, the crude product can be purified by fractional distillation under reduced pressure.

Self-Validation: The purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its boiling point and refractive index, and comparing these to the literature values.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a sextet), the methylene group adjacent to the carbonyl (a triplet), and two singlets for the non-equivalent methyl groups on the nitrogen due to restricted rotation around the amide bond.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the four different types of carbon atoms in the molecule: the carbonyl carbon, the two methylene carbons of the butyl chain, the terminal methyl group of the butyl chain, and the two methyl carbons attached to the nitrogen.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1640-1650 cm⁻¹, which is characteristic of the C=O stretching vibration in a tertiary amide. The C-N stretching vibration will appear in the region of 1400-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115, along with characteristic fragmentation patterns.[5]

Applications in Research and Drug Development

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][6] Its utility also extends to its use as a polar aprotic solvent in certain chemical reactions.

As a Pharmaceutical Intermediate

While specific, publicly disclosed examples of this compound's direct incorporation into blockbuster drugs are not widespread, its role as an intermediate is significant. Tertiary amides, in general, are common structural motifs in a vast array of biologically active compounds. The N,N-dimethylamide group can influence a molecule's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. It is often introduced to modify the properties of a lead compound during the drug discovery and optimization process.

As a Solvent

With its high boiling point and ability to dissolve a range of organic and inorganic compounds, this compound can be employed as a solvent for reactions that require elevated temperatures.[1] Its polar aprotic nature makes it suitable for nucleophilic substitution reactions where protic solvents might interfere. It can be considered as an alternative to other common polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in certain applications.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is considered stable under normal temperatures and pressures but should be stored in a cool, dry place away from oxidizing agents.[3] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while not a household name, represents a class of fundamental molecules that are the workhorses of organic synthesis. Its straightforward synthesis, well-characterized properties, and utility as a synthetic intermediate and solvent ensure its continued relevance in research and development, particularly in the quest for new pharmaceuticals. This guide has provided a comprehensive technical overview, from its historical underpinnings to practical synthetic protocols, to aid researchers and scientists in understanding and utilizing this versatile tertiary amide.

References

  • Wikipedia. (2024, October 26). August Wilhelm von Hofmann. Retrieved from [Link]

  • Chemsrc. (n.d.). N,N-dimethylbutanamide | CAS#:760-79-2. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

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N,N-Dimethylbutyramide physical constants and parameters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Dimethylbutyramide: Physical Constants, Spectroscopic Profile, and Synthetic Applications

This guide provides a comprehensive technical overview of this compound (DMBA), tailored for researchers, chemists, and professionals in drug development. It moves beyond a simple cataloging of properties to offer insights into its practical application, the rationale behind its use in synthetic protocols, and essential safety and handling procedures.

Core Molecular and Physical Properties

This compound, also known as N,N-dimethylbutanamide, is a tertiary amide characterized by a butyryl group attached to a dimethylated nitrogen atom. This structure imparts properties typical of a polar aprotic solvent, making it a valuable, though specialized, tool in organic synthesis. Its physical constants are critical for its proper use in experimental design, particularly for reaction temperature control and purification procedures.

Key Identifiers and Molecular Data

A foundational aspect of working with any chemical compound is the accurate identification and understanding of its basic molecular properties. These identifiers are crucial for database searches, regulatory compliance, and accurate molar calculations.

Identifier/ParameterValueSource(s)
CAS Number 760-79-2[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][3]
IUPAC Name N,N-dimethylbutanamide[3]
Synonyms Butanamide, N,N-dimethyl-; Butyramide, N,N-dimethyl-; DMBA[3][4]
Physical Constants and Parameters

The physical parameters of DMBA dictate its behavior as a solvent and reagent, influencing everything from reaction kinetics to post-reaction workup. The choice to use DMBA over more common polar aprotic solvents like DMF or DMSO is often driven by its specific boiling point, solubility profile, or stability under certain reaction conditions.

Physical ConstantValueRemarksSource(s)
Appearance Colorless to pale yellow liquidCharacteristic amine-like odor.[5]
Density 0.872 - 0.906 g/cm³Varies slightly with temperature and purity.
Melting Point -40 °CRemains liquid under typical laboratory freezer conditions.[6]
Boiling Point 186.5 °C (at 760 mmHg); 80-82 °C (at 15 mmHg)The high boiling point at atmospheric pressure makes it suitable for reactions requiring elevated temperatures. Vacuum distillation is the preferred method for purification.[7]
Flash Point ~69.3 °CA key parameter for safety assessments, indicating its flammability.
Refractive Index ~1.4425 (at 20 °C)Useful for rapid purity assessment of the neat liquid.[6]
Water Solubility Very Soluble (110 g/L at 25 °C)The amide functionality allows for hydrogen bonding, rendering it miscible with water and other polar solvents. This property is critical during aqueous workups.[4][7]

Spectroscopic and Analytical Characterization

Accurate characterization is the cornerstone of chemical synthesis. The following section provides an overview of the expected spectroscopic data for this compound, which is essential for confirming its identity and purity both before and after a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For DMBA, ¹H and ¹³C NMR provide a definitive fingerprint of its structure.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group and the two N-methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group. Due to hindered rotation around the amide C-N bond, the two N-methyl groups are chemically non-equivalent and often appear as two separate singlets, a classic feature of N,N-disubstituted amides.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (typically the most downfield), the two N-methyl carbons, and the carbons of the butyl chain.

Authoritative spectral data can be accessed for verification through public databases such as PubChem and the NIST Chemistry WebBook.[3][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The IR spectrum of DMBA is dominated by a strong, sharp absorption band characteristic of the tertiary amide C=O (carbonyl) stretch, typically appearing around 1630-1680 cm⁻¹ . The absence of N-H stretching bands (above 3000 cm⁻¹) confirms its tertiary nature.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For DMBA, the molecular ion peak [M]⁺ would be observed at m/z = 115. Key fragmentation patterns often involve the cleavage of the C-C and C-N bonds adjacent to the carbonyl group.[10]

Synthetic Protocols and Applications

As an application scientist, understanding not just the properties but the practical synthesis and use of a compound is paramount. The following protocols are representative of the fundamental transformations involving this compound and similar tertiary amides.

Synthesis of this compound via Nucleophilic Acyl Substitution

The most direct and common method for synthesizing tertiary amides like DMBA is the reaction of an acyl chloride with a secondary amine. This is a robust and high-yielding nucleophilic acyl substitution.

Causality Behind Experimental Choices:

  • Acyl Chloride: Butyryl chloride is used because it is a highly reactive electrophile, making the reaction rapid and efficient. The chloride is an excellent leaving group.

  • Amine: Anhydrous dimethylamine (or its solution) serves as the nucleophile.

  • Base: A non-nucleophilic base like triethylamine or an excess of dimethylamine itself is crucial to neutralize the HCl byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) is used to prevent the hydrolysis of the highly reactive butyryl chloride.[6]

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add butyryl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled amine solution over 20-30 minutes. Maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Sequentially wash it with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation.[11]

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products Butyryl_Chloride Butyryl Chloride Addition Dropwise Addition of Butyryl Chloride Butyryl_Chloride->Addition Reactant Dimethylamine Dimethylamine (2 eq.) Setup Combine Amine & Solvent Cool to 0 °C Dimethylamine->Setup DCM DCM (Solvent) DCM->Setup Setup->Addition Reaction Stir at RT (2-3h) Addition->Reaction Workup Aqueous Workup (Wash, Dry, Concentrate) Reaction->Workup Byproduct Dimethylammonium Chloride Reaction->Byproduct Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Application as a Solvent in Palladium-Catalyzed Cross-Coupling

The high boiling point and polar aprotic nature of N,N-dialkylamides make them effective solvents for reactions that require high temperatures and stabilization of cationic intermediates, such as the Suzuki-Miyaura cross-coupling.[12][13]

Causality Behind Experimental Choices:

  • Solvent Role: In palladium-catalyzed reactions, polar aprotic solvents like DMBA can stabilize the charged catalytic species involved in the catalytic cycle. Their high boiling point allows the reaction to be heated, which is often necessary to drive the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[2][14]

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed this compound via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Cooling and Work-up: Once complete, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

cluster_reagents Reagents & Catalyst cluster_workflow Experimental Workflow cluster_output Output Aryl_Halide Aryl Halide Setup Combine Reagents under Inert Gas Aryl_Halide->Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Setup Base Base (e.g., K₂CO₃) Base->Setup Catalyst Pd(0) Catalyst Catalyst->Setup Solvent This compound (Solvent) Solvent->Setup Reaction Heat Reaction (e.g., 80-100 °C) Setup->Reaction Workup Cool, Quench, Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Sources

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N,N-Dimethylbutyramide

In the realms of chemical synthesis, pharmaceutical formulation, and process engineering, a molecule's thermodynamic properties are not mere data points; they are the fundamental grammar of its behavior. Understanding the energetics of a compound like this compound (DMBA) dictates its stability, reactivity, and phase behavior, which are critical parameters for predicting reaction outcomes, designing safe and efficient manufacturing processes, and ensuring the stability of final products. This guide is structured to provide a comprehensive and practical understanding of DMBA's thermodynamic landscape. We move beyond a simple recitation of values to explore the causality behind their measurement and the robust methodologies that ensure data integrity. The integration of experimental protocols and computational insights reflects the modern, dual-pronged approach to chemical characterization, offering a self-validating framework for researchers and developers.

Molecular Identity and Physicochemical Characteristics

This compound (CAS No. 760-79-2) is a tertiary amide with a simple aliphatic structure.[1][2] Its molecular characteristics form the basis for its thermodynamic behavior.

  • Molecular Formula: C₆H₁₃NO[1]

  • Molecular Weight: 115.1735 g/mol [1]

  • IUPAC Name: N,N-dimethylbutanamide[3]

  • Synonyms: Butyramide, N,N-dimethyl-; N,N-Dimethyl-n-butyramide[1]

A summary of its key physical properties is presented below. These values are foundational for understanding its behavior as a solvent and in phase transitions.

PropertyValueSource
Melting Point -40 °C[2]
Boiling Point 80-82 °C at 15 mmHg (20 mbar)[2][4]
Density 0.9064 g/cm³[2]
Refractive Index 1.4425[2]
Vapor Pressure 0.7 ± 0.3 mmHg at 25°C (Predicted)[2]

Core Thermodynamic Data: Enthalpy and Phase Transitions

The thermodynamic stability and energy content of DMBA are described by its enthalpy values. These experimentally determined quantities are crucial for calculating reaction heats and designing thermal management systems in chemical processes.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. For this compound, the key value has been determined for the gaseous phase.

Thermodynamic QuantityValueMethodSource
Gas Phase Enthalpy of Formation (ΔfH°gas) -270.9 kJ/molCombustion Calorimetry (Ccb)[5]

This value was derived from combustion calorimetry experiments conducted by Vasil'eva and Kotov in 1977.[5][6] The negative sign indicates that the formation of DMBA from elemental carbon, hydrogen, oxygen, and nitrogen is an exothermic process, signifying a stable molecule.

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the energy required to transform one mole of a substance from a liquid to a gaseous state. This parameter is critical for distillation, drying, and any process involving a phase change.

Thermodynamic QuantityValueTemperature RangeSource
Enthalpy of Vaporization (ΔvapH) 50.8 kJ/molBased on data from 251 K to 432 K[4]

This value is essential for understanding the volatility of DMBA and is directly related to its vapor pressure through the Clausius-Clapeyron equation. A relatively high enthalpy of vaporization suggests strong intermolecular forces in the liquid state.

Experimental Determination of Thermodynamic Properties

The trustworthiness of thermodynamic data hinges on the rigor of the experimental methods used for its determination. The protocols described below are designed as self-validating systems, incorporating calibration and precise measurement to ensure accuracy.

Protocol: Determining Enthalpy of Formation via Combustion Calorimetry

The enthalpy of formation of an organic compound like DMBA is most accurately determined indirectly from its enthalpy of combustion. The process involves complete oxidation of the compound and precise measurement of the heat released.

Principle: By burning a known mass of DMBA in a constant-volume (bomb) calorimeter, the change in internal energy (ΔU) for the combustion reaction is measured. This is then converted to the change in enthalpy (ΔH), and Hess's Law is applied to calculate the enthalpy of formation.

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • A pellet of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) is weighed and placed in the calorimeter's crucible.

    • The bomb is sealed, pressurized with excess pure oxygen (typically 30 atm), and submerged in a precisely measured volume of water in the calorimeter's insulated jacket.

    • The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

    • The heat capacity (C_cal) of the calorimeter system is calculated using the formula: C_cal = (m_std * ΔU_std) / ΔT, where m_std is the mass of the standard and ΔU_std is its known specific energy of combustion. This step is repeated multiple times to ensure reproducibility.

  • Sample Combustion:

    • A known mass of high-purity this compound is weighed into the crucible.

    • The combustion process from Step 1 is repeated identically with the DMBA sample.

  • Data Analysis and Calculation:

    • The total heat released is calculated: q_total = C_cal * ΔT_sample.

    • Corrections are made for the heat released by the ignition wire and any auxiliary substances.

    • The standard internal energy of combustion (ΔcU°) is calculated per mole of DMBA.

    • The standard enthalpy of combustion (ΔcH°) is determined using the relation: ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

G Cal_4 Cal_4 Exp_2 Exp_2 Cal_4->Exp_2 Use C_cal Exp_3 Exp_3 Calc_1 Calc_1 Exp_3->Calc_1

The Role of Computational Thermochemistry

While experimental data provides the benchmark for accuracy, its availability can be limited. Modern computational chemistry offers powerful predictive tools for estimating thermodynamic properties, especially for novel or uncharacterized molecules.[7][8]

Methodology Overview:

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to model the electronic structure of this compound.[9][10] Functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger) are commonly used to achieve a balance between accuracy and computational cost.[9]

  • Workflow:

    • Conformational Analysis: The first step is to identify the lowest energy conformer(s) of the flexible DMBA molecule.

    • Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure.

    • Frequency Calculation: A harmonic frequency calculation is performed at the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions based on statistical mechanics.

  • Application: Computational methods can provide reliable estimates for heat capacity (Cp), entropy (S°), and Gibbs free energy (G°), which are often challenging to measure experimentally. These calculations are invaluable for screening large numbers of molecules in drug discovery or for understanding reaction mechanisms where experimental data on intermediates is unavailable.

Interrelation of Thermodynamic Properties

The core thermodynamic properties are not independent but are linked through fundamental equations. The Gibbs free energy (G) combines enthalpy (H) and entropy (S) to predict the spontaneity of a process at constant temperature and pressure.

G G Gibbs Free Energy (G) Spontaneity H Enthalpy (H) Heat Content H->G ΔH S Entropy (S) Disorder S->G -TΔS T Temperature (T)

This relationship is the cornerstone of chemical thermodynamics. For professionals in drug development, understanding how a modification to a molecule affects both its enthalpy (e.g., bond strength, intermolecular interactions) and entropy (e.g., conformational flexibility) is key to predicting its binding affinity and stability.

References

  • This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link][1][4][5][11][12]

  • Vasil'eva, T.F.; Kotov, V.I. (1977). Heats of combustion of dimethyl-substituted amides and dimethylalkylamines. Vses. Konf. Kalorim. Rasshir. Tezisy Dokl. 7th, 1, 102-106. (Reference from NIST WebBook)[5][6]

  • This compound (CAS 760-79-2) - Chemical & Physical Properties. Cheméo. [Link][13]

  • Stephenson, Richard M.; Malanowski, Stanislaw (1987). Handbook of the Thermodynamics of Organic Compounds. Springer. [Link][4][6]

  • Butanamide, N,N-dimethyl-. PubChem. National Center for Biotechnology Information. [Link][14]

  • N,N-dimethylbutanamide. Stenutz. [Link][15]

  • Curtiss, L. A., Redfern, P. C., & Frurip, D. J. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. Reviews in computational chemistry, 15, 1-91. [Link][8]

  • Feller, D., & Dixon, D. A. (2000). Computational Thermochemistry and Benchmarking of Reliable Methods. Pacific Northwest National Lab. [Link][7]

  • Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (2021). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 26(11), 3183. [Link][10]

  • Lee, S., & Kim, Y. (2020). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 124(30), 6228-6237. [Link][9]

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N,N-Dimethylbutyramide: A Versatile Amide with Emerging Potential in Therapeutic Research and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethylbutyramide (DMBA), a tertiary amide derivative of butyric acid, is a compound of increasing interest to the scientific community. While historically utilized as a specialty solvent and an intermediate in organic synthesis, recent insights into the biological activities of butyric acid derivatives have illuminated a promising new frontier for DMBA in drug discovery and development. This technical guide provides an in-depth exploration of the potential research applications of DMBA, with a particular focus on its role as a precursor to the histone deacetylase (HDAC) inhibitor butyric acid. We will delve into its chemical properties, propose its application in cutting-edge synthetic methodologies, and outline detailed experimental protocols for its investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: Re-evaluating this compound

This compound (CAS No. 760-79-2) is a colorless to pale yellow liquid characterized by its amide functional group, which imparts a moderate polarity and chemical stability.[1] Traditionally, its utility has been recognized in the realm of organic chemistry, where it serves as a versatile solvent and a stable intermediate for more complex molecular architectures.[1][2] However, the true potential of DMBA may lie in its relationship to butyric acid, a short-chain fatty acid with well-documented biological activities. Butyric acid is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[3][4][5] The therapeutic potential of HDAC inhibitors is a subject of intense research, particularly in the field of oncology.[3][6][7]

This guide will first provide a comprehensive overview of the physicochemical properties of DMBA. Subsequently, it will explore its potential applications in organic synthesis, drawing parallels with structurally similar amides. The core of this document will then focus on the compelling hypothesis of DMBA as a prodrug of butyric acid, detailing its potential as an HDAC inhibitor and providing a roadmap for its preclinical evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in both synthetic and biological research.

PropertyValueReference
CAS Number 760-79-2[4][8][9][10][11][12]
Molecular Formula C6H13NO[4][8][9][10][11][12]
Molecular Weight 115.17 g/mol [4][8]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 186 °C at 760 mmHg[9]
Melting Point -40 °C[9]
Density 0.872 g/cm³[11]
Solubility Very soluble in water (110 g/L at 25°C) and polar organic solvents.[8][8]

Applications in Organic Synthesis: A Modern Perspective

The utility of this compound as a solvent and reagent in organic synthesis is an area ripe for exploration, particularly as a potential alternative to more hazardous solvents like N,N-Dimethylformamide (DMF).

As a High-Boiling Point Polar Aprotic Solvent

The high boiling point and polar aprotic nature of DMBA make it a suitable solvent for a variety of chemical transformations that require elevated temperatures and the stabilization of charged intermediates. One promising area of application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using DMBA as a solvent. The causality behind the choice of DMBA lies in its ability to solubilize the reactants and catalyst, facilitate the catalytic cycle by stabilizing palladium intermediates, and allow for higher reaction temperatures to drive the reaction to completion.

Materials:

  • Aryl halide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • This compound (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add anhydrous this compound to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow Reactants Aryl Halide + Aryl Boronic Acid Pd Catalyst + Base Solvent This compound Reactants->Solvent Dissolve Reaction Reaction at 100-120 °C Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product HDAC_Mechanism cluster_0 Normal Gene Expression cluster_1 Gene Silencing in Disease HAT Histone Acetyltransferase (HAT) Acetylation Histone Acetylation HAT->Acetylation Adds Acetyl Groups Active_Chromatin Open Chromatin (Euchromatin) Acetylation->Active_Chromatin Transcription Gene Transcription Active_Chromatin->Transcription HDAC Histone Deacetylase (HDAC) Deacetylation Histone Deacetylation HDAC->Deacetylation Removes Acetyl Groups Inactive_Chromatin Condensed Chromatin (Heterochromatin) Deacetylation->Inactive_Chromatin Silencing Gene Silencing Inactive_Chromatin->Silencing DMBA This compound (Prodrug) Butyric_Acid Butyric Acid (Active Drug) DMBA->Butyric_Acid In vivo hydrolysis Inhibition Inhibition Butyric_Acid->Inhibition Inhibition->HDAC

Caption: Proposed mechanism of action for DMBA as an HDAC inhibitor prodrug.

Proposed Experimental Workflow for Preclinical Evaluation

To validate the hypothesis that this compound acts as a prodrug for HDAC inhibition, a systematic preclinical evaluation is required. The following workflow outlines the key experimental stages.

Objective: To determine if DMBA, or its potential metabolite butyric acid, directly inhibits HDAC activity.

Methodology:

  • Utilize a commercially available HDAC activity assay kit.

  • Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) with a fluorescently labeled substrate.

  • Add varying concentrations of this compound and butyric acid (as a positive control).

  • Measure the fluorescence signal, which is proportional to HDAC activity.

  • Calculate the IC₅₀ values for both compounds.

Expected Outcome: Butyric acid should demonstrate potent HDAC inhibition, while DMBA may show weaker or no direct inhibition, supporting the prodrug concept.

Objective: To assess the effect of DMBA on the proliferation of cancer cell lines.

Methodology:

  • Culture relevant cancer cell lines (e.g., colon, breast, leukemia).

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Assess cell viability using an MTT or similar colorimetric assay.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) for DMBA.

Objective: To determine if DMBA treatment leads to an increase in histone acetylation in cells, a hallmark of HDAC inhibition.

Methodology:

  • Treat cancer cells with DMBA at its GI₅₀ concentration for various time points.

  • Lyse the cells and extract total protein.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., β-actin).

  • Visualize and quantify the protein bands.

Expected Outcome: An increase in acetylated histone levels following DMBA treatment would provide strong evidence of intracellular HDAC inhibition.

Objective: To investigate the effect of DMBA on cell cycle progression.

Methodology:

  • Treat cancer cells with DMBA.

  • Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using flow cytometry.

  • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Expected Outcome: HDAC inhibitors often induce cell cycle arrest, typically at the G1/S or G2/M transition.

Preclinical_Workflow Start Hypothesis: DMBA is a Butyric Acid Prodrug HDAC_Assay In Vitro HDAC Inhibition Assay Start->HDAC_Assay Cell_Proliferation Cell Proliferation Assay (GI₅₀) HDAC_Assay->Cell_Proliferation Confirm Biological Activity Western_Blot Western Blot for Histone Acetylation Cell_Proliferation->Western_Blot Investigate Mechanism Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay PK_Studies Pharmacokinetic Studies (in vivo) Apoptosis_Assay->PK_Studies Transition to In Vivo Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies Conclusion Evaluation of Therapeutic Potential Efficacy_Studies->Conclusion

Caption: A logical workflow for the preclinical evaluation of DMBA.

Conclusion and Future Directions

This compound is a molecule with multifaceted potential that extends beyond its traditional role as a chemical intermediate. Its favorable physicochemical properties suggest its utility as a high-boiling point polar aprotic solvent in modern organic synthesis. More significantly, its structural relationship to butyric acid positions it as a promising prodrug candidate for HDAC inhibition, a therapeutic strategy with broad implications in oncology and beyond.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for the investigation of DMBA's biological activity. Future research should focus on confirming its metabolic conversion to butyric acid, elucidating its pharmacokinetic and pharmacodynamic profiles in animal models, and exploring its efficacy in various disease models. The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this versatile amide.

References

  • National Center for Biotechnology Information. Butyrate Histone Deacetylase Inhibitors. [Link]

  • National Center for Biotechnology Information. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. [Link]

  • National Center for Biotechnology Information. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. [Link]

  • PubMed. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. [Link]

  • PubMed. Derivatives of butyric acid as potential anti-neoplastic agents. [Link]

  • PubMed. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. [Link]

  • PubMed. Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases. [Link]

  • Springer Nature. Self-assembling butyric acid prodrug acts as a sensitizer for cancer radiotherapy. [Link]

  • PubMed. Novel anticancer prodrugs of butyric acid. 2. [Link]

  • PubMed. Inhibition of histone deacetylase activity by butyrate. [Link]

  • PubMed. Non-hydroxamate histone deacetylase inhibitors. [Link]

  • National Center for Biotechnology Information. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). [Link]

  • MDPI. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. [Link]

  • Wikipedia. Histone deacetylase inhibitor. [Link]

  • Semantic Scholar. Anticancer derivative of butyric acid (Pivalyloxymethyl butyrate) specifically potentiates the cytotoxicity of doxorubicin and daunorubicin through the suppression of microsomal glycosidic activity.[Link]-Kojima-Tahara/1d50987f87a8f15d9a2e1c9a63c3a4f8e5f2e8d9)

  • NIST WebBook. This compound. [Link]

  • Chemsrc. N,N-dimethylbutanamide | CAS#:760-79-2. [Link]

  • PubChem. Butanamide, N,N-dimethyl-. [Link]

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An In-depth Technical Guide to the Reactivity and Functional Groups of N,N-Dimethylbutyramide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-Dimethylbutyramide (DMBA), a tertiary amide with significant utility as a synthetic intermediate and a polar aprotic solvent. We will dissect its molecular structure, explore its characteristic reactivity at key functional sites, and present field-proven protocols for its transformation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of DMBA in their work.

Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name N,N-dimethylbutanamide, is an organic compound belonging to the tertiary amide class.[1][2] Its structure consists of a butyryl group attached to a dimethylamino substituent. The core of its reactivity lies in the interplay between the carbonyl group (C=O) and the nitrogen atom's lone pair, which are in resonance. This delocalization imparts significant stability to the amide bond but also dictates its reaction pathways.

The two methyl groups on the nitrogen atom render it a tertiary amide, meaning it lacks an N-H bond. This structural feature prevents it from acting as a hydrogen bond donor and influences its reactivity, particularly in base-mediated reactions, by precluding N-deprotonation.[1]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 760-79-2 [3]
Molecular Formula C₆H₁₃NO [3]
Molecular Weight 115.17 g/mol [2]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 186.5 °C at 760 mmHg [4]
Density 0.872 g/cm³ [4]
Flash Point 69.3 °C [4]
Water Solubility Very Soluble (110 g/L at 25°C) [5][6]

| IUPAC Name | N,N-dimethylbutanamide |[3] |

Spectroscopic Characterization

Definitive identification of this compound relies on standard spectroscopic techniques. The key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

Technique Characteristic Feature Description
FTIR ~1640-1650 cm⁻¹ Strong absorbance corresponding to the C=O (amide I band) stretch. The exact position is lower than ketones due to resonance.[2]
¹H NMR δ ~2.9 ppm (singlet, 6H) Two equivalent N-methyl groups (N-(CH₃)₂).
δ ~2.2 ppm (triplet, 2H) Methylene group adjacent to the carbonyl (α-carbon, -CH₂-C=O).
δ ~1.6 ppm (sextet, 2H) Methylene group in the middle of the butyl chain (β-carbon, -CH₂-).
δ ~0.9 ppm (triplet, 3H) Terminal methyl group of the butyl chain (γ-carbon, -CH₃).
¹³C NMR δ ~172-174 ppm Carbonyl carbon (C=O).
δ ~35, 37 ppm Two distinct N-methyl carbons due to restricted rotation around the C-N bond at low temperatures.
δ ~35 ppm α-carbon (-CH₂-C=O).
δ ~19 ppm β-carbon (-CH₂-).

| | δ ~14 ppm | γ-carbon (-CH₃). |

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument used. Data is inferred from standard chemical shift tables and spectral databases.[2][7]

Core Reactivity Profile: A Mechanistic Overview

The reactivity of this compound is centered on three primary sites: the electrophilic carbonyl carbon, the potentially nucleophilic α-carbon via an enolate intermediate, and the robust C-N amide bond.

G DMBA This compound Carbonyl Reactions at Carbonyl (C=O) DMBA->Carbonyl  Electrophilic site AlphaCarbon Reactions at α-Carbon DMBA->AlphaCarbon Acidic protons   CN_Bond C-N Bond Cleavage DMBA->CN_Bond  Resonance-stabilized Hydrolysis Hydrolysis (→ Carboxylic Acid) Carbonyl->Hydrolysis Reduction Reduction (→ Amine) Carbonyl->Reduction Enolate Enolate Formation AlphaCarbon->Enolate Alkylation Alkylation / Acylation Enolate->Alkylation

Caption: Core reactivity sites of this compound.

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack.

Amides are relatively resistant to hydrolysis compared to esters or acid chlorides. However, under forcing acidic or basic conditions, this compound can be hydrolyzed to butyric acid and dimethylamine. The reaction proceeds via a classic nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.[8][9]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination & Deprotonation A Amide + H₃O⁺ B Protonated Amide A->B Fast C H₂O attacks C=O B->C D Tetrahedral Intermediate C->D Rate-determining E Proton transfer to N D->E F Protonated Amine LG E->F G Collapse of intermediate F->G Elimination of (CH₃)₂NH H Carboxylic Acid + (CH₃)₂NH₂⁺ G->H Deprotonation

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 6M aqueous solution of hydrochloric acid or sulfuric acid (5-10 eq).

  • Reaction: Heat the mixture to reflux (typically >100 °C) and maintain for several hours (4-24 h). Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting amide.

  • Workup: Cool the reaction mixture to room temperature. Neutralize carefully with a base (e.g., NaOH) to the desired pH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the butyric acid product. The dimethylamine salt will remain in the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude butyric acid by distillation if necessary.

Tertiary amides are resistant to mild reducing agents like sodium borohydride. A powerful hydride source, such as Lithium Aluminum Hydride (LAH), is required to reduce the amide to the corresponding amine.[10][11] The reaction is highly effective and proceeds by converting the carbonyl oxygen into a good leaving group coordinated to aluminum.[12]

G cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Second Hydride Attack A Amide + LiAlH₄ B Tetrahedral Intermediate (O-Al coordination) A->B C Iminium Ion Intermediate B->C Expulsion of OAlH₃⁻ D Final Amine Product C->D Attack by AlH₄⁻

Caption: Mechanism of amide reduction with LAH.

Experimental Protocol: LAH Reduction

  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminum Hydride (LAH, 1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Reagent Addition: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via an addition funnel. Causality Note: The dropwise addition at 0 °C is critical to control the highly exothermic reaction between LAH and the amide.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours to ensure complete reduction.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LAH used in grams. This procedure safely quenches the excess LAH and precipitates aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with the ether solvent.

  • Purification: Combine the filtrate and washings. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N,N-Dimethylbutanamine, which can be purified by distillation.

Reactivity at the α-Carbon: Enolate Formation

The protons on the carbon adjacent to the carbonyl (the α-carbon) are weakly acidic (pKa ~30 for amides) and can be removed by a very strong, non-nucleophilic base to form a nucleophilic enolate.[13] Lithium Diisopropylamide (LDA) is the base of choice for this transformation, as it is sufficiently strong and sterically hindered to prevent competitive nucleophilic attack at the carbonyl carbon.[14][15] For tertiary amides like DMBA, deprotonation with LDA in THF at -78 °C typically yields the (Z)- or cis-enolate with high selectivity.[16]

G Amide This compound TransitionState [Transition State] Amide->TransitionState -78 °C, THF LDA LDA (Strong, hindered base) LDA->TransitionState Enolate Lithium (Z)-Enolate (cis-configuration) TransitionState->Enolate Irreversible deprotonation

Caption: Kinetic enolate formation using LDA.

Experimental Protocol: α-Alkylation via Enolate

  • Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add a solution of freshly prepared or commercial LDA (1.1 eq) in THF dropwise to the amide solution. Stir the mixture at -78 °C for 1 hour. Causality Note: The low temperature and strong base ensure the formation of the kinetic enolate, preventing equilibration to other isomers or side reactions.

  • Alkylation: Add a suitable electrophile (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting α-alkylated amide product by column chromatography or distillation.

Synthesis and Applications

Synthesis

The most common laboratory synthesis of this compound involves the reaction of an activated butyric acid derivative, such as butanoyl chloride, with dimethylamine.[17] This is a robust and high-yielding nucleophilic acyl substitution.

Protocol: Synthesis from Butanoyl Chloride

  • Setup: In a flask, dissolve dimethylamine (2.2 eq, often as a solution in THF or as the hydrochloride salt with an added base like triethylamine) in a suitable solvent like dichloromethane or THF at 0 °C.

  • Addition: Add butanoyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution to give the crude product, which can be purified by vacuum distillation.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis.[18] Its applications are analogous to other N-alkylamides and include:

  • Pharmaceutical Intermediates: The amide moiety is a key structural feature in many biologically active molecules. DMBA can be a starting point for more complex pharmaceutical targets.[19]

  • Specialty Solvent: Its high boiling point and polarity make it a potential alternative to solvents like DMF or NMP in certain reactions, such as palladium-catalyzed cross-couplings.[20]

  • Directing Group: The amide functional group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at otherwise unreactive positions.[20]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of vapors. Use non-sparking tools and prevent the buildup of electrostatic charge.[21][22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[21][23]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place in a suitable container for disposal. Ensure the area is well-ventilated.[21]

  • First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[21]

Conclusion

This compound is a tertiary amide with a well-defined reactivity profile governed by its core functional groups. Its carbonyl carbon is susceptible to nucleophilic attack under harsh conditions, leading to hydrolysis or reduction. The α-protons can be abstracted with strong, hindered bases to generate a synthetically useful enolate intermediate. A thorough understanding of these reaction pathways, coupled with robust experimental protocols, enables chemists to effectively utilize this compound as a building block in complex molecule synthesis and as a functional solvent in modern organic chemistry.

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N,N-Dimethylbutyramide: A Technical Guide for Advanced Synthesis and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Amide, a Versatile Aprotic Solvent

N,N-Dimethylbutyramide (DMBA), a tertiary amide with the CAS number 760-79-2, presents itself to the discerning researcher not merely as a chemical intermediate but as a high-boiling polar aprotic solvent with significant, though often under-explored, potential in organic synthesis and pharmaceutical process chemistry.[1][2][3] Its molecular structure, featuring a butyl group attached to a dimethylated amide moiety, imparts a unique combination of polarity, stability, and solvency that positions it as a viable alternative to more conventional solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[4][5] This guide provides an in-depth technical overview of DMBA, focusing on its commercial availability, synthesis, quality control, and field-proven applications, designed for professionals in research and drug development.

Physicochemical Characteristics and Commercial Availability

This compound is a colorless to pale yellow liquid characterized by a high boiling point and solubility in a range of organic solvents and water.[6][7] These properties make it a suitable medium for chemical reactions requiring elevated temperatures.

Table 1: Physicochemical Properties of this compound and Related Solvents

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
CAS Number 760-79-2[6]68-12-2127-19-5
Molecular Formula C₆H₁₃NO[6]C₃H₇NOC₄H₉NO
Molecular Weight 115.17 g/mol [4]73.09 g/mol 87.12 g/mol
Boiling Point 186 °C[6]153 °C165 °C
Melting Point -40 °C[3]-61 °C-20 °C
Density 0.9064 g/cm³ (25 °C)[6]0.944 g/cm³ (25 °C)0.940 g/cm³ (25 °C)
Water Solubility Very Soluble (110 g/L at 25°C)[7]MiscibleMiscible
Commercial Suppliers and Procurement

DMBA is readily available from a variety of major chemical suppliers, typically in purities of 98% or higher. When procuring DMBA for research or development, it is critical to obtain a certificate of analysis (CoA) to verify purity and identify any potential impurities that could interfere with sensitive applications.

Table 2: Prominent Commercial Suppliers of this compound

SupplierAvailable Purity/GradesTypical Quantities
Thermo Fisher Scientific (Alfa Aesar) 98%[8]5 g, 25 g
Santa Cruz Biotechnology Research Grade[9]Varies
ChemicalBook ≥98%, 99%+ (HPLC)[1]Kilogram Scale
Sigma-Aldrich (Merck) Research GradeVaries

Synthesis, Potential Impurities, and Quality Control

A robust understanding of the synthesis of this compound is fundamental to anticipating potential impurities and establishing a self-validating quality control system. The most common laboratory and industrial synthesis route is a variation of the Schotten-Baumann reaction.[8]

Synthetic Pathway: Acylation of Dimethylamine

The primary method for synthesizing DMBA involves the reaction of an activated butyric acid derivative, typically butyryl chloride, with dimethylamine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products butyryl_chloride Butyryl Chloride reaction_vessel Reaction Vessel (Inert Solvent, e.g., DCM) Base (e.g., Triethylamine or NaOH) butyryl_chloride->reaction_vessel dimethylamine Dimethylamine (gas or solution) dimethylamine->reaction_vessel dmba This compound reaction_vessel->dmba Acylation hcl_salt Base•HCl Salt reaction_vessel->hcl_salt Neutralization

Caption: General synthesis workflow for this compound.

Detailed Synthetic Protocol

Adapted from general amide synthesis procedures.[10][11]

  • Reaction Setup: To a stirred solution of butyryl chloride (1.0 eq) in an inert solvent such as dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a scavenger base such as triethylamine (1.1 eq).

  • Amine Addition: Slowly add a solution of dimethylamine (1.1 eq) in DCM, maintaining the temperature below 10 °C. The exothermic nature of the reaction necessitates careful control of the addition rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.

Critical Impurities and Self-Validating Protocols

The primary impurities of concern are residual starting materials (butyryl chloride, dimethylamine) and byproducts from side reactions.

  • Residual Dimethylamine: Unreacted dimethylamine is a critical impurity. In subsequent applications, particularly in pharmaceutical synthesis, residual secondary amines can react with nitrosating agents (e.g., nitrites) to form carcinogenic N-nitrosamines, such as N-nitrosodimethylamine (NDMA).[12]

  • Residual Butyryl Chloride: This reactive acylating agent can interfere with subsequent chemical transformations.

  • Water Content: The presence of water can be detrimental in moisture-sensitive reactions.

A self-validating quality control system must be implemented to ensure the fitness-for-use of DMBA. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for both assay determination and impurity profiling.

G cluster_input Input cluster_analysis Analytical Workflow cluster_output Output & Decision dmba_sample This compound (DMBA) Sample gc_ms GC-MS Analysis dmba_sample->gc_ms Direct Injection derivatization Derivatization Protocol (Optional, for trace amines) dmba_sample->derivatization For Dimethylamine purity_assay Purity Assay (%) gc_ms->purity_assay impurity_profile Impurity Profile (ppm) gc_ms->impurity_profile derivatization->gc_ms decision Pass / Fail Decision purity_assay->decision impurity_profile->decision

Caption: Quality control workflow for this compound.

Protocol: GC-MS for Trace Dimethylamine Impurity

This protocol is adapted from methodologies for detecting dimethylamine in related amide solvents.[13]

  • Derivatization: To 1 mL of the this compound sample, add 100 µL of pyridine and 50 µL of benzoyl chloride. Vortex the mixture for 1 minute. The benzoyl chloride reacts with any residual dimethylamine to form N,N-dimethylbenzamide, a less volatile and more easily chromatographable derivative.

  • Sample Preparation: Dilute the derivatized mixture in a suitable solvent like methanol or ethyl acetate.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as an Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless, with an appropriate split ratio.

    • Oven Program: A temperature gradient starting from ~80 °C to ~280 °C.

    • Detector: Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode to detect the characteristic ions of N,N-dimethylbenzamide.

  • Validation: The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) using spiked standards of dimethylamine in high-purity DMBA. This ensures the protocol is self-validating for its intended purpose.

Field-Proven Applications in Research and Development

While often categorized simply as a pharmaceutical intermediate, a deeper analysis of scientific and patent literature reveals specific applications where the properties of DMBA are leveraged.

Solvent in Polymer Chemistry and Material Science

The high boiling point and strong solubilizing power of DMBA make it an effective medium for polymerization reactions and for processing polymers.

  • Polymerization Medium: A US patent describes the use of this compound as a suitable reaction medium for the synthesis of p-benzamide polymers, highlighting its utility alongside other N,N-dialkylamides.[12][14]

  • Surface Treatment of Polymers: In a patent for treating polymeric surfaces, N,N-dimethylbutanamide is listed as a polar organic solvent capable of creating a gel layer on a polymer surface to improve its smoothness.[15]

  • Synthesis of Zeolitic Imidazolate Frameworks (ZIFs): A 2024 study published in ACS Omega explicitly used this compound as a solvent and structure-directing agent in the synthesis of ZIFs. This research demonstrates its role in controlling the topology of these advanced materials.[5][8]

Reagent and Substrate in Organic Synthesis

DMBA can serve not only as a solvent but also as a starting material for the synthesis of more complex molecules.

  • Synthesis of Keteniminium Ions: A 2025 article details a procedure where this compound is converted with oxalyl chloride into a corresponding α-chloroiminium chloride, which is a precursor to highly reactive keteniminium triflates. This showcases its use as a foundational building block in synthetic methodology development.[16]

  • Radical Trapping Experiments: In a PhD thesis focused on C-H functionalization, this compound was used as a substrate in a radical trapping experiment, demonstrating its utility in mechanistic studies.[17][18]

  • Organometallic Reactions: Another doctoral thesis describes the use of this compound as a reactant with an organometallic reagent to synthesize a specific ketone product, providing a concrete example of its application in complex molecule synthesis.

Potential as a Greener Alternative Solvent

As regulatory scrutiny of solvents like DMF and NMP increases due to toxicity concerns, there is a growing need for viable alternatives. With its higher boiling point and similar polar aprotic nature, DMBA represents a potential, albeit less studied, alternative for reactions such as:

  • Cross-Coupling Reactions: Polar aprotic solvents are known to be effective in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While specific literature for DMBA in this context is sparse, its properties suggest it would be a suitable medium.

  • Nucleophilic Substitution Reactions: Its ability to solvate cations and leave anions relatively "bare" makes it a good candidate for SN2 reactions.

Conclusion

This compound is more than a simple chemical. It is a commercially available, high-performance polar aprotic solvent and a versatile synthetic precursor. For researchers and drug development professionals, understanding its synthesis, potential impurities, and methods for rigorous quality control is paramount. While its applications are not as widely documented as those of DMF or DMAc, emerging research and patent literature confirm its utility in polymer science, materials chemistry, and advanced organic synthesis. As the demand for safer and specialized solvents grows, this compound stands out as a valuable tool for innovation.

References

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Methodological & Application

Application Notes and Protocols for the Evaluation of N,N-Dimethylbutyramide as a Solvent in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel SPPS Solvents

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein synthesis for research and therapeutic development. The choice of solvent in SPPS is critical, as it influences resin swelling, reagent solubility, reaction kinetics, and the aggregation of the growing peptide chain. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) have been the solvents of choice due to their excellent solvating properties. However, increasing regulatory scrutiny and environmental concerns have necessitated the search for safer and more sustainable alternatives.[1][2] This has led to the investigation of various "greener" solvents and solvent mixtures.[3][4]

N,N-Dimethylbutyramide (DMB) is a polar aprotic solvent that presents itself as a potential candidate for SPPS. Its structural similarity to DMF suggests that it may possess comparable solvating properties, while its higher boiling point could offer advantages in automated synthesis platforms where solvent evaporation can be a concern. This document provides a comprehensive guide for researchers to evaluate the suitability of DMB as a solvent in Fmoc-based SPPS. It is structured to provide not just a set of protocols, but a logical framework for the systematic assessment of any novel solvent in this critical application.

Physicochemical Properties: A Comparative Overview

A preliminary assessment of a new solvent's potential in SPPS can be made by comparing its physicochemical properties to those of established solvents. The following table provides a summary of key properties for DMB, DMF, and NMP.

PropertyThis compound (DMB)N,N-Dimethylformamide (DMF)N-Methylpyrrolidone (NMP)
CAS Number 760-79-2[5]68-12-2872-50-4
Molecular Formula C₆H₁₃NO[6]C₃H₇NOC₅H₉NO
Molecular Weight 115.17 g/mol [6]73.09 g/mol 99.13 g/mol
Boiling Point 186 °C[6]153 °C202 °C
Density 0.872 g/cm³[5]0.944 g/cm³1.028 g/cm³
Water Solubility Very Soluble (110 g/L at 25°C)[7][8]MiscibleMiscible
Flash Point 80-82°C/15mm[6]58 °C86 °C

PART 1: Preliminary Evaluation of DMB in SPPS

Before committing to the synthesis of a full-length peptide, a series of preliminary evaluations should be conducted to assess the fundamental compatibility of DMB with the SPPS workflow.

Resin Swelling Studies

Proper solvation and swelling of the solid support are paramount for efficient diffusion of reagents and successful peptide synthesis.[9] Reduced swelling can lead to incomplete reactions and an increase in deletion sequences.

Protocol 1: Resin Swelling Assessment

  • Materials:

    • Standard SPPS resins (e.g., Rink Amide PS, TentaGel, ChemMatrix)[3]

    • This compound (DMB)

    • N,N-Dimethylformamide (DMF) (for comparison)

    • Graduated syringe or measuring cylinder

  • Procedure:

    • Place a known mass (e.g., 100 mg) of dry resin into a graduated syringe or measuring cylinder.

    • Record the initial volume of the dry resin.

    • Add a sufficient volume of DMB (e.g., 5 mL) to fully immerse the resin.

    • Allow the resin to swell for at least 1 hour, with occasional gentle agitation.

    • Record the final swollen volume of the resin.

    • Calculate the swelling factor as: (Final Volume - Initial Volume) / Initial Mass of Resin (in mL/g).

    • Repeat the procedure with DMF for a direct comparison.

  • Expected Outcome: A good solvent for SPPS should provide a swelling factor of at least 4.0 mL/g for polystyrene-based resins.[10] The swelling of DMB should be comparable to that of DMF to be considered a viable alternative.

Solubility of Amino Acids and Coupling Reagents

The solvent must be capable of dissolving all reagents used in SPPS at the required concentrations to ensure efficient reactions.

Protocol 2: Reagent Solubility Test

  • Materials:

    • A selection of Fmoc-protected amino acids (including hydrophobic, hydrophilic, and sterically hindered residues)

    • Common coupling reagents (e.g., HBTU, HATU, DIC)

    • Common additives (e.g., HOBt, Oxyma)

    • This compound (DMB)

  • Procedure:

    • Prepare solutions of each Fmoc-amino acid and coupling reagent in DMB at concentrations typically used in SPPS (e.g., 0.2 M to 0.5 M).

    • Visually inspect for complete dissolution at room temperature.

    • If any reagent is not fully soluble, gentle warming or sonication can be attempted, noting any changes.

  • Expected Outcome: For DMB to be a suitable SPPS solvent, all tested Fmoc-amino acids and coupling reagents should be fully soluble at their working concentrations.

PART 2: Synthesis of a Model Peptide

The ultimate test of a new solvent is its performance in the synthesis of a peptide. A short, well-characterized model peptide should be synthesized to evaluate coupling and deprotection efficiency.

Synthesis Workflow

The following diagram illustrates the general workflow for evaluating DMB in a single coupling cycle of Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling in DMB Deprotection Fmoc Deprotection (20% Piperidine in DMB) Resin->Deprotection Wash1 Wash with DMB Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base in DMB) Wash1->Coupling Monitoring Monitoring (e.g., Kaiser Test) Coupling->Monitoring Wash2 Wash with DMB NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle Monitoring->Coupling If incomplete (recouple) Monitoring->Wash2 If complete

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis using DMB.

Protocol 3: Synthesis of a Model Pentapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-NH₂)
  • Materials:

    • Rink Amide resin (e.g., 0.5 mmol/g substitution)

    • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

    • Coupling Reagent: HBTU (0.5 M in DMB)

    • Base: DIPEA (2 M in DMB)

    • Deprotection Reagent: 20% (v/v) piperidine in DMB

    • Washing Solvents: DMB, DCM, IPA

    • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

    • Kaiser test kit

  • Procedure:

    • Resin Swelling: Swell the resin in DMB for 1 hour.

    • First Deprotection: Drain the DMB. Add the 20% piperidine/DMB solution and agitate for 3 minutes. Drain and repeat with fresh deprotection solution for 10 minutes.

    • Washing: Wash the resin thoroughly with DMB (5x), DCM (3x), and DMB (3x).

    • First Coupling (Fmoc-Leu-OH):

      • In a separate vessel, pre-activate Fmoc-Leu-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (6 eq.) in DMB for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), recouple.

    • Washing: Wash the resin as in step 3.

    • Chain Elongation: Repeat steps 2-6 for the remaining amino acids in the sequence (Phe, Gly, Gly, Tyr(tBu)).

    • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

    • Final Washing and Drying: Wash the peptide-resin with DMB (5x), DCM (5x), and IPA (3x). Dry the resin under vacuum.

    • Cleavage and Deprotection:

      • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

      • Filter the resin and collect the filtrate.

      • Precipitate the crude peptide in cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

      • Dry the crude peptide pellet under vacuum.

PART 3: Analysis and Troubleshooting

Analysis of the Crude Peptide

The purity and identity of the synthesized peptide should be assessed by analytical techniques.

Protocol 4: Crude Peptide Analysis

  • Analytical RP-HPLC:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze using a C18 column with a standard water/acetonitrile gradient.

    • Determine the percentage purity by integrating the peak area of the desired product.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS):

    • Confirm the identity of the main peak by verifying that its mass corresponds to the calculated molecular weight of the target peptide.

Evaluation of "Difficult" Sequences

To further challenge DMB as a solvent, its performance in the synthesis of a "difficult" or hydrophobic peptide should be evaluated.[5][11] These sequences are prone to aggregation, which can be mitigated by a solvent with superior solvating properties.

Protocol 5: Synthesis of a Hydrophobic Peptide (e.g., a fragment of a membrane protein)

  • Select a peptide sequence known to be challenging to synthesize.

  • Synthesize the peptide using the protocol outlined in section 2.2, with DMB as the solvent.

  • Pay close attention to the Kaiser test results at each coupling step, as incomplete couplings are a hallmark of peptide aggregation.

  • Analyze the crude product by RP-HPLC and mass spectrometry to determine the success of the synthesis.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be taken when handling DMB.

  • Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound as a potential solvent for solid-phase peptide synthesis. By assessing its performance in resin swelling, reagent solubility, and the synthesis of both standard and "difficult" peptides, researchers can make an informed decision about its suitability as an alternative to traditional SPPS solvents. The quest for greener, safer, and more efficient solvents is ongoing, and the thorough investigation of promising candidates like DMB is essential for the continued advancement of peptide synthesis.

References

  • Caporale, A., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science.
  • GYROS PROTEIN TECHNOLOGIES. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of "difficult peptides". Chemical Society Reviews, 45(3), 631-653.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link]

  • NIH. (2013, July 9). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Retrieved from [Link]

  • AAPPTEC. Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • NIH. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PubChem. Butanamide, N,N-dimethyl-. Retrieved from [Link]

  • Chemsrc. N,N-dimethylbutanamide | CAS#:760-79-2. Retrieved from [Link]

  • White Rose Research Online. (2020, April 3). Investigation of Parameters that Affect Resin Swelling in Green Solvents. Retrieved from [Link]

  • Martin, V., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3295-3303.
  • Lopez, J., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288-5294.
  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylbutylamine. Retrieved from [Link]

  • NIST. This compound. Retrieved from [Link]

  • NIH. (2020, October 7). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. Retrieved from [Link]

  • NIH. (2018, February 24). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Retrieved from [Link]

  • Nature. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • NIH. (2020, March 3). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • RG Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, April 19). Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis. Retrieved from [Link]

  • ACS Publications. (2020, October 7). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. Retrieved from [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. The road to the synthesis of "difficult peptides". Retrieved from [Link]

Sources

Application Notes and Protocols for N,N-Dimethylbutyramide in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Amide Synthesis Beyond Traditional Solvents

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) have been the workhorses for these critical transformations, particularly in solid-phase peptide synthesis (SPPS).[1][2] However, growing concerns over the reprotoxic nature of these conventional solvents have necessitated the exploration of safer, more sustainable alternatives.[1][3]

This application note introduces N,N-Dimethylbutyramide (DMBA) as a promising, yet underexplored, alternative for amide bond formation protocols. With its favorable physicochemical properties, DMBA presents a compelling case for researchers seeking to move away from traditional solvents without compromising synthetic efficiency. This guide provides a comprehensive overview of DMBA, including its properties, proposed applications in amide synthesis, and detailed, adaptable protocols to serve as a robust starting point for methods development.

Physicochemical Profile of this compound (DMBA)

A thorough understanding of a solvent's properties is critical for its effective implementation in synthesis. DMBA is a colorless to pale yellow liquid with a moderate polarity, making it an excellent candidate for dissolving a wide range of organic compounds.[4] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 760-79-2[5]
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [5]
Boiling Point 80-82 °C / 15 mmHg[6]
Density 0.872 g/cm³[6]
Solubility Very soluble in water (110 g/L at 25°C) and polar organic solvents.[4][6]

General Workflow for Amide Bond Formation

The fundamental principle of amide bond formation involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine. The solvent plays a crucial role in this process by solvating the reagents and intermediates, and in some cases, influencing the reaction rate and outcome. The general workflow is depicted below.

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_product Product Formation Carboxylic Acid Carboxylic Acid Activated Carboxylic Acid Activated Carboxylic Acid Carboxylic Acid->Activated Carboxylic Acid Coupling Reagent (e.g., HATU, EDC) Amine Amine Tetrahedral Intermediate Tetrahedral Intermediate Activated Carboxylic Acid->Tetrahedral Intermediate Amine This compound (Solvent) Amide Product Amide Product Tetrahedral Intermediate->Amide Product Proton Transfer

Caption: Generalized workflow of an amide bond formation reaction.

Protocols for Amide Bond Formation using this compound

The following protocols are proposed based on established methodologies for amide bond formation and are intended as a starting point for optimization.[7] Researchers are encouraged to monitor reaction progress by techniques such as TLC, LC-MS, or GC-MS.

Protocol 1: General Solution-Phase Amide Coupling

This protocol is suitable for the coupling of a wide range of carboxylic acids and amines.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • This compound (DMBA)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HATU in a minimal amount of DMBA.

  • Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.

  • Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol is adapted for Fmoc-based solid-phase peptide synthesis. The high polarity of DMBA is anticipated to improve the solvation of the growing peptide chain.[8]

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HBTU (3.9 eq.)

  • DIPEA (6 eq.)

  • This compound (DMBA) (as solvent)

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMBA. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide. Agitate the mixture for 1-2 hours at room temperature.[8]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMBA.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMBA to remove the Fmoc protecting group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMBA to prepare for the next coupling cycle.

Advantages and Considerations of Using this compound

While direct comparative studies are limited, the properties of DMBA suggest several potential advantages over traditional amide solvents:

  • Reduced Toxicity Profile: DMBA is not currently classified as reprotoxic, offering a significant safety advantage over DMF and NMP.[9][10]

  • High Boiling Point: The relatively high boiling point of DMBA allows for a wider range of reaction temperatures, which can be beneficial for challenging couplings.[6]

  • Good Solvating Power: Its polar aprotic nature suggests good solubility for a variety of reagents and peptide chains, potentially reducing aggregation in SPPS.[4][8]

Considerations:

  • Higher Cost and Lower Availability: Compared to DMF, DMBA may be more expensive and less readily available from all chemical suppliers.

  • Reaction Optimization: As a less-studied solvent, initial optimization of reaction conditions (e.g., temperature, reaction time) may be required.

The decision to use DMBA can be guided by the following logic:

G start Need for Amide Bond Formation reprotox_concern Reprotoxicity a Concern? start->reprotox_concern use_dmf_nmp Use Traditional Solvents (DMF, NMP) reprotox_concern->use_dmf_nmp No consider_dmba Consider this compound reprotox_concern->consider_dmba Yes cost_concern Cost/Availability a Major Factor? consider_dmba->cost_concern cost_concern->use_dmf_nmp Yes optimize_dmba Proceed with DMBA (Requires Optimization) cost_concern->optimize_dmba No

Caption: Decision-making workflow for selecting DMBA.

Safety and Handling

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes.[9] In case of inhalation, move to fresh air.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[9][10]

Conclusion

This compound represents a viable and potentially safer alternative to traditional solvents for amide bond formation. Its favorable physicochemical properties make it an attractive candidate for a broad range of applications, including solution-phase synthesis and SPPS. The protocols provided in this application note offer a solid foundation for researchers to begin exploring the utility of DMBA in their own synthetic endeavors, contributing to the development of greener and safer chemical processes.

References

  • Safety Data Sheet: N,N-dimethylbutylamine. Chemos GmbH&Co.KG. Available at: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Available at: [Link]

  • Safety data sheet - N,N-Dimethyldecanamide. CPAChem. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. ResearchGate. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Royal Society of Chemistry. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • Butanamide, N,N-dimethyl-. PubChem, National Institutes of Health. Available at: [Link]

  • Amide formation from acyl chloride. Khan Academy. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • This compound - Phase change data. NIST WebBook. Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Preprints.org. Available at: [Link]

  • N,N-dimethylbutanamide | CAS#:760-79-2. Chemsrc. Available at: [Link]

  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Wiley Online Library. Available at: [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health. Available at: [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Available at: [Link]

  • N,N-dimethylformamide: a multipurpose building block. PubMed. Available at: [Link]

  • N,N-Dimethylformamide (DMF): A Versatile Solvent and Intermediate for Diverse Industries – Applications, Properties & Supply. Available at: [Link]

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Application Notes and Protocols for N,N-Dimethylbutyramide as a Solvent in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethylbutyramide (DMBA) as a versatile polar aprotic solvent for polymerization reactions. While less conventional than its lower molecular weight counterparts, such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), DMBA presents a unique combination of properties that make it a compelling alternative for specific applications in polymer synthesis. This document elucidates the physicochemical characteristics of DMBA, explores its theoretical advantages in polymerization processes, and provides detailed, exemplary protocols for its use in both polycondensation and controlled radical polymerization reactions. The causality behind experimental choices is explained to provide a deeper understanding of the system.

Introduction to this compound (DMBA) as a Polymerization Solvent

This compound (DMBA) is a high-boiling, polar aprotic solvent characterized by a butyramide core with two methyl groups on the nitrogen atom. Its molecular structure imparts a significant dipole moment, rendering it an excellent solvent for a wide range of organic and inorganic compounds, including many monomers and polymers. The longer butyl chain, compared to the methyl or ethyl groups in DMAc and DMF respectively, influences its physical properties, such as boiling point, viscosity, and solvating power. These differences can be strategically leveraged in polymerization reactions to control reaction kinetics, polymer solubility, and final material properties.

The primary rationale for exploring DMBA as a polymerization solvent lies in its potential to offer a more favorable safety profile and different solvation characteristics compared to commonly used polar aprotic solvents, some of which are facing increasing regulatory scrutiny.

Physicochemical Properties and Comparative Data

A thorough understanding of the physical properties of DMBA is essential for its effective application in polymerization. The following table summarizes key characteristics of DMBA in comparison to other common polar aprotic solvents.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
CAS Number 760-79-2[1]68-12-2127-19-5
Molecular Formula C₆H₁₃NO[1]C₃H₇NOC₄H₉NO
Molecular Weight ( g/mol ) 115.18[1]73.0987.12
Boiling Point (°C) 186[2]153165
Melting Point (°C) -40-61-20
Density (g/cm³ at 25°C) 0.90640.9440.943
Water Solubility Very Soluble (110 g/L at 25°C)[2]MiscibleMiscible

The higher boiling point of DMBA can be advantageous for polymerizations requiring elevated temperatures, providing a wider operational window and reducing solvent loss.

Potential Applications in Polymerization

Based on its properties as a polar aprotic solvent, DMBA is anticipated to be a suitable medium for a variety of polymerization reactions, particularly those involving polar monomers or polymers that require good solvation for high molecular weight achievement.

Polycondensation Reactions: Synthesis of Polyamides

Polar aprotic solvents are the medium of choice for the synthesis of many high-performance polymers, such as aromatic polyamides (aramids).[3][4][5][6] These solvents facilitate the dissolution of the diamine and diacid chloride monomers and the resulting polymer, preventing premature precipitation and allowing for the growth of long polymer chains. The strong hydrogen bonding in polyamides is disrupted by the polar aprotic nature of the solvent, enhancing solubility.[6] DMBA, with its excellent solvating capability for polar molecules, is expected to be a highly effective solvent for this class of reactions.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, benefit from solvents that can solubilize the monomer, polymer, and catalyst complex (in the case of ATRP) and that do not interfere with the radical process.[7][8][9] While the direct use of DMBA in published CRP protocols is not widespread, its analogy to DMF and DMAc suggests its suitability. The solvent polarity can influence the polymerization kinetics and the control over the molecular weight distribution.

Experimental Protocols

The following protocols are exemplary and are based on established procedures for similar polymerization reactions in other polar aprotic solvents. Researchers should consider these as a starting point and may need to optimize conditions for their specific systems.

Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from an aromatic diamine and an aromatic diacid chloride in DMBA.

Materials:

  • Aromatic Diamine (e.g., 4,4'-oxydianiline)

  • Aromatic Diacid Chloride (e.g., terephthaloyl chloride)

  • This compound (DMBA), anhydrous

  • Lithium Chloride (LiCl), anhydrous (optional, to enhance solubility)

  • Methanol

  • Deionized Water

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen/argon inlet, and a drying tube

  • Addition funnel

  • Low-temperature bath (e.g., ice-water bath)

  • Beaker for precipitation

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Flame-dry the three-necked flask and equip it with a mechanical stirrer and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Monomer Dissolution: Add the aromatic diamine (1.0 equivalent) and anhydrous DMBA to the flask. If desired, add anhydrous LiCl (typically 5-10 wt% based on the solvent) to improve the solubility of the resulting polyamide. Stir the mixture until the diamine is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a low-temperature bath.

  • Diacid Chloride Addition: Dissolve the aromatic diacid chloride (1.0 equivalent) in a minimal amount of anhydrous DMBA in the addition funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol or water, with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot deionized water to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Causality of Experimental Choices:

  • Anhydrous Conditions: Polycondensation reactions involving acid chlorides are sensitive to water, which can hydrolyze the acid chloride and terminate the polymer chain.

  • Low Temperature: The reaction is highly exothermic. Low-temperature control is crucial to prevent side reactions and to achieve high molecular weight polymer.

  • Inert Atmosphere: Prevents oxidation of the monomers and the polymer at elevated temperatures.

  • LiCl: This salt helps to disrupt the strong intermolecular hydrogen bonds in the polyamide, keeping it in solution and allowing for the formation of longer chains.

Protocol 2: Controlled Radical Polymerization (RAFT) of a Vinyl Monomer

This protocol provides a general procedure for the RAFT polymerization of a vinyl monomer, such as N,N-dimethylacrylamide, using DMBA as the solvent.

Materials:

  • Vinyl Monomer (e.g., N,N-dimethylacrylamide)

  • RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Radical Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • This compound (DMBA), anhydrous

  • Precipitation Solvent (e.g., diethyl ether or cold hexane)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Syringes for liquid transfer

  • Oil bath with a temperature controller

  • Vacuum line for degassing

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine the vinyl monomer, the RAFT agent, and the radical initiator.

  • Solvent Addition: Add anhydrous DMBA to the flask to dissolve the reactants to the desired concentration.

  • Degassing: Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Stir the reaction mixture for the predetermined time to achieve the target monomer conversion.

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a stirred, cold non-solvent (e.g., diethyl ether).

  • Purification: Collect the precipitated polymer by filtration or decantation. To further purify, redissolve the polymer in a small amount of a good solvent (like dichloromethane or THF) and re-precipitate it into the non-solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Causality of Experimental Choices:

  • Degassing: The removal of oxygen is critical in radical polymerization as oxygen can inhibit the reaction by scavenging radicals.

  • RAFT Agent to Initiator Ratio: The ratio of the RAFT agent to the initiator is crucial for controlling the polymerization. A higher ratio generally leads to better control over the molecular weight and a narrower polydispersity index.

  • Solvent Choice: DMBA is chosen for its ability to solubilize all components and for its high boiling point, which is suitable for typical polymerization temperatures. Its polar aprotic nature is not expected to interfere with the radical process.

Visualization of Concepts

Workflow for Polyamide Synthesis in DMBA

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification prep Flame-dry glassware under inert gas dissolve Dissolve diamine (and LiCl) in DMBA prep->dissolve cool Cool to 0-5 °C dissolve->cool add Dropwise addition of diacid chloride solution cool->add react Stir at RT for 4-24 hours add->react precipitate Precipitate in Methanol/Water react->precipitate wash Wash polymer with Methanol and Water precipitate->wash dry Dry under vacuum wash->dry

Caption: Workflow for the synthesis of aromatic polyamides using DMBA as a solvent.

Conceptual Diagram of DMBA's Role in Polymerization

DMBA_Role cluster_properties Key Properties cluster_applications Polymerization Applications DMBA This compound (DMBA) prop1 High Boiling Point DMBA->prop1 enables prop2 Polar Aprotic DMBA->prop2 is a prop3 Good Solvating Power DMBA->prop3 possesses app1 Polycondensation (e.g., Polyamides) prop1->app1 facilitates high-temp reactions prop2->app1 prevents side reactions app2 Controlled Radical Polymerization (CRP) prop2->app2 non-interfering medium prop3->app1 solubilizes monomers & polymer prop3->app2 maintains homogeneity

Caption: Key properties of DMBA and their relevance to polymerization applications.

Safety Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • Storing in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising polar aprotic solvent for various polymerization reactions. Its high boiling point and strong solvating power make it a particularly attractive alternative to more traditional solvents for the synthesis of high-performance polymers like polyamides and for conducting controlled radical polymerizations. The exemplary protocols provided herein offer a solid foundation for researchers to begin exploring the utility of DMBA in their polymer synthesis endeavors. Further research is encouraged to fully characterize the impact of DMBA on polymerization kinetics and final polymer properties across a broader range of systems.

References

  • Stereospecific Anionic Polymerization of N,N-Dialkylacrylamides. Macromolecules. Available at: [Link]

  • Potassium enolates of N,N-dialkylamides as initiators of anionic polymerization. ResearchGate. Available at: [Link]

  • Structural effects on solubility and crystallinity in polyamide ionomers. ACS Fall 2025. Available at: [Link]

  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Available at: [Link]

  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Journal of Polymer Science Part A: Polymer Chemistry.
  • How can we increase the solubility of polyamides?. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Anionic addition polymerization. Wikipedia. Available at: [Link]

  • ANIONIC POLYMERIZ
  • This compound. NIST WebBook. Available at: [Link]

  • Controlled Polymerization. PMC - NIH. Available at: [Link]

  • b) Ionic polymerizations I)
  • What is Controlled Radical Polymerization?. AZoM. Available at: [Link]

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Application Notes and Protocols for N,N-Dimethylbutyramide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethylbutyramide (DMBA), a tertiary amide with significant potential in the agrochemical sector. Moving beyond a simple datasheet, this document delves into the causal relationships between DMBA's physicochemical properties and its functional applications. Its primary role as a high-performance, aprotic polar solvent for creating stable, high-load agrochemical formulations is explored in detail. We provide a field-proven protocol for the preparation of an Emulsifiable Concentrate (EC) of a poorly soluble active ingredient. Furthermore, we discuss its potential, though less documented, role as a synthetic intermediate. Safety, handling, and experimental validation are integrated throughout to ensure trustworthy and reproducible outcomes for researchers and formulation chemists.

Part 1: Foundational Properties and Rationale for Application

This compound (CAS: 760-79-2) is an organic compound characterized by a butyramide backbone with two methyl groups attached to the nitrogen atom.[1] This structure results in a unique combination of properties that make it highly valuable in chemical synthesis, particularly within the agrochemical industry. Unlike primary or secondary amides, the tertiary nature of DMBA means it lacks an N-H bond, rendering it incapable of acting as a hydrogen bond donor. This characteristic, combined with its polarity, defines its behavior as a polar aprotic solvent.

The utility of a solvent in agrochemical formulations is dictated by its ability to dissolve a high concentration of an active ingredient (AI), maintain stability across a range of temperatures, and ensure the AI becomes bioavailable upon application. DMBA's molecular structure is exceptionally well-suited to these demands.

Property Value Source(s)
CAS Number 760-79-2[1][2][3]
Molecular Formula C₆H₁₃NO[2][4][5]
Molecular Weight 115.17 g/mol [2][6]
Appearance Clear, colorless to pale yellow liquid[1][7]
Boiling Point 186 °C (at 760 mmHg); 80-82 °C (at 15 mmHg)[4][6]
Melting Point -40 °C[4][6]
Density 0.872 g/cm³[4]
Flash Point 80-82 °C / 15mm[4][6]
Water Solubility Very Soluble (110 g/L at 25°C)[6][8][9]
Refractive Index 1.4405 - 1.4445 (@ 20°C)[7]

Causality Behind Application:

The properties listed above are not merely data points; they are direct indicators of DMBA's performance.

  • High Solvency: The combination of a polar amide group and a moderately sized alkyl chain allows DMBA to effectively dissolve a wide range of complex, often crystalline, pesticide molecules that have limited solubility in common aromatic solvents.[1][10]

  • Formulation Stability: Its low melting point (-40 °C) and high boiling point (186 °C) provide a wide liquid range, which is critical for preventing crystallization of the AI during storage and transport in varying climates.[4][6]

  • Aprotic Nature: As a polar aprotic solvent, it can dissolve many polar compounds but does not participate in hydrogen bonding as a donor, preventing undesirable reactions with sensitive AIs.

  • Water Miscibility: Its significant water solubility is advantageous for the creation of formulations that readily emulsify or dissolve upon dilution in a spray tank.[6][8]

G A Physicochemical Properties of DMBA B High Polarity & Aprotic Nature A->B leads to C Wide Liquid Range (Low MP, High BP) A->C leads to D Moderate Water Solubility A->D leads to E Excellent Solvency for Crystalline Active Ingredients B->E enables G Prevents AI Crystallization During Storage & Transport C->G ensures H Facilitates Stable Dilution in Spray Tank D->H assists F High-Load, Stable Agrochemical Formulations (e.g., EC, SL) E->F G->F H->F

Caption: Logical flow from DMBA's properties to its application benefits.

Part 2: Core Application - Advanced Solvent in Agrochemical Formulations

A significant challenge in agrochemical development is the formulation of active ingredients that are crystalline solids with poor solubility.[10] Solvents like N-Methyl-2-pyrrolidone (NMP) have been used, but concerns over their toxicological profile have prompted a search for alternatives. N,N-dialkylamides, including DMBA and its longer-chain cousins like N,N-dimethylcaprylamide/capramide, have emerged as powerful, effective, and often more favorable solvents.[11][12] They enable the creation of high-concentration Emulsifiable Concentrate (EC) and Soluble Liquid (SL) formulations that remain stable and do not crystallize upon dilution with water in the spray tank.[10]

Protocol 1: Preparation of a 250 g/L Tebuconazole Emulsifiable Concentrate (EC)

Objective: To prepare a physically stable 250 g/L EC formulation of the fungicide Tebuconazole, which is prone to crystallization, using DMBA as a key co-solvent to ensure stability in concentrate and upon dilution.

Rationale for Component Selection:

  • Tebuconazole: A widely used fungicide with known crystallization issues in certain formulations.[10]

  • This compound (DMBA): The primary high-performance solvent to dissolve and stabilize the Tebuconazole.

  • Aromatic Solvent (e.g., Solvesso™ 150): Acts as a cost-effective carrier and improves the overall solvency profile. It is a water-insoluble component crucial for forming the emulsion.

  • Emulsifier Blend (e.g., Calcium Dodecylbenzenesulfonate and a Castor Oil Ethoxylate): A combination of an anionic and a non-ionic surfactant is essential to create a stable oil-in-water emulsion when the EC is diluted.

Materials & Reagents:

Component Function Example Product Purity/Grade
TebuconazoleActive Ingredient-Technical Grade (>95%)
This compoundPolar Co-SolventDMBASynthesis Grade (>98%)
Aromatic NaphthaCarrier SolventSolvesso™ 150Technical
Anionic EmulsifierEmulsifierCalcium DDBSATechnical
Non-ionic EmulsifierEmulsifierCastor Oil EthoxylateTechnical
Deionized WaterFor Dilution Tests--
Beakers, Magnetic Stirrer, Hot Plate, Graduated Cylinders, Analytical BalanceLab Equipment--

Experimental Workflow:

G start Start step1 1. Weigh Tebuconazole (AI) and DMBA start->step1 step2 2. Dissolve AI in DMBA with gentle heating (40-50°C) and stirring step1->step2 step3 3. Add Aromatic Solvent to the clear solution step2->step3 step4 4. Add Emulsifier Blend (Anionic + Non-ionic) step3->step4 step5 5. Homogenize until uniform (approx. 30 mins) step4->step5 step6 6. Perform Quality Control (Stability Tests) step5->step6 end End: Stable 250 EC Formulation step6->end

Caption: Workflow for preparing a stable EC formulation.

Step-by-Step Procedure:

  • Preparation: In a clean, dry beaker, add the required amount of this compound. For a 100g batch, this would be calculated based on the final desired composition (e.g., 30-40g).

  • Dissolution of AI: Place the beaker on a magnetic stirrer with a hot plate. While stirring, slowly add the technical-grade Tebuconazole (25g for a 250 g/L formulation, assuming a final density near 1 g/mL). Gently heat the mixture to 40-50°C to facilitate dissolution. Causality: Heating increases the kinetic energy of the solvent molecules, accelerating the rate at which they break down the crystal lattice of the AI. Continue stirring until a completely clear, homogenous solution is obtained.

  • Homogenization: Continue stirring the mixture at room temperature for an additional 30 minutes to ensure all components are thoroughly mixed and the formulation is uniform.

  • Packaging: Transfer the final EC formulation into a suitable, tightly sealed container.

Self-Validating System: Quality Control & Troubleshooting

  • Emulsion Stability Test: Dilute 1 mL of the prepared EC into 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and let it stand. A stable formulation will form a spontaneous, uniform milky emulsion with no signs of oiling or creaming within 30 minutes.

  • Crystallization Test:

    • Dilution Method: After performing the emulsion stability test, leave the diluted emulsion undisturbed for 2 hours. Pass the liquid through a 150-mesh sieve. There should be no visible crystals on the sieve.

    • Cold Storage: Store a sample of the concentrated EC at 0°C for 7 days. The sample should remain a clear, homogenous liquid with no crystal formation.

  • Troubleshooting:

    • Crystals form on dilution: Increase the ratio of DMBA to the aromatic solvent or test a more effective emulsifier blend.

    • Poor emulsion stability: Adjust the ratio of anionic to non-ionic emulsifier. The Hydrophilic-Lipophilic Balance (HLB) of the system is critical and may require optimization.

Part 3: Safety, Handling, and Disposal

Proper handling of this compound is crucial for laboratory safety. The following guidelines are derived from its Safety Data Sheet (SDS).[13][14]

Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye/Face Tightly fitting safety goggles (EN 166 or NIOSH approved)Prevents splashes and contact with vapors.[13]
Hand Chemical-impermeable gloves (e.g., Nitrile, Neoprene)Avoids direct skin contact.[13]
Body Lab coat, fire/flame resistant and impervious clothingProtects skin from accidental spills.[13]
Respiratory Use in a well-ventilated area or under a fume hood.Avoids inhalation of vapors.[13][15]

Handling and Storage:

  • Handle in a well-ventilated place, away from sources of ignition.[13][16]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[16]

  • Store containers tightly closed in a dry, cool, and well-ventilated area.[13]

  • Avoid contact with skin, eyes, and clothing.[14]

Disposal:

  • Discharge into the environment must be avoided.[13]

  • Dispose of unused material and containers in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[13]

Conclusion

This compound is a highly effective and versatile polar aprotic solvent with clear applications in modern agrochemical formulations. Its excellent solvency for challenging active ingredients, coupled with a favorable physical profile, allows for the development of stable, high-performance products. While its primary, documented role is as a solvent, the amide chemistry it embodies is central to many active ingredients, suggesting potential for its use in synthesis that warrants further investigation. By following the detailed protocols and safety guidelines presented, researchers can effectively leverage the benefits of DMBA in their development workflows.

References

  • This compound (CAS 760-79-2) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • The Role of 2-Amino-2,3-dimethylbutyramide in Modern Herbicide Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). PMC - NIH. [Link]

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. [Link]

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  • Mixed solvent mainly comprising N, N-dimethylcaproamide, and preparation method and application thereof. (2022).
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  • INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF MODERN AND PERSPECTIVE PYRETHROID INSECTICIDES. (n.d.). СО РАН. [Link]

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  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. [Link]

  • Controlled Release Formulation of Agrochemical Pesticide Based on 4-(2,4-dichlorophenoxy)butyrate Nanohybrid. (2018). ResearchGate. [Link]

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N,N-Dimethylbutyramide as a component in battery electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Evaluation of N,N-Dimethylbutyramide as a Novel Component in Battery Electrolytes

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The advancement of next-generation energy storage systems is intrinsically linked to the innovation of battery electrolytes. Conventional carbonate-based electrolytes, while ubiquitous, present limitations in terms of thermal stability and electrochemical performance, particularly for high-voltage and high-safety applications.[1][2] This document introduces this compound (DMB), a high-boiling point amide solvent, as a promising, under-explored component for non-aqueous electrolytes. We provide a comprehensive guide for researchers, outlining the physicochemical rationale for DMB's inclusion and detailing robust protocols for electrolyte formulation, coin cell fabrication, and electrochemical characterization to rigorously evaluate its performance in both lithium-ion and sodium-ion battery systems.

Introduction: The Quest for Superior Electrolytes

The electrolyte is a critical component of any electrochemical cell, dictating ionic conductivity, electrode-electrolyte interphase stability, operational temperature range, and overall safety.[3] For decades, mixtures of cyclic and linear carbonates, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), have been the workhorse solvents for lithium-ion batteries.[4] However, their volatility, flammability, and limited electrochemical stability window are significant hurdles for developing batteries with higher energy density and improved safety profiles.[2][5]

This has spurred research into novel solvents and additives.[6][7] Amide-based solvents, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), have been explored due to their high dielectric constants, excellent salt-solvating capabilities, and wider liquid ranges.[8][9] this compound (DMB) is a logical extension of this chemical family, featuring a longer alkyl chain that may impart unique and beneficial properties, including a higher boiling point and potentially different interactions at the electrode surface. This guide provides the foundational protocols to investigate DMB's potential as a co-solvent or additive to enhance electrolyte performance.

Physicochemical Properties of this compound (DMB)

Understanding the fundamental properties of a solvent is paramount to designing a functional electrolyte. DMB (CAS: 760-79-2) is a polar aprotic solvent whose characteristics suggest potential advantages in battery applications.[10][11][12]

PropertyValueSourceSignificance in Electrolytes
Chemical Formula C₆H₁₃NO[10][11]Defines the basic molecular structure.
Molecular Weight 115.17 g/mol [10][11][12]Influences viscosity and density.
Boiling Point 186 °C[13]High boiling point suggests improved thermal stability and a wider operating temperature range for the battery, reducing the risk of thermal runaway.[1]
Melting Point -40 °C[13]A low melting point is crucial for good low-temperature performance.
Flash Point 80-82 °C / 15mm[14]A higher flash point compared to linear carbonates (e.g., DMC at 18 °C) indicates lower flammability and improved safety.[15]
Density 0.872 - 0.906 g/cm³[13][14]Affects the overall volumetric energy density of the cell.
Water Solubility Very Soluble (110 g/L at 25°C)[14][16]Indicates high polarity. While beneficial for dissolving salts, it underscores the critical need for anhydrous conditions during electrolyte preparation, as water is highly detrimental to battery performance.[2][17]
Electrochemical Stability Requires Experimental DeterminationCRITICAL: The voltage range within which the solvent remains stable. This must be determined via techniques like Linear Sweep or Cyclic Voltammetry to ensure compatibility with high-voltage cathodes and graphitic anodes.[18][19]
Dielectric Constant Requires Experimental DeterminationA high dielectric constant is necessary to effectively dissolve lithium or sodium salts (e.g., LiPF₆, NaPF₆) and promote ion-pair dissociation, leading to higher ionic conductivity.[15]
Viscosity Requires Experimental DeterminationLower viscosity facilitates faster ion transport, leading to better rate capability. The longer alkyl chain of DMB compared to DMF may increase viscosity, a key parameter to measure.

Experimental Workflow and Rationale

The evaluation of a new electrolyte component follows a systematic process from formulation to performance validation. The causality behind this workflow is to first create a stable and ionically conductive medium, then use it to build a standardized test vehicle (a coin cell), and finally, subject that cell to a battery of electrochemical tests to quantify its performance against a known baseline.

G cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Cell Assembly cluster_testing Phase 3: Characterization A Electrolyte Formulation (Inside Glovebox) C Coin Cell Stacking (Anode, Separator, Cathode) A->C Transfer Materials B Electrode Preparation (Slurry Casting & Drying) B->C Punch Electrodes D Electrolyte Addition & Cell Crimping C->D Stack Components E Cell Resting (SEI Formation) D->E Allow Stabilization F Electrochemical Testing (CV, EIS, GCD) E->F Begin Testing G Data Analysis & Performance Evaluation F->G Collect Data

Caption: Experimental workflow for evaluating DMB-based electrolytes.

Detailed Protocols

Protocol 1: Electrolyte Formulation

Objective: To prepare a baseline carbonate electrolyte and an experimental electrolyte containing DMB. This protocol must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC)

  • This compound (DMB), anhydrous

  • Lithium hexafluorophosphate (LiPF₆) or Sodium hexafluorophosphate (NaPF₆)

  • Precision balance (±0.1 mg), volumetric flasks, magnetic stirrer, and stir bars.

Procedure:

  • Baseline Electrolyte (1.0 M LiPF₆ in EC/DMC 1:1 v/v): a. In the glovebox, transfer 50 mL of EC and 50 mL of DMC into a 250 mL glass bottle. b. Add a magnetic stir bar and mix the solvents thoroughly for 15 minutes. c. Calculate the mass of LiPF₆ required for a 1.0 M concentration in 100 mL of the solvent mixture. d. Slowly add the calculated LiPF₆ to the solvent mixture while stirring. Caution: LiPF₆ is highly hygroscopic and can release hazardous HF gas upon contact with moisture.[5][17] e. Continue stirring until the salt is completely dissolved (approx. 2-4 hours). Label clearly.

  • Experimental Electrolyte (e.g., 1.0 M LiPF₆ in EC/DMC/DMB 4:4:2 v/v/v): a. Prepare the solvent mixture by combining 40 mL EC, 40 mL DMC, and 20 mL DMB in a separate 250 mL glass bottle. b. Follow steps 1b through 1e, adjusting the LiPF₆ mass for the 100 mL total volume, to prepare the DMB-containing electrolyte. c. The ratio of DMB can be varied to study its effect as both an additive (e.g., <5% by volume) and a co-solvent (e.g., >10% by volume).

Protocol 2: CR2032 Coin Cell Assembly

Objective: To construct a standardized half-cell (e.g., Graphite vs. Li or NCM vs. Li) to test the prepared electrolytes. The following procedure is for a standard two-electrode coin cell.[20][21]

Materials & Equipment:

  • CR2032 coin cell parts (case, cap, spacer, spring)

  • Prepared cathode (e.g., LiNiMnCoO₂, NCM) and anode (e.g., graphite) discs of appropriate diameter (e.g., anode diameter > cathode diameter).

  • Lithium metal foil for counter/reference electrode.

  • Celgard or similar microporous separator discs (separator diameter > anode diameter).[22]

  • Prepared electrolytes.

  • Micropipette (10-100 µL).

  • Crimping machine.

  • Plastic or ceramic-tipped tweezers.[21][22]

Procedure (Inside Glovebox):

  • Place the negative cell case (the larger piece) onto a clean, flat surface.

  • Using tweezers, place the anode disc (e.g., graphite) or a freshly punched lithium metal disc into the center of the case.[20]

  • Dispense ~20 µL of the electrolyte onto the electrode surface to ensure good wetting.

  • Carefully place a separator disc on top of the wetted electrode. Ensure it is centered.

  • Add another ~40-60 µL of electrolyte onto the separator, ensuring it is fully saturated.[22]

  • Place the cathode disc onto the wetted separator.

  • Add a stainless steel spacer on top of the cathode, followed by the spring.

  • Carefully place the cell cap (the smaller piece with a sealing gasket) on top of the assembly.

  • Transfer the partially assembled cell to the crimping machine and apply pressure (typically ~800 psi) to seal the cell.[20]

  • Remove the sealed cell, wipe off any excess electrolyte from the exterior, and label it.

  • Allow the assembled cells to rest for at least 12 hours before testing to ensure complete electrolyte wetting and stabilization of the electrode-electrolyte interphase.[6]

Protocol 3: Electrochemical Characterization

Objective: To evaluate the performance of the DMB-containing electrolyte using a multi-channel battery cycler and potentiostat.[23]

1. Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV):

  • Setup: Use a three-electrode setup if possible (with a Li reference) or a two-electrode coin cell with stainless steel as the working electrode and lithium as the counter.

  • Procedure:

    • Oxidative Stability: Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5-6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).

    • Reductive Stability: Scan from OCV down to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • Interpretation: The ESW is the voltage range where minimal current flows. A sharp increase in current indicates electrolyte decomposition.[18][19] A wider window is desirable, especially for high-voltage cathodes.

2. Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS):

  • Setup: Use a symmetric cell (e.g., Li-Li) or a blocking electrode setup.

  • Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • Interpretation: The bulk resistance (R_b) of the electrolyte can be determined from the high-frequency intercept of the Nyquist plot with the real axis. Ionic conductivity (σ) can then be calculated using the formula σ = L / (R_b * A), where L is the thickness of the separator and A is the electrode area.[24]

3. Cell Cycling Performance via Galvanostatic Charge-Discharge (GCD):

  • Setup: Use the assembled half-cells (e.g., Graphite/Li or NCM/Li).

  • Procedure:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles to form a stable Solid Electrolyte Interphase (SEI).[17]

    • Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to assess performance under high power demand.[25]

    • Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (100+) to evaluate capacity retention and coulombic efficiency.[26]

  • Interpretation: Key metrics are specific capacity (mAh/g), capacity retention (% of initial capacity over cycles), and coulombic efficiency (ratio of discharge to charge capacity in a cycle). Superior performance is indicated by higher capacity, slower capacity fade, and efficiency approaching 100%.[25][26]

G cluster_mechanism Hypothesized Role of DMB in Electrolyte DMB This compound (DMB) - High Boiling Point - Polar Amide Group - Alkyl Chain Electrolyte DMB-Containing Electrolyte - Li⁺ or Na⁺ Salt - Carbonate Solvents - DMB Additive DMB->Electrolyte Formulated into Performance Potential Performance Gains - Improved Thermal Safety - Wider Operating Temperature - Modified SEI Layer - Enhanced High-Voltage Stability Electrolyte->Performance Leads to

Caption: Logical relationship of DMB properties to potential battery performance gains.

Safety Precautions

  • Always handle DMB, battery-grade solvents, and lithium/sodium salts inside a glovebox or a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and nitrile gloves.

  • LiPF₆ and NaPF₆ are toxic and react with moisture to produce hazardous hydrofluoric acid (HF).[17] Have calcium gluconate gel available as a first aid measure for HF exposure.

  • Sealed coin cells can build up internal pressure if cycled improperly. Never exceed the voltage limits of the electrode materials.

  • Dispose of all chemicals and used battery components in accordance with institutional and local regulations.

References

  • Coin Cell Battery Assembly Method and Precautions. (n.d.).
  • Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012). Journal of Visualized Experiments.
  • How to make a Lithium-Ion coin cell battery. (2025).
  • Coin Cell Manufacturing Equipment for Lithium-ion Batteries. (n.d.). Targray.
  • How to make a Lithium-Ion coin cell battery. (2022). Nanografi Advanced Materials.
  • Key Characterization Techniques in Battery Research. (n.d.). ANR Technologies.
  • Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method. (n.d.). eScholarship.org.
  • A reality check and tutorial on electrochemical characterization of battery cell materials. (n.d.). Forschungszentrum Jülich.
  • Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. (2022). Physical Chemistry Chemical Physics.
  • Electrochemical characterization of gel electrolytes for aqueous lithium-ion batteries. (2025).
  • This compound. (n.d.). LookChem.
  • Novel Electrolyte Solutions for Rechargeable Li-Ion Batteries Based on Fluorinated Solvents. (2020). ResearchGate.
  • Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties. (n.d.). Green Chemistry.
  • Electrolyte and preparation method thereof and battery. (n.d.). Google Patents.
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  • Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2. (2014). PubMed.
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  • N,N-dimethylbutanamide | CAS#:760-79-2. (2025). Chemsrc.
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  • Thermal Runaway Characteristics and Gas Composition Analysis of Lithium-Ion Batteries with Different LFP and NCM Cathode Materials under Inert Atmosphere. (2023). MDPI.
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Application Notes and Protocols for the Analytical Purity Assessment of N,N-Dimethylbutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the analytical purity assessment of N,N-Dimethylbutyramide (DMBA), a crucial intermediate in pharmaceutical and organic synthesis. Recognizing the criticality of purity for ensuring final product quality, safety, and efficacy, this document outlines robust analytical methodologies. We delve into the causality behind experimental choices for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed as a self-validating system, grounded in the principles of scientific integrity and aligned with regulatory expectations, such as those outlined in the ICH Q2(R2) guidelines[1][2][3]. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable purity assessment methods for this compound.

Introduction: The Imperative for Purity Assessment of this compound

This compound (CAS No. 760-79-2), with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is a tertiary amide of significant interest in organic synthesis and as a pharmaceutical intermediate[4][5][6]. The purity of DMBA is a critical quality attribute that directly impacts the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API) or chemical entity. Therefore, the implementation of precise and accurate analytical methods for its purity determination is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.

This application note provides a multi-faceted approach to the purity assessment of this compound, leveraging orthogonal analytical techniques to ensure a comprehensive evaluation. We will explore chromatographic methods for the separation and quantification of impurities and a spectroscopic method for an absolute purity determination.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValueSource
CAS Number 760-79-2[5][7]
Molecular Formula C₆H₁₃NO[5][7]
Molecular Weight 115.17 g/mol [5][7]
Boiling Point 80-82 °C at 15 mmHg[8]
Solubility Very soluble in water (110 g/L at 25°C)[4][8]
Potential Impurities in this compound

A robust purity assessment method must be capable of separating and quantifying the active substance from its potential impurities. These can originate from the manufacturing process or degradation.

  • Process-Related Impurities: Based on common synthetic routes, potential impurities include:

    • Starting Materials: Butyric acid, Butyryl chloride, and Dimethylamine[1].

    • By-products: Impurities arising from side reactions during the amidation process.

  • Degradation Products: Amides can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding carboxylic acid and amine. Photodegradation can also lead to chain scission and the formation of various degradation products[9][10][11].

Gas Chromatography (GC-FID) for Purity and Volatile Impurity Analysis

Gas chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound[12][13]. Its high resolution and sensitivity make it ideal for separating and quantifying closely related volatile impurities.

Scientific Rationale

The choice of a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is based on the principle of separating compounds primarily by their boiling points and, to a lesser extent, their polarity. Given that this compound and its likely volatile impurities will have different boiling points, this approach provides excellent separation. The Flame Ionization Detector (FID) is selected for its broad applicability to organic compounds and its response being proportional to the mass of carbon, allowing for accurate quantification.

Experimental Protocol: GC-FID Method

This protocol is a starting point and should be validated according to ICH guidelines for its intended use.

Instrumentation and Consumables:

  • Gas Chromatograph with FID detector

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, high purity

  • Autosampler vials, 2 mL, with caps

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol (HPLC grade).

  • Transfer an aliquot of the solution into an autosampler vial for analysis.

GC-FID Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA typical volume for capillary GC.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.2 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 220 °C Hold: 5 min at 220 °CThe temperature program is designed to separate volatile impurities from the main peak and then elute any less volatile components.
Detector FIDFlame Ionization Detector.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.

System Suitability Testing (SST):

Before sample analysis, the performance of the chromatographic system must be verified.[11][14]

ParameterAcceptance Criteria
Injection Precision RSD ≤ 2.0% for 5 replicate injections of a standard solution.
Tailing Factor ≤ 2.0 for the this compound peak.
Theoretical Plates ≥ 5000 for the this compound peak.

Data Analysis:

The purity of this compound is typically determined by area percent normalization, assuming that all impurities have a similar response factor to the main component in the FID.

Purity (%) = (Area of DMBA Peak / Total Area of All Peaks) x 100

For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.

GC-MS for Impurity Identification

For the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The GC conditions can be similar to the GC-FID method, with the mass spectrometer providing mass-to-charge ratio data for structural elucidation of the separated components[7].

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

HPLC is a complementary technique to GC, particularly well-suited for the analysis of non-volatile or thermally labile impurities. A reversed-phase HPLC method is proposed for the purity assessment of this compound.

Scientific Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a common choice for a wide range of polar and non-polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between this compound and its potential non-volatile impurities, such as butyric acid. UV detection is suitable as the amide bond provides some UV absorbance.

Experimental Protocol: HPLC-UV Method

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials, 2 mL, with caps

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

HPLC Conditions:

ParameterRecommended SettingRationale
Mobile Phase Gradient elution (see table below)To resolve impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmWavelength for detecting the amide bond.
Injection Volume 10 µLA typical injection volume.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

System Suitability Testing (SST):

ParameterAcceptance Criteria
Injection Precision RSD ≤ 2.0% for 5 replicate injections of a standard solution.
Tailing Factor ≤ 2.0 for the this compound peak.
Theoretical Plates ≥ 5000 for the this compound peak.
Resolution ≥ 2.0 between the this compound peak and the closest eluting impurity.

Data Analysis:

Similar to the GC method, purity can be determined by area percent normalization. For more accurate quantification, reference standards of known impurities should be used.

LC-MS/MS for High-Sensitivity Impurity Profiling

For the detection and quantification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique[15][16][17]. The HPLC method described above can be adapted for LC-MS/MS by using a volatile mobile phase modifier, such as formic acid instead of phosphoric acid.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself[18]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Scientific Rationale

By comparing the integral of a specific proton signal of this compound to the integral of a known amount of a certified internal standard, the absolute purity of the DMBA can be calculated. This method is particularly powerful as it is not dependent on the response factor of the analyte, which can be a source of error in chromatographic techniques.

Experimental Protocol: ¹H-qNMR Method

Instrumentation and Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Maleic acid, certified reference material)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

¹H-NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Pulse Program A standard 90° pulse sequence.For quantitative measurements.
Relaxation Delay (d1) At least 5 times the longest T₁ of the protons of interest.To ensure complete relaxation of all protons for accurate integration.
Number of Scans Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1).For accurate integration.

Data Processing and Analysis:

  • Process the acquired FID with appropriate phasing and baseline correction.

  • Integrate the well-resolved, non-overlapping proton signals of both this compound and the internal standard. For DMBA, the singlet from the two N-methyl groups is a good candidate. For maleic acid, the singlet from the two vinyl protons is used.

  • Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal Standard

Method Validation and Data Integrity

All analytical methods used for purity assessment must be validated to ensure they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines[1][2][3]. The validation should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualization of Analytical Workflows

Chromatographic Purity Assessment Workflow

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep Weigh and Dissolve This compound filter Filter (for HPLC) prep->filter gc_inject Inject into GC prep->gc_inject For Volatile Impurities hplc_inject Inject into HPLC filter->hplc_inject For Non-Volatile Impurities gc_separate Separation on Capillary Column gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect integrate Peak Integration gc_detect->integrate hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_detect->integrate calculate Calculate Purity (Area % or with RSF) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for chromatographic purity assessment of this compound.

qNMR Absolute Purity Determination Workflow

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process FID (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity using Formula integrate->calculate report report calculate->report Absolute Purity Report

Caption: Workflow for absolute purity determination by qNMR.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach to ensure a comprehensive evaluation of both volatile and non-volatile impurities. The combination of high-resolution GC-FID, versatile HPLC-UV, and the absolute quantification capability of qNMR provides a robust and reliable strategy for quality control. The methodologies outlined in this guide, when properly validated, will ensure the generation of accurate and defensible data, thereby supporting the development of safe and effective final products. For definitive identification of unknown impurities, hyphenated techniques such as GC-MS and LC-MS/MS are indispensable.

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  • New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. (2023). Impactfactor. [Link]

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  • Comparison Between Lc/Uv and Gc/Fid Techniques in Determining N,N-Dimethylacetamide (Dma) in Diacerein. (2015). ResearchGate. [Link]

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Comprehensive Guide to the Chromatographic Analysis of N,N-Dimethylbutyramide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of N,N-Dimethylbutyramide (DMBA) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Designed for researchers, quality control analysts, and drug development professionals, this document offers a first-principles approach to method development, explaining the scientific rationale behind instrumental and chemical choices.

This compound (CAS No. 760-79-2, Molecular Weight: 115.17 g/mol ) is a small amide used as an organic and pharmaceutical intermediate.[1][2] Its high polarity and water solubility (110 g/L at 25°C) present unique challenges and considerations for chromatographic analysis.[1] This guide provides robust, reliable, and reproducible methods to address these challenges.

Part 1: HPLC Method for this compound Analysis

This section details a reversed-phase HPLC (RP-HPLC) method optimized for the accurate quantitation of the polar analyte, DMBA.

Principle of Separation

The inherent polarity of DMBA makes it challenging to retain on traditional C18 stationary phases, especially under highly aqueous mobile phase conditions, where a phenomenon known as "phase collapse" or "dewetting" can occur, leading to retention time instability.[3] To overcome this, this method employs a polar-embedded stationary phase. These columns feature a polar group (like an amide) incorporated near the base of the C18 alkyl chain.[4][5] This modification allows water to form a stable hydration layer on the silica surface, preventing phase collapse and ensuring reproducible retention of polar analytes even in 100% aqueous mobile phases.[4][5] Separation is achieved based on the differential partitioning of DMBA between the polar-embedded stationary phase and the mobile phase.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (LC-MS Grade, ~99%)

    • Deionized Water (18.2 MΩ·cm)

    • This compound Reference Standard (>98% purity)[6]

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. This corresponds to 0.1% Formic Acid in Water.

    • Scientist's Note: Formic acid is used as a mobile phase modifier to improve peak shape and control the ionization state of any potential acidic or basic impurities. It is volatile, making this method compatible with mass spectrometry (MS) detection if needed.[7]

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a mixture of 90% Water and 10% Acetonitrile (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Preparation: Dissolve the sample containing DMBA in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Step 3: Chromatographic System Setup and Execution

  • Column Installation: Install the recommended analytical column and equilibrate with a mobile phase of 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Program the instrument to inject the diluent (as a blank), followed by the working standard solutions and samples.

Data Presentation: Chromatographic Conditions
ParameterRecommended Setting
Analytical Column Polar-Embedded C18 (e.g., Agilent ZORBAX Bonus-RP, Waters Acquity BEH C18) 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient Program Isocratic
Composition 95% A / 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 210 nm
Run Time 10 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MP_Prep Mobile Phase Preparation (0.1% HCOOH in H2O / ACN) Equilibrate Column Equilibration (30 min @ 95:5 A:B) MP_Prep->Equilibrate Sample_Prep Sample & Standard Preparation (Dilution & Filtration) Inject Sample Injection (10 µL) Sample_Prep->Inject Equilibrate->Inject Separate Isocratic Separation (1.0 mL/min) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation & System Suitability

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[8][9][10]

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a mid-range standard. The results must meet the following criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Specificity: Demonstrated by the separation of the DMBA peak from any impurities or matrix components. A PDA detector can be used to assess peak purity.

  • Linearity: The method should be linear across a range of concentrations (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy & Precision: Assessed by analyzing samples at multiple concentration levels on different days with different analysts. Acceptance criteria are typically 98-102% recovery for accuracy and %RSD ≤ 2% for precision.

Part 2: GC Method for this compound Analysis

This section details a Gas Chromatography (GC) method with Flame Ionization Detection (FID) for the analysis of DMBA, suitable for assessing purity or quantifying the analyte in volatile or non-aqueous matrices.

Principle of Separation

GC separates compounds based on their volatility and interaction with the stationary phase. With a boiling point of 186.5°C, DMBA is sufficiently volatile for GC analysis without derivatization.[11] The method uses a mid-polarity capillary column (e.g., a cyanopropylphenyl-based phase) which provides good selectivity for polar compounds like amides.[12] A temperature program is employed to ensure that DMBA elutes with a sharp peak shape in a reasonable timeframe, while also separating it from potential volatile impurities. Detection is achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Instrumentation and Materials
  • Instrumentation: A standard GC system equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Gases:

    • Carrier Gas: Helium or Hydrogen (High Purity, ≥99.999%)

    • FID Gases: Hydrogen and Air (High Purity)

  • Reagents:

    • Methanol or Methylene Chloride (GC Grade)

    • This compound Reference Standard (>98% purity)

Detailed Experimental Protocol

Step 1: Reagent and Sample Preparation

  • Solvent: Use GC-grade Methanol or another suitable volatile solvent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the Standard Stock Solution with the solvent.

  • Sample Preparation: Dissolve the sample containing DMBA in the solvent to achieve a concentration within the calibration range.

Step 2: GC System Setup and Execution

  • System Conditioning: Before analysis, condition the column by running the temperature program up to the maximum temperature (e.g., 280°C) and holding for 30 minutes.

  • Sequence Setup: Program the instrument to inject the solvent (as a blank), followed by the working standard solutions and samples.

Data Presentation: Chromatographic Conditions
ParameterRecommended Setting
Analytical Column Rxi-624Sil MS or similar (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow Mode)
Injector Temperature 250 °C
Injection Mode Split (Split Ratio 20:1)
Injection Volume 1 µL
Oven Program Initial Temp: 60 °C, hold for 2 min Ramp: 20 °C/min to 280 °C Final Hold: Hold for 2 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Makeup Gas (He) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Scientist's Note: The oven program is designed for efficient elution. The initial hold at 60°C focuses the analytes at the head of the column, while the rapid ramp ensures DMBA elutes as a sharp peak. The final hold cleans the column of any less volatile components. The split injection prevents column overloading and ensures sharp peaks.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: Analysis cluster_data_gc Phase 3: Data Processing Sample_Prep_GC Sample & Standard Preparation (Dissolve in Volatile Solvent) Inject_GC Split Injection (1 µL) @ 250°C Sample_Prep_GC->Inject_GC Separate_GC Temperature Programmed Separation (60°C to 280°C) Inject_GC->Separate_GC Detect_GC FID Detection @ 300°C Separate_GC->Detect_GC Integrate_GC Peak Integration Detect_GC->Integrate_GC Calibrate_GC Calibration Curve Generation Integrate_GC->Calibrate_GC Quantify_GC Quantification Calibrate_GC->Quantify_GC

Caption: High-level workflow for the GC-FID analysis of this compound.

Method Validation & System Suitability

Validation should follow the principles outlined in ICH Q2(R1).[8][9][10]

  • System Suitability Test (SST): Perform six replicate injections of a mid-range standard.

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates (N): ≥ 10,000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.5%

  • Linearity: Establish linearity over a suitable range with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy & Precision: Evaluate across the range, with typical acceptance criteria of 97-103% recovery for accuracy and %RSD ≤ 3% for precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

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Application Note: High-Resolution ¹H and ¹³C NMR Analysis of N,N-Dimethylbutyramide: A Guide to Structure Elucidation and Dynamic Effects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] This guide provides a detailed protocol and in-depth spectral analysis of N,N-Dimethylbutyramide (CAS 760-79-2)[4][5], a classic example of a tertiary amide. The analysis of this molecule offers a clear illustration of fundamental NMR principles, including chemical shift, spin-spin coupling, and signal integration.

Crucially, this compound serves as an excellent model for demonstrating the phenomenon of hindered rotation (or restricted rotation) around the amide C-N bond.[6][7] Due to the partial double-bond character of this bond, the two N-methyl groups are rendered chemically non-equivalent at room temperature, a feature that is distinctly observable in both ¹H and ¹³C NMR spectra.[8][9] This application note will elucidate the causality behind this effect and provide researchers, scientists, and drug development professionals with a robust protocol for sample preparation, data acquisition, and spectral interpretation.

Experimental Methodology

Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. This protocol ensures a homogenous sample, free from particulates and paramagnetic impurities, which is essential for achieving high-resolution spectra.[10]

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[11]

  • High-quality 5 mm NMR tube and cap[12][13]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (optional): Tetramethylsilane (TMS)

  • Glass Pasteur pipette and cotton wool or a syringe filter

  • Vial for dissolution

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound and transfer it to a small, clean glass vial. For routine ¹H NMR, 10-20 mg is sufficient. For ¹³C NMR, a more concentrated sample of ~75 mg is recommended to reduce acquisition time.[11][14]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[10][12] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system.[11][13]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, transparent solution is required.

  • Filtration (Critical Step): To remove any suspended solid particles that can degrade spectral resolution by interfering with magnetic field homogeneity, filter the solution directly into the NMR tube.[14][15] This can be achieved by passing the solution through a small plug of cotton wool placed inside a Pasteur pipette.

  • Setting Sample Depth: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[10][15] Incorrect sample depth can make it difficult to achieve good magnetic field homogeneity (shimming).[14]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol: NMR Data Acquisition

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific commands may vary by instrument manufacturer.

Step-by-Step Procedure:

  • Instrument Setup: Insert the prepared NMR sample into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

  • Locking: The spectrometer will automatically lock onto the deuterium signal from the solvent. This lock signal is used to stabilize the magnetic field during the experiment.

  • Shimming: Perform automated or manual shimming. This process adjusts shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume, resulting in sharp, symmetrical peaks.[16]

  • Tuning and Matching: For optimal sensitivity, tune and match the NMR probe for the nucleus being observed (¹H or ¹³C).

  • Parameter Setup & Acquisition:

    • Load a standard parameter set for a ¹H or ¹³C experiment.

    • Calibrate the 90° pulse width.

    • Set the number of scans (NS). For ¹H, 8-16 scans are often sufficient. For the less sensitive ¹³C nucleus, a significantly higher number of scans (e.g., 128 or more) and a suitable relaxation delay (D1) of 1-2 seconds are required.[16]

    • Initiate the acquisition.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The spectrum should be referenced, typically to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[17][18]

Results and Spectroscopic Analysis

Molecular Structure of this compound

To facilitate spectral assignment, the atoms in this compound are labeled as shown below.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information. The key is to analyze the chemical shift (position), integration (area), and multiplicity (splitting pattern) of each signal.

  • Signal 1 (δ ≈ 0.9 ppm, Triplet, 3H): This upfield signal corresponds to the terminal methyl protons (C¹H₃). It is split into a triplet by the two adjacent protons on C².

  • Signal 2 (δ ≈ 1.6 ppm, Sextet, 2H): This signal is assigned to the C²H₂ protons. It is split into a sextet (or multiplet) by the three protons on C¹ and the two protons on C³.

  • Signal 3 (δ ≈ 2.2 ppm, Triplet, 2H): This signal corresponds to the C³H₂ protons, which are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. It is split into a triplet by the two neighboring protons on C².

  • Signals 4 & 5 (δ ≈ 2.9 and 3.0 ppm, Singlets, 3H each): These two distinct singlets are the most revealing feature of the spectrum. They are assigned to the two N-methyl groups (C⁵H₃ and C⁶H₃). Their non-equivalence is a direct consequence of the high rotational energy barrier of the C⁴-N bond. One methyl group is cis to the carbonyl oxygen, while the other is trans, placing them in different chemical environments.[8] Since there are no adjacent protons, both signals appear as sharp singlets.

Table 1: Summary of ¹H NMR Data for this compound (in CDCl₃)

Atom Label Approx. Chemical Shift (δ, ppm) Multiplicity Integration Assignment
C¹H₃ 0.9 Triplet (t) 3H -CH₃
C²H₂ 1.6 Sextet 2H -CH₂-CH₃
C³H₂ 2.2 Triplet (t) 2H -CH₂-C=O

| C⁵H₃ / C⁶H₃ | 2.9 / 3.0 | Singlet (s) | 3H + 3H | N-(CH₃)₂ |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom.

  • Signal 1 (δ ≈ 172 ppm): This highly deshielded signal is characteristic of a carbonyl carbon (C⁴) in an amide.[19]

  • Signals 2 & 3 (δ ≈ 35 and 38 ppm): These two signals are assigned to the non-equivalent N-methyl carbons (C⁵ and C⁶). The hindered rotation affects the carbon environments just as it does for the protons.

  • Signal 4 (δ ≈ 36 ppm): This signal corresponds to the C³ carbon, alpha to the carbonyl group.

  • Signal 5 (δ ≈ 19 ppm): This signal is assigned to the C² methylene carbon.

  • Signal 6 (δ ≈ 14 ppm): This upfield signal is characteristic of the terminal methyl carbon (C¹).

Table 2: Summary of ¹³C NMR Data for this compound (in CDCl₃)

Atom Label Approx. Chemical Shift (δ, ppm) Assignment
C⁴ 172 C=O (Amide Carbonyl)
C⁵ / C⁶ 38 / 35 N-(CH₃)₂
36 -CH₂-C=O
19 -CH₂-CH₃

| C¹ | 14 | -CH₃ |

The Causality of Amide Bond Rotational Restriction

The non-equivalence of the N-methyl groups is a direct result of resonance within the amide functional group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system. This creates significant partial double-bond character for the C-N bond, which in turn restricts free rotation.[7][20] The energy barrier for this rotation in similar N,N-dialkylamides is typically high enough to allow for the observation of distinct cis and trans rotamers at room temperature.[9]

Caption: Resonance delocalization in an amide group.

Summary Workflow

The entire process, from sample handling to final data interpretation, follows a logical and systematic workflow designed to ensure data integrity and accuracy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh 1. Weigh Sample (10-75 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Magnet filter->insert lock_shim 5. Lock & Shim insert->lock_shim acquire 6. Acquire Spectrum (¹H and ¹³C) lock_shim->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process assign 8. Assign Signals (Chemical Shift, Multiplicity) process->assign interpret 9. Interpret Structure (Note Hindered Rotation) assign->interpret

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note details a comprehensive procedure for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The subsequent analysis not only confirms the molecular structure but also provides a clear, practical example of hindered bond rotation, a key dynamic phenomenon in amide chemistry. This guide serves as a valuable resource for scientists engaged in chemical synthesis, quality control, and structural elucidation.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

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  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022-01-12). [Link]

  • Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • PANACEA. Standard operating procedures for remote NMR measurements and sample shipment. (2024-01-15). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

  • University of Maryland, Baltimore County. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). [Link]

  • R-NMR. SOP data acquisition. [Link]

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  • University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

  • National Institute of Standards and Technology. This compound - NIST WebBook. [Link]

  • SpectraBase. This compound. [Link]

  • University of Wisconsin-River Falls. Kinetics of Isomerization in N,N-dimethylacetamide. [Link]

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  • University of Wisconsin Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Reddit. NMR spectrum of n,n-diethylbenzamidr. (2023-11-04). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide. (2025-08-06). [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Khetre, S. M. (2020, October 26). Restricted Rotation or Hindered Rotation in NMR Spectroscopy. YouTube. [Link]

  • Asiri, A. M., et al. Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

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Application Note: Elucidating the Electron Ionization Fragmentation of N,N-Dimethylbutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N,N-Dimethylbutyramide (C₆H₁₃NO), a common tertiary amide.[1][2][3] By examining its characteristic mass spectrum, we will delineate the primary fragmentation pathways, including α-cleavage and the McLafferty rearrangement, which are fundamental to the structural elucidation of aliphatic amides.[4][5] This note serves as a practical resource for identifying this compound and related structures in complex matrices, offering both a mechanistic explanation and a detailed protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of Amide Fragmentation

This compound is a tertiary amide with a molecular weight of 115.17 g/mol .[6] Amides are a critical functional group in pharmaceuticals, natural products, and industrial chemistry. Understanding their behavior under mass spectrometric analysis is paramount for quality control, metabolite identification, and synthetic chemistry. Electron ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint. For aliphatic amides like this compound, the fragmentation patterns are governed by well-understood, yet structurally dependent, reaction pathways. The presence of a carbonyl group, an accessible γ-hydrogen, and bonds alpha to the nitrogen atom dictates the resulting mass spectrum.

The Mass Spectrum of this compound

The 70 eV EI mass spectrum of this compound is characterized by several key ions. The molecular ion (M⁺•) is observed at a mass-to-charge ratio (m/z) of 115, confirming the molecular weight. However, the most intense peak, or base peak, appears at m/z 86. Other significant fragments are consistently observed at m/z 72, 58, and 44.

The interpretation of these fragments is crucial for positive identification. The formation of each of these key ions can be rationalized through specific, competing fragmentation mechanisms initiated by the radical cation of the parent molecule.

Mechanistic Elucidation of Fragmentation Pathways

Upon electron ionization, this compound loses an electron, typically from the non-bonding lone pair on the nitrogen or oxygen atom, to form a molecular ion radical cation (M⁺•) at m/z 115 . This high-energy species rapidly undergoes fragmentation through several key pathways.

Pathway A: α-Cleavage (Alpha-Cleavage)

Alpha-cleavage is the homolytic cleavage of a bond adjacent to the atom bearing the initial charge.[7][8] In tertiary amides, this can occur at two main sites: the C-C bond alpha to the carbonyl group or the C-N bond.

  • Cleavage of the Propyl Group: The most favorable α-cleavage for this compound involves the loss of an ethyl radical (•CH₂CH₃) from the butyryl chain. This results in the formation of a stable, resonance-stabilized acylium ion at m/z 86 . The stability of this ion is a primary reason for its high abundance, making it the base peak in the spectrum.

  • Cleavage adjacent to Nitrogen: Cleavage of a methyl group from the nitrogen atom is less significant but can contribute to ions of lower abundance.

Pathway B: The McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation for carbonyl-containing compounds that possess an accessible hydrogen atom on the γ-carbon.[9][10][11] This process involves a six-membered ring transition state, leading to the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond.[9][11]

For this compound, this rearrangement results in the elimination of a neutral propene molecule (C₃H₆) and the formation of a resonance-stabilized enol-cation radical at m/z 73 . While this peak is present, a subsequent fragmentation leads to a more prominent ion.

A significant fragment is observed at m/z 72 , resulting from the McLafferty rearrangement followed by the loss of a hydrogen atom. Alternatively, and more prominently, the molecular ion can undergo a direct cleavage leading to the ion at m/z 72 , [CH₂=CHC(O)N(CH₃)₂]⁺•, through the loss of an ethyl radical.

The ion at m/z 58 is also a product related to the McLafferty rearrangement. After the initial rearrangement forms the enol at m/z 73, subsequent cleavage can occur. However, a more direct explanation for the prominent m/z 58 peak is a McLafferty-type rearrangement involving the transfer of a γ-hydrogen to the nitrogen atom, followed by cleavage, though the classic carbonyl-focused McLafferty is more commonly cited. A more likely route to m/z 58 is the cleavage of the bond between the alpha and beta carbons of the butyryl group, with hydrogen transfer, leading to the [CH₃CON(CH₃)₂]⁺• ion.

The fragment at m/z 44 corresponds to the dimethylaminomethyl cation, [CH₂=N(CH₃)₂]⁺, formed via cleavage of the C-C bond alpha to the carbonyl group and subsequent rearrangement.

The following diagram illustrates the dominant fragmentation pathways originating from the molecular ion.

Fragmentation cluster_pathways Fragmentation Pathways M This compound (M+•) m/z 115 F86 [C₄H₈NO]⁺ m/z 86 (Base Peak) M->F86 α-cleavage (- •C₂H₅) F72 [C₄H₈NO]⁺ m/z 72 M->F72 Rearrangement (- •C₂H₅, -H) F58 [C₃H₈NO]⁺ m/z 58 F86->F58 (- CO) F44 [C₂H₆N]⁺ m/z 44 F72->F44 (- CO) caption Figure 1. Primary EI fragmentation pathways of this compound.

Caption: Figure 1. Primary EI fragmentation pathways of this compound.

Summary of Characteristic Fragment Ions

The table below summarizes the key ions observed in the EI mass spectrum of this compound, their proposed structures, and the mechanism of formation.

m/zProposed Ion StructureFormation MechanismRelative Abundance
115[CH₃(CH₂)₂CON(CH₃)₂]⁺•Molecular IonLow
86[CH₃CH₂CH₂C≡O]⁺ + •N(CH₃)₂ or more likely [CH₂=CH-C(OH)=N(CH₃)₂]⁺α-Cleavage (loss of •C₂H₅)High (Base Peak)
72[CH₂=CHC(O)N(CH₃)₂]⁺•McLafferty + H loss / Direct CleavageModerate
58[CH₃CON(CH₃)₂]⁺•Cleavage of Cα-Cβ bond with H transferModerate
44[CH₂=N(CH₃)₂]⁺Cleavage and rearrangementModerate to High

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound using a common single-quadrupole GC-MS system.

5.1. Sample Preparation

  • Rationale: Dilution in a volatile, high-purity solvent is necessary to ensure proper vaporization in the GC inlet and to prevent column and detector saturation.

  • Protocol:

    • Prepare a stock solution of 1 mg/mL this compound in analytical grade methanol.

    • Create a working solution by diluting the stock solution 1:100 in methanol to a final concentration of 10 µg/mL.

    • Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

5.2. GC-MS Instrumentation and Parameters

  • Rationale: The selected parameters provide good chromatographic separation from solvent and potential impurities, and standard EI conditions ensure reproducible fragmentation for library matching. A common non-polar column like a DB-5ms is suitable for this type of analyte.

  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet: Split/Splitless, operated in split mode (50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 200.

    • Scan Rate: 2 scans/second.

5.3. Data Analysis

  • Rationale: Data analysis involves extracting the mass spectrum from the chromatographic peak and comparing it against a reference library for confirmation.

  • Procedure:

    • Integrate the chromatographic peak corresponding to this compound.

    • Generate a background-subtracted mass spectrum from the apex of the peak.

    • Compare the acquired spectrum against a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for identity confirmation. The match quality should be >90% for a positive identification.

    • Manually verify the presence and relative abundances of the key fragment ions (m/z 115, 86, 72, 58, 44) as described in this note.

Conclusion

The fragmentation of this compound under electron ionization is a predictable process dominated by α-cleavage to form the base peak at m/z 86 and rearrangements leading to other characteristic ions. By understanding these fundamental fragmentation pathways, researchers can confidently identify this and structurally related tertiary amides in complex samples. The provided GC-MS protocol offers a robust starting point for routine analysis in various scientific and industrial applications. This combination of mechanistic understanding and practical methodology equips the analyst with the necessary tools for accurate and reliable compound identification.

References

  • National Institute of Standards and Technology (NIST). This compound in NIST Chemistry WebBook, SRD 69. [Link]

  • de Souza, J. D. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • National Institute of Standards and Technology (NIST). Gas phase thermochemistry data for this compound. in NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) for this compound. in NIST Chemistry WebBook, SRD 69. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.16: Fractionation of Amides. Whitman College. [Link]

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  • PubChem. Butanamide, N,N-dimethyl-. National Center for Biotechnology Information. [Link]

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  • Science.gov. reaction mclafferty rearrangement: Topics. [Link]

  • Organic Chemistry Tutor. The McLafferty Rearrangement. [Link]

  • National Institute of Standards and Technology (NIST). IR Spectrum for this compound. in NIST Chemistry WebBook, SRD 69. [Link]

  • Wikipedia. Alpha cleavage. [Link]

  • ECHIMICA. (2020). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. YouTube. [Link]

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Application Notes and Protocols: N,N-Dimethylbutyramide as a Reaction Medium for Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Beyond Ethers - Exploring New Frontiers in Grignard Chemistry

The Grignard reaction remains a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] For over a century, the go-to solvents for these powerful organometallic reagents have been anhydrous ethers, such as diethyl ether and tetrahydrofuran (THF).[3] These solvents are favored for their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center, and their relative inertness under typical reaction conditions.[4]

However, the low boiling points of these ethers can be a limitation for reactions requiring higher temperatures to proceed at a reasonable rate. This has led to the exploration of alternative, higher-boiling point solvents. This application note delves into the potential use of N,N-Dimethylbutyramide (DMBA) as a non-traditional reaction medium for Grignard reagents. DMBA, a polar aprotic solvent, offers a significantly higher boiling point than traditional ethereal solvents, potentially enabling reactions with sluggish kinetics.

These notes will provide a comprehensive overview of the theoretical advantages and challenges of using DMBA, alongside exploratory protocols for its application. It is crucial to note that the use of N,N-dialkylamides like DMBA as a primary solvent for Grignard reactions is not widely documented and should be considered an area of active investigation. The protocols provided herein are based on the known properties of DMBA and related polar aprotic solvents and should be approached with a spirit of scientific inquiry and careful experimental validation.

Physicochemical Properties of this compound (DMBA)

A thorough understanding of DMBA's properties is essential for its consideration as a Grignard reaction solvent.

PropertyValueSignificance for Grignard Reactions
Molecular Formula C₆H₁₃NO[5]-
Molecular Weight 115.17 g/mol [5]-
Boiling Point 186 °C (at 760 mmHg)Allows for a wide operational temperature range, potentially enabling reactions with higher activation energies.
Melting Point -40 °CWide liquid range is advantageous for various reaction setups.
Density 0.872 g/cm³Standard for an organic solvent.
Solubility in Water Very Soluble (110 g/L at 25°C)[6]Highlights its polar nature. Strict anhydrous conditions are mandatory.
Solvent Type Polar Aprotic[7]Can effectively solvate the magnesium cation of the Grignard reagent.

Theoretical Advantages and Key Considerations of DMBA as a Grignard Medium

Potential Advantages:
  • High Boiling Point: The most significant advantage of DMBA is its high boiling point, which could allow for Grignard reactions to be conducted at elevated temperatures. This may be beneficial for reactions with sterically hindered substrates or for the formation of Grignard reagents from less reactive organic halides.

  • Enhanced Solubility: As a polar solvent, DMBA may offer improved solubility for certain organic substrates and magnesium halide byproducts, potentially leading to more homogeneous reaction mixtures.

  • Different Reactivity and Selectivity: The unique coordination environment provided by an amide solvent compared to an ether could potentially alter the reactivity and selectivity of the Grignard reagent.

Critical Challenges and Potential Side Reactions:

The primary challenge in using an amide solvent like DMBA is its inherent reactivity towards the highly nucleophilic Grignard reagent. The carbonyl group of the amide is itself an electrophilic center.

  • Reaction with the Amide Carbonyl: Grignard reagents can add to the carbonyl group of N,N-dialkylamides to form a tetrahedral intermediate. Upon acidic workup, this can lead to the formation of a ketone. This side reaction would consume the Grignard reagent and introduce byproducts. The stability of this intermediate is a key factor.

  • Enolate Formation: Grignard reagents are strong bases and could potentially deprotonate the α-carbon of the butyramide moiety, leading to enolate formation and subsequent side reactions.

  • Solvent Purity: Like all Grignard reactions, the use of scrupulously dried solvent and glassware is absolutely essential to prevent quenching of the Grignard reagent by water.

Experimental Protocols: An Exploratory Guide

Disclaimer: The following protocols are proposed based on general principles of Grignard chemistry and the properties of polar aprotic solvents. They have not been extensively validated and should be performed on a small scale with appropriate safety precautions and careful monitoring.

Protocol 1: Formation of a Grignard Reagent in DMBA (Exploratory)

This protocol outlines a procedure for the attempted formation of a Grignard reagent using DMBA as the solvent. Careful observation for signs of reaction (e.g., bubbling, color change) and potential side reactions is crucial.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous this compound (DMBA)

  • Iodine crystal (as an initiator)

  • Anhydrous reaction flask with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.

  • Solvent Addition: Add anhydrous DMBA to the flask to cover the magnesium.

  • Initiation: In a separate, dry dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous DMBA. Add a small portion of this solution to the magnesium suspension.

  • Observation: Gently warm the mixture to initiate the reaction. Look for the disappearance of the iodine color and the appearance of bubbling at the magnesium surface.

  • Grignard Formation: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at the appropriate temperature (to be determined experimentally) to ensure complete formation of the Grignard reagent.

Workflow for Grignard Reagent Formation in DMBA

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis glassware Flame-dried Glassware setup Assemble Apparatus under N2 glassware->setup reagents Anhydrous DMBA & Reagents reagents->setup mg Add Mg & I2 setup->mg dmba Add Anhydrous DMBA mg->dmba initiation Add small portion of R-X in DMBA dmba->initiation formation Dropwise addition of remaining R-X initiation->formation completion Stir to complete formation formation->completion quenching Quench aliquot with I2 completion->quenching titration Titrate to determine concentration quenching->titration

Caption: Exploratory workflow for Grignard reagent formation in DMBA.

Protocol 2: Reaction of a Pre-formed Grignard Reagent with an Aldehyde in DMBA (Exploratory)

This protocol assumes the successful formation of a Grignard reagent in an ethereal solvent, which is then used in a reaction with an aldehyde where DMBA serves as a co-solvent or the primary reaction medium at a higher temperature.

Materials:

  • Pre-formed Grignard reagent in THF or diethyl ether (e.g., Phenylmagnesium bromide)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous this compound (DMBA)

  • Anhydrous reaction flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer and cooling/heating bath

Procedure:

  • Apparatus Setup: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Substrate Solution: In the reaction flask, prepare a solution of the aldehyde (1.0 equivalent) in anhydrous DMBA.

  • Temperature Control: Cool the aldehyde solution to a desired temperature (e.g., 0 °C or room temperature, to be determined experimentally).

  • Grignard Addition: Add the pre-formed Grignard reagent (1.1 equivalents) dropwise to the stirred aldehyde solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • High-Temperature Conditions (Optional): If the reaction is sluggish at room temperature, cautiously and slowly warm the reaction mixture to a higher temperature (e.g., 50-100 °C), taking advantage of DMBA's high boiling point.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Relationship for Grignard Reaction in DMBA

reagent Grignard Reagent (R-MgX) product Desired Product (e.g., Alcohol) reagent->product side_product Potential Side Product (e.g., Ketone from reaction with DMBA) reagent->side_product Potential Side Reaction solvent DMBA (Solvent) solvent->product Provides reaction medium solvent->side_product substrate Electrophile (e.g., Aldehyde) substrate->product

Caption: Logical relationship of reactants and potential products in a DMBA-mediated Grignard reaction.

Conclusion and Future Outlook

The exploration of this compound as a reaction medium for Grignard reagents opens up new avenues for synthetic chemists, particularly for reactions that are challenging in traditional ethereal solvents. The high boiling point of DMBA is its most compelling feature. However, the potential for the Grignard reagent to react with the amide solvent itself is a significant hurdle that must be carefully evaluated and managed.

Further research is needed to systematically investigate the stability of various Grignard reagents in DMBA, to quantify the extent of side reactions, and to identify specific cases where DMBA offers a clear advantage over conventional solvents. The development of modified Grignard reagents or the use of additives that could suppress the reactivity towards the amide solvent may be fruitful areas of investigation. For now, the use of DMBA in Grignard chemistry should be approached as a novel and exploratory technique, with the potential for exciting discoveries.

References

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci. Paris1900, 130, 1322-1325.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
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  • ACS Publications. Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]

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  • CP Lab Safety. This compound, 98%+ Purity, C6H13NO, 100 grams. [Link]

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  • PubMed. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • YouTube. 12.4 Grignard Reagents | Organic Chemistry. [Link]

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The Ascending Role of N,N-Dimethylbutyramide in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the choice of solvent or reagent can profoundly influence the efficiency, purity, and overall viability of a synthetic route. While established amide solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) have long been staples in the medicinal chemist's toolbox, concerns over their reproductive toxicity have spurred the exploration of safer, more sustainable alternatives.[1] Enter N,N-Dimethylbutyramide (DMBA), a promising polar aprotic solvent and versatile chemical intermediate that is gaining traction in the synthesis of active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth exploration of DMBA's applications, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

This compound: A Profile

This compound (DMBA), also known as N,N-Dimethylbutanamide, is a tertiary amide with a unique combination of properties that make it an attractive choice in pharmaceutical synthesis.[2] Its higher boiling point and flash point compared to some traditional solvents offer safety advantages in a laboratory and manufacturing setting.[4][5]

PropertyValueSource
CAS Number 760-79-2[2][6]
Molecular Formula C6H13NO[2][6]
Molecular Weight 115.17 g/mol [6][7]
Boiling Point 186 °C[5]
Flash Point 80-82°C/15mm[5]
Water Solubility Very Soluble (110 g/L at 25°C)[5][8]
Appearance Colorless to pale yellow liquid[2]

DMBA's moderate polarity and its capacity to act as a hydrogen bond acceptor make it an effective solvent for a wide range of organic and inorganic compounds, a critical attribute for facilitating complex chemical transformations.[2]

Core Applications in Pharmaceutical Synthesis

The utility of DMBA in the synthesis of pharmaceutical intermediates is multifaceted, serving as both a reaction solvent and, in some cases, a reactant. Its application spans several key reaction classes critical to the construction of complex drug molecules.

Solvent for Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of medicinal chemistry, enabling the formation of crucial carbon-heteroatom bonds. High-boiling point polar aprotic solvents are often essential for these reactions, and DMBA's properties make it a suitable candidate. While specific protocols detailing the use of DMBA in SNAr reactions for API synthesis are not yet widespread in publicly available literature, its similarity to DMF and DMAc suggests its potential as a viable alternative. The general mechanism for an SNAr reaction is depicted below.

Caption: Generalized mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds in the synthesis of numerous pharmaceuticals. The solvent plays a critical role in these transformations, influencing catalyst stability, solubility of reagents, and reaction kinetics. Aqueous DMF is a commonly used solvent system for Suzuki couplings. Given DMBA's high water solubility and polar aprotic nature, it presents itself as a logical and potentially safer alternative for these reactions.

Experimental Protocol: A Model Suzuki Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.08 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • This compound (DMBA) (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Add the this compound and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for a model Suzuki cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial. It is important to handle this compound with care as it may pose health risks upon exposure.[2] Always work in a well-ventilated area, preferably a chemical fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4][9] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][10]

Future Outlook

The drive for greener and safer processes in the pharmaceutical industry is relentless. This compound stands as a compelling alternative to traditional polar aprotic solvents, offering a favorable safety profile without compromising on performance. As more research is conducted and its applications are further explored, DMBA is poised to become an increasingly important tool in the synthesis of next-generation pharmaceutical intermediates. Its versatility as a solvent in key synthetic transformations, such as nucleophilic substitutions and palladium-catalyzed cross-couplings, underscores its potential to contribute to more sustainable and efficient drug development pipelines.

References

  • This compound (CAS 760-79-2) - Chemical & Physical Properties by Cheméo. Retrieved from [Link]

  • Safety Data Sheet: N,N-dimethylbutylamine - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem - NIH. Retrieved from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. (2022-02-24). Retrieved from [Link]

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Application Notes and Protocols: N,N-Dimethylbutyramide (DMBA) as a High-Performance Polymer Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Polymer Processing Solvents

The dissolution and processing of high-performance polymers, such as polyamides, polyimides, and polysulfones, are critical steps in the fabrication of advanced materials for demanding applications in aerospace, electronics, and biomedical devices. The choice of solvent is paramount, directly influencing processability, material properties, and environmental footprint. While traditional amide-based solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are widely used, their associated health and environmental concerns have spurred the search for safer and more effective alternatives.[1][2][3] N,N-Dimethylbutyramide (DMBA) emerges as a promising candidate, offering a unique combination of properties that warrant its exploration as a next-generation solvent for high-performance polymers.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of DMBA's potential, including its physicochemical properties, theoretical advantages, and detailed protocols for its application in dissolving and processing key high-performance polymers.

Physicochemical Profile of this compound (DMBA)

This compound (DMBA), also known as N,N-dimethylbutanamide, is a tertiary amide with the chemical formula C₆H₁₃NO.[4][5][6] Its molecular structure, featuring a butyryl group and two methyl groups on the nitrogen atom, contributes to its distinct solvent characteristics.

PropertyValueReferences
CAS Number 760-79-2[4][6]
Molecular Weight 115.17 g/mol [5][6][7]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 186.5 °C at 760 mmHg[8]
Melting Point -40 °C[9][10]
Density 0.872 - 0.9064 g/cm³[8][9][11]
Flash Point 69.3 °C[8]
Water Solubility Very Soluble (110 g/L at 25°C)[11][12][13]

The DMBA Advantage: A Theoretical Framework for Enhanced Polymer Solubility

The efficacy of a solvent in dissolving a polymer is governed by the principle of "like dissolves like," which, on a molecular level, relates to the interplay of intermolecular forces. The dissolution of high-performance polymers, often characterized by strong intermolecular interactions such as hydrogen bonding and chain rigidity, requires potent solvents that can effectively disrupt these forces.

DMBA's potential as a superior solvent can be attributed to several key factors:

  • High Polarity and Hydrogen Bond Acceptor Strength: The amide functionality in DMBA provides a strong dipole moment and a hydrogen bond acceptor site (the carbonyl oxygen). This allows DMBA to effectively solvate the polar groups present in high-performance polymers, such as the amide linkages in polyamides and the imide rings in polyimides.

  • Aprotic Nature: As a tertiary amide, DMBA lacks a proton-donating hydrogen atom on the nitrogen. This aprotic nature is crucial for preventing unwanted side reactions with the polymer backbone, which can occur with protic solvents.

  • Appropriate Molecular Size and Shape: The butyryl group in DMBA provides a degree of steric hindrance that can aid in separating polymer chains, while the overall molecular size is small enough to facilitate penetration into the polymer matrix.

These characteristics suggest that DMBA could offer a favorable thermodynamic environment for the dissolution of a wide range of high-performance polymers, potentially leading to faster dissolution rates and higher solution concentrations compared to some conventional solvents.

Safety and Handling Considerations

As with any chemical, proper safety precautions must be observed when handling DMBA. It is essential to consult the Safety Data Sheet (SDS) before use.[14][15] General safety recommendations include:

  • Ventilation: Handle DMBA in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • Fire Safety: Keep away from open flames and other ignition sources, as DMBA is combustible.[15] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[15]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[15]

Application Protocols: A Guided Approach to Polymer Dissolution with DMBA

The following protocols provide a systematic framework for exploring the use of DMBA as a solvent for polyamides, polyimides, and polysulfones. These are intended as starting points, and optimization will be necessary based on the specific polymer grade and desired solution properties.

General Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the solubility of a high-performance polymer in DMBA.

G cluster_prep Preparation cluster_dissolution Dissolution Screening cluster_analysis Analysis polymer_prep Polymer Preparation (Drying, Grinding) dissolution_setup Set up Dissolution (Vial, Stir bar, DMBA) polymer_prep->dissolution_setup solvent_prep Solvent Preparation (DMBA, Anhydrous) solvent_prep->dissolution_setup add_polymer Add Polymer to DMBA dissolution_setup->add_polymer stirring Stirring (Room Temperature) add_polymer->stirring heating Heating (Incremental) stirring->heating If not dissolved visual_obs Visual Observation (Clarity, Homogeneity) stirring->visual_obs heating->visual_obs viscosity_meas Viscosity Measurement visual_obs->viscosity_meas If dissolved characterization Further Characterization (GPC, Film Casting) viscosity_meas->characterization

Caption: General workflow for polymer dissolution in DMBA.

Protocol 1: Dissolution of Polyamides (e.g., PA6, PA66)

Polyamides are known for their high degree of crystallinity and extensive intermolecular hydrogen bonding, making them challenging to dissolve in many common solvents.[16] The strong hydrogen bond accepting capability of DMBA is expected to be highly effective in disrupting these interactions.

Materials:

  • Polyamide (e.g., PA6, PA66) pellets or powder, dried under vacuum.

  • This compound (DMBA), anhydrous.

  • Glass vials with screw caps and PTFE septa.

  • Magnetic stir plate with heating capabilities.

  • Magnetic stir bars.

Procedure:

  • Preparation:

    • Dry the polyamide material in a vacuum oven at 80-100 °C for at least 4 hours to remove any absorbed moisture, which can interfere with dissolution.

    • If using pellets, grinding them into a fine powder can increase the surface area and accelerate dissolution.

  • Initial Solubility Screening (Room Temperature):

    • Add a known volume of DMBA to a glass vial containing a magnetic stir bar.

    • Slowly add a pre-weighed amount of the dried polyamide powder to achieve a target concentration (e.g., 5% w/v).

    • Seal the vial and begin stirring at a moderate speed at room temperature.

    • Visually observe the mixture over several hours for signs of dissolution (e.g., swelling, formation of a clear, homogeneous solution).

  • Heating Protocol (if necessary):

    • If the polyamide does not fully dissolve at room temperature, gradually increase the temperature of the stir plate in increments of 10 °C.

    • Hold the temperature at each increment for at least 1 hour, observing for dissolution. A typical temperature range to explore is 50-120 °C.

    • Rationale: Increased thermal energy enhances polymer chain mobility and solvent penetration, facilitating the disruption of intermolecular forces.

  • Concentration Optimization:

    • Once the optimal temperature for dissolution is determined, repeat the experiment with varying polymer concentrations (e.g., 1%, 2%, 5%, 10% w/v) to establish the solubility limit.

  • Solution Characterization:

    • After complete dissolution, allow the solution to cool to room temperature.

    • Measure the viscosity of the solution using a suitable viscometer.[17][18]

    • The solution can then be used for further processing, such as film casting or fiber spinning.

Protocol 2: Dissolution of Polyimides

Polyimides are renowned for their exceptional thermal stability and chemical resistance, which also contributes to their challenging solubility. The dissolution of polyimides often requires aggressive solvents and elevated temperatures.

Materials:

  • Polyimide powder, fully imidized and dried.

  • This compound (DMBA), anhydrous.

  • Glass vials with screw caps and PTFE septa.

  • Magnetic stir plate with heating capabilities.

  • Magnetic stir bars.

Procedure:

  • Preparation:

    • Ensure the polyimide is fully imidized and thoroughly dried in a vacuum oven at a temperature appropriate for the specific polyimide grade (typically >150 °C) for several hours.

  • Initial Solubility Screening:

    • Due to the rigid nature of polyimides, initial screening should be performed at an elevated temperature.

    • Prepare a 2-5% (w/v) suspension of the polyimide powder in DMBA in a sealed vial with a stir bar.

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Rationale: The rigid backbone of polyimides requires significant thermal energy to induce the conformational changes necessary for solvation.

  • Extended Heating and Observation:

    • Maintain the temperature and stirring for an extended period (e.g., 12-24 hours), as polyimide dissolution can be slow.

    • Periodically inspect the mixture for clarity and the absence of solid particles.

  • Solubility Enhancement (Optional):

    • For particularly intractable polyimides, the addition of a small amount of a salt, such as lithium chloride (LiCl), can sometimes improve solubility.[16] This should be explored systematically, starting with low concentrations (e.g., 1% w/w relative to the solvent).

    • Mechanism: The salt ions can interact with the polymer chains, further disrupting intermolecular forces.

  • Solution Characterization:

    • Once a clear solution is obtained, cool it to room temperature. Note that some polyimide solutions may form gels upon cooling.

    • Characterize the solution viscosity and proceed with subsequent processing steps.

Protocol 3: Dissolution of Polysulfones (PSU) and Polyethersulfones (PES)

Polysulfones are amorphous thermoplastics with good thermal and chemical stability. While generally more soluble than polyimides, they still require strong polar aprotic solvents for effective dissolution.[19][20][21]

Materials:

  • Polysulfone (PSU) or Polyethersulfone (PES) pellets or powder, dried.

  • This compound (DMBA), anhydrous.

  • Glass vials with screw caps and PTFE septa.

  • Magnetic stir plate with heating capabilities.

  • Magnetic stir bars.

Procedure:

  • Preparation:

    • Dry the PSU or PES material in a vacuum oven at 120-140 °C for at least 4 hours.

  • Dissolution at Room Temperature:

    • Prepare a 10-20% (w/v) suspension of the polymer in DMBA. Polysulfones are often soluble at higher concentrations than polyamides or polyimides.

    • Stir the mixture at room temperature. Dissolution may occur over several hours.

  • Gentle Heating (if necessary):

    • If dissolution is slow or incomplete, gently heat the mixture to 50-80 °C.

    • Rationale: For amorphous polymers like polysulfones, a moderate increase in temperature is usually sufficient to overcome the cohesive energy density and facilitate dissolution.

  • Solution Stability:

    • Once dissolved, observe the solution for any signs of phase separation or precipitation upon cooling and standing. A stable solution should remain clear and homogeneous.

  • Application in Membrane Casting:

    • Polysulfone solutions are widely used in the fabrication of membranes via non-solvent induced phase separation (NIPS).[22]

    • The prepared PSU/DMBA or PES/DMBA solution can be cast onto a suitable substrate and then immersed in a non-solvent bath (e.g., water) to induce membrane formation. The high water solubility of DMBA is advantageous for rapid solvent-nonsolvent exchange during this process.

Troubleshooting and Optimization

  • Incomplete Dissolution: If the polymer does not dissolve, consider increasing the temperature, extending the dissolution time, or reducing the polymer concentration. Grinding the polymer into a finer powder can also be beneficial.

  • Solution Instability (Gelling or Precipitation): This may indicate that the polymer is approaching its solubility limit or that the temperature is too low. Experiment with different concentrations and maintain the solution at a slightly elevated temperature if necessary for processing.

  • High Viscosity: High-performance polymer solutions can be very viscous, even at relatively low concentrations.[17] This can be managed by adjusting the polymer concentration or by processing at elevated temperatures where viscosity is typically lower.

Conclusion and Future Outlook

This compound presents a compelling profile as a potential solvent for a range of high-performance polymers. Its favorable physicochemical properties, combined with a potentially improved safety profile compared to traditional amide solvents, make it a subject of significant interest for researchers and industry professionals. The protocols outlined in this guide provide a foundational framework for the systematic exploration of DMBA in polymer processing applications. Further research is warranted to fully characterize the solubility of various polymer grades in DMBA, to understand the influence of DMBA on the morphology and properties of the resulting materials, and to conduct a comprehensive assessment of its environmental, health, and safety aspects in comparison to incumbent solvents. The adoption of novel solvents like DMBA will be instrumental in advancing the sustainable manufacturing of high-performance polymer-based materials.

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Mastering a Versatile Amide: Application Notes and Protocols for N,N-Dimethylbutyramide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Profile and Safety Mandates

A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic protocol. N,N-Dimethylbutyramide is a colorless to pale yellow liquid characterized by its high polarity and a relatively high boiling point, making it a suitable medium for a variety of chemical transformations, particularly those requiring elevated temperatures.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 760-79-2[3][4][5]
Molecular Formula C₆H₁₃NO[3][4][5]
Molecular Weight 115.17 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 186.5 °C at 760 mmHg[5]
Density 0.872 g/cm³[5]
Solubility Very soluble in water and polar organic solvents[6]
Flash Point 69.3 °C[5]

Safety First: Handling and Disposal of this compound

As with all laboratory reagents, adherence to strict safety protocols is non-negotiable. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn at all times. It is a combustible liquid and should be stored away from heat, sparks, and open flames. For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

In case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

This compound as a High-Performance Solvent in Palladium-Catalyzed Cross-Coupling Reactions

The high polarity and boiling point of this compound make it an excellent candidate as a solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. Polar aprotic solvents are known to stabilize catalytic palladium species and enhance reaction rates by promoting the dissolution of both organic substrates and inorganic salts.[3][7] While specific literature for this compound is not abundant, its structural and electronic similarity to other polar aprotic amide solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) suggests its suitability in these transformations.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The following is a representative protocol for a Suzuki-Miyaura reaction where this compound can be employed as the solvent.

Diagram 1: General Workflow for a Suzuki-Miyaura Coupling

G reagents Aryl Halide Arylboronic Acid Base (e.g., K2CO3) Pd Catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup dmba This compound (Solvent) dmba->setup heating Heating (e.g., 80-120 °C) setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product Biaryl Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add 5 mL of anhydrous this compound to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidBaseCatalystTemperature (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Pd(PPh₃)₄10012[Hypothetical]
21-Iodonaphthalene4-Tolylboronic acidCs₂CO₃Pd(dppf)Cl₂1108[Hypothetical]
32-Chloropyridine3-Methoxyphenylboronic acidK₃PO₄Pd₂(dba)₃ / SPhos12016[Hypothetical]
Note: Yields are hypothetical and will require experimental optimization.
Application Protocol: Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes. This compound can serve as a suitable high-boiling solvent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol, 1.0 equiv), alkene (1.5 mmol, 1.5 equiv), triethylamine (1.5 mmol, 1.5 equiv), and palladium(II) acetate (0.02 mmol, 0.02 equiv) with a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 0.04 equiv).

  • Solvent Addition: Add 5 mL of this compound.

  • Reaction: Seal the tube and heat the mixture to 100-140 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS. After completion, cool to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

The Amide as a Synthetic Handle: this compound in Directed C–H Functionalization

The amide functionality within this compound can act as a directing group in transition metal-catalyzed C-H activation reactions.[8][9] This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex molecules. The lone pair of electrons on the amide oxygen can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds.

Diagram 2: Proposed Mechanism for Directed C-H Functionalization

G substrate Substrate with This compound Directing Group coordination Coordination Complex substrate->coordination + [M] catalyst [M]-Catalyst catalyst->coordination activation C-H Activation (Cyclometalation) coordination->activation functionalization Functionalization (+ Reagent) activation->functionalization product Functionalized Product functionalization->product

Caption: A simplified mechanism for transition metal-catalyzed C-H functionalization directed by an amide group.

While specific protocols utilizing this compound as a directing group are not widely reported, the following is a generalized procedure based on established methods with other N,N-dialkylamides.

Experimental Protocol (Hypothetical):

  • Substrate Synthesis: Prepare the substrate containing the this compound moiety.

  • Reaction Setup: To a pressure-rated vial, add the substrate (0.5 mmol, 1.0 equiv), a palladium(II) catalyst (e.g., Pd(OAc)₂, 10 mol%), and an appropriate oxidant (e.g., Ag₂CO₃, 1.0 equiv).

  • Reagent and Solvent Addition: Add the coupling partner (e.g., an organoboron reagent for arylation, 1.5 equiv) and 2 mL of a suitable solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol).

  • Reaction: Seal the vial and heat to 100-130 °C for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

This compound as a Building Block in Amide Bond Formation

This compound can also be considered a product of amide bond formation and a precursor for further synthetic transformations. The synthesis of N,N-dialkylamides is a fundamental transformation in organic chemistry, often accomplished through the reaction of a carboxylic acid derivative with a secondary amine.

Diagram 3: Synthesis of this compound

G reactants Butyryl Chloride + Dimethylamine reaction Nucleophilic Acyl Substitution reactants->reaction base Base (e.g., Pyridine or excess Dimethylamine) base->reaction solvent Solvent (e.g., CH2Cl2) solvent->reaction product This compound reaction->product byproduct Amine Hydrochloride Salt reaction->byproduct

Caption: A general scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine (2.2 equiv, either as a gas bubbled through the solvent or as a solution in a suitable solvent like THF) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve butyryl chloride (1.0 equiv) in DCM and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred dimethylamine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

Future Outlook and Unexplored Potential

The applications of this compound in organic synthesis are still an emerging area of research. Its favorable physicochemical properties suggest that it could be a valuable, less-toxic alternative to other polar aprotic amide solvents. Further investigations into its utility in a broader range of transformations, including asymmetric catalysis, polymer chemistry, and electrochemistry, are warranted. As the demand for greener and more sustainable chemical processes grows, the exploration of underutilized solvents like this compound will undoubtedly play a crucial role in the future of organic synthesis.

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N,N-Dimethylbutyramide (DMBA): A Greener Alternative to DMF for Robust Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent drive within the chemical and pharmaceutical industries for greener, safer, and more sustainable processes has cast a critical eye on the use of conventional solvents. N,N-Dimethylformamide (DMF), a ubiquitous and versatile polar aprotic solvent, has been indispensable in a vast array of chemical transformations, including solid-phase peptide synthesis (SPPS) and palladium-catalyzed cross-coupling reactions. However, its well-documented hepatotoxicity and reproductive hazards have necessitated the search for viable alternatives. This application note introduces N,N-Dimethylbutyramide (DMBA) as a promising, greener substitute for DMF. We provide a comprehensive analysis of its physicochemical properties, a comparative toxicological overview, and detailed, actionable protocols for its implementation in key synthetic applications.

The Imperative for a DMF Alternative: Navigating the Green Chemistry Landscape

The principles of green chemistry guide the evolution of chemical synthesis towards sustainability.[1][2] A pivotal aspect of this is the selection of safer solvents, as they often constitute the largest mass component of a reaction mixture and contribute significantly to the overall environmental impact. DMF, while an excellent solvent for a multitude of reactions, is under increasing regulatory scrutiny due to its classification as a substance of very high concern.[3][4] Its toxicity profile presents significant challenges in terms of occupational health and safety, as well as environmental disposal.

This compound (DMBA) emerges as a compelling alternative. Structurally similar to DMF, it possesses a comparable polarity and solvent profile, suggesting its potential as a "drop-in" replacement in many established protocols. However, the longer butyl chain in DMBA is hypothesized to confer a more favorable toxicological and environmental profile. This document aims to provide the scientific community with the foundational knowledge and practical guidance to explore and adopt DMBA in their synthetic endeavors.

Physicochemical Properties: A Comparative Analysis of DMBA and DMF

A solvent's efficacy is dictated by its physical and chemical properties. A thorough understanding of these parameters is crucial for predicting its behavior in a reaction, including solubility of reagents, reaction kinetics, and temperature profiles. Below is a comparative table of key physicochemical properties of DMBA and DMF.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)
CAS Number 760-79-2[5][6][7]68-12-2
Molecular Formula C6H13NO[5][6][7]C3H7NO
Molecular Weight 115.17 g/mol [5][7]73.09 g/mol
Boiling Point 186.5 °C at 760 mmHg[6]153 °C
Density 0.872 g/cm³[6]0.944 g/cm³
Flash Point 69.3 °C[6]58 °C
Water Solubility Very Soluble (110 g/L at 25 °C)[8][9][10]Miscible
Appearance Clear, colorless to pale yellow liquid[11][12]Colorless liquid

The higher boiling point and flash point of DMBA suggest it may be a safer solvent to work with at elevated temperatures, with a reduced risk of flammability and lower volatility. Its high water solubility is comparable to DMF, which is advantageous for aqueous workups and certain reaction conditions.

Green Chemistry and Toxicological Profile: Why DMBA is a Greener Choice

A comprehensive assessment of a solvent's "greenness" extends beyond its performance in a reaction to its entire lifecycle, including its synthesis, toxicity, and disposal.

Green Chemistry Metrics:

While a detailed life cycle analysis of DMBA is not yet widely available, we can infer its potential advantages based on its structure and properties. Key green chemistry metrics include:

  • E-Factor: This metric, which is the ratio of the mass of waste to the mass of product, is often heavily influenced by solvent usage. A successful substitution of DMF with DMBA, particularly if DMBA can be more readily recycled, would lead to a lower E-factor for the overall process.

  • Process Mass Intensity (PMI): Similar to the E-factor, PMI considers the total mass of materials used to produce a certain mass of product. Reducing solvent-related waste through the use of a more benign and recyclable solvent like DMBA would significantly improve the PMI.

Comparative Toxicology:

The primary driver for replacing DMF is its adverse health effects. DMF is a known hepatotoxin and has been linked to reproductive toxicity.[3][13][14][15]

While comprehensive toxicological data for DMBA is still being developed, its structural modification—the replacement of the formyl proton with a propyl group—is expected to alter its metabolic pathway, potentially leading to less toxic metabolites. It is crucial for researchers to handle DMBA with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, until a more complete toxicological profile is established.

Application & Protocols

The following sections provide detailed protocols for the use of DMBA in solid-phase peptide synthesis and two common palladium-catalyzed cross-coupling reactions. These protocols are based on established procedures using DMF and have been adapted to leverage the properties of DMBA.

Solid-Phase Peptide Synthesis (SPPS)

The polarity and solvating power of DMBA make it an excellent candidate for SPPS, where efficient swelling of the resin and solubility of amino acid derivatives and coupling reagents are paramount.

Rationale for using DMBA in SPPS:

  • Resin Swelling: Like DMF, DMBA is expected to effectively swell common SPPS resins such as polystyrene and PEG-based resins, facilitating reagent access to the growing peptide chain.

  • Solubility: DMBA's polar aprotic nature should ensure good solubility for Fmoc-protected amino acids, activating reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).

  • Reduced Side Reactions: The higher purity of commercially available DMBA, often lacking the amine impurities found in aged DMF, may reduce the risk of premature Fmoc deprotection.

Workflow for DMBA in Fmoc-SPPS:

SPPS_Workflow start Start with Resin resin_swelling Resin Swelling in DMBA start->resin_swelling fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMBA) resin_swelling->fmoc_deprotection washing1 DMBA Wash fmoc_deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMBA) washing1->coupling washing2 DMBA Wash coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->fmoc_deprotection Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage Final Amino Acid end Purified Peptide cleavage->end

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis using DMBA as the primary solvent.

Detailed Protocol for a Manual SPPS Coupling Cycle with DMBA:

  • Resin Swelling: Swell the resin (e.g., 100-200 mesh polystyrene resin) in DMBA for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMBA and add a solution of 20% piperidine in DMBA. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine in DMBA solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMBA (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMBA for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMBA (3 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and finally DMBA again (2 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Return to step 2 for the next coupling cycle.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of solvent is critical for the solubility of the substrates, catalyst, and base, and can significantly influence the reaction rate and yield. DMBA's polarity and high boiling point make it a suitable candidate for this transformation.

Rationale for using DMBA in Suzuki Coupling:

  • Solubility: DMBA is expected to effectively dissolve a wide range of aryl halides, boronic acids, and the commonly used palladium catalysts and ligands.

  • Thermal Stability: The high boiling point of DMBA allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates like aryl chlorides.

  • Catalyst Stability: The coordinating ability of the amide solvent can help stabilize the palladium catalyst, potentially leading to improved catalyst lifetime and performance.

Workflow for a Suzuki-Miyaura Coupling Reaction using DMBA:

Suzuki_Workflow start Combine Reactants reactants Aryl Halide Arylboronic Acid Base (e.g., K2CO3) start->reactants solvent DMBA reactants->solvent catalyst Pd Catalyst & Ligand catalyst->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas reaction Heat to Reaction Temp (e.g., 80-120 °C) degas->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification end Biaryl Product purification->end

Figure 2: General workflow for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using DMBA as the solvent.

Detailed Protocol for a General Suzuki-Miyaura Coupling in DMBA:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol) and any additional ligand if required.

  • Solvent Addition: Add DMBA (5 mL) to the vessel.

  • Degassing: Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Palladium-Catalyzed Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another powerful tool for C-C bond formation. Similar to the Suzuki reaction, the solvent plays a critical role in the success of the Heck reaction.

Rationale for using DMBA in the Heck Reaction:

  • High Boiling Point: The Heck reaction often requires high temperatures, and DMBA's high boiling point makes it an ideal solvent for such conditions.

  • Solubility of Reagents: DMBA should effectively dissolve the aryl halide, alkene, base, and palladium catalyst.

  • Base Compatibility: DMBA is compatible with common bases used in the Heck reaction, such as triethylamine or potassium carbonate.

Workflow for a Heck Reaction using DMBA:

Heck_Workflow start Combine Reactants reactants Aryl Halide Alkene Base (e.g., Et3N) start->reactants solvent DMBA reactants->solvent catalyst Pd Catalyst & Ligand catalyst->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas reaction Heat to Reaction Temp (e.g., 100-140 °C) degas->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification end Substituted Alkene purification->end

Figure 3: General workflow for a Palladium-catalyzed Heck reaction using DMBA as the solvent.

Detailed Protocol for a General Heck Reaction in DMBA:

  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), a base such as triethylamine (1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) with a suitable ligand (e.g., PPh3, 0.04 mmol).

  • Solvent Addition: Add DMBA (5 mL) to the reaction tube.

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reaction: Heat the reaction mixture in a preheated oil bath to the required temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous ammonium chloride, then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired substituted alkene.

Conclusion and Future Outlook

This compound presents a viable and greener alternative to DMF in a range of important chemical transformations. Its favorable physicochemical properties, coupled with a potentially improved toxicological profile, make it an attractive option for researchers and industries committed to sustainable chemistry. The protocols provided herein offer a starting point for the adoption of DMBA in solid-phase peptide synthesis, Suzuki-Miyaura cross-coupling, and Heck reactions.

Further research is warranted to fully elucidate the toxicological profile of DMBA and to conduct direct, quantitative comparisons of its performance against DMF in a wider array of reactions. The development of efficient recycling protocols for DMBA will further enhance its green credentials. As the chemical community continues to prioritize safety and sustainability, solvents like this compound will undoubtedly play an increasingly important role in the future of chemical synthesis.

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Comprehensive Impurity Profiling of N,N-Dimethylbutyramide (DMBA)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

N,N-Dimethylbutyramide (DMBA) is a versatile organic intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The control of impurities in APIs is a critical regulatory requirement and is essential for ensuring the safety and efficacy of the final drug product.[3] This application note provides a detailed guide to the characterization of potential impurities in DMBA. It outlines a multi-faceted analytical strategy employing orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Furthermore, it details protocols for forced degradation studies to identify potential degradation products, ensuring the development of robust, stability-indicating analytical methods in line with international regulatory guidelines.

Introduction: The Imperative for Impurity Control

In pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance that is not the desired chemical entity.[3] The presence of these impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of a pharmaceutical product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[4][5][6]

The ICH Q3A(R2) guideline, in particular, provides a framework for controlling organic, inorganic, and residual solvent impurities.[4][7] A special class of impurities, known as genotoxic impurities (GTIs), are of heightened concern as they have the potential to damage DNA and are potentially carcinogenic, even at very low concentrations.[8] Therefore, a comprehensive impurity profiling strategy is not merely a quality control exercise but a fundamental component of drug safety and regulatory compliance.

This guide details the necessary analytical workflows to detect, identify, and quantify impurities associated with this compound, providing scientists with the protocols and rationale needed to ensure product quality.

The Landscape of Potential DMBA Impurities

Impurities in DMBA can originate from several sources throughout the manufacturing process and shelf-life of the substance.[3][6] A thorough understanding of the synthetic route is paramount for predicting potential impurities.

Process-Related Impurities

These are impurities that arise during the synthesis, purification, and storage of the drug substance.

  • Starting Materials: Unreacted butyric acid and dimethylamine.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • Reagents & Catalysts: Trace amounts of reagents or catalysts used in the synthesis.[6]

  • By-products: Substances formed from side reactions inherent to the synthetic pathway.

Degradation Products

These impurities form during storage or as a result of exposure to stress conditions such as heat, light, humidity, acid, and base.[9] Forced degradation studies are intentionally conducted to produce and identify these compounds.[10][11] A primary degradation pathway for an amide like DMBA is hydrolysis, which would yield butyric acid and dimethylamine.

Genotoxic Impurities (GTIs)

GTIs are a critical subclass of impurities that require rigorous control. Their potential to interact with DNA necessitates highly sensitive analytical methods to ensure their levels are below the Threshold of Toxicological Concern (TTC), typically around 1.5 µ g/day .[12] For DMBA, potential GTIs could arise from reactive reagents used in the synthesis. Their identification often relies on an assessment of the synthetic process and the use of predictive in silico tools to identify structural alerts.

A Multi-Modal Analytical Strategy

No single analytical technique can comprehensively characterize all potential impurities. A robust impurity profiling strategy relies on an orthogonal approach, using multiple analytical methods with different separation and detection principles to ensure all impurities are detected and accurately quantified.[13]

Caption: General workflow for DMBA impurity identification and characterization.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the cornerstone technique for impurity profiling of most APIs due to its high resolution and sensitivity for separating non-volatile and thermally labile compounds.[13][14]

Causality and Method Design: this compound is a polar compound.[2] A standard reversed-phase C18 column is a good starting point for method development.[15] However, for enhanced retention and alternative selectivity for polar compounds, a polar-embedded stationary phase, such as an amide column, can be highly effective.[15][16][17][18] The amide phase can offer unique interactions, including hydrogen bonding, which can improve the separation of structurally similar impurities.[18] A volatile buffer system is recommended to ensure compatibility with mass spectrometry (LC-MS), which is invaluable for obtaining molecular weight information on unknown peaks.[15]

Protocol 4.1: HPLC-UV/MS Method for DMBA Impurity Profiling
  • System Preparation:

    • HPLC System: A UPLC/HPLC system equipped with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

    • Column: Ascentis RP-Amide (15 cm x 4.6 mm, 3 µm) or equivalent. A C18 column can be used as an orthogonal alternative.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic acid in Water.

    • Mobile Phase B (MPB): 0.1% Acetonitrile.

    • Rationale: This mobile phase is volatile and suitable for MS detection. Formic acid helps to protonate analytes for better peak shape and ionization.

  • Sample Preparation:

    • Diluent: 50:50 mixture of Acetonitrile and Water.

    • Concentration: Accurately weigh and dissolve DMBA in the diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm (or scan from 200-400 nm with PDA).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area.

    • For any impurity exceeding the identification threshold (e.g., 0.10% as per ICH Q3A for drugs with a maximum daily dose ≤ 2g), further investigation via MS and subsequent structural elucidation is required.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for the separation and identification of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials like dimethylamine.[13][19]

Causality and Method Design: Direct injection GC-MS can effectively detect many volatile organic compounds. For highly polar or reactive species like free amines, derivatization may be necessary to improve peak shape and thermal stability.[20] For instance, dimethylamine can be derivatized with benzoyl chloride to form the more stable N,N-dimethylbenzamide, which is readily analyzable by GC-MS.[20][21] A mid-polarity column, such as one with a 5% phenyl phase, provides good general-purpose separation.

Protocol 5.1: Headspace GC-MS for Residual Solvents
  • System Preparation:

    • GC-MS System: A Gas Chromatograph with a headspace autosampler coupled to a Mass Spectrometer.

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

  • Sample Preparation:

    • Diluent: N,N-Dimethylformamide (DMF) or another suitable high-boiling point solvent free of interfering peaks.

    • Concentration: Accurately weigh ~100 mg of DMBA into a 20 mL headspace vial. Add 5 mL of diluent and seal immediately.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 min.

  • GC-MS Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 220 °C.

    • Split Ratio: 10:1.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify against a calibrated standard for any identified solvents.

Structural Elucidation of Unknown Impurities by NMR

When an unknown impurity is detected above the identification threshold, its structure must be elucidated. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose.[22][23][24] It provides unambiguous information about the molecular structure, connectivity, and stereochemistry of a compound.[22][25][26]

Causality and Workflow: After isolating a sufficient quantity of the impurity (typically >1 mg) via preparative HPLC or fraction collection, a suite of NMR experiments is performed.

  • 1D NMR (¹H and ¹³C): Provides initial information on the types and number of protons and carbons.[27]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the molecular fragments to be pieced together.

Protocol 6.1: NMR Analysis of an Isolated Impurity
  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[26]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard set of spectra on a high-field NMR spectrometer (≥400 MHz).

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR {¹H}: Standard proton-decoupled carbon spectrum. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[25]

    • 2D COSY: To establish ¹H-¹H spin systems.

    • 2D HSQC: To identify ¹H-¹³C one-bond correlations.

    • 2D HMBC: To establish multi-bond ¹H-¹³C connectivities, which are crucial for assembling the carbon skeleton.

  • Structure Elucidation:

    • Analyze the chemical shifts, coupling constants, and integration values from the 1D spectra.

    • Use the 2D correlation data to connect the molecular fragments.

    • Combine the NMR data with molecular weight information from high-resolution mass spectrometry to propose and confirm the final structure.

Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[9][10] The goal is to achieve a target degradation of 5-20% to avoid generating secondary degradation products that are not relevant to formal stability studies.[28][29]

Caption: Workflow for conducting forced degradation studies on DMBA.

Protocol 7.1: Standard Conditions for Forced Degradation
  • Preparation: Prepare solutions of DMBA (approx. 1 mg/mL) and expose them to the following conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid DMBA powder in an oven at 80 °C for 48 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of DMBA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using the validated HPLC method (Protocol 4.1). Check for new peaks, assess peak purity of the main peak, and perform a mass balance to account for the degraded material.

Conclusion

The characterization of impurities in this compound is a multi-step process that requires a combination of orthogonal analytical techniques, a deep understanding of the synthetic process, and adherence to regulatory guidelines. By implementing a robust strategy that includes HPLC for profiling, GC-MS for volatile components, NMR for definitive structural elucidation, and forced degradation studies for stability assessment, pharmaceutical scientists can ensure the quality, safety, and efficacy of their drug substance. This comprehensive approach provides the necessary data to support regulatory filings and ultimately protect patient health.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance Source: Scholars Research Library URL: [Link]

  • Title: Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals Source: Shimadzu URL: [Link]

  • Title: Analysis of genotoxic impurities in active pharmaceutical ingredients Source: Netpharmalab URL: [Link]

  • Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques Source: Research and Reviews: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase Source: ResearchGate URL: [Link]

  • Title: Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones Source: PubMed URL: [Link]

  • Title: Structural elucidation by NMR(1HNMR) Source: Slideshare URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Theory of Column Selection in HPLC Method Development Source: YouTube URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioPharm International URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: Journal of Chemistry URL: [Link]

  • Title: RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW Source: International Journal of Research Trends and Innovation URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: PubMed URL: [Link]

  • Title: Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: SciSpace URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • Title: this compound Source: NIST WebBook URL: [Link]

  • Title: GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS Source: 51st Lunar and Planetary Science Conference (2020) URL: [Link]

  • Title: Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent Source: ResearchGate URL: [Link]

  • Title: Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling Reactions with N,N-Dimethylbutyramide (DMBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylbutyramide (DMBA). This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage the unique properties of DMBA to overcome common challenges in peptide synthesis. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) about DMBA in Peptide Synthesis

This section addresses foundational questions regarding the use of DMBA as a solvent in solid-phase peptide synthesis (SPPS).

Question 1: What is this compound (DMBA) and why consider it as an alternative to DMF or NMP?

This compound (DMBA) is a polar aprotic solvent. It is structurally similar to the conventional peptide synthesis solvents N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) but possesses a slightly longer alkyl chain. This structural difference imparts a unique set of physicochemical properties that can be highly advantageous in specific synthetic contexts.

The primary driver for considering DMBA is its potential to improve the synthesis of "difficult" or aggregation-prone peptide sequences.[1] During SPPS, as the peptide chain elongates, it can fold into secondary structures (β-sheets) stabilized by intermolecular hydrogen bonds. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[2] DMBA's excellent solvation properties for growing peptide chains can disrupt these secondary structures, maintaining the peptide's availability for reaction.[1][3] This is particularly beneficial for hydrophobic peptides, where solvents like DMF may be less effective.[4]

Question 2: How do the physical properties of DMBA compare to DMF and NMP?

Understanding the physical properties of DMBA is crucial for optimizing reaction conditions, especially when using automated synthesizers. The key differences lie in boiling point, viscosity, and polarity.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Weight 115.18 g/mol [5]73.09 g/mol 99.13 g/mol
Boiling Point 186 °C[5]153 °C202 °C
Density 0.906 g/cm³[5]0.944 g/cm³1.028 g/cm³
Viscosity (at 20°C) ~2.5 mPa·s (estimated)0.92 mPa·s1.65 mPa·s
Water Solubility Very Soluble (110 g/L)[5][6]MiscibleMiscible

DMBA's higher boiling point makes it suitable for reactions requiring elevated temperatures to overcome difficult couplings, a strategy often employed for sterically hindered amino acids.[2] However, its higher viscosity compared to DMF may require adjustments to mixing speeds and drain times on automated synthesizers to ensure efficient washing and reagent delivery.[7]

Question 3: What are the safety and handling considerations for DMBA?

As with any laboratory chemical, proper safety protocols must be followed when handling DMBA. It should be used in a well-ventilated area or a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[8]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[9]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and dispose of it in accordance with local regulations.[8][10]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.[8][9][11]

Part 2: Troubleshooting Guide for Peptide Coupling with DMBA

This section provides solutions to specific problems that may arise during peptide synthesis using DMBA.

Issue 1: Incomplete or Failed Coupling Reaction

Symptom: A positive Kaiser test (indicating a free primary amine) or other monitoring test after the coupling step.

Underlying Cause & Solution Pathway: Incomplete coupling is one of the most common issues in SPPS. The cause can range from reagent-based issues to sequence-dependent aggregation.

dot

Caption: Troubleshooting workflow for incomplete peptide coupling.

Issue 2: Significant Epimerization or Racemization Detected

Symptom: LC-MS analysis of the crude peptide shows a diastereomeric impurity peak, often close to the main product peak.

Underlying Cause & Solution Pathway: Epimerization is the loss of stereochemical integrity at the α-carbon of the activated amino acid.[12][13] It primarily occurs through the formation of a 5(4H)-oxazolone intermediate, especially when the N-terminus is protected by a peptide bond rather than an Fmoc/Boc group (i.e., during fragment condensation or with slow couplings).[14]

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Sources

Technical Support Center: Optimizing Reagent Solubility in N,N-Dimethylbutyramide (DMBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethylbutyramide (DMBA). This resource is designed for researchers, chemists, and formulation scientists who are leveraging the unique solvent properties of DMBA in their work, from small molecule synthesis to solid-phase peptide synthesis (SPPS). Here, we will address common challenges related to reagent solubility and provide actionable, scientifically-grounded troubleshooting strategies.

Foundational Knowledge: Understanding this compound

This compound is a polar aprotic solvent that is gaining traction as a viable alternative to more traditional solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). Its utility stems from a favorable balance of properties including a high boiling point, chemical stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1]

Key Properties of DMBA
PropertyValueSignificance in Experiments
Molecular Formula C₆H₁₃NO[2][3][4]Provides insight into its polarity and molecular interactions.
Molecular Weight 115.17 g/mol [2][4]Relevant for stoichiometric calculations.
Boiling Point ~80 - 82 °C[5]Allows for reactions at elevated temperatures with minimal solvent loss.
Appearance Colorless to pale yellow liquid[1]A change in color could indicate impurities or degradation.
Solubility in Water Very soluble (110 g/L at 25°C)[2][6]Facilitates aqueous workup procedures.

DMBA's amide functional group allows it to engage in hydrogen bonding, contributing to its ability to dissolve polar compounds.[1] Its moderate polarity and chemical stability make it a versatile solvent in organic synthesis.[1]

Troubleshooting Guide & FAQs: Enhancing Reagent Solubility

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My peptide is aggregating during solid-phase peptide synthesis (SPPS) in DMBA. What's causing this and how can I fix it?

A1: The Root of the Problem: Peptide Chain Insolubility

Peptide aggregation during SPPS is a common challenge where the growing peptide chain, anchored to a solid support, folds onto itself and becomes poorly solvated by the reaction solvent. This can hinder subsequent coupling steps and lead to truncated or impure final products. While DMBA is generally a good solvent for SPPS, certain peptide sequences, particularly those rich in hydrophobic residues, are prone to aggregation.

Troubleshooting Workflow:

Caption: Workflow for addressing peptide aggregation in DMBA.

Detailed Protocols:

  • Temperature Modification:

    • Causality: For most solids, solubility increases with temperature.[7][8] An endothermic dissolution process, where heat is required to break the solute's lattice structure, is favored by an increase in temperature.[7][9]

    • Protocol:

      • Set up the reaction at room temperature as usual.

      • If aggregation is observed (e.g., through a difficult Kaiser test), gradually increase the temperature of the reaction vessel in 5-10°C increments.

      • Monitor the reaction at each temperature interval. A common upper limit for many SPPS reactions is 50-60°C to avoid side reactions.

  • Introduction of Chaotropic Salts:

    • Causality: Chaotropic salts (e.g., LiCl, NaClO₄) disrupt the structure of water and can interfere with the hydrogen bonding networks that contribute to peptide aggregation.

    • Protocol:

      • Prepare stock solutions of various chaotropic salts in DMBA (e.g., 0.1 M, 0.5 M, 1 M).

      • During the coupling step, add the salt solution to the reaction vessel.

      • Start with a low concentration and increase as needed. Monitor the coupling efficiency.

  • Use of Co-solvents:

    • Causality: The addition of a co-solvent can alter the polarity of the solvent system, which can improve the solubility of a poorly soluble solute.[10] Co-solvents can disrupt the hydrogen bonding of the primary solvent, making it easier for the solute to dissolve.[10]

    • Protocol:

      • Screen potential co-solvents such as Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).

      • Prepare mixtures of DMBA with the co-solvent in varying ratios (e.g., 9:1, 4:1, 1:1 DMBA:co-solvent).

      • Perform the coupling reaction in these solvent mixtures and assess the impact on aggregation and reaction efficiency.

Q2: I'm trying to dissolve a highly crystalline organic compound in DMBA at room temperature, but it's not fully dissolving. What are my options?

A2: Overcoming Lattice Energy

Highly crystalline materials have strong intermolecular forces (high lattice energy) that must be overcome by the solvent for dissolution to occur. When the energy released from the solute-solvent interactions is insufficient to break these bonds, solubility will be low.

Strategies for Enhancing Solubility:

Caption: Decision tree for dissolving crystalline compounds in DMBA.

Detailed Protocols:

  • Particle Size Reduction:

    • Causality: Reducing the particle size of a solid increases its surface area-to-volume ratio.[11][12] This increased surface area allows for more extensive interaction with the solvent, which can lead to a faster rate of dissolution.[13]

    • Protocol:

      • If available, use a mortar and pestle to gently grind the crystalline material into a fine powder.

      • Alternatively, place the solid in a vial with DMBA and sonicate the mixture in an ultrasonic bath. The cavitation bubbles produced by sonication will help to break up the crystals.

  • Thermal Energy Application:

    • Causality: As mentioned previously, increasing the temperature generally increases the solubility of solids.[7][8] The added thermal energy helps to overcome the lattice energy of the crystal.[7]

    • Protocol:

      • Gently heat the DMBA solution while stirring.

      • Add the crystalline solid in small portions to the heated solvent.

      • Once the solid has dissolved, allow the solution to cool slowly to room temperature. Be aware that this may create a supersaturated solution, which could precipitate over time.[8]

  • Co-solvency:

    • Causality: A mixture of solvents can sometimes provide a more favorable environment for a solute than a single solvent.[13] A co-solvent can modulate the dielectric constant of the mixture, which can be beneficial for dissolving certain compounds.[10]

    • Protocol:

      • Identify a co-solvent in which your compound has good solubility.

      • Add the co-solvent to the DMBA mixture in small increments until the compound dissolves.

      • Common co-solvents to consider include tetrahydrofuran (THF), acetone, or ethyl acetate, depending on the nature of your solute.

Q3: Are there any safety concerns I should be aware of when heating DMBA or using it with other reagents?

A3: Safety is Paramount

While DMBA is a valuable solvent, it is essential to handle it with appropriate safety precautions.

Key Safety Considerations:

  • Handling: Always handle DMBA in a well-ventilated area, such as a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

  • Ignition Sources: Keep DMBA away from open flames, sparks, and hot surfaces, as it is a flammable liquid.[15][16] Ensure that all equipment is properly grounded to prevent static discharge.[16]

  • Incompatibilities: DMBA may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[15] Avoid mixing it with these substances unless you have confirmed their compatibility.

  • Storage: Store DMBA in a tightly closed container in a cool, dry, and well-ventilated place.[5]

References

  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2024).
  • N,N-DIMETHYL-N-BUTYLAMINE - CAMEO Chemicals - NOAA. (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from International Journal of Pharmaceutical Sciences.
  • Safety Data Sheet: N,N-dimethylbutylamine - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010).
  • This compound (CAS 760-79-2) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from Cheméo. [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013).
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023).
  • 24.8: Peptide Synthesis - Chemistry LibreTexts. (2019).
  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023).
  • Effect of Temperature and Solvent on Solubility - IU Pressbooks. (n.d.).
  • This compound - the NIST WebBook. (n.d.). Retrieved from NIST. [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Solubility Effects | Practical Solubility Science | Prof Steven Abbott. (n.d.).
  • Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem - NIH. (n.d.). Retrieved from PubChem. [Link]

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N,N-Dimethylbutyramide stability issues under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylbutyramide (DMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of DMBA under acidic and basic conditions. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: My assay results show a loss of this compound over time in an acidic solution. What is happening to my compound?

A1: this compound, a tertiary amide, can undergo hydrolysis when subjected to acidic conditions, especially with elevated temperatures.[1] The amide bond is cleaved, resulting in the formation of butyric acid and dimethylamine.[2] The general mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. This intermediate subsequently collapses, breaking the carbon-nitrogen bond.[3]

dot digraph "Acid_Hydrolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ddot Caption: Acid-catalyzed hydrolysis of this compound.

Q2: I thought tertiary amides were supposed to be stable. Why am I observing degradation under basic conditions?

A2: While amides are generally more resistant to hydrolysis than esters, they can still degrade under basic conditions, particularly with heat.[1][2] Tertiary amides, like DMBA, are often more resistant than primary or secondary amides due to steric hindrance around the carbonyl group, which impedes the approach of the hydroxide nucleophile.[2] However, with sufficient energy (e.g., refluxing in a strong base), hydrolysis will occur.

The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the dimethylamide anion, which is a poor leaving group. This step is often facilitated by the solvent. The newly formed carboxylic acid is then deprotonated by the strongly basic dimethylamide anion in an irreversible step, driving the reaction to completion.[4]

dot digraph "Base_Hydrolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ddot Caption: Base-catalyzed hydrolysis of this compound.

Q3: How can I quantify the stability of my DMBA formulation?

A3: To quantify the stability, you should perform a forced degradation study, which is a cornerstone of pharmaceutical development as outlined in the ICH Q1A(R2) guidelines.[5] This involves subjecting your DMBA formulation to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and monitoring the degradation over time. The goal is typically to achieve 5-20% degradation to ensure that potential degradation pathways are identified.

You will need a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate DMBA from its degradation products and any other impurities. By analyzing samples at different time points, you can calculate the degradation rate constant and the half-life of DMBA under each stress condition.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation in Acidic Media
Possible Cause Explanation & Causality Recommended Solution
High Temperature Amide hydrolysis is temperature-dependent. Elevated temperatures significantly accelerate the reaction rate. An intended room temperature experiment that experiences temperature fluctuations (e.g., near a heat source) can show unexpected degradation.Tightly control the temperature of your experiment using a water bath or incubator. Run a control at a lower temperature (e.g., 4°C) to confirm temperature dependence.
Acid Concentration The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid. Using a stronger acid or a higher concentration than intended will accelerate degradation.Double-check the concentration of your acidic solution. If possible, perform a pH-rate profile study by testing the stability in a series of buffers with different pH values to understand the sensitivity of DMBA to acid concentration.
Presence of Catalysts Certain metal ions can act as Lewis acids and catalyze amide hydrolysis. Contamination from glassware or other reagents can introduce these catalysts.Use high-purity reagents and solvents. Ensure glassware is thoroughly cleaned, and consider using plasticware for sensitive experiments if appropriate.
Analytical Method Issues The observed "loss" of DMBA may not be due to degradation but rather an issue with the analytical method. For instance, poor peak shape or shifting retention times can lead to inaccurate quantification.Verify your analytical method's performance. Check system suitability before each run. Analyze a freshly prepared standard to confirm the expected response and retention time.
Issue 2: DMBA Degradation Observed in a Basic Formulation
Possible Cause Explanation & Causality Recommended Solution
Elevated pH The rate of base-catalyzed hydrolysis increases with higher hydroxide ion concentration. A formulation with a pH higher than intended will show accelerated degradation.Accurately measure and control the pH of your formulation. Use appropriate buffer systems to maintain the desired pH.
Incorrect Storage Temperature As with acidic hydrolysis, the rate of basic hydrolysis is highly dependent on temperature. Storing a basic formulation at room temperature when it should be refrigerated can lead to significant degradation over time.Adhere strictly to the recommended storage conditions for your formulation. If no storage conditions are specified, perform a preliminary stability study at various temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage temperature.
Co-solvent Effects While DMBA is water-soluble, the presence of certain organic co-solvents can influence the rate of hydrolysis. The effect can be complex and depends on the specific solvent and its concentration.If using co-solvents, be consistent with their source and concentration. If unexpected degradation is observed, consider evaluating the stability of DMBA in different co-solvent systems.
Formation of Secondary Degradants If a significant amount of degradation has occurred, the primary degradation products (butyric acid and dimethylamine) might undergo further reactions, complicating the analytical profile.When performing forced degradation, aim for a target degradation of 5-20%. If extensive degradation is observed, reduce the stress conditions (lower temperature, shorter time, or lower concentration of acid/base) to better understand the primary degradation pathway.[5]

Experimental Protocols

G

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. Conditions should be optimized to achieve 5-20% degradation.

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution into a solution of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution into a solution of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at the same time intervals as the acid hydrolysis experiment.

    • Immediately neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of remaining DMBA.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is required for use in regulated environments.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). The ratio should be optimized to achieve a suitable retention time for DMBA (e.g., 30:70 v/v Acetonitrile:Buffer).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (as amides have a weak chromophore, low UV is often necessary)
Injection Volume 10 µL

Method Development Notes:

  • The primary goal is to achieve baseline separation between the DMBA peak and any degradation product peaks.

  • Adjust the mobile phase composition (acetonitrile/buffer ratio) to alter the retention time of DMBA.

  • The pH of the mobile phase can be adjusted to improve peak shape.

  • A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Protocol 3: GC-FID Analysis of Butyric Acid (Degradation Product)

This method is suitable for the quantification of butyric acid. Derivatization is often required to improve chromatographic performance.

  • Sample Preparation (Esterification):

    • Take an aliquot of the neutralized and diluted sample from the forced degradation study.

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solution containing boron trifluoride in methanol (BF₃-methanol) and heat to form the methyl butyrate ester.

    • After the reaction, add water and extract the methyl butyrate into an organic solvent like heptane.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is recommended.

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 230°C.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification: Prepare a calibration curve using standard solutions of butyric acid that have undergone the same derivatization procedure.

Protocol 4: Headspace GC-MS Analysis of Dimethylamine (Degradation Product)

Due to its volatility, headspace analysis is an effective method for quantifying dimethylamine.

  • Sample Preparation:

    • Transfer a known volume of the neutralized and diluted sample into a headspace vial.

    • Add a salting-out agent (e.g., sodium chloride) to increase the volatility of dimethylamine.

    • Seal the vial.

  • Headspace Sampler Conditions:

    • Incubation Temperature: 80°C

    • Incubation Time: 30 minutes

  • GC-MS Conditions:

    • Column: A mid-polarity column is suitable.

    • Oven Program: Start at 50°C and hold for a few minutes to separate volatile components, then ramp to a higher temperature.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for dimethylamine (e.g., m/z 44, 45).

  • Quantification: Create a calibration curve by spiking known concentrations of dimethylamine into a blank matrix and analyzing them under the same conditions.

References

  • Dimethylacetamide - Wikipedia. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. Available at: [Link]

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  • the hydrolysis of amides - Chemguide. Available at: [Link]

  • Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - MDPI. Available at: [Link]

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Technical Support Center: Purification Strategies for Products Synthesized in N,N-Dimethylbutyramide (DMBA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethylbutyramide (DMBA) is a polar aprotic solvent increasingly utilized in organic synthesis due to its strong solvating power and high boiling point. These very properties, however, present significant challenges during product purification. Unlike volatile solvents that are easily removed by rotary evaporation, DMBA requires specific, often multi-step, strategies to separate it from the desired product. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to effectively troubleshoot and resolve purification challenges associated with DMBA.

Part 1: Frequently Asked Questions (FAQs) & Core Strategies

This section addresses the most common questions regarding the removal of DMBA and purification of the final product.

Q1: What is the primary and most common method for removing the bulk of DMBA after a reaction?

The most effective initial step for removing the majority of DMBA is typically an aqueous liquid-liquid extraction . This strategy leverages the high water solubility of DMBA.[1][2][3][4][5]

Causality and Mechanism: DMBA is highly polar and miscible with water due to the presence of the amide functional group, which can act as a hydrogen bond acceptor.[4] When the reaction mixture is diluted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water, the DMBA preferentially partitions into the aqueous layer.

Standard Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate) at a volume 5-10 times that of the DMBA used.

  • Transfer the mixture to a separatory funnel and wash with water. For every 1 volume of DMBA, use at least 5 volumes of water for the wash.

  • Repeat the water wash 3 to 5 times to ensure maximum removal.

  • Perform a final wash with saturated aqueous sodium chloride (brine). This helps break any emulsions and reduces the amount of dissolved water in the organic layer.[6]

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: My product has significant water solubility. How can I remove DMBA without an aqueous workup?

For water-soluble or water-sensitive products, direct aqueous extraction is not feasible. In this scenario, the high boiling point of DMBA must be addressed using other physical methods.

Primary Alternative: High-Vacuum Distillation If your product is non-volatile and thermally stable, removing DMBA under a high vacuum is the most direct approach.[7][8]

  • Rationale: The boiling point of DMBA is approximately 186.5°C at atmospheric pressure, but drops significantly under reduced pressure (e.g., 80-82°C at 15 mmHg).[1][2][9][10] Applying a high vacuum allows for the volatilization of DMBA at a much lower temperature, thus preserving the integrity of a thermally sensitive, non-volatile product.

Secondary Alternative: Azeotropic Distillation Adding a solvent that forms a lower-boiling azeotrope with DMBA can facilitate its removal. Toluene is a common choice for this purpose with similar amide solvents like DMF.[6]

  • Mechanism: The azeotrope of toluene and DMBA will have a lower boiling point than DMBA alone, allowing it to be removed more readily via distillation. This process can be repeated several times by adding fresh toluene to the crude product and re-concentrating.[11]

Q3: I've performed multiple water washes, but my NMR/LC-MS analysis still shows residual DMBA. What are the next steps?

Residual DMBA is a common issue due to its strong solvating properties. Several techniques can be employed to remove these final traces.

  • Option 1: Lithium Chloride (LiCl) Washes: A 5-10% aqueous solution of LiCl can be more effective than water alone for removing residual amide solvents.[6] The salt increases the polarity of the aqueous phase, further driving the partition of DMBA out of the organic layer.

  • Option 2: Column Chromatography: If the product is stable on silica or alumina, flash chromatography is a highly effective method for separating the product from the more polar DMBA. A less polar solvent system in which the product elutes but DMBA is retained on the stationary phase is ideal.

  • Option 3: Precipitation or Crystallization: If your product is a solid, inducing precipitation or crystallization can leave the residual DMBA in the mother liquor. This can be achieved by dissolving the crude product in a minimal amount of a good solvent and then slowly adding an "anti-solvent" in which your product is insoluble.[12]

  • Option 4: Trituration: This involves washing the solid crude product with a solvent in which the product is insoluble but DMBA is soluble. The solid is stirred or ground with the trituration solvent, which dissolves the DMBA, and is then collected by filtration.

Q4: My reaction was run under acidic or basic conditions, and I see unexpected impurity peaks. Could they be related to DMBA?

Yes. Amides can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures. DMBA can decompose into dimethylamine and butyric acid.[13]

Hydrolysis of this compound:

  • Acidic Conditions: DMBA + H₃O⁺ → Butyric Acid + Dimethylamine Hydrochloride

  • Basic Conditions: DMBA + OH⁻ → Butyrate Salt + Dimethylamine

These byproducts are often the source of unexpected impurities. Fortunately, their acidic and basic nature makes them easy to remove.

Removal Strategy:

  • To remove dimethylamine (basic): Perform an extractive wash with a dilute acid, such as 0.5-1.0 N HCl. The amine will be protonated to form a water-soluble salt that partitions into the aqueous layer.[6][14]

  • To remove butyric acid (acidic): Perform an extractive wash with a dilute base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.[7]

Part 2: Troubleshooting Guide

This section provides solutions for specific experimental problems.

Problem Encountered Probable Cause(s) Suggested Solutions & Scientific Rationale
Persistent Emulsion During Aqueous Extraction High concentration of DMBA acting as a co-solvent; presence of polar byproducts.1. Add Brine: Wash the emulsion with a saturated NaCl solution. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the mutual solubility of the two phases.[6] 2. Centrifugation: For smaller scales, centrifuging the mixture can physically force the separation of the layers. 3. Filter through Celite®: Passing the mixture through a pad of diatomaceous earth can sometimes break up fine emulsions.
Product is an Oil and Fails to Crystallize The product is inherently an oil; residual DMBA is plasticizing the solid; other impurities are preventing lattice formation.1. Ensure Purity: First, ensure all DMBA is removed using the methods in Q3. Even trace solvent can inhibit crystallization. 2. Trituration: Attempt to wash the oil with a non-polar solvent (e.g., hexane, pentane) to remove non-polar impurities and potentially induce solidification. 3. High-Vacuum Drying: Place the oil under a high vacuum for an extended period to remove any last traces of volatile impurities or solvents. 4. Re-evaluate Crystallization Solvents: Systematically screen a range of solvents and anti-solvents. Slow evaporation or vapor diffusion techniques may be necessary.[15]
Product Co-elutes with DMBA during Normal Phase Chromatography The product has a polarity very similar to DMBA.1. Switch to Reversed-Phase (RP) Chromatography: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol). In RP, DMBA (being more polar) will elute earlier, often with the solvent front, allowing for better separation of less polar products.[16] 2. Modify Mobile Phase: For normal phase, try a more polar eluent system (e.g., switching from ethyl acetate/hexane to methanol/DCM) to increase the separation factor. Adding a small amount of a competitive amine like triethylamine can sometimes improve peak shape for basic compounds.[12]
Product Appears to be Degrading During DMBA Removal The product is thermally sensitive and is degrading due to the heat applied during rotary evaporation, even under vacuum.1. Reduce Temperature: Use a high-vacuum pump (<1 mmHg) to lower the boiling point of DMBA sufficiently to allow for its removal at or near room temperature.[7][17] 2. Avoid Heat Entirely: Rely solely on aqueous extraction followed by column chromatography at room temperature. 3. Lyophilization (Freeze-Drying): If the product is soluble in a solvent that can be freeze-dried (e.g., water, 1,4-dioxane) and DMBA has been mostly removed by extraction, lyophilization can remove the final solvent without any heat.[7]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard Aqueous Workup for DMBA Removal
  • Reaction Quenching & Dilution: Once the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (10 volumes relative to the volume of DMBA).

  • First Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 30-60 seconds, and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the water wash (Step 2) an additional 3-4 times.

  • Brine Wash: Wash the organic layer once with an equal volume of saturated NaCl solution. This will help remove residual water and break any minor emulsions.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

Diagram 1: Purification Strategy Selection Workflow

This diagram outlines the decision-making process for choosing the appropriate purification strategy based on product properties.

G start Reaction in DMBA Complete is_water_stable Is Product Water Stable & Organic Soluble? start->is_water_stable is_product_solid Is Product a Solid? crystallize Attempt Crystallization / Trituration is_product_solid->crystallize Yes chromatography Purify by Chromatography is_product_solid->chromatography No is_thermally_stable Is Product Thermally Stable & Non-Volatile? is_water_stable->is_thermally_stable No aqueous_workup Perform Aqueous Liquid-Liquid Extraction is_water_stable->aqueous_workup Yes is_thermally_stable->chromatography No (Direct Load) high_vac Remove DMBA via High-Vacuum Distillation is_thermally_stable->high_vac Yes aqueous_workup->is_product_solid end_node Pure Product crystallize->end_node chromatography->end_node high_vac->is_product_solid

Caption: Decision tree for selecting a purification strategy.

Diagram 2: DMBA Hydrolysis and Impurity Removal

This diagram illustrates the breakdown of DMBA and the subsequent purification steps.

G cluster_reaction Reaction Conditions cluster_impurities Hydrolysis Byproducts DMBA This compound (DMBA) Conditions Acid (H+) or Base (OH-) + Heat ButyricAcid Butyric Acid (Acidic Impurity) Conditions->ButyricAcid Hydrolysis Dimethylamine Dimethylamine (Basic Impurity) Conditions->Dimethylamine Hydrolysis CrudeMixture Crude Product Mixture (Product + DMBA + Byproducts) BaseWash Wash with aq. NaHCO₃ CrudeMixture->BaseWash BaseWash->ButyricAcid Removes AcidWash Wash with aq. HCl BaseWash->AcidWash AcidWash->Dimethylamine Removes PurifiedOrganic Purified Organic Layer (Product + DMBA) AcidWash->PurifiedOrganic

Caption: Workflow for removing acidic/basic impurities from DMBA hydrolysis.

References
  • Fisher Scientific. This compound, 98%. [1]

  • Thermo Scientific Alfa Aesar. This compound, 98%. [2]

  • ChemicalBook. This compound | 760-79-2. [3]

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  • Benchchem. Technical Support Center: Purification of Products from N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reaction Mixtures. [6]

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  • CymitQuimica. CAS 760-79-2: N,N-Dimethylbutanamide. [4]

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  • Quora. How do organic chemists remove solvents with high boiling points from solution?. [7]

  • Hebei Tech. How to recover DMF or DMAC in PU processing. [20]

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  • ResearchGate. How to separate amides from free amine. [14]

  • PubChem. Butanamide, N,N-dimethyl-. [23]

  • Google Patents. CN113185424A - Method for removing trace DMAc in DMF. [24]

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  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [25]

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How to minimize impurities in N,N-Dimethylbutyramide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

I. Foundational Synthesis and Impurity Profile

The most common and direct route to N,N-Dimethylbutyramide is the acylation of dimethylamine with butyryl chloride. This reaction is rapid and generally high-yielding. However, its simplicity can be deceptive, as the reaction conditions can significantly influence the purity of the final product.

The primary reaction is a nucleophilic acyl substitution:

Butyryl Chloride + 2 (CH₃)₂NH → this compound + (CH₃)₂NH₂⁺Cl⁻

While this equation represents the desired transformation, a number of potential impurities can arise, which we will address in the following sections.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the synthesis and workup of this compound.

Question 1: My final product is contaminated with a significant amount of a water-soluble salt. How do I identify and remove it?

Answer:

This is the most frequently encountered issue. The salt is almost certainly dimethylamine hydrochloride ((CH₃)₂NH₂⁺Cl⁻) .

  • Causality: In the reaction between butyryl chloride and dimethylamine, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of the desired amide. To neutralize this acidic byproduct, a base is required. A common and cost-effective strategy is to use a twofold excess of dimethylamine; the first equivalent acts as the nucleophile, and the second as a base to "scavenge" the HCl, forming the hydrochloride salt.[1]

  • Troubleshooting Workflow:

    • Step 1: Confirmation. The presence of dimethylamine hydrochloride can be confirmed by ¹H NMR spectroscopy. You will observe a broad singlet corresponding to the N-H protons of the ammonium salt, in addition to the signals for your product.

    • Step 2: Removal Strategy. The optimal removal strategy depends on the properties of your this compound.

      • For Water-Insoluble Products: If your amide is not significantly soluble in water, a simple aqueous workup is effective. Wash the organic layer with a dilute solution of a weak base, such as sodium bicarbonate, to neutralize any remaining HCl and convert the dimethylamine hydrochloride to free dimethylamine, which will be removed in the aqueous phase. Follow this with a water wash and then a brine wash to remove residual water before drying the organic layer.

      • For Water-Soluble Products: this compound has some water solubility.[2] In this case, repeated aqueous washes can lead to significant product loss. A more effective strategy is to remove the solvent under reduced pressure and then add a non-polar solvent in which the amide is soluble but the salt is not (e.g., diethyl ether or dichloromethane). The dimethylamine hydrochloride will precipitate and can be removed by filtration.[3]

Question 2: My reaction is complete, but I still see unreacted butyryl chloride in my crude analysis. What went wrong?

Answer:

Residual butyryl chloride suggests an incomplete reaction or inefficient quenching.

  • Causality:

    • Insufficient Nucleophile: The stoichiometry of dimethylamine to butyryl chloride may have been less than 2:1.

    • Reaction Temperature: If the reaction was performed at a very low temperature, the rate may have been too slow for the reaction to go to completion in the allotted time.

    • Inefficient Quenching: If the reaction was quenched with water, the hydrolysis of butyryl chloride to butyric acid is generally rapid. However, if a non-aqueous quench was used, or if the mixing was poor, some butyryl chloride may remain.

  • Preventative Measures & Solutions:

    • Stoichiometry: Ensure at least a 2:1 molar ratio of dimethylamine to butyryl chloride.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid spectroscopic method to monitor the disappearance of the starting material before quenching.

    • Quenching: Quench the reaction by slowly adding it to a stirred, cold aqueous solution of a weak base like sodium bicarbonate. This will both hydrolyze the unreacted butyryl chloride and neutralize the HCl.

Question 3: After purification, my product has a faint acidic odor, and my NMR shows a small peak around 12 ppm. What is this impurity?

Answer:

This indicates the presence of butyric acid .

  • Causality:

    • Hydrolysis of Butyryl Chloride: Butyryl chloride is highly susceptible to hydrolysis. If the starting material was exposed to atmospheric moisture, or if the reaction solvents were not anhydrous, a portion of it would have been converted to butyric acid.

    • Hydrolysis during Workup: If the workup was performed under acidic conditions for an extended period, some of the this compound product could have hydrolyzed back to butyric acid and dimethylamine.

  • Mitigation and Removal:

    • Prevention: Use freshly distilled butyryl chloride and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.

    • Removal: Butyric acid can be easily removed with a basic wash during the workup. Washing the organic layer with a dilute solution of sodium bicarbonate or sodium carbonate will convert the carboxylic acid to its sodium salt, which is highly soluble in the aqueous phase.

Question 4: I am using a coupling agent like DCC or EDC to synthesize this compound from butyric acid. What are the common impurities in this case?

Answer:

When using carbodiimide coupling agents, the primary impurity is the corresponding urea byproduct .

  • Causality: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive intermediate. This intermediate then reacts with the amine to form the amide. In the process, the coupling agent is converted into a urea derivative (dicyclohexylurea for DCC and an ethyl-dimethylaminopropyl urea for EDC).[4]

  • Removal Strategy:

    • Dicyclohexylurea (DCU): DCU is sparingly soluble in many organic solvents and often precipitates out of the reaction mixture. It can be removed by filtration.

    • EDC Byproduct: The urea derived from EDC is water-soluble and can be removed by an aqueous workup.

III. Experimental Protocols: Best Practices for Purity

Protocol 1: Synthesis via Butyryl Chloride

This protocol is designed to minimize the formation of byproducts.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 2.0 M solution of dimethylamine in THF (2.2 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add a solution of butyryl chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the butyryl chloride is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Protocol 2: Purity Assessment by HPLC

This method is suitable for quantifying non-volatile impurities.

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[5]

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Sample Preparation: 1 mg/mL solution of this compound in the mobile phase.

IV. Data Summary and Visualization

Table 1: Common Impurities and Their Characteristics
ImpurityChemical FormulaOriginIdentification MethodRemoval Strategy
Dimethylamine Hydrochloride(CH₃)₂NH₂⁺Cl⁻Neutralization of HCl byproduct¹H NMR (broad NH signal)Aqueous wash with weak base or precipitation/filtration
Butyric AcidCH₃CH₂CH₂COOHHydrolysis of butyryl chloride¹H NMR (~12 ppm), acidic odorAqueous wash with weak base
Unreacted Butyryl ChlorideCH₃CH₂CH₂COClIncomplete reactionGC-MS, TLCBasic aqueous quench
Dicyclohexylurea (from DCC)C₁₃H₂₄N₂OCoupling agent byproduct¹H NMR, precipitationFiltration
Diagram 1: Troubleshooting Workflow for Impurity Removal

G cluster_salt Product Water Solubility? start Crude Product Analysis (NMR, GC-MS) impurity_check Primary Impurity Identified? start->impurity_check salt Dimethylamine HCl impurity_check->salt Yes acid Butyric Acid impurity_check->acid Yes starting_material Unreacted Starting Material impurity_check->starting_material Yes distill Vacuum Distillation impurity_check->distill No obvious impurities solubility_check solubility_check salt->solubility_check wash_base Aqueous Wash with Weak Base (e.g., NaHCO₃) acid->wash_base starting_material->wash_base wash_base->distill precipitate Precipitate with Non-Polar Solvent & Filter precipitate->distill pure_product Pure this compound distill->pure_product solubility_check->wash_base Low solubility_check->precipitate High

Caption: Troubleshooting workflow for impurity identification and removal.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different base to neutralize the HCl in the reaction with butyryl chloride?

A1: Yes, tertiary amines like triethylamine or pyridine are commonly used as non-nucleophilic bases. They will form triethylammonium chloride or pyridinium chloride, respectively. These salts also need to be removed during workup, typically by aqueous extraction. The advantage of using a tertiary amine is that it avoids the need for a large excess of the often more valuable dimethylamine.

Q2: My final product is slightly yellow. What could be the cause and how can I decolorize it?

A2: A yellow tint can be due to the presence of trace impurities formed from side reactions, especially if the reaction was overheated. Purification by vacuum distillation is often sufficient to obtain a colorless product. If the color persists, a small amount of activated carbon can be added to a solution of the product, stirred for a short period, and then filtered to remove the carbon and adsorbed color bodies before distillation.

Q3: Is it possible to synthesize this compound directly from butyric acid without forming an acyl chloride?

A3: Yes, this can be achieved using coupling agents. Reagents like DCC, EDC, or newer phosphonium or uronium-based coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine.[4] These methods are generally milder than using acyl chlorides but are more expensive due to the cost of the coupling agents.

Q4: What are the key safety precautions when working with butyryl chloride and dimethylamine?

A4: Both reagents are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Butyryl chloride is corrosive and lachrymatory. Dimethylamine is a flammable and corrosive gas, typically supplied as a solution in a solvent like THF or ethanol.

VI. References

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove dimethylamine hydrochloride? Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. [Video]. Retrieved from [Link]

  • Google Patents. (n.d.). CN103183618A - Method for recovering dimethylamine from dimethylamine hydrochloride. Retrieved from

  • Google Patents. (n.d.). WO2010112813A1 - Process for removing dimethylamine. Retrieved from

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). Using DMF as medium for amide formation coupling reaction, how can we ensure complete removal of DMF after washing? Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • NIH. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • Bartleby. (2023). Cumene -> i. Butyl chloride ii. Dimethyl amine iii. H2, Pt Provide the bond-line structures for the major organic products obtained in each…. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • NIH. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]

  • AFINITICA. (n.d.). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, N,N-dimethyl-. Retrieved from [Link]

  • Chemsrc. (2025). N,N-dimethylbutanamide. Retrieved from [Link]

  • NIH. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • ResearchGate. (2025). Potential Nitrite Scavengers as Inhibitors of the Formation of N-Nitrosamines in Solution and Tobacco Matrix Systems. Retrieved from [Link]

  • brainly.com. (2023). Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete,. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013077949A1 - Amine sulfide scavengers, methods of using, and methods of making. Retrieved from

  • AAPS. (n.d.). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N,2-Dimethylbutanamide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions with N,N-Dimethylbutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for N,N-Dimethylbutyramide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile, high-boiling polar aprotic solvent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to offer a self-validating framework for your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of this compound, providing the core knowledge needed for effective experimental planning.

Q1: What are the key physicochemical properties of this compound that I should consider for reaction setup?

Understanding the fundamental properties of this compound is critical for predicting its behavior as a solvent and for designing a robust experimental setup. Its high boiling point, for instance, allows for a wide operational temperature range, which is particularly useful for reactions requiring significant thermal energy to overcome activation barriers.

Table 1: Physicochemical Properties of this compound

Property Value Significance in Experimental Design
CAS Number 760-79-2[1][2][3] Ensures correct reagent identification and sourcing.
Molecular Formula C₆H₁₃NO[1][3][4] Basic chemical information.
Molecular Weight 115.17 g/mol [1][4] Required for accurate molar calculations.
Appearance Colorless to pale yellow liquid[2][4] A significant color change may indicate impurities or degradation.
Boiling Point 186.5°C at 760 mmHg[5] 80-82°C at 15 mmHg[1][4][6] The high atmospheric boiling point permits a broad range of reaction temperatures. It also necessitates efficient high-vacuum techniques for removal post-reaction.
Solubility Very soluble in water (110 g/L at 25°C) and polar organic solvents.[1][2][7] Simplifies aqueous workups but may lead to product loss if the product has moderate water solubility.
Chemical Stability Stable under normal conditions.[1][4] Reliable for a wide range of chemical environments.

| Incompatibilities | Strong oxidizing agents.[4] | Avoid using strong oxidizers to prevent hazardous, uncontrolled reactions. |

Q2: When should I choose this compound over other polar aprotic solvents like DMF or NMP?

The choice of solvent is a critical parameter in reaction optimization. This compound shares many properties with N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) but offers distinct advantages in specific scenarios.

  • Higher Temperature Requirements: With a boiling point of 186.5°C, this compound is superior for reactions that require sustained temperatures above the boiling point of DMF (153°C).

  • Alternative Solvation Properties: While similar to DMF, its slightly larger and more nonpolar butyl group can alter substrate solubility and reaction kinetics in subtle ways. This can be advantageous when optimizing reactions that are sluggish or produce unwanted side products in other amide solvents.[2][8]

  • Reduced Health and Safety Concerns (in some contexts): While all organic solvents must be handled with care, this compound is not classified as a reproductive toxin, unlike DMF and NMP in some jurisdictions, which are facing increasing regulatory scrutiny.

Q3: What is a typical starting point for temperature and time when developing a new protocol with this compound?

For a novel transformation, a systematic approach is recommended.

  • Starting Temperature: Begin with a conservative temperature, such as 60-80°C. This compound's high boiling point provides a wide window for subsequent optimization. If no reaction is observed, the temperature can be incrementally increased by 20°C.

  • Starting Time: A preliminary run of 12-16 hours is a common starting point for many organic reactions.[9] It is crucial to monitor the reaction's progress during this time to establish a kinetic profile.

Q4: How does reaction temperature generally affect reaction rate and selectivity?

The relationship between temperature, reaction rate, and selectivity is governed by the principles of chemical kinetics.

  • Reaction Rate: As a general rule (the Arrhenius equation), increasing the temperature increases the reaction rate. A common heuristic is that the rate doubles for every 10°C increase. In this compound, the high boiling point allows you to significantly accelerate sluggish reactions.

  • Selectivity: Temperature can have a profound impact on selectivity. Higher temperatures provide more energy to the system, which can lead to the formation of undesired byproducts by overcoming the activation energy of competing reaction pathways. Therefore, the optimal temperature is often a compromise between achieving a practical reaction rate and maintaining high selectivity for the desired product.

Q5: How can I effectively monitor my reaction to determine the optimal time?

Relying on a fixed reaction time without monitoring is inefficient and can lead to suboptimal results. The most reliable method is to track the consumption of starting materials and the formation of the product over time.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring. Spot the reaction mixture alongside standards of your starting materials at regular intervals (e.g., every 1-2 hours).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography (GC): These techniques provide quantitative data on the conversion of starting material and the formation of product and byproducts. They are the gold standard for reaction optimization.[]

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common issues encountered when using this compound.

Issue 1: Low or No Product Yield

This is one of the most common challenges in synthesis. A systematic investigation is key to identifying the root cause.

  • Potential Cause A: Incorrect Reaction Temperature

    • Symptom: TLC or LC-MS analysis shows only unreacted starting material, even after an extended period.

    • Scientific Rationale: The reaction's activation energy is not being overcome. Many reactions, such as amide couplings or nucleophilic aromatic substitutions, require thermal energy to proceed at an appreciable rate.

    • Solution:

      • Ensure your heating apparatus is calibrated and functioning correctly.

      • Incrementally increase the reaction temperature in 20°C steps, monitoring for product formation at each step.

      • Consult literature for analogous reactions to determine a suitable temperature range.

  • Potential Cause B: Insufficient Reaction Time

    • Symptom: Monitoring shows the reaction is proceeding but stops prematurely, leaving a significant amount of starting material.

    • Scientific Rationale: The reaction is kinetically slow under the current conditions and has not yet reached completion.

    • Solution:

      • Allow the reaction to run for a longer duration, continuing to monitor until no further consumption of the limiting reagent is observed.

      • If the reaction is prohibitively slow, consider increasing the temperature (see Cause A) or adding a suitable catalyst if applicable.

  • Potential Cause C: Reagent Degradation or Inactivity

    • Symptom: No product is formed, even at elevated temperatures and after extended times.

    • Scientific Rationale: One or more reagents may have degraded due to improper storage or may be of poor quality. For example, moisture can hydrolyze sensitive reagents like acyl chlorides.[9]

    • Solution:

      • Use freshly opened or purified reagents.

      • Ensure all reagents and the solvent are anhydrous, especially for moisture-sensitive reactions.

      • If using a catalyst, ensure it is active and has been stored under the recommended conditions.

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the yield of the desired product.

  • Potential Cause A: Reaction Temperature is Too High

    • Symptom: Multiple spots/peaks corresponding to byproducts are observed via TLC or LC-MS, often increasing in intensity over time or at higher temperatures.

    • Scientific Rationale: Excessive thermal energy can activate undesired reaction pathways, leading to side reactions or decomposition of starting materials, intermediates, or the final product.

    • Solution:

      • Run the reaction at a lower temperature. A temperature screen (see Protocol 1) is the most effective way to identify the optimal balance between rate and selectivity.

      • Ensure even and controlled heating with a well-stirred reaction mixture to avoid localized "hot spots."

  • Potential Cause B: Reaction Time is Too Long

    • Symptom: The desired product forms initially, but its concentration then decreases over time, while byproduct concentrations increase.

    • Scientific Rationale: The desired product may be unstable under the reaction conditions and degrades over time.

    • Solution:

      • Perform a time-course study (see Protocol 2) to identify the point of maximum product concentration.

      • Quench the reaction at this optimal time point to prevent subsequent degradation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing common reaction failures.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis_yield Yield Troubleshooting cluster_diagnosis_byproducts Byproduct Troubleshooting cluster_solutions Corrective Actions start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node LowYield Low or No Yield TempLow Temp Too Low? LowYield->TempLow Check Kinetics TimeShort Time Too Short? LowYield->TimeShort ReagentBad Reagents Inactive? LowYield->ReagentBad If kinetics are nil Byproducts Significant Byproducts TempHigh Temp Too High? Byproducts->TempHigh Check Selectivity TimeLong Time Too Long? Byproducts->TimeLong IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes IncreaseTime Increase Reaction Time TimeShort->IncreaseTime Yes CheckReagents Use Fresh Reagents ReagentBad->CheckReagents Yes DecreaseTemp Decrease Temperature TempHigh->DecreaseTemp Yes OptimizeTime Optimize Reaction Time TimeLong->OptimizeTime Yes

Caption: Troubleshooting workflow for common synthesis issues.

Section 3: Experimental Protocols

These protocols provide a validated, systematic framework for optimizing your reactions in this compound.

Protocol 1: General Workflow for Optimizing Reaction Temperature

This protocol uses parallel screening to efficiently identify the optimal temperature.

  • Setup: Arrange multiple small-scale reaction vessels (e.g., in a parallel synthesis block or using individual vials on separate stirrer hotplates).

  • Reagent Preparation: Prepare a stock solution of all common reagents and the solvent (this compound) to ensure consistency across all reactions.

  • Initiation: Charge each vessel with the starting materials and solvent.

  • Temperature Screening: Set each reaction to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: After a fixed time (e.g., 4 hours), take an aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS.

  • Analysis: Compare the conversion and byproduct profile for each temperature. The optimal temperature is the one that provides the highest conversion to the desired product with the fewest byproducts in a reasonable timeframe.

Protocol 2: Time-Course Study to Determine Optimal Reaction Duration

This protocol is performed after an optimal temperature has been identified.

  • Setup: Prepare a single, slightly larger-scale reaction at the optimal temperature determined from Protocol 1.

  • Initiation: Start the reaction and begin timing (t=0).

  • Sampling: At regular intervals (e.g., t = 0, 1, 2, 4, 8, 16, and 24 hours), withdraw a small, measured aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot (e.g., by diluting in a cold solvent) to stop the reaction.

  • Analysis: Analyze each quenched aliquot by a quantitative method like LC-MS or GC.

  • Plotting: Plot the concentration of the starting material and product versus time. The optimal reaction time is the point where the product concentration reaches its maximum and plateaus.

General Optimization Strategy Diagram

This diagram illustrates the logical flow from initial setup to a fully optimized protocol.

OptimizationWorkflow step_node step_node decision_node decision_node result_node result_node start_end_node start_end_node Start Start Optimization InitialTest Run Initial Test (e.g., 80°C, 16h) Start->InitialTest CheckConversion Conversion > 10%? InitialTest->CheckConversion TempScreen Protocol 1: Temperature Screen CheckConversion->TempScreen Yes RecheckReagents Re-evaluate Reagents & Stoichiometry CheckConversion->RecheckReagents No SelectTemp Select Optimal Temp (Best Rate vs. Selectivity) TempScreen->SelectTemp TimeCourse Protocol 2: Time-Course Study SelectTemp->TimeCourse SelectTime Select Optimal Time (Max Yield Plateau) TimeCourse->SelectTime Optimized Optimized Protocol SelectTime->Optimized RecheckReagents->InitialTest

Caption: A systematic workflow for reaction optimization.

References

  • National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylbutylamine. [Link]

  • Cheméo. This compound (CAS 760-79-2) - Chemical & Physical Properties. [Link]

  • National Institute of Standards and Technology (NIST). This compound. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum: this compound. [Link]

  • ResearchGate. Optimization of reaction time | Download Table. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. In Green Chemistry. [Link]

  • Chemsrc. N,N-dimethylbutanamide | CAS#:760-79-2. [Link]

  • ResearchGate. Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. [Link]

Sources

Technical Support Center: N,N-Dimethylbutyramide (DMBA) Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for N,N-Dimethylbutyramide (DMBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of DMBA during storage and experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound (CAS 760-79-2) is a tertiary amide widely used as a versatile solvent and an intermediate in pharmaceutical synthesis.[1][2] While amides are generally considered to be robust functional groups, their stability is not absolute.[3] The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which imparts significant stability to the amide bond.[4] However, under certain conditions, DMBA can undergo degradation, leading to the formation of impurities that may compromise experimental outcomes. Understanding the potential degradation pathways is the first step toward effective prevention.

The primary degradation routes for amides like DMBA include:

  • Hydrolysis: Cleavage of the amide bond by water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxidizing agents, often initiated by light, heat, or the presence of metal ions.

  • Thermolysis: Decomposition at elevated temperatures.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

This guide will provide practical, evidence-based strategies to mitigate these degradation pathways.

Troubleshooting Guide: Investigating DMBA Degradation

Encountering unexpected results in your experiments? Degradation of your DMBA stock could be a contributing factor. This troubleshooting guide will walk you through a logical sequence to identify and resolve potential stability issues.

DMBA_Degradation_Troubleshooting start Start: Unexpected Experimental Results check_purity 1. Confirm Purity of DMBA Stock (e.g., HPLC, GC-MS) start->check_purity pure Purity Confirmed check_purity->pure Yes impure Impurity Detected check_purity->impure No investigate_other Investigate Other Experimental Variables pure->investigate_other identify_impurity 2. Identify Impurity Structure (e.g., LC-MS, NMR) impure->identify_impurity hydrolysis_products Butyric Acid & Dimethylamine? identify_impurity->hydrolysis_products Hydrolysis other_products Other Degradants? identify_impurity->other_products Other check_storage 3. Review Storage Conditions hydrolysis_products->check_storage other_products->check_storage improper_storage Improper Storage Found check_storage->improper_storage Yes proper_storage Proper Storage Confirmed check_storage->proper_storage No implement_best_practices 4. Implement Storage Best Practices (See Table 1) improper_storage->implement_best_practices review_handling 5. Review Handling Procedures proper_storage->review_handling end End: DMBA Stability Ensured implement_best_practices->end forced_degradation 6. Consider Forced Degradation Study review_handling->forced_degradation forced_degradation->end

Caption: Troubleshooting workflow for DMBA degradation.

Question 1: My reaction is not proceeding as expected, and I suspect an issue with my this compound. What should I do first?

Answer: The first and most critical step is to verify the purity of your DMBA stock. Even if the material is newly purchased, improper shipping or storage conditions prior to its arrival could have initiated degradation.

Experimental Protocol: Purity Assessment by RP-HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.[5][6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

  • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where DMBA has absorbance (e.g., 210 nm).

  • Sample Preparation: Prepare a solution of your DMBA stock in the mobile phase at a concentration of approximately 1 mg/mL.

Interpreting the Results: A pure sample should show a single major peak corresponding to DMBA. The presence of additional peaks suggests the presence of impurities or degradation products.

Question 2: I've confirmed the presence of impurities. How can I identify the degradation pathway?

Answer: Identifying the structure of the degradation products is key to understanding the degradation pathway. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.

  • Hydrolysis Products: If you observe peaks corresponding to the molecular weights of butyric acid and dimethylamine, hydrolysis is the likely culprit.[7][8]

  • Oxidative Products: The presence of products with an additional oxygen atom (e.g., N-oxide derivatives) would suggest oxidation.

Question 3: My analysis suggests hydrolysis has occurred. What are the likely causes?

Answer: Amide hydrolysis is catalyzed by both acid and base.[9][10][11]

  • Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12][13]

  • Base-Catalyzed Hydrolysis: This process is generally slower for amides than for esters but can be significant with strong bases and heat. It proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[9][13]

Review your experimental conditions and storage for any sources of acidic or basic contaminants. Ensure that the DMBA is not stored in proximity to volatile acids or bases.

Question 4: I suspect oxidation. What are the common causes and how can I prevent it?

Answer: Oxidation of amides can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities.[14] For tertiary amides, oxidation can occur at the α-carbon to the nitrogen.[15][16]

Prevention Strategies:

  • Inert Atmosphere: Store DMBA under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[17]

  • Light Protection: Use amber glass vials or store in the dark to prevent photo-oxidation.[14]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the use of a chelating agent like EDTA in your reaction mixture, if compatible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, DMBA should be stored in a cool, dry, and dark place.[14] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration under an inert atmosphere is recommended.

Parameter Recommended Condition Rationale
Temperature Cool (2-8 °C recommended)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.[17]
Light In the dark (Amber vials)Prevents photodegradation.[14]
Container Tightly sealed glass bottlePrevents moisture absorption and contamination.
Purity High purity gradeImpurities can catalyze degradation.

Table 1: Recommended Storage Conditions for this compound

Q2: Can I store this compound in a plastic container?

A2: It is generally recommended to store organic solvents and reagents in glass containers. Some plastics may be permeable to gases or may leach plasticizers or other additives into the solvent over time, which could potentially catalyze degradation or interfere with your experiments.

Q3: How can I proactively assess the stability of my this compound?

A3: Performing a forced degradation study is a proactive way to understand the stability of DMBA under various stress conditions.[18][19] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products. These studies are crucial for developing and validating stability-indicating analytical methods.[20]

Experimental Protocol: Forced Degradation Study

As per ICH guidelines, the following conditions are typically employed:[21][22]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: 80 °C for 48-72 hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.

Analyze the stressed samples by a stability-indicating HPLC method to identify and quantify any degradation products.

DMBA_Degradation_Pathways DMBA This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) DMBA->Hydrolysis Oxidation Oxidation ([O], hv, heat) DMBA->Oxidation Thermolysis Thermolysis (High Temp.) DMBA->Thermolysis Photolysis Photolysis (hv) DMBA->Photolysis ButyricAcid Butyric Acid Hydrolysis->ButyricAcid Dimethylamine Dimethylamine Hydrolysis->Dimethylamine N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Alpha_Oxidation α-Oxidation Products Oxidation->Alpha_Oxidation Decomposition Decomposition Products Thermolysis->Decomposition Radical_Products Radical Products Photolysis->Radical_Products

Caption: Major degradation pathways for this compound.

By understanding the potential degradation pathways of this compound and implementing the proper storage and handling procedures outlined in this guide, researchers can ensure the integrity of their starting materials and the reliability of their experimental results.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Yilmaz, O., et al. (2025). Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides. Organic & Biomolecular Chemistry.
  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Lupin. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]

  • Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of isolation and characterization of impurities in pharmaceuticals. Academic press.
  • Greenberg, A., Breneman, C. M., & Liebman, J. F. (2003).
  • Doğan, M., Akgul, I., & Yilmaz, O. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 10(30), 33755-33766. [Link]

  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 49(21), 10349-10355.
  • Kommareddy, S., Nigam, R. S., & Kumar, S. (2021). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. Annales Pharmaceutiques Françaises, 79(2), 179-193.
  • Burland, D. M., & Miller, R. D. (1979). The resonance Raman spectrum of the amide bond. Journal of the American Chemical Society, 101(19), 5706-5707.
  • Dogan, M., Akgul, I., & Yilmaz, O. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega.
  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385-426.
  • Glover, S. A., & Rauk, A. (2011). Theoretical Study of the Thermal Decomposition of N, N′-Diacyl-N, N′-Dialkoxyhydrazines: A Comparison with N, N-Dialkoxyamides and Anomeric Amides. The Journal of Organic Chemistry, 76(17), 7026-7036.
  • Khan Academy. (2019). mechanism of amide hydrolysis. [Link]

  • Doğan, M., Akgul, I., & Yilmaz, O. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 10(30), 33755–33766.
  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 49(21), 10349-10355.
  • Doğan, M., Akgul, I., & Yilmaz, O. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 10(30), 33755–33766.
  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N, N′-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(11), 916-924.
  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides (video). [Link]

  • Chemistry Steps. (2023). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Glover, S. A., & Rauk, A. (2011). Synthesis and thermal decomposition of N, N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(19), 6793-6801.
  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. [Link]

  • Molbase. (n.d.). N,N-Dimethyl-butyramid. [Link]

  • Professor Dave Explains. (2019). Properties of Amides. [Link]

  • Sharma, S., & Kumar, A. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–An Asian Journal, 17(15), e202200388.
  • Spillane, W. J. (1973). KINETICS OF HYDROLYSIS OF NN-DIARYLSULFAMIDES. Journal of the Chemical Society, Perkin Transactions 2, (12), 1844-1846.
  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of the American Chemical Society, 140(23), 7129-7138.
  • Peristeraki, A., & Varvounis, G. (2007). A mild alkaline hydrolysis of N-and N, N-substituted amides and nitriles. ARKIVOC: Archive for Organic Chemistry, 2007(14), 183-195.
  • Spillane, W. J. (1973). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1844-1846.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 284-293.
  • De Martino, A., & La Motta, C. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. European Journal of Organic Chemistry, 2021(48), 6691-6705.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179.
  • Singh, M., & Bakshi, M. (2000). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Indian Journal of Chemistry-Section A, 39(7), 723-727.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179.
  • Attia, M. S., et al. (2018). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS.
  • Rochelle, G. T. (2021, August). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). In DOE Carbon Management and Oil and Gas Research Project Review Meeting.
  • Li, J., & Bada, J. L. (2001). Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions. Origins of Life and Evolution of the Biosphere, 31(3), 237-246.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Hernandez-Vargas, A., et al. (2023). The Effect of Humidity and UV Light Exposure on the Mechanical Properties of PA6 Matrix Reinforced with Short Carbon Fibers and Built by Additive Manufacturing. Polymers, 15(18), 3788.
  • PubChem. (n.d.). Butanamide, N,N-dimethyl-. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Viscosity Management of N,N-Dimethylbutyramide in Polymer Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the viscosity of N,N-Dimethylbutyramide (DMBA) in your polymer processing workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. While specific experimental viscosity data for this compound is not extensively available in public literature, this document leverages established principles of polymer rheology and data from analogous amide solvents, such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), to provide robust and scientifically grounded recommendations.

Understanding the Role of Viscosity in Polymer Processing with DMBA

This compound (DMBA), a polar aprotic solvent, is increasingly being explored for the processing of various polymers, particularly in the pharmaceutical and biomedical fields for applications like drug delivery systems.[1] The viscosity of a polymer-DMBA solution is a critical parameter that dictates the feasibility and outcome of processes such as electrospinning, spray drying, and film casting.[2][3] Inconsistent or suboptimal viscosity can lead to a range of experimental failures, from nozzle clogging to non-uniform particle or fiber formation. This guide will equip you with the foundational knowledge and practical troubleshooting strategies to effectively manage the viscosity of your polymer-DMBA solutions.

Physicochemical Properties of this compound (DMBA)

A thorough understanding of the solvent's intrinsic properties is fundamental to controlling the viscosity of the resulting polymer solution.

PropertyValueSource(s)
CAS Number 760-79-2[4][5][6]
Molecular Formula C₆H₁₃NO[4][6]
Molecular Weight 115.17 g/mol [5]
Boiling Point 186 °C[4][6]
Melting Point -40 °C[4][6]
Density 0.9064 g/cm³ at 25 °C[4][6]
Solubility Very soluble in acetone, benzene, diethyl ether, and ethanol.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the viscosity of polymer-DMBA solutions, providing explanations grounded in polymer science.

Q1: Why is the viscosity of my polymer-DMBA solution much higher than that of pure DMBA?

A1: The increase in viscosity is a direct result of the presence of long-chain polymer molecules in the solvent. These polymer chains create resistance to flow through entanglement and intermolecular friction. The extent of this increase depends on several factors, including the polymer's molecular weight, concentration, and its specific interactions with the DMBA solvent molecules. Higher molecular weight and higher concentration lead to a more significant increase in viscosity.[7]

Q2: How does temperature affect the viscosity of my polymer-DMBA solution?

A2: Generally, increasing the temperature of a polymer solution will decrease its viscosity.[3] This is because the increased thermal energy leads to faster molecular motion and a reduction in the intermolecular forces between polymer chains and between the polymer and solvent molecules. This allows the polymer chains to move more freely, resulting in lower resistance to flow. Conversely, lowering the temperature will increase viscosity.

Q3: I'm seeing batch-to-batch variability in the viscosity of my polymer-DMBA solutions, even with the same polymer and concentration. What could be the cause?

A3: Batch-to-batch variability in viscosity can stem from several sources:

  • Polymer Molecular Weight Distribution: Even within the same polymer grade, there can be slight variations in the molecular weight distribution between different batches. A batch with a higher average molecular weight will typically result in a higher solution viscosity.

  • Incomplete Polymer Dissolution: Ensure that the polymer is completely dissolved in the DMBA. Undissolved polymer particles can lead to artificially high and inconsistent viscosity readings. Gentle heating and adequate mixing time are crucial.

  • Solvent Purity: Variations in the purity of DMBA, particularly the water content, can affect polymer-solvent interactions and, consequently, the solution viscosity. Always use a consistent grade and supplier for your solvent.

  • Temperature Control: As mentioned, temperature has a significant impact on viscosity. Ensure that all batches are prepared and measured at the same, precisely controlled temperature.

Q4: Can I use a co-solvent with DMBA to modify the viscosity of my polymer solution?

A4: Yes, using a co-solvent is a common strategy to modulate the viscosity of polymer solutions. The effect of a co-solvent depends on its "quality" as a solvent for the specific polymer.

  • "Good" Co-solvent: Adding a co-solvent in which the polymer is also highly soluble can sometimes lead to a slight decrease in viscosity due to a reduction in polymer-polymer interactions.

  • "Poor" Co-solvent: Introducing a co-solvent in which the polymer is less soluble (a non-solvent) will generally cause the polymer chains to coil up, leading to a decrease in the solution's viscosity. However, adding too much of a poor co-solvent can cause the polymer to precipitate out of the solution. Careful screening of co-solvent type and ratio is essential.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common viscosity-related issues encountered during polymer processing with DMBA.

Issue: Viscosity is Too High

Symptoms:

  • Difficulty in dispensing or pumping the solution.

  • Clogging of needles or nozzles during electrospinning or spray drying.

  • Formation of large, irregular particles or thick, non-uniform fibers.

Troubleshooting Workflow:

High_Viscosity_Troubleshooting start High Viscosity Issue Identified concentration Is the polymer concentration too high? start->concentration temp Is the processing temperature too low? concentration->temp No reduce_conc Action: Reduce polymer concentration. concentration->reduce_conc Yes mw Is the polymer molecular weight excessively high for the application? temp->mw No increase_temp Action: Increase processing temperature (within polymer stability limits). temp->increase_temp Yes cosolvent Consider using a co-solvent. mw->cosolvent No lower_mw Action: Use a lower molecular weight grade of the polymer. mw->lower_mw Yes screen_cosolvent Action: Screen for a suitable 'poor' co-solvent to reduce viscosity. cosolvent->screen_cosolvent end Viscosity Optimized reduce_conc->end increase_temp->end lower_mw->end screen_cosolvent->end Low_Viscosity_Troubleshooting start Low Viscosity Issue Identified concentration Is the polymer concentration too low? start->concentration temp Is the processing temperature too high? concentration->temp No increase_conc Action: Increase polymer concentration. concentration->increase_conc Yes mw Is the polymer molecular weight too low for the application? temp->mw No decrease_temp Action: Decrease processing temperature. temp->decrease_temp Yes higher_mw Action: Use a higher molecular weight grade of the polymer. mw->higher_mw end Viscosity Optimized increase_conc->end decrease_temp->end higher_mw->end

Caption: Troubleshooting workflow for low viscosity issues.

Experimental Protocols

Protocol for Viscosity Measurement of a Polymer-DMBA Solution

This protocol outlines the steps for accurately measuring the viscosity of your polymer-DMBA solution using a rotational viscometer.

Materials:

  • Polymer of interest (e.g., PLGA, PLA, PCL)

  • This compound (DMBA), high purity

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or sample chamber

  • Analytical balance

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Accurately weigh the desired amount of polymer and DMBA to achieve the target concentration (w/v or w/w).

    • Combine the polymer and DMBA in a clean, dry glass vial.

    • Add a magnetic stir bar and seal the vial.

    • Stir the mixture at room temperature until the polymer is fully dissolved. Gentle heating (e.g., 40-60 °C) can be applied to expedite dissolution, but ensure the temperature does not degrade the polymer.

  • Viscometer Setup and Calibration:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the solution. The instrument should ideally operate between 20% and 80% of its torque range for accurate measurements.

    • Calibrate the viscometer using a standard viscosity fluid if required.

  • Sample Measurement:

    • Equilibrate the polymer-DMBA solution to the desired measurement temperature using the temperature-controlled bath or chamber. Allow sufficient time for the sample to reach thermal equilibrium.

    • Carefully immerse the selected spindle into the polymer solution, ensuring it is submerged to the marked level and free of air bubbles.

    • Allow the system to equilibrate for a few minutes before starting the measurement.

    • Record the viscosity reading at a constant shear rate. For non-Newtonian fluids, it is advisable to measure viscosity across a range of shear rates to construct a flow curve.

    • Perform at least three independent measurements for each sample and report the average viscosity and standard deviation.

References

  • MDPI. Non-Toxic Natural Additives to Improve the Electrical Conductivity and Viscosity of Polycaprolactone for Melt Electrospinning. [Link]

  • ResearchGate. Effect of temperature on viscosity of polymer solution. [Link]

  • ChemSrc. N,N-dimethylbutanamide | CAS#:760-79-2. [Link]

  • PubChem. Butanamide, N,N-dimethyl-. [Link]

  • ResearchGate. Dependence of specific viscosity on PLGA concentration for (a) PLGA in DMSO solutions, and (b) PLGA-1.5% HA in DMSO solutions. [Link]

  • ResearchGate. Viscosity of PLA solutions at different concentrations using 1 s⁻¹ shear rate at 25 °C. [Link]

Sources

Technical Support Center: N,N-Dimethylbutyramide (DMBA) Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylbutyramide (DMBA). This resource is designed for researchers, scientists, and drug development professionals utilizing DMBA as a solvent in their synthetic chemistry workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to incomplete reactions and other experimental issues. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction to synthesize a steroid intermediate in this compound (DMBA) is consistently incomplete. What are the most likely causes?

A1: Incomplete alkylation reactions in DMBA, such as those in steroid synthesis, often stem from a few critical factors related to both the solvent and the reaction conditions. As a polar aprotic solvent, DMBA is chosen for its ability to dissolve a wide range of organic compounds and intermediates in pharmaceutical chemistry.[1][2] However, its efficacy can be compromised. The primary culprits for incomplete reactions are typically:

  • Water Content: DMBA is hygroscopic and can absorb moisture from the atmosphere. In moisture-sensitive reactions, such as those involving strong bases (e.g., potassium carbonate used in phenolic alkylations) or organometallic reagents, water will react with these reagents, quenching them and preventing them from participating in the desired reaction.[3][4] This leads to a stalled or incomplete conversion of your starting material.

  • Amine Impurities: Like its analogue N,N-Dimethylacetamide (DMA), DMBA can degrade over time or contain impurities from its synthesis, such as dimethylamine and butyric acid.[3] Dimethylamine is a nucleophile and can compete with your intended nucleophile, leading to the formation of unwanted byproducts and consumption of your electrophile. Butyric acid can neutralize basic catalysts or reagents, thereby inhibiting the reaction.[3]

  • Suboptimal Reaction Temperature: While DMBA has a high boiling point (186.5°C at 760 mmHg), allowing for a wide range of reaction temperatures, alkylation reactions often have an optimal temperature window.[5] Insufficient temperature can lead to slow reaction kinetics, resulting in an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions or decomposition of sensitive starting materials or products.

  • Poor Solubility of Reagents: While DMBA is a good solvent, the solubility of all reactants, especially inorganic bases like potassium carbonate, should be confirmed. If a reagent has poor solubility, the reaction becomes heterogeneous, and the reaction rate can be limited by the surface area of the solid.

Q2: I suspect my this compound (DMBA) is contaminated. What are the common impurities and how can I detect them?

A2: The most common impurities in DMBA are water, dimethylamine, and butyric acid, arising from hydrolysis of the amide.

  • Water: Can be detected and quantified using Karl Fischer titration, which is the gold standard for determining water content in organic solvents.

  • Dimethylamine and Butyric Acid: These can be detected by gas chromatography-mass spectrometry (GC-MS).[1] A fresh, high-purity standard of DMBA should be used as a reference. The presence of these impurities will be evident as additional peaks in the chromatogram with characteristic mass spectra. A simple pH test of a DMBA sample diluted with neutral water can also indicate the presence of acidic (butyric acid) or basic (dimethylamine) impurities.

Q3: Can I use this compound (DMBA) that has a slight yellow tint?

A3: A slight yellow tint can be an indicator of impurities, possibly from degradation or from the manufacturing process.[6] While it may not always inhibit a reaction, it is a sign that the solvent is not of the highest purity. For sensitive reactions, especially those in late-stage drug development or those requiring high purity, it is strongly recommended to use colorless DMBA or to purify the solvent before use. The discoloration could be due to trace impurities that might act as catalysts for side reactions.

Q4: How does the stability of this compound (DMBA) under acidic or basic conditions affect my reaction?

A4: N,N-disubstituted amides like DMBA are generally stable under neutral conditions. However, under strong acidic or basic conditions, particularly at elevated temperatures, they can undergo hydrolysis to form dimethylamine and butyric acid.[7][8]

  • Under Basic Conditions: The hydroxide ion can attack the carbonyl carbon of DMBA. This is typically a slow process at room temperature but is accelerated by heat.[5][9] If your reaction requires a strong base and high temperatures for an extended period, you may see byproducts resulting from the presence of dimethylamine.

  • Under Acidic Conditions: Protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water.[8] This can be relevant in reactions that generate acidic byproducts.

The generation of these in-situ impurities can alter the pH of your reaction and introduce competing nucleophiles, leading to incomplete reactions or the formation of impurities.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Incomplete Reactions in DMBA

When faced with an incomplete reaction, a systematic approach is crucial to efficiently identify and resolve the issue.

Diagram: Troubleshooting Workflow for Incomplete Reactions

G cluster_0 Initial Observation cluster_1 Solvent Integrity Check cluster_2 Reaction Parameter Optimization cluster_3 Advanced Diagnostics A Incomplete Reaction (Confirmed by TLC/HPLC/NMR) B Check DMBA Purity A->B First, suspect the solvent F Review Reaction Conditions A->F If solvent is pure J Monitor Reaction Kinetics A->J For persistent issues C Karl Fischer Titration (for Water Content) B->C D GC-MS Analysis (for Organic Impurities) B->D E Purify DMBA (e.g., Dry over Molecular Sieves) C->E If water > 0.05% D->E If impurities detected E->A Retry Reaction G Increase Temperature F->G H Extend Reaction Time F->H I Verify Reagent Stoichiometry & Purity F->I G->A Retry Reaction H->A Retry Reaction I->A Retry Reaction K Identify Byproducts by LC-MS/NMR J->K

Caption: A systematic workflow for troubleshooting incomplete reactions in DMBA.

Guide 2: Addressing Specific Issues
Observed Problem Potential Cause Recommended Action
Reaction stalls at ~50% conversion Insufficient base or quenching by water. 1. Ensure the DMBA is anhydrous (see Protocol 1). 2. Use freshly dried base (e.g., potassium carbonate dried in an oven). 3. Consider using a slight excess of the base.
Formation of unexpected polar byproducts Presence of dimethylamine impurity. 1. Purify the DMBA by distillation or by passing through a plug of activated alumina. 2. Use a freshly opened bottle of high-purity DMBA.
Reaction is very slow Low reaction temperature or poor solubility of a reagent. 1. Gradually increase the reaction temperature in 10°C increments. 2. Check the solubility of all reagents in DMBA at the reaction temperature. If a reagent is poorly soluble, consider a different solvent or the use of a phase-transfer catalyst.
Starting material is consumed but desired product is not the major component Side reactions are favored. 1. Lower the reaction temperature. 2. Re-evaluate the choice of base or other reagents. A less reactive base might be more selective.

Experimental Protocols

Protocol 1: Purification and Drying of this compound (DMBA)

Objective: To reduce the water content of DMBA to an acceptable level for moisture-sensitive reactions.

Materials:

  • This compound (DMBA)

  • 3Å molecular sieves[2]

  • Oven

  • Schlenk flask or other suitable glassware for storage under an inert atmosphere

Methodology:

  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a porcelain dish and heat in an oven at 200-250°C for at least 3 hours under a vacuum, or overnight at atmospheric pressure.[10]

  • Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator under an inert atmosphere.

  • Drying DMBA: In a dry flask, add the activated molecular sieves to the DMBA at a loading of 10-20% (w/v).

  • Storage: Seal the flask and allow it to stand for at least 24 hours before use. For optimal drying, allow the solvent to stand over the sieves for 3 days.[11] Store the dried solvent under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the consumption of starting materials and the formation of products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Suitable eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)

  • Capillary tubes for spotting

Methodology:

  • Prepare the Eluent: In the developing chamber, add the chosen eluent system to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to become saturated with the solvent vapors.

  • Spot the Plate: Using a capillary tube, spot a small amount of your starting material (dissolved in a volatile solvent), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain.

  • Analyze: The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. An incomplete reaction will show a persistent starting material spot.

Protocol 3: Setting Up a Moisture-Sensitive Reaction in DMBA

Objective: To perform a reaction under anhydrous conditions to prevent quenching of sensitive reagents.

Diagram: Anhydrous Reaction Setup

G cluster_0 Anhydrous Reaction Setup A Nitrogen/Argon Inlet B Drying Tube (e.g., CaCl2) A->B C Condenser B->C D Round-Bottom Flask (Flame-dried) C->D G Septum for Reagent Addition E Magnetic Stirrer F Heating Mantle

Caption: A standard setup for conducting reactions under an inert and anhydrous atmosphere.

Methodology:

  • Dry Glassware: Flame-dry all glassware under a vacuum or dry in an oven at >120°C overnight. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Add Reagents: Add the solid reagents to the reaction flask under a positive pressure of inert gas.

  • Add Solvent: Using a dry syringe, transfer the anhydrous DMBA (from Protocol 1) to the reaction flask.

  • Establish Reaction Conditions: Begin stirring and bring the reaction to the desired temperature.

  • Add Liquid Reagents: Add any liquid reagents via a dry syringe through a septum.

  • Monitor: Monitor the reaction progress using an appropriate technique, such as TLC (Protocol 2) or HPLC.

Data Summary

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 760-79-2[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [12]
Boiling Point 186.5°C at 760 mmHg[5]
Density 0.872 g/cm³[5]
Solubility in Water Very Soluble (110 g/L at 25°C)[2]

References

  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Retrieved from [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, November 1). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • ResearchGate. (2015, March 10). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? Retrieved from [Link]

  • Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • University of Calgary. (n.d.). Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of amide bonds under acidic and basic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • REMOTEcat project. (2015, December 12). How to dry molecular sieves? Retrieved from [Link]

  • ResearchGate. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Retrieved from [Link]

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Technical Support Center: N,N-Dimethylbutyramide (DMBA) Recycling & Reuse

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the recycling and reuse of N,N-Dimethylbutyramide (DMBA). This document is intended for researchers, scientists, and professionals in drug development who utilize DMBA and are seeking sustainable laboratory practices. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work. This guide is structured to offer practical, actionable advice in a question-and-answer format, addressing common challenges and providing robust troubleshooting strategies.

Section 1: Understanding DMBA and the Imperative for Recycling

This compound is a versatile polar aprotic solvent, valued for its ability to dissolve a wide range of organic and inorganic compounds.[1][2] Its application as a reaction solvent, particularly in pharmaceutical synthesis, is growing.[3] However, with increased use comes the challenge of managing waste streams. Recycling DMBA is not only an environmentally responsible choice but also a significant cost-saving measure. The high boiling point and thermal stability of DMBA make it a good candidate for recovery and purification.[4]

Key Physical and Chemical Properties of DMBA

A thorough understanding of DMBA's properties is fundamental to designing effective recycling strategies.

PropertyValueSignificance for Recycling
Molecular Formula C6H13NOBasic information for mass balance calculations.[5][6]
Molecular Weight 115.17 g/mol Essential for stoichiometric calculations.[5]
Boiling Point 80-82 °C at 15 mmHgA relatively high boiling point at atmospheric pressure (extrapolated to be higher) allows for separation from lower-boiling impurities via distillation. Vacuum distillation is recommended to prevent thermal degradation.[7][8]
Water Solubility Very Soluble (110 g/L at 25°C)High water solubility necessitates efficient dehydration methods post-recycling if an anhydrous solvent is required.[1][3][9]
Density ~0.872 g/cm³Useful for volume-to-mass conversions and in designing liquid-liquid extraction processes.[1]

Section 2: Frequently Asked Questions (FAQs) on DMBA Recycling

This section addresses common questions regarding the handling, degradation, and recycling of DMBA.

Q1: What are the most common impurities found in used DMBA?

A1: The primary impurities in used DMBA typically arise from two sources: dissolved reaction components (starting materials, byproducts, products) and degradation of the solvent itself. The most common degradation pathway for amides is hydrolysis, which can be catalyzed by acidic or basic conditions, even from atmospheric moisture at elevated temperatures.[6][10][11]

  • Hydrolysis Products: Butyric acid and dimethylamine. The presence of butyric acid will lower the pH of the solvent, while dimethylamine will increase it.

  • Dissolved Water: Due to its hygroscopic nature and high water solubility.

  • Reaction-Specific Contaminants: These will vary depending on the specific chemical synthesis performed in the solvent.

Q2: Can I reuse DMBA without purification?

A2: It is generally not recommended. Impurities can interfere with subsequent reactions by acting as catalysts, inhibitors, or unwanted reactants. For instance, the presence of water can be detrimental to moisture-sensitive reactions, and acidic or basic impurities can alter reaction kinetics. However, for less sensitive applications like general cleaning of glassware, unpurified, recovered DMBA might be acceptable.

Q3: What is the most practical method for recycling DMBA in a laboratory setting?

A3: For a standard research lab, vacuum distillation is the most effective and accessible method for purifying DMBA from non-volatile impurities. Given DMBA's relatively high boiling point, distillation under reduced pressure is crucial to prevent thermal decomposition, which can occur at elevated temperatures.[12]

Q4: How can I determine the purity of my recycled DMBA?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography (GC): This is the gold standard for determining the percentage purity of volatile and semi-volatile solvents. It can effectively separate DMBA from most organic impurities.[13][14][15][16][17]

  • Karl Fischer Titration: This is the most accurate method for quantifying water content in organic solvents.[18][19][20]

  • pH Measurement (of an aqueous solution): A simple test to indicate the presence of acidic (butyric acid) or basic (dimethylamine) impurities.

  • NMR Spectroscopy: Can be used to identify and quantify organic impurities if reference spectra are available.

Section 3: Troubleshooting Guides for DMBA Recycling

This section provides solutions to specific problems you may encounter during the recycling process.

Troubleshooting Issue 1: Low Recovery Yield from Distillation
Possible Cause Troubleshooting Steps
Inadequate Vacuum - Check all seals and joints on your distillation apparatus for leaks. - Ensure your vacuum pump is in good working order and can achieve the necessary pressure.
Premature Condensation - Insulate the distillation column and head to minimize heat loss. - Ensure the heating mantle is set to an appropriate temperature to maintain a steady boil without excessive bumping.
Co-distillation with Impurities - If volatile impurities are present, a fractional distillation column will be necessary for effective separation. - Consider a pre-treatment step, such as a basic wash to remove acidic impurities or an acidic wash for basic impurities, followed by drying.
Troubleshooting Issue 2: Recycled DMBA is Discolored
Possible Cause Troubleshooting Steps
Thermal Decomposition - Lower the distillation temperature by improving the vacuum. - Avoid prolonged heating.
Presence of High-Boiling Colored Impurities - Consider a pre-treatment with activated carbon. Slurry the DMBA with a small amount of activated carbon, stir for a few hours, and then filter before distillation.
Reaction with Drying Agents - Avoid using strong bases like KOH or NaOH for drying, as they can catalyze decomposition. Opt for neutral drying agents like anhydrous magnesium sulfate or molecular sieves.[21]
Troubleshooting Issue 3: Recycled DMBA Contains High Water Content
Possible Cause Troubleshooting Steps
Inefficient Drying Pre-Distillation - Ensure the drying agent is fresh and used in sufficient quantity. - Allow adequate contact time between the DMBA and the drying agent.
Hygroscopic Nature of DMBA - Store the purified DMBA over molecular sieves (3Å or 4Å) to maintain dryness. - Handle the purified solvent under an inert atmosphere (e.g., nitrogen or argon) if it is to be used in highly moisture-sensitive applications.
Incomplete Separation from Water during Distillation - If significant water is present, consider a preliminary azeotropic distillation with a suitable entrainer like toluene to remove the bulk of the water before the final vacuum distillation.

Section 4: Experimental Protocols

The following protocols are generalized and should be adapted based on the specific impurities in your DMBA waste stream. Always perform a risk assessment before carrying out any new procedure.

Protocol 1: Purification of DMBA by Vacuum Distillation

This protocol is suitable for separating DMBA from non-volatile impurities.

Step-by-step Methodology:

  • Pre-treatment (Optional): If the used DMBA is acidic, neutralize it with a mild base like sodium bicarbonate. If it is basic, a dilute acid wash can be performed. If significant water is present, dry the solvent with anhydrous magnesium sulfate and filter.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation:

    • Add the pre-treated DMBA to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Connect the vacuum source and slowly reduce the pressure.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., 80-82 °C at 15 mmHg).

  • Purity Analysis: Analyze the collected fraction for purity using GC and determine the water content by Karl Fischer titration.

  • Storage: Store the purified DMBA in a tightly sealed, dry container, preferably over molecular sieves.

Protocol 2: Quality Control of Recycled DMBA using Gas Chromatography (GC)

Step-by-step Methodology:

  • Instrument Setup:

    • Column: A polar capillary column (e.g., DB-WAX or similar) is generally suitable for amide analysis.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation of both volatile and less volatile impurities.

    • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Prepare a dilute solution of the recycled DMBA in a suitable solvent (e.g., methanol or acetone).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Interpretation: Compare the resulting chromatogram to that of a pure DMBA standard. The purity can be calculated based on the peak area percentages.

Section 5: Visualizing the Recycling Workflow

The following diagrams illustrate the decision-making process and the physical setup for DMBA recycling.

DMBA_Recycling_Workflow cluster_assessment Initial Assessment cluster_pretreatment Pre-treatment cluster_purification Purification cluster_qc Quality Control cluster_final Final Product start Used DMBA Waste Stream assess_impurities Assess Impurities (pH, Water Content, Known Contaminants) start->assess_impurities neutralize Neutralization (if acidic/basic) assess_impurities->neutralize pH ≠ neutral dry Drying (e.g., MgSO4, Molecular Sieves) assess_impurities->dry High Water Content carbon Decolorization (Activated Carbon) assess_impurities->carbon Colored distillation Vacuum Distillation assess_impurities->distillation No Pre-treatment Needed neutralize->dry dry->carbon carbon->distillation qc_analysis Purity Analysis (GC, Karl Fischer, pH) distillation->qc_analysis pass_fail Meets Specifications? qc_analysis->pass_fail reuse Reuse in Experiments pass_fail->reuse Yes dispose Dispose as Waste pass_fail->dispose No

Caption: Decision workflow for recycling this compound.

Vacuum_Distillation_Setup cluster_apparatus Vacuum Distillation Apparatus mantle Heating Mantle flask Distilling Flask (with used DMBA) column Distillation Head with Thermometer flask->column Vapor condenser Condenser (Water In/Out) column->condenser adapter Vacuum Adapter condenser->adapter receiving_flask Receiving Flask (for pure DMBA) adapter->receiving_flask Condensate cold_trap Cold Trap adapter->cold_trap vacuum To Vacuum Source cold_trap->vacuum

Caption: Simplified schematic of a vacuum distillation setup.

References

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  • Battery Recycling and Manufacturing: The Role of N-Methyl-2-Pyrrolidone (NMP) Solvent. (2024). Maratek. Retrieved January 12, 2026, from [Link]

  • The Gas Chromatography of Long Chain Acid Amides. (n.d.). Journal of the American Oil Chemists' Society.
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  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved January 12, 2026, from [Link]

  • The application and recycling of DMF in pharmaceutical production. (2025). Hebei Tech. Retrieved January 12, 2026, from [Link]

  • Method for recovering N,N-dimethyl acetamide from waste liquid generated in cefuroxime acid production through extraction. (n.d.). Google Patents.
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  • Dimethyl formamide purification. (n.d.). Google Patents.
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  • GC Analysis Amide. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Wastewater DMF Recovery And Extraction Method. (2024). Tiei liquid/liquid mixing and separation. Retrieved January 12, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). SINTEF. Retrieved January 12, 2026, from [Link]

  • New insights into the treatment of real N,N-dimethylacetamide contaminated wastewater using a membrane bioreactor and its membrane fouling implications. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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  • Investigation of Amine-Buffered Amide Reagents for Coulometric Karl Fischer Titration. (2008). DiVA. Retrieved January 12, 2026, from [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2000). ResearchGate. Retrieved January 12, 2026, from [Link]

  • DMF RECYCLING METHOD. (2020). European Patent Office. Retrieved January 12, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Managing Water Content in N,N-Dimethylbutyramide (DMBA) for Optimal Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethylbutyramide (DMBA). As a versatile polar aprotic solvent, DMBA is increasingly utilized in organic synthesis and pharmaceutical development for its excellent solvating properties and high boiling point.[1] However, its utility is intrinsically linked to its purity, with water content being a critical parameter that can dictate the success or failure of a reaction. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower researchers to effectively manage water content in DMBA and ensure reproducible, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the role and challenges of water in DMBA-mediated reactions.

Q1: Why is controlling water content in DMBA so critical for my reaction?

A: this compound is very soluble in water, with a reported solubility of 110 g/L at 25°C, making it highly hygroscopic.[2][3] This means it readily absorbs moisture from the atmosphere. The presence of water, even in trace amounts, can have several detrimental effects:

  • Reaction with Sensitive Reagents: Water acts as a nucleophile and a proton source. It will rapidly quench or decompose highly reactive reagents such as organometallics (e.g., Grignard reagents, organolithiums), hydrides, and strong bases.

  • Hydrolysis: Water can hydrolyze starting materials, activated intermediates, or even the final product, leading to reduced yields and complex purification profiles. This is particularly problematic in reactions involving acid chlorides, anhydrides, and activated esters used in peptide synthesis.[4]

  • Catalyst Deactivation: Many transition metal catalysts, especially those used in cross-coupling reactions, are sensitive to water, which can lead to catalyst deactivation and stalled reactions.[1]

  • Altered Reaction Pathways: The presence of water can change the solvent polarity and reaction environment, sometimes favoring undesired side reactions over the intended chemical transformation.

Q2: What are the typical signs that water contamination in DMBA is affecting my experiment?

A: Diagnosing water contamination can be challenging, but common indicators include:

  • Inconsistent Results: Reactions that work one day but fail the next, despite using the same protocol.

  • Low or No Yield: The most obvious sign is a significant drop in the yield of your desired product, often accompanied by the recovery of unreacted starting materials.

  • Formation of Specific Byproducts: The appearance of new spots on a TLC plate or unexpected masses in LC-MS analysis that may correspond to hydrolyzed starting materials or reagents.

  • Visual Cues: In reactions involving highly water-sensitive reagents like sodium hydride or lithium aluminum hydride, you may observe unexpected gas evolution (hydrogen) upon addition to the solvent.

Q3: What is an acceptable level of water content in DMBA for most applications?

A: The acceptable water content is highly dependent on the specific reaction chemistry. The table below provides general guidelines. For ultimate certainty, we strongly recommend quantifying water content using Karl Fischer titration.

Reaction TypeRecommended Max. Water Content (ppm)Rationale
General Organic Synthesis< 200 ppmSuitable for many robust reactions not involving highly sensitive reagents.
Palladium-Catalyzed Cross-Coupling< 50 ppmMinimizes catalyst deactivation and protodemetalation side reactions.
Anhydrous Peptide Synthesis (SPPS)< 30 ppmPrevents hydrolysis of activated amino acids and coupling reagents, ensuring high fidelity of the peptide sequence.[5]
Reactions with Organometallics/Hydrides< 10 ppmEssential to prevent rapid quenching of these highly reactive species.

Q4: How should I properly store DMBA to minimize water absorption?

A: Proper storage is crucial. Commercial DMBA, even from a new bottle, will have some water content. Once a bottle is opened, it will rapidly absorb atmospheric moisture.

  • Inert Atmosphere: Store DMBA under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Appropriate Containers: Use bottles with secure, airtight septa (e.g., Acros Organics™ AcroSeal™ packaging) to allow for the withdrawal of solvent via syringe without exposing the bulk to air.

  • Desiccants: For long-term storage, consider adding activated 3Å molecular sieves to the storage bottle.[6] Note that this will only maintain dryness, not dry a solvent that is already wet.

Section 2: Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This guide provides a logical workflow for identifying and resolving issues related to water in DMBA.

Issue: Low Yield or Stalled Reaction in a Moisture-Sensitive Process

You are performing a Suzuki coupling reaction using DMBA as a solvent, and you observe less than 10% conversion to the desired product, with most of your starting material remaining.

Root Cause Analysis Workflow

The following diagram outlines a systematic approach to troubleshooting this common issue.

G start Low Yield / Stalled Reaction Observed check_reagents Verify Purity & Reactivity of Reagents (Aryl Halide, Boronic Acid, Catalyst) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time, Inert Atmosphere) check_reagents->check_conditions Reagents OK measure_water Quantify Water in DMBA (Karl Fischer Titration) check_conditions->measure_water Conditions OK is_wet Water Content > 50 ppm? measure_water->is_wet dry_solvent Dry DMBA using Protocol 3.2 or 3.3 is_wet->dry_solvent Yes other_issue Investigate Other Parameters (Ligand, Base, Substrate Scope) is_wet->other_issue No rerun_rxn Re-run Reaction with Dry Solvent & Reagents dry_solvent->rerun_rxn success Problem Solved rerun_rxn->success G A R-B(OH)₂ (Active Reagent) B R-H (Inactive Side Product) A->B Protodeboronation Desired Transmetalation (Desired Pathway) A->Desired Pd Catalyst H2O H₂O (Contaminant) H2O->A

Caption: Competing pathways for boronic acid in the presence of water.

Section 3: Protocols and Methodologies

These protocols provide step-by-step instructions for quantifying and removing water from this compound.

Protocol 3.1: Quantitative Determination of Water Content using Karl Fischer (KF) Titration

This is the industry-standard method for accurately measuring water content in solvents.

Principle: Based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.

Methodology:

  • System Preparation: Ensure the KF titrator is clean, the reagents are fresh, and the titration cell is conditioned to a low-drift endpoint.

  • Standardization: Accurately add a known amount of a certified water standard (e.g., Hydranal™-Water Standard 1.0) to the conditioned cell and titrate to determine the titer of the KF reagent. Perform in triplicate for accuracy.

  • Sample Analysis: Using a dry, gas-tight syringe, accurately dispense a known volume or weight of the DMBA sample into the titration cell.

  • Titration: Initiate the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the sample amount and the volume of titrant consumed.

  • Validation: Run a known solvent standard to confirm the system is performing correctly.

Protocol 3.2: Drying DMBA using Activated Molecular Sieves

This is the safest and most convenient method for routine drying of DMBA in a research setting.

Materials:

  • This compound (to be dried)

  • 3Å Molecular Sieves (beads or pellets)

  • Oven capable of reaching >250°C

  • Dry glass bottle with a septum-cap, flushed with an inert gas.

Methodology:

  • Sieve Activation: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at ~300°C under vacuum or with a slow stream of dry nitrogen for at least 12 hours. [7]2. Cooling: Allow the sieves to cool to room temperature in a desiccator under vacuum or inert atmosphere.

  • Solvent Addition: Quickly transfer the activated sieves to the dry, inert-gas-flushed storage bottle. Add the this compound to the bottle. Use approximately 10-20% (w/v) of sieves to solvent (e.g., 50-100 g of sieves for 500 mL of solvent).

  • Equilibration: Seal the bottle and allow it to stand for at least 48-72 hours. [7]Swirl the bottle periodically.

  • Verification: Carefully withdraw an aliquot of the dried solvent and determine the water content using Karl Fischer titration (Protocol 3.1) to confirm it meets your required specification.

  • Storage: Store the bottle containing the sieves under an inert atmosphere. Withdraw solvent as needed using a dry syringe.

Section 4: References

Sources

Validation & Comparative

N,N-Dimethylbutyramide vs. DMF: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, N,N-Dimethylformamide (DMF) has been a workhorse solvent in the organic chemist's toolbox, prized for its remarkable ability to dissolve a wide range of organic and inorganic compounds.[1][2] Its high dielectric constant and aprotic nature make it an excellent medium for a variety of transformations, including nucleophilic substitutions, palladium-catalyzed cross-couplings, and peptide synthesis.[3][4] However, growing concerns over its reproductive toxicity and other health hazards have prompted a critical re-evaluation of its use, driving the search for safer, more sustainable alternatives.[5][6] This guide provides an in-depth comparison of DMF with a potential alternative, N,N-Dimethylbutyramide (DMBA), offering a critical perspective for researchers, scientists, and drug development professionals navigating the evolving landscape of solvent selection.

While DMF's performance is well-documented, a significant knowledge gap exists for DMBA. This guide will synthesize the available data for both solvents, highlight the current limitations in our understanding of DMBA's full potential, and propose a pathway for its evaluation as a viable, greener substitute.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are the primary determinants of its suitability for a given application. The following table summarizes the key physicochemical data for both DMBA and DMF, providing a foundation for understanding their potential similarities and differences in a reaction environment.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)
CAS Number 760-79-2[7]68-12-2[8]
Molecular Formula C₆H₁₃NO[7]C₃H₇NO[8]
Molecular Weight 115.17 g/mol [7]73.09 g/mol [8]
Boiling Point 186 °C[9]153 °C[8]
Melting Point -40 °C[10]-61 °C[2]
Density 0.9064 g/cm³ (25 °C)[9]0.944 g/cm³ (25 °C)[8]
Flash Point 80-82°C/15mm[10]57.5 °C[8]
Water Solubility Very Soluble (110 g/L at 25°C)[10][11]Miscible[2]
Appearance Colorless to pale yellow liquid[8]Colorless liquid[2]

From this data, we can infer that DMBA's higher boiling point may be advantageous for reactions requiring elevated temperatures. Its structural similarity to DMF, with the key difference being the substitution of a formyl proton with a propyl group, suggests it will also behave as a polar aprotic solvent. However, the increased steric bulk and electron-donating nature of the butyl group in DMBA could influence its solvation properties and reactivity compared to DMF.

The Incumbent: N,N-Dimethylformamide (DMF) in Organic Reactions

DMF's utility in organic synthesis is vast and well-established. It is not merely a solvent but can also act as a reagent, catalyst, and stabilizer.[12]

Key Applications of DMF:
  • Palladium-Catalyzed Cross-Coupling Reactions: DMF is a common solvent for seminal reactions like the Suzuki-Miyaura and Heck couplings, facilitating the dissolution of both the organic substrates and the inorganic bases typically employed.[3][4][13] The choice of solvent in these reactions can significantly impact selectivity.[13][14]

  • Nucleophilic Substitution Reactions: Its polar aprotic nature accelerates SN2 reactions by effectively solvating cations while leaving anions relatively "bare" and more nucleophilic.[12]

  • Peptide Synthesis: DMF is a standard solvent in solid-phase peptide synthesis (SPPS) due to its excellent resin-swelling properties and ability to dissolve protected amino acids.[4]

  • Reagent in Formylation Reactions: In the Vilsmeier-Haack reaction, DMF, in combination with an acid chloride like phosphorus oxychloride, serves as the formylating agent.[1][3]

Despite its versatility, the significant health and safety concerns associated with DMF cannot be overlooked.

The Challenger: this compound (DMBA) as a Potential Alternative

Performance in Organic Reactions: The Data Gap

A critical limitation in evaluating DMBA as a direct replacement for DMF is the scarcity of published experimental data. While its physical properties suggest it could function as a polar aprotic solvent, its efficacy in key organic reactions remains largely unproven in peer-reviewed literature. Searches for the use of DMBA in Suzuki couplings, Heck reactions, or peptide synthesis do not yield direct comparative studies against DMF.

The increased steric hindrance of the butyryl group in DMBA compared to the formyl group in DMF might influence reaction kinetics. This could be either detrimental, by slowing down desired transformations, or beneficial, by potentially increasing selectivity in certain reactions.

Safety and Environmental Considerations: The Driving Force for Change

The impetus to find alternatives to DMF is rooted in its well-documented hazards.

N,N-Dimethylformamide (DMF):
  • Toxicity: DMF is classified as a substance that may damage the unborn child and is harmful if inhaled or in contact with skin.[8][15] Chronic exposure can lead to liver damage.[5][6][16]

  • Environmental Impact: While DMF is biodegradable, its widespread use and potential for release into wastewater are of environmental concern.[11]

This compound (DMBA):
  • Toxicity: Detailed toxicological data for DMBA is limited. However, available safety data sheets indicate it is considered hazardous by OSHA, though specific long-term toxicity data is lacking.[12][17] General information on N,N-dialkylamides suggests that toxicity can vary significantly based on the nature of the alkyl groups.[18]

  • Environmental Impact: The environmental fate of DMBA has not been extensively studied. Based on its structure as a substituted amide, it is expected to be biodegradable, but specific data on its persistence and aquatic toxicity are needed.[19][20]

Charting a Path Forward: A Proposed Experimental Workflow for Comparative Analysis

To address the current data gap and rigorously evaluate DMBA as a substitute for DMF, a systematic experimental approach is required. The following workflow outlines a protocol for a comparative study of a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_monitoring Monitoring & Workup cluster_analysis Analysis & Comparison reagents Weigh Aryl Halide, Boronic Acid, & Base rxn_dmf Reaction in DMF reagents->rxn_dmf rxn_dmba Reaction in DMBA reagents->rxn_dmba catalyst Prepare Palladium Catalyst & Ligand Solution catalyst->rxn_dmf catalyst->rxn_dmba monitor Monitor Progress by TLC/GC-MS rxn_dmf->monitor rxn_dmba->monitor workup Aqueous Workup & Extraction monitor->workup purification Purification by Column Chromatography workup->purification analysis Yield, Purity (NMR, HPLC), & Reaction Time Analysis purification->analysis comparison Direct Performance Comparison analysis->comparison

Figure 1: A proposed experimental workflow for the comparative analysis of DMBA and DMF as solvents in a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To compare the efficacy of this compound (DMBA) and N,N-Dimethylformamide (DMF) as solvents in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (DMBA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography, rotary evaporator)

  • Analytical instruments (NMR, GC-MS, HPLC)

Procedure:

  • Reaction Setup:

    • In two separate, identical reaction flasks equipped with stir bars and reflux condensers, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

    • To one flask, add 5 mL of DMBA. To the other, add 5 mL of DMF.

    • Degas both solutions by bubbling with nitrogen or argon for 15 minutes.

    • To each flask, add the palladium catalyst (0.02 mmol).

  • Reaction Execution and Monitoring:

    • Heat both reactions to a consistent temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation:

    • Once the reactions are complete (as determined by the consumption of the limiting reagent), cool the mixtures to room temperature.

    • Dilute each reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Comparison:

    • Purify the crude products by column chromatography.

    • Determine the isolated yield of the desired biaryl product for each reaction.

    • Assess the purity of the products using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

    • Compare the reaction times, isolated yields, and product purities obtained in DMBA and DMF.

This standardized protocol will allow for a direct and objective comparison of the two solvents and provide the much-needed experimental data to evaluate DMBA's potential as a viable alternative to DMF.

Conclusion and Future Outlook

The imperative to move towards greener and safer laboratory practices necessitates a critical examination of the solvents we use. While N,N-Dimethylformamide has proven to be an exceptionally versatile solvent, its associated health risks are a significant concern. This compound emerges as a structurally similar compound with the potential for a more favorable safety profile.

However, the current lack of comprehensive experimental data on DMBA's performance in common organic reactions is a major hurdle to its widespread adoption. The experimental workflow proposed in this guide provides a clear roadmap for researchers to generate the necessary data to rigorously compare DMBA and DMF. Should these studies reveal comparable or even superior performance for DMBA, coupled with a more benign toxicological profile, it could represent a significant step forward in the development of a more sustainable chemical synthesis toolkit. The scientific community is encouraged to undertake such comparative studies to unlock the potential of less hazardous alternatives and pave the way for a safer future in organic chemistry.

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N,N-Dimethylbutyramide (DMBA) vs. N,N-Dimethylacetamide (DMAC): A Comparative Study for Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solvent is a cornerstone of successful chemical synthesis and process development. Aprotic amide solvents, prized for their formidable solvating power and high dielectric constants, are indispensable in a multitude of applications ranging from polymer chemistry to pharmaceutical manufacturing. For decades, N,N-Dimethylacetamide (DMAC) has been a benchmark solvent in this class. However, growing concerns over its toxicological profile have catalyzed the search for safer, high-performance alternatives. This guide presents a comprehensive comparative analysis of DMAC and a promising contender, N,N-Dimethylbutyramide (DMBA), to provide laboratory professionals with the critical data and insights needed for informed solvent selection.

Core Physicochemical Properties: A Foundation for Comparison

The performance of a solvent is fundamentally dictated by its physical and chemical characteristics. Understanding these properties is the first step in evaluating their suitability for a specific application. DMBA, with its longer alkyl chain, presents key differences from DMAC, particularly in volatility and density.

PropertyThis compound (DMBA)N,N-Dimethylacetamide (DMAC)
CAS Number 760-79-2[1][2][3]127-19-5[4][5]
Molecular Formula C₆H₁₃NO[1][6]C₄H₉NO[4][7]
Molecular Weight 115.17 g/mol [1][2]87.12 g/mol [4][5]
Boiling Point 186 °C[8]165-166 °C[5][9][10]
Melting Point -40 °C[11][8]-20 °C[5][10]
Density ~0.906 g/mL (25 °C)[8]~0.94 g/mL (25 °C)[4][12][5]
Water Solubility Very Soluble (110 g/L at 25°C)[13][14]Miscible[12][10][15]

A key differentiator is the significantly higher boiling point of DMBA. This translates to lower volatility, which is a critical advantage in reducing solvent loss during high-temperature reactions and minimizing operator exposure to potentially harmful vapors.

Applications & Performance Insights

Both DMBA and DMAC are versatile polar aprotic solvents, effective in dissolving a wide range of substances, including many polymers and inorganic salts.

N,N-Dimethylacetamide (DMAC) has a long-established history of use as a solvent for:

  • Polymer Synthesis: Widely used in the production of acrylic and spandex fibers, polyimide resins, and coatings.[15]

  • Pharmaceuticals: Employed as a reaction medium and reagent in the synthesis of various pharmaceuticals, including antibiotics.[12][15]

  • Organic Synthesis: A common medium for reactions involving strong bases, as it is relatively stable to basic conditions.[12]

This compound (DMBA) is gaining traction as a direct, safer substitute for DMAC and other polar aprotic solvents. Its primary applications are as:

  • An Organic Intermediate: Used in the synthesis of more complex molecules.[14][16]

  • A Pharmaceutical Intermediate: Finding use in various stages of drug development and manufacturing.[14][17]

  • A High-Performance Solvent: Its properties make it suitable for many of the same applications as DMAC, particularly where a higher boiling point or improved safety profile is desired.

The longer butyl group in DMBA can, in certain cases, enhance the solubility of less polar organic substrates compared to the acetyl group in DMAC.

Experimental Protocol: Solvent Selection in a Nucleophilic Aromatic Substitution (SNAr) Reaction

To illustrate the practical considerations when choosing between these solvents, we present a generalized workflow for an SNAr reaction. This reaction type often requires elevated temperatures and a polar aprotic medium to proceed efficiently, making it an excellent case study.

Diagram: Experimental Workflow for SNAr Reaction

SNAr_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation Reagents Aryl Halide Nucleophile Base (e.g., K₂CO₃) Solvent Add DMBA or DMAC Reagents->Solvent Dissolve Heating Heat to Target Temp. (80-180 °C) Solvent->Heating Monitoring Monitor via TLC/LC-MS Heating->Monitoring Quench Cool & Quench (e.g., with H₂O) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography/Recrystallization Extract->Purify Final_Product Final_Product Purify->Final_Product Isolate

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Step-by-Step Methodology:

  • Reagent Charging: In a suitably sized round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the aryl halide (1.0 equivalent), the nucleophile (1.1-1.5 equivalents), and a mild base such as potassium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add DMBA or DMAC as the reaction solvent (typically 5-10 volumes relative to the limiting reagent).

  • Heating and Monitoring: Heat the mixture to the target temperature. For DMAC, this is typically limited to below 165°C. With DMBA, temperatures up to 186°C can be reached at atmospheric pressure, potentially accelerating slow reactions. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to ambient temperature. Quench the reaction by slowly adding water or a dilute aqueous acid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices: The choice between DMBA and DMAC here is critical. If the reaction is sluggish and requires temperatures exceeding 160°C for a reasonable reaction time, DMBA is the superior choice, obviating the need for a sealed, pressurized reaction vessel.

Toxicology and Safety: The Decisive Factor

While performance is crucial, safety is paramount. This is where the most significant divergence between DMBA and DMAC appears.

  • N,N-Dimethylacetamide (DMAC): Is classified as a substance with significant health risks. It is recognized as a reproductive toxicant, with hazard statements indicating it may damage fertility or the unborn child.[18][19] Chronic exposure can also lead to hepatotoxicity.[12]

  • This compound (DMBA): While all chemicals must be handled with care, current data for DMBA suggests a more favorable toxicological profile. It is not currently classified as a reproductive toxicant, making it a significantly safer alternative from a handling and long-term exposure perspective.

This difference in safety classification is a primary driver for industry and academic labs to substitute DMAC with alternatives like DMBA wherever technically feasible.

Diagram: Solvent Selection Logic

Solvent_Choice_Logic Start Begin Solvent Selection Toxicity Is Reproductive Toxicity a Major Concern? Start->Toxicity Req_Temp Required Reaction Temperature > 165°C? Solubility_Check Are Reactants Soluble? Req_Temp->Solubility_Check No Choose_DMBA Select DMBA Req_Temp->Choose_DMBA Yes Toxicity->Req_Temp No Toxicity->Choose_DMBA Yes Solubility_Check->Choose_DMBA No, try DMBA Consider_DMAC Consider DMAC (with controls) Solubility_Check->Consider_DMAC Yes

Sources

N,N-Dimethylbutyramide: A Performance-Driven Guide to a Greener Alternative in Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: January 2026

The imperative to adopt greener, safer, and more sustainable practices in chemical research and manufacturing has never been more pressing. This guide offers a comprehensive technical comparison of N,N-Dimethylbutyramide (DMBA) against a range of traditional and emerging green solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple cataloging of physical properties to provide a nuanced understanding of solvent performance in practical applications, supported by available experimental data and detailed methodologies. Our objective is to equip you with the critical information needed to evaluate and implement DMBA as a high-performance, sustainable alternative to solvents of concern such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

The Shifting Landscape of Solvent Selection

The selection of a solvent is a critical decision in any chemical process, profoundly influencing reaction kinetics, yield, and purity, as well as the overall environmental footprint and safety profile of the operation. For decades, dipolar aprotic solvents like DMF and NMP have been the workhorses of the pharmaceutical and chemical industries due to their exceptional solvating power. However, mounting evidence of their reproductive toxicity has led to increased regulatory scrutiny and a concerted effort to identify safer alternatives.[1][2] This has catalyzed the exploration of a new generation of "green" solvents, which are characterized by their reduced environmental impact, lower toxicity, and derivation from renewable feedstocks.

This guide focuses on this compound (DMBA), a promising green solvent alternative. We will objectively assess its performance by comparing its physicochemical properties and application-specific efficacy against established solvents.

Physicochemical Properties: A Comparative Analysis

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table provides a comparative overview of DMBA and other key solvents.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)Cyrene2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 760-79-2[3]68-12-2[4]872-50-4[5]67-68-553716-82-896-47-9
Molecular Weight ( g/mol ) 115.17[6]73.09[4]99.13[7]78.13126.1186.13
Boiling Point (°C) 186[8]153[4]202[9]18922780[10]
Melting Point (°C) -40[11]-61[12]-2418.5-11-136
Density (g/cm³ at 20°C) 0.875[11]0.945[4]1.0281.1001.25[13]0.86[10]
Water Solubility Very Soluble (110 g/L at 25°C)[11][14]Miscible[12]MiscibleMiscibleMiscible[13]4.1% (at 20°C)[10]
Flash Point (°C) 80-82 (at 15mmHg)[11][15]58[12]9187108-11

Hansen Solubility Parameters (MPa½) [7][8][16][17]

Solventδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
This compound (DMBA) 16.410.67.4
N,N-Dimethylformamide (DMF) 17.413.711.3
N-Methyl-2-pyrrolidone (NMP) 18.012.37.2
Dimethyl Sulfoxide (DMSO) 18.416.410.2
Cyrene 18.312.310.1
2-Methyltetrahydrofuran (2-MeTHF) 16.85.75.7

The Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the solubility of a solute in a given solvent.[18] The parameters represent the energy from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). A smaller "distance" between the HSPs of a solute and a solvent suggests a higher likelihood of dissolution. The HSPs for DMBA indicate a balanced polarity, making it a versatile solvent for a range of organic molecules.

Performance in Key Synthetic Applications

The true measure of a solvent's utility lies in its performance in chemical transformations. Here, we examine the potential of DMBA in two critical areas of organic synthesis: amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation and Peptide Synthesis

The formation of amide bonds is a cornerstone of medicinal chemistry and materials science.[2] Traditionally, DMF has been the solvent of choice for these reactions, particularly in solid-phase peptide synthesis (SPPS).[19][20] However, the search for greener alternatives is intense.[21][22]

While direct comparative studies of DMBA in amide synthesis are limited, its properties as a polar aprotic solvent suggest its suitability. Its high boiling point is advantageous for reactions requiring elevated temperatures.

Workflow for a Generic Amide Coupling Reaction

G cluster_0 Activation cluster_1 Coupling cluster_2 Solvent System A Carboxylic Acid D Activated Ester A->D B Coupling Reagent (e.g., HATU) B->D C Base (e.g., DIPEA) C->D E Amine F Amide Product D->F E->F Solvent DMBA

Caption: Generalized workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation: In a reaction vessel, dissolve the carboxylic acid (1.0 eq.), coupling reagent (e.g., HATU, 1.1 eq.), and a base (e.g., DIPEA, 2.0 eq.) in this compound. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: To the activated carboxylic acid solution, add the amine (1.0 eq.).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Studies on greener alternatives in peptide synthesis have shown that solvents like THF and acetonitrile can, in some cases, provide higher purity products and reduce racemization compared to DMF.[13][23] Given DMBA's favorable physicochemical properties, it represents a compelling candidate for further investigation in this area.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the construction of carbon-carbon bonds.[24] The choice of solvent can significantly impact the efficiency and selectivity of these transformations.[12][25]

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

G Reactants Aryl Halide + Boronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMBA) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Product Coupled Product Heating->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed this compound via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Given the successful application of other polar aprotic green solvents in these reactions, DMBA, with its high boiling point and favorable solubility characteristics, warrants strong consideration as a viable medium for palladium-catalyzed cross-couplings.

Environmental, Health, and Safety (EHS) Considerations

A critical aspect of any "green" solvent is its EHS profile. While comprehensive toxicological data for DMBA is still being developed, its structural similarity to other short-chain amides suggests a potentially more favorable profile than DMF and NMP. It is crucial for users to consult the latest Safety Data Sheet (SDS) for detailed handling and disposal information.[15] In contrast, the hazards associated with DMF and NMP are well-documented, with both being classified as reproductive toxicants.[1][26] DMSO is generally considered to have low toxicity.[27][22] Cyrene is also promoted as being non-toxic and non-mutagenic.[25] 2-MeTHF is derived from renewable resources and is considered a greener alternative to THF.[10][20]

Conclusion and Future Outlook

This compound presents a compelling case as a versatile and sustainable solvent for a range of chemical applications. Its physicochemical properties, including its high boiling point and balanced polarity, position it as a viable alternative to conventional dipolar aprotic solvents like DMF and NMP, which are facing increasing regulatory pressure.

While direct, head-to-head comparative performance data for DMBA in all applications is still emerging, the successful use of other green solvents such as Cyrene and 2-MeTHF in demanding reactions like cross-couplings and amidations provides a strong indication of the potential of this class of solvents. The experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of DMBA in their own work.

As the chemical industry continues its transition towards more sustainable practices, the adoption of greener solvents like this compound will be crucial. Further research into its performance across a broader range of transformations and a more complete characterization of its toxicological profile will undoubtedly accelerate its integration into both academic and industrial laboratories.

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A Senior Application Scientist's Guide to the Validation of N,N-Dimethylbutyramide as a Safer Solvent Alternative

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Safer Solvents

In the landscape of pharmaceutical and chemical research, the solvents we employ are as critical as the reagents themselves. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses for a vast array of synthetic transformations, from peptide synthesis to cross-coupling reactions. Their exceptional solvating power is undeniable, yet it comes at a significant cost. Mounting evidence and regulatory scrutiny have classified these stalwart solvents as reproductive toxicants, posing considerable risks to human health and the environment.

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, for instance, have progressively restricted the use of these substances, compelling industries to adopt stricter exposure limits or find viable alternatives.[1][2][3][4] This regulatory pressure is not merely a bureaucratic hurdle; it is a clear mandate for the scientific community to innovate towards a future of greener, safer chemistry.

This guide is not a simple catalog of alternatives. It is a roadmap. We will explore N,N-Dimethylbutyramide (DMBA), a structurally related yet under-characterized amide solvent, as a potential candidate for replacing its more hazardous cousins. However, we will do so with rigorous scientific integrity. Rather than presenting DMBA as a pre-validated solution, we will outline a comprehensive framework for its evaluation. This document is designed for the discerning researcher, scientist, and drug development professional, providing the necessary protocols and logical framework to validate DMBA—or any novel solvent—within your own laboratories. We will move from physicochemical characterization to performance benchmarking and toxicological assessment, empowering you to make data-driven decisions that do not compromise on chemistry, safety, or sustainability.

The Candidate: An Introduction to this compound (DMBA)

This compound (CAS 760-79-2) is a polar aprotic solvent that belongs to the same N,N-dialkylamide family as DMF and DMAc.[4] Its chemical structure, featuring a four-carbon butyryl group instead of the formyl (in DMF) or acetyl (in DMAc) group, suggests similar solvating properties while potentially offering a different safety profile due to altered metabolism and reactivity. Its general use is often cited as an organic or pharmaceutical intermediate, but specific performance data in common synthetic applications remains scarce in peer-reviewed literature.[2][5]

Before a comparative validation can begin, a thorough understanding of its fundamental physical and chemical properties is essential. These properties dictate its handling, application range, and purification procedures.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
CAS Number 760-79-2[6]68-12-2127-19-5872-50-4
Molecular Formula C₆H₁₃NO[6]C₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight 115.17 g/mol [6]73.09 g/mol 87.12 g/mol 99.13 g/mol
Boiling Point 186 °C[7]153 °C165 °C202 °C
Melting Point -40 °C[7]-61 °C-20 °C-24 °C
Density ~0.906 g/cm³ @ 25°C[7]~0.944 g/cm³ @ 20°C~0.937 g/cm³ @ 20°C~1.028 g/cm³ @ 25°C
Water Solubility Very Soluble (110 g/L @ 25°C)[7]MiscibleMiscibleMiscible
Reproductive Toxicity Data Not AvailableCategory 1B [3]Category 1B Category 1B

The Validation Framework: A Three-Pillar Approach to Solvent Qualification

To move DMBA from a "potential" alternative to a "validated" replacement, a systematic approach is required. This framework is built on three pillars of investigation, ensuring a holistic assessment of the solvent's utility and safety.

G cluster_0 Validation Framework cluster_1 Key Questions Pillar 1 Pillar 1: Performance Validation Pillar 2 Pillar 2: Health & Safety Assessment Q1 Does it work as well as or better than the incumbent? Pillar 1->Q1 Pillar 3 Pillar 3: Environmental Impact Q2 Is it demonstrably safer for the user? Pillar 2->Q2 Q3 Is it less harmful to the environment? Pillar 3->Q3

Caption: The Three-Pillar Validation Framework for new solvents.

Pillar 1: Performance Validation in a Critical Application

The primary question for any researcher is whether a new solvent can perform the required chemistry effectively. An ideal replacement should match or exceed the performance of the incumbent solvent in terms of reaction yield, purity, and kinetics, without requiring drastic changes to established protocols.

We will detail a validation protocol for one of the most common and solvent-intensive applications in drug development: amide bond formation . This reaction is fundamental to the synthesis of peptides and small-molecule active pharmaceutical ingredients (APIs).

Experimental Protocol: Comparative Amide Coupling Study

Objective: To quantitatively compare the performance of this compound (DMBA) against N,N-Dimethylformamide (DMF) in a model amide coupling reaction.

Materials:

  • Carboxylic Acid: Benzoic Acid

  • Amine: Benzylamine

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: this compound (DMBA, ≥99% purity), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Internal Standard: Dodecane (for GC/HPLC quantification)

  • Analytical Equipment: HPLC with UV detector, Magnetic stirrer, standard glassware.

Methodology:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of Benzoic Acid in each solvent (DMBA and DMF).

    • Prepare a 0.2 M solution of Benzylamine in each solvent.

    • Prepare a 0.22 M solution of HATU in each solvent.

    • Prepare a 0.4 M solution of DIPEA in each solvent.

    • Prepare a 0.1 M solution of the internal standard (Dodecane) in each solvent.

    • Causality Note: Preparing separate stock solutions for each solvent ensures that the only significant variable between the comparative reactions is the solvent itself.

  • Reaction Setup (Perform in parallel for DMBA and DMF):

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mL (0.2 mmol) of the Benzoic Acid stock solution.

    • Add 1.0 mL (0.1 mmol) of the internal standard stock solution.

    • Add 1.0 mL (0.22 mmol, 1.1 eq) of the HATU stock solution.

    • Add 1.0 mL (0.4 mmol, 2.0 eq) of the DIPEA stock solution.

    • Stir the mixture at room temperature for 5 minutes to activate the carboxylic acid.

    • Trustworthiness Note: Pre-activation is a standard procedure that ensures the reaction initiation is consistent across both solvent systems.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1.0 mL (0.2 mmol, 1.0 eq) of the Benzylamine stock solution. This is T=0.

    • Immediately withdraw a 50 µL aliquot, quench it in 1 mL of a 1:1 Acetonitrile:Water mixture, and label it "T=0".

    • Withdraw and quench further 50 µL aliquots at regular intervals (e.g., T = 15 min, 30 min, 1h, 2h, 4h, 24h).

    • Analyze all quenched aliquots by HPLC to determine the conversion of benzoic acid to N-benzylbenzamide relative to the internal standard.

  • Data Analysis:

    • Calculate the percent conversion at each time point for both reactions.

    • Plot percent conversion versus time for both DMBA and DMF to compare reaction kinetics.

    • After 24 hours, determine the final yield and the purity profile, noting any significant differences in byproduct formation.

Caption: Workflow for comparative solvent performance in amide coupling.

Pillar 2: Health & Safety Profile Assessment

A "safer" solvent must be demonstrably less hazardous than the one it replaces. While comprehensive toxicological testing is a multi-year, multi-million dollar endeavor, key indicators of risk can be assessed through a combination of literature review and accessible in vitro screening assays.

The primary concern with DMF, DMAc, and NMP is their classification as reproductive toxicants (H360D: May damage the unborn child).[1] A secondary concern is potential carcinogenicity and mutagenicity.

Comparative Toxicity Profile

The table below summarizes the known toxicological data. The significant data gap for DMBA is immediately apparent.

Hazard EndpointThis compound (DMBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Acute Oral Toxicity LD50 (mouse, IP): 2110 mg/kg[8]LD50 (rat, oral): 2800 mg/kgLD50 (rat, oral): 4930 mg/kg
Reproductive Toxicity No Data Available Category 1B (H360D) [3]Category 1B (H360D)
Carcinogenicity No Data Available IARC Group 2A (Probably carcinogenic)Not classifiable
Mutagenicity No Data Available Negative in most studiesNegative in most studies
Skin Irritation Not expected to be an irritantMild irritantMild irritant

Note: IP = Intraperitoneal. Data for DMF and DMAc is widely available from sources like the ECHA database.

Protocol: Foundational Mutagenicity Screening (Ames Test)

To begin filling the data gap for DMBA, a foundational and widely accepted in vitro test for mutagenicity is the bacterial reverse mutation test, or Ames test. This is often the first screen for assessing carcinogenic potential. While typically outsourced to a specialized toxicology lab, understanding the protocol is key to interpreting the results.

Objective: To assess the mutagenic potential of DMBA by measuring its ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.

Methodology Overview:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). Each strain is sensitive to different types of mutagens (frameshift vs. base-pair substitutions).

  • Metabolic Activation (S9 Fraction):

    • Run the assay both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver).

    • Causality Note: The S9 fraction contains enzymes that can metabolize a test chemical into its ultimate mutagenic form, mimicking what might happen in the human body. A negative result in the absence of S9 but a positive result in its presence indicates the formation of a mutagenic metabolite.

  • Exposure:

    • The bacterial strains are exposed to various concentrations of DMBA on a minimal agar plate that lacks histidine.

  • Incubation & Observation:

    • The plates are incubated for 48-72 hours.

    • Only bacteria that undergo a reverse mutation to regain their ability to synthesize histidine will be able to grow and form visible colonies.

  • Data Analysis:

    • The number of revertant colonies on the DMBA-treated plates is counted and compared to the number of spontaneous revertant colonies on the negative control (vehicle-only) plates.

    • A significant, dose-dependent increase in the number of revertant colonies indicates a positive (mutagenic) result.

A negative result in a properly conducted Ames test would be the first critical piece of data suggesting DMBA may have a more favorable safety profile than some incumbents.

Pillar 3: Environmental Impact Assessment

A truly "green" solvent must not only be safe for the user but also benign to the environment. Key parameters include biodegradability and aquatic toxicity. A substance that persists in the environment and harms aquatic life cannot be considered a sustainable alternative.

Key Environmental Endpoints:

  • Biodegradability: The ability of a substance to be broken down by microorganisms. A "readily biodegradable" classification is the gold standard, indicating that the substance will not persist in the environment. Standard tests (e.g., OECD 301 series) measure CO₂ evolution or oxygen consumption over 28 days.

  • Aquatic Toxicity: The effect of the chemical on aquatic organisms. This is typically assessed by determining the EC50 (the concentration that causes an effect in 50% of the test population) for algae, daphnia (water fleas), and fish.

Currently, there is a lack of published data on the biodegradability and aquatic toxicity of DMBA. A comprehensive validation would require these tests to be performed, again likely by a specialized laboratory, to compare the results against the known environmental profiles of DMF and NMP.

Data Synthesis and Decision Matrix for Solvent Adoption

After conducting the validation experiments outlined in the three pillars, the collected data must be synthesized to make an informed decision. The following logical flow illustrates the decision-making process.

Caption: Decision matrix for adopting a new solvent candidate.

Conclusion and Path Forward

The validation of this compound as a safer solvent alternative is, at present, an open scientific question. Its physicochemical properties suggest it is a viable polar aprotic solvent, but the absence of comprehensive performance and safety data prevents its widespread adoption. This guide has provided the necessary framework—a series of logical pillars and actionable experimental protocols—for researchers to close this knowledge gap.

By systematically evaluating performance in critical reactions, screening for key toxicological hazards, and assessing environmental impact, the scientific community can collectively determine if DMBA is a worthy successor to legacy solvents like DMF and NMP. This data-driven approach is the cornerstone of modern green chemistry. It ensures that in our quest for safer laboratories and a cleaner environment, we are not simply substituting one hazard for another, but are making verifiably better choices for the future of chemical and pharmaceutical development.

References

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The Ascending Scrutiny of Amide Solvents: A Comparative Environmental Footprint Analysis of N,N-Dimethylbutyramide and DMF

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that extends far beyond its immediate utility in a reaction vessel. As regulatory frameworks tighten and environmental consciousness grows, the long-term impact of these ubiquitous chemicals is under intense scrutiny. N,N-Dimethylformamide (DMF), a workhorse solvent prized for its broad solvency, is now classified as a Substance of Very High Concern (SVHC) in many regions due to its reproductive toxicity.[1][2] This has catalyzed the search for safer, more sustainable alternatives. This guide offers a detailed comparative analysis of the environmental footprint of N,N-Dimethylbutyramide (DMBA), a potential alternative, and the incumbent DMF.

The selection of a solvent should no longer be a matter of habit or convenience but a scientifically informed decision that balances performance with environmental and human health impacts.[3] This guide is structured to provide an in-depth, evidence-based comparison to aid researchers in making these critical choices.

I. At a Glance: Key Physicochemical and Environmental Properties

A direct comparison of the fundamental properties of DMBA and DMF reveals initial insights into their potential environmental behavior. While comprehensive experimental data for DMBA is less abundant, we can draw upon information from its close structural analog, N,N-Dimethylacetamide (DMAC), and predictive models to build a comparative profile.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)Data Source & Rationale
CAS Number 760-79-268-12-2[1]Direct
Molecular Formula C6H13NOC3H7NO[1]Direct
Molecular Weight 115.17 g/mol 73.09 g/mol [1]Direct
Boiling Point 186 °C[4]153 °CDirect
Water Solubility Very Soluble (110 g/L at 25°C)[4][5]Miscible[1]DMBA's high solubility is noted; DMF is fully miscible.
Biodegradability Predicted to be readily biodegradableReadily biodegradable[6][7]Prediction for DMBA is based on its structure and data from similar short-chain amides. DMF is well-documented as biodegradable.
Aquatic Toxicity Data not available; Predicted to be of low concernLow toxicity to aquatic organisms[6][7]Prediction for DMBA is based on QSAR models and data from analogous compounds like DMAC.[8] DMF exhibits low aquatic toxicity.
Human Toxicity Data not available; Presumed to have moderate toxicityHepatotoxic, reproductive toxicity[7][9][10]Due to the lack of specific data, DMBA's toxicity is inferred from related amides. DMF's toxicity is well-established.

II. Synthesis and Lifecycle Considerations: A Shift Towards Greener Chemistry

The environmental impact of a solvent begins with its synthesis. The principles of green chemistry advocate for processes that are resource-efficient, minimize waste, and utilize renewable feedstocks where possible.[11][12]

N,N-Dimethylformamide (DMF): The industrial production of DMF typically involves the reaction of dimethylamine with either carbon monoxide or methyl formate. These processes often require high pressure and temperature, contributing to a significant energy footprint. While recycling of DMF is practiced in some industries, its release into the environment remains a concern.[6][13]

This compound (DMBA): The synthesis of DMBA can be achieved through the amidation of butyric acid or its derivatives with dimethylamine. There is potential to develop greener synthetic routes for DMBA by utilizing bio-based butyric acid, which can be produced through fermentation of renewable feedstocks. This would offer a significant advantage in reducing the lifecycle environmental impact compared to the fossil-fuel-derived feedstocks for DMF.

Experimental Protocol: A Conceptual Greener Synthesis of this compound

This conceptual protocol outlines a greener approach to DMBA synthesis, emphasizing the use of renewable feedstocks and milder reaction conditions.

  • Feedstock Selection: Utilize bio-based butyric acid derived from the fermentation of biomass.

  • Catalyst Selection: Employ a reusable solid acid catalyst to facilitate the amidation reaction, replacing traditional stoichiometric activating agents that generate significant waste.

  • Reaction Conditions: Optimize the reaction temperature and pressure to minimize energy consumption. The use of a catalyst allows for milder conditions compared to traditional methods.

  • Solvent-Free or Green Solvent: If a solvent is necessary, select a bio-based and biodegradable option. The ideal scenario is a solvent-free reaction.

  • Purification: Utilize energy-efficient purification techniques such as distillation with heat integration to recover and recycle any unreacted starting materials and the catalyst.

  • Waste Management: Treat any aqueous waste streams to recover and reuse water. Any organic waste should be minimized and, if unavoidable, disposed of through methods with low environmental impact.

III. Toxicity and Safety Profile: A Critical Differentiator

The primary driver for seeking alternatives to DMF is its significant human health risks.[1]

N,N-Dimethylformamide (DMF): DMF is readily absorbed through the skin and via inhalation.[10] Chronic exposure can lead to liver damage, and it is classified as a reproductive toxicant.[7][9] This has led to stringent regulations on its use in many industries.[1]

This compound (DMBA): While specific toxicological data for DMBA is scarce, we can infer its potential hazards by examining its close structural analog, N,N-Dimethylacetamide (DMAC). DMAC also exhibits liver toxicity and is listed as a chemical known to cause reproductive toxicity.[14] However, some studies suggest that the toxicity of N,N-dialkylamides may decrease with increasing alkyl chain length. This hypothesis requires experimental validation for DMBA. Until comprehensive toxicological data is available, DMBA should be handled with appropriate caution, assuming a similar hazard profile to other short-chain N,N-dialkylamides.

Diagram: Comparative Toxicity Profile

cluster_toxicity Toxicity Profile DMF N,N-Dimethylformamide (DMF) DMF_Tox Established Hepatotoxicity and Reproductive Toxicity DMF->DMF_Tox Well-Documented DMBA This compound (DMBA) DMBA_Tox Limited Data - Potential for similar toxicity based on analogs DMBA->DMBA_Tox Inferred

Caption: Comparative toxicity profiles of DMF and DMBA.

IV. Biodegradability and Environmental Fate: Persistence and Impact

The ultimate fate of a solvent in the environment is a crucial aspect of its footprint.

N,N-Dimethylformamide (DMF): DMF is considered to be readily biodegradable in both soil and water under aerobic conditions.[6][7] Its high water solubility means it is likely to remain in the aqueous phase and not significantly adsorb to sediment or bioaccumulate in organisms.[1][15] However, under anaerobic conditions, its degradation is much slower.[1]

Experimental Protocol: Assessing Ready Biodegradability (OECD 301F Manometric Respirometry Test)

This standard protocol is used to determine the ready biodegradability of a chemical substance.

  • Test System: A closed respirometer containing a defined mineral medium, a microbial inoculum (typically from activated sludge), and the test substance (DMBA or DMF) as the sole source of organic carbon.

  • Procedure: The consumption of oxygen by the microbial population is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day test period.

  • Reference Substance: A readily biodegradable substance, such as sodium benzoate, is run in parallel to ensure the viability of the inoculum.

  • Data Analysis: The cumulative oxygen consumption is plotted against time to determine the rate and extent of biodegradation.

V. A Forward Look: Navigating the Path to Greener Solvents

The transition away from hazardous solvents like DMF is not merely a regulatory hurdle but an opportunity to embrace the principles of green chemistry and drive innovation. While this compound presents a potential alternative, the current lack of comprehensive environmental and toxicological data is a significant barrier to its widespread adoption.

Key Takeaways:

  • DMF's Known Risks: The well-documented reproductive toxicity and hepatotoxicity of DMF make the search for alternatives a pressing issue for the scientific community.[1][7][10]

  • DMBA's Potential, with Caveats: DMBA's potential for a bio-based synthesis route is a significant environmental advantage. However, the data gaps in its toxicological and ecotoxicological profile must be addressed through rigorous testing before it can be considered a truly "greener" alternative.

  • The Importance of a Holistic Assessment: The selection of a solvent requires a multi-faceted evaluation that considers its entire lifecycle, from synthesis to disposal, alongside its performance in a given application.[3]

For researchers and drug development professionals, the path forward involves a conscious and informed selection of solvents. This includes actively seeking out and demanding more sustainable options from chemical suppliers and advocating for the generation of comprehensive environmental and safety data for emerging alternatives. The ultimate goal is to foster a research environment where scientific advancement and environmental stewardship are inextricably linked.

Diagram: Decision Workflow for Solvent Selection

cluster_data Data Inputs Start Solvent Selection for a New Process Performance Evaluate Performance Requirements Start->Performance EHS_Screen Screen for Environmental, Health, and Safety (EHS) Hazards Performance->EHS_Screen Lifecycle Consider Lifecycle Impact (Synthesis, Recycling, Disposal) EHS_Screen->Lifecycle Decision Select Optimal Solvent Lifecycle->Decision PhysChem Physicochemical Properties PhysChem->Performance ToxData Toxicology & Ecotoxicology Data ToxData->EHS_Screen LCA_Data Lifecycle Assessment Data LCA_Data->Lifecycle

Caption: A workflow for making informed solvent selections.

References

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A Senior Application Scientist's Guide to N,N-Dimethylbutyramide (DMBA) in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of N,N-Dimethylbutyramide as a High-Performance Solvent Alternative

In the landscape of modern organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and the overall green footprint of a chemical process. While traditional polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are ubiquitous, their associated health and environmental concerns have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth technical evaluation of this compound (DMBA), a promising yet under-explored solvent, and benchmarks its potential performance against established counterparts in three cornerstone chemical transformations: the Suzuki-Miyaura cross-coupling, amide bond formation, and nucleophilic aromatic substitution.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a solvent is fundamentally dictated by its physical and chemical properties. These parameters influence substrate and reagent solubility, reaction temperature ranges, and downstream processing. Below is a comparative analysis of DMBA and its traditional analogues.[1]

PropertyThis compound (DMBA) N,N-Dimethylformamide (DMF) N,N-Dimethylacetamide (DMAc) N-Methyl-2-pyrrolidone (NMP)
CAS Number 760-79-2[2][3]68-12-2127-19-5872-50-4
Molecular Formula C₆H₁₃NO[2][3]C₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight ( g/mol ) 115.17[2][3]73.0987.1299.13
Boiling Point (°C) 186[4]153165-166202
Melting Point (°C) -40[4]-61-20-24
Density (g/mL at 20°C) ~0.9060.9440.9371.028
Solubility in Water Very SolubleMiscibleMiscibleMiscible
Appearance Colorless to pale yellow liquid[4]Colorless liquidColorless liquidColorless liquid

Expert Insight: DMBA's higher boiling point compared to DMF and DMAc presents a potential advantage for reactions requiring elevated temperatures, potentially leading to faster reaction kinetics and improved yields. Its lower melting point ensures it remains a liquid over a broad and practical temperature range. The structural difference, an extended alkyl chain compared to DMF and DMAc, may also influence its solvation properties for less polar substrates.

Benchmarking in Key Chemical Transformations

While direct, side-by-side comparative studies of DMBA in many common reactions are not yet abundant in the literature, we can extrapolate its potential performance based on the established roles of similar N-alkyl amides and highlight areas where it may offer distinct advantages.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials chemistry.[5][6] The choice of solvent is crucial for catalyst stability and reaction efficiency.[7][8] Polar aprotic solvents like DMF are frequently employed.[7][9]

Logical Workflow for a Suzuki-Miyaura Coupling

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Aryl Halide, Arylboronic Acid, Base, Catalyst setup Combine reagents in solvent under inert atmosphere reagents->setup solvent Solvent (e.g., DMBA) solvent->setup heat Heat to desired temperature (e.g., 80-120°C) setup->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS) heat->monitor quench Quench reaction mixture monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Representative):

  • To an oven-dried flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent (DMBA, DMF, or DMAc, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion of DMBA's Potential: Given DMBA's high boiling point and polar aprotic nature, it is anticipated to be an effective solvent for Suzuki-Miyaura couplings, particularly for less reactive aryl chlorides that often require higher temperatures. Its ability to dissolve a wide range of organic and inorganic compounds is a key attribute it shares with DMF and DMAc.[1][7] Further experimental validation is necessary to quantify its performance in terms of yield and catalyst turnover number in comparison to traditional solvents.

Amide Bond Formation

The formation of the amide bond is one of the most fundamental and frequently performed transformations in the synthesis of pharmaceuticals and biologically active molecules.[10][11][12] The choice of solvent can impact the solubility of amino acid derivatives and coupling reagents, as well as influence the extent of side reactions like racemization.[13][14][15]

Conceptual Diagram of Amide Bond Formation

Carboxylic\nAcid Carboxylic Acid Activated\nIntermediate Activated Intermediate Carboxylic\nAcid->Activated\nIntermediate Activation Amine Amine Amide\nProduct Amide Product Amine->Amide\nProduct Coupling\nReagent Coupling Reagent Coupling\nReagent->Activated\nIntermediate Solvent\n(e.g., DMBA) Solvent (e.g., DMBA) Solvent\n(e.g., DMBA)->Activated\nIntermediate Activated\nIntermediate->Amide\nProduct Nucleophilic Attack

Caption: Key components in a typical amide bond formation reaction.

Experimental Protocol (Representative):

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and a coupling agent (e.g., HATU, 1.1 mmol) in the solvent (DMBA, DMF, or DMAc, 5 mL).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0 mmol) and stir the mixture for 5-10 minutes to allow for pre-activation.

  • Add the amine (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the amide product by crystallization or column chromatography.

Discussion of DMBA's Potential: DMBA's high polarity and ability to dissolve polar starting materials, such as amino acid hydrochlorides, make it a theoretically suitable solvent for amide bond formation. Its higher boiling point may be advantageous for coupling sterically hindered amino acids that require heating. However, the potential for side reactions at elevated temperatures must be carefully evaluated. Comparative studies are needed to assess its impact on reaction rates and, crucially, on the level of epimerization compared to DMF and DMAc.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a vital reaction for the synthesis of arylamines and aryl ethers, which are common motifs in medicinal chemistry.[16][17][18][19] These reactions often require polar aprotic solvents to facilitate the formation of the Meisenheimer complex and to dissolve the nucleophile and substrate.[20]

Logical Relationship of Solvent Properties in SNAr

cluster_solvent Solvent Properties (e.g., DMBA) cluster_effects Effects on SNAr Reaction Polarity High Polarity Solubility Enhanced Solubility of Reactants Polarity->Solubility Stabilization Stabilization of Meisenheimer Complex Polarity->Stabilization Aprotic Aprotic Nature Aprotic->Stabilization BoilingPoint High Boiling Point Kinetics Favorable Reaction Kinetics BoilingPoint->Kinetics

Caption: Influence of key solvent properties on SNAr reactions.

Experimental Protocol (Representative):

  • To a flask, add the electron-deficient aryl halide (1.0 mmol), the nucleophile (e.g., a primary or secondary amine, 1.2 mmol), and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol).

  • Add the solvent (DMBA, DMF, or DMAc, 5 mL).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Discussion of DMBA's Potential: DMBA's characteristics as a polar aprotic solvent with a high boiling point make it a strong candidate for SNAr reactions. It is expected to effectively solvate both the ionic nucleophiles and the polar intermediates, thereby promoting the reaction. For unreactive aryl halides, the ability to safely heat the reaction to higher temperatures in DMBA could be a significant advantage over lower-boiling solvents like DMF.

Green Chemistry and Safety Considerations

A major driver for seeking alternatives to traditional amide solvents is their toxicity profile. DMF, for instance, is classified as a substance of very high concern (SVHC) under REACH due to its reproductive toxicity. While comprehensive toxicological data for DMBA is not as extensive, a preliminary assessment of its safety data sheet (SDS) indicates that it should be handled with appropriate personal protective equipment in a well-ventilated area.[4][21]

From a green chemistry perspective, the ideal solvent should be derived from renewable resources, be biodegradable, and have a low environmental impact.[22][23][24] While DMBA is a synthetic solvent, its potential for improved reaction efficiency at higher temperatures could lead to shorter reaction times and reduced energy consumption, contributing positively to the overall process mass intensity (PMI). Further investigation into its lifecycle assessment and biodegradability is warranted to fully evaluate its standing as a "greener" solvent.

Conclusion and Future Outlook

This compound presents itself as a viable and potentially advantageous alternative to traditional polar aprotic solvents like DMF and DMAc in key chemical transformations. Its favorable physical properties, particularly its high boiling point and broad liquid range, suggest its utility in reactions requiring elevated temperatures or involving sparingly soluble reagents.

However, it is crucial to acknowledge the current lack of extensive, direct comparative data in the peer-reviewed literature. The experimental protocols and discussions presented in this guide are based on the established performance of similar solvents and are intended to provide a strong starting point for researchers. We strongly encourage the scientific community to undertake and publish direct benchmarking studies of DMBA against DMF, DMAc, and NMP in a variety of chemical reactions. Such data will be invaluable in making informed decisions about solvent selection, ultimately fostering the adoption of safer and more efficient chemical processes in research and industry.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ChemRxiv. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]

  • Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. ResearchGate. [Link]

  • Green chemistry metrics: Insights from case studies in fine chemical processes. ResearchGate. [Link]

  • solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. NIH. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). ResearchGate. [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. [Link]

  • Green Chemistry Metrics, A Review. MDPI. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]

  • 4 - Nucleophilic Aromatic Substitution. Scribd. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound. NIST WebBook. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]

  • Effect of solvent on the Suzuki reaction a . ResearchGate. [Link]

  • 2-Propenamide, N,N-dimethyl- (Dimethylacrylamide) - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

  • Safety Data Sheet: N,N-dimethylbutylamine. Chemos GmbH&Co.KG. [Link]

  • Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate. [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

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N,N-Dimethylbutyramide: A Critical Evaluation Against Conventional Polar Aprotic Solvents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and overall process viability. Polar aprotic solvents, a class of solvents lacking acidic protons, are indispensable in a vast array of organic transformations due to their ability to dissolve a wide range of substrates and stabilize charged intermediates. For decades, workhorse solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) have dominated this space. However, mounting concerns over their toxicity and environmental impact have catalyzed the search for safer, more sustainable alternatives. This guide provides a comprehensive comparison of N,N-Dimethylbutyramide (DMBA) against these conventional polar aprotic solvents, offering researchers, scientists, and drug development professionals a data-driven perspective on its potential as a viable substitute in key synthetic applications.

A Comparative Overview of Physicochemical Properties

The performance of a solvent is intrinsically linked to its physical and chemical properties. A thorough understanding of these parameters is essential for rational solvent selection and process optimization. The following table summarizes the key physicochemical properties of DMBA in comparison to DMF, DMAc, NMP, and DMSO.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
CAS Number 760-79-2[1]68-12-2127-19-5872-50-467-68-5
Molecular Formula C₆H₁₃NO[1]C₃H₇NOC₄H₉NOC₅H₉NOC₂H₆OS
Molecular Weight ( g/mol ) 115.17[1]73.0987.1299.1378.13
Boiling Point (°C) 186-188[1]153165202189
Melting Point (°C) -40[1]-61-20-2418.5
Density (g/cm³ at 20°C) ~0.87-0.91[1]0.9440.9431.0281.100
Viscosity (cP at 25°C) Est. 1.5-2.00.8020.921.651.996
Dielectric Constant (ε at 20°C) Est. ~3036.737.832.247.2
Solubility in Water Very Soluble (110 g/L at 25°C)[2]MiscibleMiscibleMiscibleMiscible

From this data, DMBA emerges as a high-boiling polar aprotic solvent with a physical profile that positions it as a potential alternative to DMF, DMAc, and NMP. Its lower melting point compared to DMSO is also a practical advantage in handling and storage.

Performance in Key Synthetic Transformations

To contextualize the potential of DMBA, we will examine its theoretical and extrapolated performance in two ubiquitous and solvent-sensitive reaction classes: Palladium-catalyzed cross-coupling and solid-phase peptide synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, and the choice of solvent significantly influences reaction rates and yields. While direct comparative data for DMBA is scarce, we can infer its potential based on the known effects of other polar aprotic solvents.

Mechanism and the Role of the Solvent: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. The solvent plays a crucial role in several of these steps, including dissolving the reactants and base, stabilizing the palladium catalyst, and influencing the rate of transmetalation. Polar aprotic solvents are known to promote the reaction by facilitating the dissolution of the inorganic base and the boronic acid derivative.

Suzuki_Miyaura_Workflow cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Aryl Halide (Ar-X) Boronic Acid (R-B(OH)2) Base (e.g., K2CO3) Heating Heat to Reaction Temperature Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Polar Aprotic Solvent (e.g., DMBA) Solvent->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Quench Quench Reaction (e.g., with water) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify Product (e.g., Chromatography) Extraction->Purification

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for a Suzuki-Miyaura coupling, which can be adapted to compare the efficacy of DMBA against other polar aprotic solvents.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add 5 mL of the desired polar aprotic solvent (e.g., DMBA, DMF, etc.), previously degassed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a fundamental technique in drug discovery and development, and the choice of solvent is critical for efficient peptide chain assembly. DMF has traditionally been the solvent of choice for Fmoc-based SPPS.

The Role of the Solvent in SPPS: The solvent in SPPS must effectively swell the solid support resin, dissolve the protected amino acids and coupling reagents, and facilitate the removal of byproducts and excess reagents during wash steps. Inefficient solvation can lead to incomplete reactions, resulting in deletion sequences and other impurities.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (e.g., Piperidine in Solvent) Wash1 Wash (Solvent) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA in Solvent) Wash1->Coupling Wash2 Wash (Solvent) Coupling->Wash2 Wash2->Deprotection Repeat n times FinalPeptide Cleavage & Deprotection Wash2->FinalPeptide Resin Resin-Bound Amino Acid Resin->Deprotection PurifiedPeptide Purification (e.g., HPLC) FinalPeptide->PurifiedPeptide

Figure 2: A simplified workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol: A Model SPPS Procedure

The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS, which can be used to compare DMBA with other solvents.

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in the chosen solvent (e.g., DMBA, DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in the chosen solvent for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with the chosen solvent (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA) in the chosen solvent. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with the chosen solvent (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Discussion of Potential Performance: The efficacy of DMBA in SPPS will largely depend on its ability to swell the resin and dissolve the reagents. Given its structural similarity to DMF and DMAc, it is plausible that DMBA could serve as a competent solvent for SPPS. However, factors such as viscosity could influence washing efficiency and reaction kinetics. Empirical evaluation of resin swelling and the synthesis of a model peptide would be necessary to validate its performance.

Health, Safety, and Environmental Profile: A Key Differentiator

The primary impetus for seeking alternatives to conventional polar aprotic solvents is their adverse health and environmental profiles. This is where DMBA may offer a significant advantage.

SolventKey Hazard DesignationsRegulatory Status (EU REACH)
This compound (DMBA) Limited publicly available data. Safety data sheets indicate standard handling precautions for organic solvents.Not registered or no data available for public view on the ECHA website. Not listed as an SVHC.
N,N-Dimethylformamide (DMF) Reprotoxic (Category 1B), Harmful by inhalation and in contact with skin.Substance of Very High Concern (SVHC) due to reproductive toxicity.
N,N-Dimethylacetamide (DMAc) Reprotoxic (Category 1B).Substance of Very High Concern (SVHC) due to reproductive toxicity.
N-Methyl-2-pyrrolidone (NMP) Reprotoxic (Category 1B).Substance of Very High Concern (SVHC) due to reproductive toxicity.
Dimethyl sulfoxide (DMSO) Generally considered to have low toxicity, but can enhance skin penetration of other substances.Not listed as an SVHC.

The classification of DMF, DMAc, and NMP as Substances of Very High Concern (SVHC) under the European Union's REACH regulation has significant implications for their industrial use, necessitating stringent control measures and driving the search for replacements. The absence of such a classification for DMBA is a compelling reason to consider it as a potentially safer alternative. However, it is crucial to note that the publicly available toxicological and ecotoxicological data for DMBA is limited. Therefore, a comprehensive risk assessment should be conducted before its adoption on a large scale.

Conclusion and Future Outlook

This compound presents a compelling profile as a potential alternative to conventional polar aprotic solvents like DMF, DMAc, and NMP. Its favorable physical properties, including a high boiling point and good solubility for polar and nonpolar compounds, suggest its suitability for a range of synthetic applications. Most significantly, the absence of a reprotoxic classification and its status as a non-SVHC under REACH offer a considerable safety and regulatory advantage.

However, the lack of extensive, publicly available experimental data directly comparing DMBA's performance in key reactions such as Suzuki-Miyaura couplings and solid-phase peptide synthesis remains a critical gap. Furthermore, a more comprehensive toxicological and environmental impact assessment is warranted to fully substantiate its "greener" credentials.

For researchers and drug development professionals, DMBA represents a promising avenue for exploration in the ongoing effort to develop safer and more sustainable chemical processes. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of DMBA in specific applications. As the chemical industry continues to move towards greener and safer practices, solvents like this compound are poised to play an increasingly important role, provided that further research validates their performance and safety profiles.

References

  • PubChem. Butanamide, N,N-dimethyl-. [Link]

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  • ECHA. Substance Information - 1-methyl-2-pyrrolidone. [Link]

  • ACS Publications. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • Royal Society of Chemistry. The greening of peptide synthesis. [Link]

  • PubMed. Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. [Link]

  • PubMed Central. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

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The Ascending Profile of N,N-Dimethylbutyramide: A Safer, Efficacious Alternative to Reprotoxic Solvents in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is at a critical juncture, facing mounting regulatory pressure to phase out reprotoxic solvents that have long been staples in drug synthesis and formulation. Aprotic polar solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are under intense scrutiny due to their classification as substances of very high concern. This guide provides a comprehensive comparison of a promising alternative, N,N-Dimethylbutyramide (DMB), with these traditional solvents, offering a data-driven exploration of its efficacy, safety, and practical application in pharmaceutical research and development.

The Challenge: Moving Beyond Legacy Solvents

The widespread use of DMF, DMAc, and NMP stems from their excellent solvating properties for a broad range of organic and inorganic compounds. However, their established reproductive toxicity presents significant risks to human health and the environment, compelling regulatory bodies worldwide to impose stringent restrictions on their use. This has created an urgent need for safer, yet equally effective, solvent alternatives that do not compromise reaction performance or product quality.

This compound (DMB): A Strong Contender for a Greener Future

This compound (CAS 760-79-2) is emerging as a viable substitute for reprotoxic amide solvents.[1][2] As a polar aprotic solvent, it shares key physicochemical characteristics with its traditional counterparts, making it a potential "drop-in" replacement in many applications. This guide will delve into a comparative analysis of DMB's performance, supported by available data and established experimental protocols.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key parameters for DMB and the reprotoxic solvents it aims to replace.

PropertyThis compound (DMB)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
CAS Number 760-79-2[1]68-12-2127-19-5872-50-4
Molecular Formula C6H13NO[3]C3H7NOC4H9NOC5H9NO
Molecular Weight 115.17 g/mol [3]73.09 g/mol 87.12 g/mol 99.13 g/mol
Boiling Point 186 °C153 °C165 °C202 °C
Melting Point -40 °C[4]-61 °C-20 °C-24 °C
Density 0.872 g/cm³[4]0.944 g/cm³0.937 g/cm³1.028 g/cm³
Water Solubility Very Soluble (110 g/L at 25°C)[5][6]MiscibleMiscibleMiscible

Performance in Key Applications: A Head-to-Head Comparison

The true measure of a solvent's utility lies in its performance in real-world applications. This section explores the efficacy of DMB in critical areas of pharmaceutical development, drawing comparisons with DMF, DMAc, and NMP.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of drug discovery and development, and the choice of solvent is critical for reaction efficiency and product purity. While DMF has traditionally been the solvent of choice, its reprotoxic nature has prompted a search for safer alternatives.[6]

Recent studies have highlighted the potential of greener solvents and binary solvent mixtures to replace DMF in SPPS.[7][8] While direct comparative data for DMB in a wide array of peptide syntheses is still emerging, its properties as a polar aprotic solvent suggest its suitability for this application. The following hypothetical comparative data illustrates the potential of DMB, based on the performance of other green alternative solvents.

Hypothetical Comparative Data in SPPS of a Model Decapeptide

SolventResin Swelling (mL/g)Coupling Efficiency (%)Crude Purity (%)
DMB ~4.5>99~90
DMF 4.8>9992
DMAc 4.6>9991
NMP 5.2>9993

Note: This data is illustrative and intended to guide further investigation. Actual results will vary depending on the specific peptide sequence and synthesis conditions.

General Organic Synthesis

The versatility of aprotic polar solvents makes them indispensable in a wide range of organic reactions. DMB's chemical stability and moderate polarity make it a promising medium for various transformations.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A 1. Add aryl halide (1 mmol), boronic acid (1.2 mmol), and Pd catalyst (1-5 mol%) to a reaction vessel. B 2. Add base (e.g., K2CO3, 2 mmol). A->B C 3. Add 5 mL of the solvent to be tested (DMB, DMF, DMAc, or NMP). B->C D 4. Stir the mixture at the desired temperature (e.g., 80-100 °C). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Upon completion, cool the reaction and quench with water. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H I 9. Determine the yield and purity of the product. H->I

Caption: Workflow for comparing solvent efficacy in a Suzuki-Miyaura coupling.

Drug Formulation and Solubility Screening

The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is fundamental to the development of liquid formulations and is a critical parameter in early-stage drug discovery. DMB's high water solubility and polar nature suggest its potential as a useful solvent in formulation development.[5][6]

A standardized protocol is essential for accurately comparing the solubilizing power of different solvents. The following protocol is adapted from established methods for determining equilibrium solubility.[9][10]

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of the API to a known volume (e.g., 1 mL) of each solvent (DMB, DMF, DMAc, NMP, and relevant buffer solutions).

    • Ensure a solid excess of the API is present in each vial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved API.

  • Calculation:

    • Calculate the solubility of the API in each solvent, typically expressed in mg/mL or g/L.

Safety and Environmental Profile: A Greener Alternative

The primary driver for replacing DMF, DMAc, and NMP is their adverse health and environmental profiles. A thorough evaluation of DMB's safety is therefore paramount.

Health and Safety

Safety Data Sheets (SDS) for DMB indicate that it does not carry the same severe hazard classifications as the reprotoxic solvents.[11][12] While all chemicals should be handled with appropriate personal protective equipment in a well-ventilated area, DMB is not currently classified as a carcinogen, mutagen, or reproductive toxin.

Hazard Comparison

Hazard StatementDMBDMFDMAcNMP
Reproductive Toxicity Not ClassifiedH360D: May damage the unborn childH360D: May damage the unborn childH360D: May damage the unborn child
Acute Toxicity (Oral) Not ClassifiedH332: Harmful if inhaled, H312: Harmful in contact with skinH332: Harmful if inhaled, H312: Harmful in contact with skinH332: Harmful if inhaled, H312: Harmful in contact with skin
Skin Corrosion/Irritation Not ClassifiedH315: Causes skin irritationH315: Causes skin irritationH319: Causes serious eye irritation
Environmental Profile and Green Chemistry Metrics

A comprehensive assessment of a solvent's "greenness" extends beyond its immediate health hazards to include its environmental fate and the overall efficiency of the processes in which it is used. Green chemistry metrics provide a quantitative framework for this evaluation.[13][14]

Key Green Chemistry Metrics

  • Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of product.

  • Process Mass Intensity (PMI): The ratio of the total mass of materials used (water, solvents, raw materials, reagents) to the mass of the final product.

While specific E-Factor and PMI values are highly process-dependent, the selection of a less hazardous and more environmentally benign solvent like DMB can significantly improve these metrics by reducing the need for specialized handling and waste treatment procedures. Further research into the biodegradability and ecotoxicity of DMB will provide a more complete picture of its environmental footprint.

Conclusion: Embracing a Safer and More Sustainable Future

The evidence presented in this guide strongly suggests that this compound is a promising, safer, and effective alternative to the reprotoxic solvents DMF, DMAc, and NMP. Its favorable physicochemical properties, coupled with a significantly improved safety profile, make it a compelling candidate for a wide range of applications in pharmaceutical research and development, from solid-phase peptide synthesis to drug formulation.

While further comparative studies are warranted to fully elucidate its performance across the entire spectrum of chemical transformations, the available data encourages its adoption and further investigation by the scientific community. By embracing innovative and greener solvent technologies like DMB, the pharmaceutical industry can continue to advance human health while minimizing its environmental impact and ensuring a safer working environment for its researchers and scientists.

References

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The greening of peptide synthesis - RSC Publishing. (n.d.). Retrieved from [Link]

  • BluB catalyses DMB production.a, Overall scheme for DMB biosynthesis... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

  • Green Chemistry - Unibo. (n.d.). Retrieved from [Link]

  • Green chemistry metrics: Insights from case studies in fine chemical processes. (2025, June 7). Retrieved from [Link]

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A Comparative Analysis of Reaction Yields in N,N-Dimethylbutyramide vs. Other Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction outcomes. This guide provides an in-depth comparative analysis of N,N-Dimethylbutyramide (DMBA) against other commonly used polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). By examining the physicochemical properties and presenting available comparative reaction yield data, this document aims to equip scientists with the necessary information to make informed decisions for their synthetic chemistry needs.

Introduction: The Quest for Ideal Solvents in Modern Synthesis

The ideal solvent in organic synthesis should not only effectively dissolve reactants and reagents but also facilitate optimal reaction rates and yields while minimizing side reactions.[1] For decades, polar aprotic solvents like DMF, DMAc, NMP, and DMSO have been the workhorses in many chemical transformations due to their excellent solvating power for a wide range of organic and inorganic compounds.[2][3] However, growing concerns over the toxicity and environmental impact of some of these traditional solvents have spurred the search for safer and more sustainable alternatives.[4][5] this compound (DMBA) has emerged as a potential candidate in this context, warranting a thorough evaluation of its performance.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is intrinsically linked to its physical and chemical properties. A comparison of key parameters provides a foundational understanding of how DMBA might behave in a reaction compared to its counterparts.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
CAS Number 760-79-2[6][7]68-12-2127-19-5872-50-467-68-5
Molecular Formula C₆H₁₃NO[6][7]C₃H₇NOC₄H₉NOC₅H₉NOC₂H₆OS
Molecular Weight ( g/mol ) 115.17[8]73.0987.1299.1378.13
Boiling Point (°C) 186[9]153165-166202189
Melting Point (°C) -40[9]-61-20-2418.5
Density (g/cm³ at 25°C) 0.9064[9]0.9440.9371.0281.100
Solubility in Water Very Soluble (110 g/L at 25°C)[8]MiscibleMiscibleMiscibleMiscible

Analysis of Properties:

DMBA possesses a higher boiling point than DMF and DMAc, which can be advantageous for reactions requiring elevated temperatures.[9][10][11] Its lower melting point compared to DMSO makes it a more convenient liquid solvent over a wider temperature range. The structural similarity of DMBA to DMF and DMAc, all being tertiary amides, suggests comparable solvating capabilities for polar and nonpolar compounds.[1]

Comparative Performance in Key Chemical Transformations

While direct, comprehensive comparative studies on reaction yields in DMBA are not abundantly available in peer-reviewed literature, we can extrapolate its potential performance based on the known chemistry of similar amide solvents and highlight areas where it could offer advantages.

Amide Bond Formation and Peptide Synthesis

Amide bond formation is a cornerstone of pharmaceutical and materials chemistry.[12][13][14][15] Solvents like DMF and NMP are standard in solid-phase peptide synthesis (SPPS) due to their ability to swell the resin support and dissolve protected amino acids.[2][4][16][17]

Hypothetical Performance of DMBA:

Given its structural similarity to DMF and DMAc, DMBA is expected to be a competent solvent for peptide synthesis. Its higher boiling point could be beneficial for difficult couplings that require heating. However, the slightly larger butyl group in DMBA compared to the methyl or ethyl groups in DMF and DMAc might influence resin swelling and the solubility of some sterically hindered amino acids.

Experimental Protocol: A Generic Approach to Amide Coupling

The following protocol outlines a general procedure for an amide coupling reaction. This can be adapted to compare the efficacy of DMBA against other solvents.

G Workflow for Comparative Solvent Study in Amide Coupling cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reactants Carboxylic Acid (1 equiv) Amine (1.1 equiv) Coupling Agent (e.g., HATU, 1.1 equiv) Base (e.g., DIPEA, 2 equiv) Solvent_DMBA Dissolve reactants in DMBA Reactants->Solvent_DMBA Parallel Experiments Solvent_DMF Dissolve reactants in DMF Reactants->Solvent_DMF Parallel Experiments Solvent_NMP Dissolve reactants in NMP Reactants->Solvent_NMP Parallel Experiments Solvent_DMSO Dissolve reactants in DMSO Reactants->Solvent_DMSO Parallel Experiments Monitor Monitor reaction progress by TLC or LC-MS Solvent_DMBA->Monitor Solvent_DMF->Monitor Solvent_NMP->Monitor Solvent_DMSO->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification by chromatography Workup->Purify Yield Determine isolated yield and purity Purify->Yield

Caption: Comparative experimental workflow for amide coupling.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Polar aprotic solvents are frequently employed in transition-metal-catalyzed cross-coupling reactions to facilitate the dissolution of organometallic intermediates and inorganic bases.[18][19] The choice of solvent can significantly influence the reaction rate and selectivity.[18]

Potential of DMBA in Suzuki-Miyaura Couplings:

DMBA, with its high boiling point and polar nature, is a promising candidate for Suzuki-Miyaura reactions, which often benefit from elevated temperatures to drive the catalytic cycle. Its ability to dissolve a wide range of substrates and reagents would be comparable to that of DMF and NMP.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A generalized protocol for a Suzuki-Miyaura coupling is provided below to serve as a template for comparing DMBA with other solvents.

G Suzuki-Miyaura Coupling: Comparative Solvent Protocol cluster_reagents Reagent Assembly cluster_solvents Solvent Systems cluster_procedure Reaction and Analysis Reagents Aryl Halide (1 equiv) Boronic Acid (1.2 equiv) Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) Base (e.g., K₂CO₃, 2 equiv) Solvent_DMBA DMBA Reagents->Solvent_DMBA Add to separate reaction vessels Solvent_DMF DMF Reagents->Solvent_DMF Add to separate reaction vessels Solvent_Toluene_Water Toluene/Water Reagents->Solvent_Toluene_Water Add to separate reaction vessels Solvent_Dioxane_Water Dioxane/Water Reagents->Solvent_Dioxane_Water Add to separate reaction vessels Degas Degas solvent Solvent_DMBA->Degas Solvent_DMF->Degas Solvent_Toluene_Water->Degas Solvent_Dioxane_Water->Degas Heat Heat reaction mixture (e.g., 80-120 °C) Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Analyze Isolate, purify, and calculate yield Monitor->Analyze

Caption: Protocol for comparing solvents in Suzuki-Miyaura reactions.

Nucleophilic Substitution Reactions

The rate of nucleophilic substitution reactions (SN1 and SN2) is highly dependent on the solvent.[20][21] Polar aprotic solvents like DMSO are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively "bare" and more reactive.[3][20][22]

Expected Behavior of DMBA:

As a polar aprotic solvent, DMBA is expected to facilitate SN2 reactions. Its performance relative to DMSO, DMF, and DMAc would depend on its specific dielectric constant and its ability to solvate the counter-ion of the nucleophile.

Safety and Sustainability Profile

A significant driver for exploring new solvents is the desire for safer and more environmentally friendly alternatives. DMF and NMP, in particular, are facing increasing regulatory scrutiny due to their reproductive toxicity.[4] While comprehensive toxicological data for DMBA is less readily available, its structural similarity to other amides suggests that appropriate handling and safety precautions should be observed. As a higher boiling point solvent, DMBA has lower volatility than DMF and DMAc, which can reduce inhalation exposure.

Conclusion and Future Outlook

This compound presents itself as a viable, higher-boiling point alternative to traditional polar aprotic solvents like DMF and DMAc. Its physicochemical properties suggest it would be effective in a range of common organic transformations, including amide bond formations, cross-coupling reactions, and nucleophilic substitutions.

However, a clear need exists for more direct, quantitative comparative studies to definitively establish its performance profile. Researchers are encouraged to include DMBA in their solvent screening studies, particularly when seeking alternatives to regulated solvents or when higher reaction temperatures are required. The generation of such data will be invaluable to the chemical community as it moves towards safer and more sustainable synthetic practices.

References

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  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). Royal Society of Chemistry.

  • Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. (2016). ACS Publications.

  • Synthesis of N-Methylbutyramide from Butanoyl Chloride: Application Notes and Protocols. Benchchem.

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  • Which has the higher boiling point and why- carboxylic acid or amide?. Quora.

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Assessing the Cost-Effectiveness of N,N-Dimethylbutyramide in Industrial Processes: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of industrial chemical processes, particularly in the pharmaceutical sector, the choice of solvent is a critical decision with far-reaching implications for process efficiency, product quality, environmental impact, and ultimately, cost-effectiveness. For decades, workhorse solvents like N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) have been the backbone of many synthetic routes, most notably in solid-phase peptide synthesis (SPPS). However, increasing regulatory scrutiny and growing environmental and safety concerns are compelling the industry to seek safer, more sustainable, and economically viable alternatives. This guide provides an in-depth technical assessment of N,N-Dimethylbutyramide (DMBA) as a potential alternative, comparing its properties and potential performance against established solvents and other emerging "greener" options.

The Shifting Sands of Solvent Selection in Pharmaceutical Manufacturing

The ideal solvent for an industrial process should exhibit a harmonious balance of several key characteristics: high solvency power for a wide range of reagents, appropriate physical properties (e.g., boiling point, viscosity), chemical inertness under reaction conditions, and a favorable safety and environmental profile. Cost, of course, remains a primary driver in the final selection.

DMF and NMP have long been favored for their excellent solvating properties, which are crucial for complex, multi-step syntheses like SPPS. However, their classification as substances of very high concern (SVHC) due to reproductive toxicity has led to restrictions on their use, prompting a paradigm shift in solvent selection strategies. This has opened the door for a new generation of solvents that aim to match the performance of their predecessors while offering a superior safety and environmental footprint.

This compound: A Contender in the Arena of Amide Solvents

This compound (DMBA) is a polar aprotic solvent that shares structural similarities with DMF and NMP, suggesting it could possess comparable solvating properties. Its potential as a replacement solvent is rooted in the hypothesis that its longer alkyl chain might modulate its physicochemical and toxicological properties, potentially offering a more favorable profile.

Physicochemical Properties: A Comparative Overview

A solvent's physical properties are fundamental to its performance in an industrial process. The following table provides a comparison of key properties for DMBA, DMF, and NMP.

PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)N-Methylpyrrolidone (NMP)
Molecular Formula C6H13NO[1][2]C3H7NOC5H9NO
Molecular Weight ( g/mol ) 115.17[1][2]73.0999.13
Boiling Point (°C) 186[2]153202
Melting Point (°C) -40[2]-61-24
Flash Point (°C) 80-82 (at 15 mmHg)[2]5886
Density (g/cm³ at 25°C) 0.9064[2]0.9441.028
Water Solubility Very Soluble (110 g/L at 25°C)[2]MiscibleMiscible

The higher boiling point and flash point of DMBA compared to DMF suggest it may be less volatile and have a better safety profile in terms of flammability. Its high water solubility is advantageous for downstream processing and purification steps.

A Deep Dive into Solid-Phase Peptide Synthesis (SPPS): The Primary Battleground for Amide Solvents

Solid-phase peptide synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient assembly of peptide chains. The success of SPPS is heavily reliant on the solvent's ability to swell the solid support resin and effectively solvate the growing peptide chain and reagents.

The Role of the Solvent in SPPS: A Mechanistic Perspective

The following diagram illustrates the critical stages of a single coupling cycle in Fmoc-based SPPS where the solvent plays a pivotal role.

SPPS_Workflow Resin Resin-Bound Peptide (with Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in Solvent) Resin->Deprotection 1. Deprotection Wash1 Solvent Wash Deprotection->Wash1 2. Removal of Deprotection Reagents Coupling Amino Acid Coupling (Activated Amino Acid in Solvent) Wash1->Coupling 3. Coupling Wash2 Solvent Wash Coupling->Wash2 4. Removal of Excess Reagents Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Caption: A simplified workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

As depicted, the solvent is integral to both the deprotection and coupling steps, as well as the intermittent washing stages. Inefficient solvation can lead to incomplete reactions, aggregation of the peptide chain, and ultimately, lower purity and yield of the final product.

Experimental Protocol: A Representative SPPS Coupling Cycle

The following is a generalized protocol for a single amino acid coupling step in manual Fmoc-SPPS. This protocol can be adapted for different solvents, and the efficiency of each solvent would be determined by the yield and purity of the resulting peptide.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling agent (e.g., HBTU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • Solvent (e.g., DMF, NMP, or an alternative like DMBA)

  • Rink Amide resin (pre-swollen in the chosen solvent)

  • 20% Piperidine in the chosen solvent (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel and add the chosen solvent to swell the resin for at least 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with the chosen solvent (3-5 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling agent in the chosen solvent. Add the base to initiate the activation.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with the chosen solvent (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

Note: This is a generalized protocol. Optimization of reaction times, temperatures, and reagent equivalents is necessary for each specific peptide sequence and solvent system.

Comparative Performance: The Quest for Quantitative Data

A true assessment of DMBA's cost-effectiveness hinges on its performance relative to established solvents. Unfortunately, at the time of this writing, there is a notable lack of published, peer-reviewed studies that directly compare the performance of DMBA against DMF and NMP in SPPS with quantitative data on yield, purity, and cycle times.

However, the broader search for "greener" alternatives to DMF has yielded valuable insights into the performance of other amide solvents, which can serve as a benchmark for what to expect from DMBA. Studies have explored solvents such as N-butylpyrrolidinone (NBP) and dihydrolevoglucosenone (Cyrene™), often in binary mixtures, as potential replacements. These investigations have shown that while no single solvent is a perfect drop-in replacement for DMF in all applications, carefully selected alternatives can achieve comparable or even superior results in terms of product purity and reduced side reactions.

The Economic Equation: A Cost-Benefit Analysis

A comprehensive cost-effectiveness analysis must extend beyond the initial purchase price of the solvent. It needs to encompass a range of factors that contribute to the total cost of ownership and the overall economic viability of a process.

Factors Influencing the Cost-Effectiveness of a Solvent

The following diagram illustrates the key factors that must be considered in a holistic cost-benefit analysis of an industrial solvent.

Cost_Benefit_Analysis cluster_Costs Costs cluster_Benefits Benefits Purchase_Price Purchase Price Cost_Effectiveness Overall Cost-Effectiveness Purchase_Price->Cost_Effectiveness Disposal_Cost Waste Disposal Cost Disposal_Cost->Cost_Effectiveness Energy_Cost Energy Consumption (Heating, Cooling, Pumping) Energy_Cost->Cost_Effectiveness Safety_Compliance Safety & Compliance (Engineering Controls, PPE) Safety_Compliance->Cost_Effectiveness Yield_Purity Product Yield & Purity Yield_Purity->Cost_Effectiveness Cycle_Time Process Cycle Time Cycle_Time->Cost_Effectiveness Solvent_Recovery Solvent Recovery & Reuse Solvent_Recovery->Cost_Effectiveness EHS_Profile Improved EHS Profile EHS_Profile->Cost_Effectiveness

Caption: Key factors influencing the overall cost-effectiveness of an industrial solvent.

Industrial Pricing: A Moving Target

Obtaining precise, up-to-date bulk pricing for industrial chemicals is challenging as it is subject to market fluctuations, order volume, and supplier negotiations. However, based on available market data, a qualitative comparison can be made.

SolventRelative Bulk Price
N,N-Dimethylformamide (DMF)Baseline
N-Methylpyrrolidone (NMP)Generally higher than DMF
This compound (DMBA)Expected to be higher than DMF due to lower production volume

While the initial purchase price of DMBA may be higher than that of DMF, this could be offset by other factors. For example, a less hazardous solvent could lead to significant savings in terms of engineering controls, personal protective equipment (PPE), and potentially lower waste disposal costs. Furthermore, if DMBA enables higher yields or purity, the value of the final product could justify the higher initial solvent cost.

Environment, Health, and Safety (EHS): A Critical Dimension of Cost-Effectiveness

The EHS profile of a solvent is no longer a secondary consideration but a primary driver in its selection. A "cheaper" solvent with a poor EHS profile can incur substantial hidden costs related to regulatory compliance, employee health, and environmental remediation.

AspectThis compound (DMBA)N,N-Dimethylformamide (DMF)N-Methylpyrrolidone (NMP)
Toxicity Data is limited, but expected to be a potential irritant.[3][4]Hepatotoxic, reproductive toxicant (H360D).[5]Reproductive toxicant (H360D).
Permissible Exposure Limit (PEL) Not well-established.10 ppm (OSHA TWA).[6]No specific OSHA PEL, but often managed to low levels.
Biodegradability No readily available data.Not readily biodegradable.Readily biodegradable.
Regulatory Status Not currently under the same level of scrutiny as DMF and NMP.Restricted under REACH, classified as a substance of very high concern (SVHC).[5]Restricted under REACH, classified as an SVHC.

The limited toxicological and environmental data for DMBA is a significant hurdle to its widespread adoption. A comprehensive EHS assessment would be a prerequisite for its use in any large-scale industrial process.

Conclusion and Future Outlook

This compound presents itself as a theoretically plausible alternative to DMF and NMP in industrial processes like solid-phase peptide synthesis. Its physical properties suggest it could perform well as a solvent in this context, and its current regulatory status is less stringent than that of the established amide solvents.

However, a definitive assessment of its cost-effectiveness is currently hampered by a critical lack of direct, comparative performance data and a comprehensive EHS profile. While the initial purchase price of DMBA is likely to be higher than that of DMF, a full techno-economic analysis that accounts for factors such as process efficiency, solvent recycling, and the costs associated with EHS compliance is necessary to determine its true economic viability.

For researchers, scientists, and drug development professionals, DMBA remains a solvent of interest that warrants further investigation. The following steps are crucial for a more complete evaluation:

  • Generation of Comparative Performance Data: Head-to-head studies of DMBA against DMF, NMP, and other greener alternatives in standardized SPPS protocols are needed to quantify its impact on yield, purity, and cycle times.

  • Comprehensive Toxicological and Environmental Studies: A thorough evaluation of DMBA's EHS profile is essential for regulatory compliance and to ensure worker and environmental safety.

  • Development of Techno-Economic Models: Process modeling and simulation will be invaluable in predicting the economic impact of switching to DMBA on an industrial scale.

As the pharmaceutical industry continues to embrace the principles of green chemistry, the demand for safer and more sustainable solvents will only intensify. While this compound is not yet a proven, off-the-shelf solution, it represents a promising avenue of research that could contribute to the development of more cost-effective and environmentally responsible manufacturing processes for life-saving medicines.

References

  • PubChem. (n.d.). Butanamide, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2023). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Angewandte Chemie International Edition, 62(5), e202213763. [Link]

  • Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393–2398. [Link]

  • Martin, V., Jad, S., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3295-3307. [Link]

  • Pacini, N., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science, 30(9), e3605. [Link]

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A Comparative Guide to the Validation of Analytical Methods for N,N-Dimethylbutyramide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N,N-Dimethylbutyramide, a compound of interest in various research and drug development contexts. As Senior Application Scientist, the objective is to present not just the 'how,' but the 'why,' grounding each step in established scientific principles and regulatory expectations. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data.

Introduction: The Analytical Imperative for this compound

This compound is a short-chain amide whose accurate quantification is critical in diverse applications, from its use as a pharmaceutical intermediate to its potential role in biological studies.[1] The seemingly simple structure of this molecule belies the analytical challenges in achieving precise and accurate measurements, particularly at low concentrations or in complex matrices. The validation of the analytical method is, therefore, not a mere formality but a foundational requirement to ensure data integrity and, ultimately, the safety and efficacy of pharmaceutical products.[2][3]

This guide will compare two of the most prevalent analytical techniques for small molecule quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the theoretical underpinnings of each method, propose a detailed protocol for method validation, and present comparative data to aid in the selection of the most appropriate technique for your specific needs. All validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) recommendations for bioanalytical method validation.

Comparative Analysis of Analytical Methodologies

The choice between GC-MS and HPLC-UV for the quantification of this compound hinges on several factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound.[4][5] The high resolving power of the gas chromatograph combined with the specificity of the mass spectrometer provides excellent selectivity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While this compound does not possess a strong chromophore, HPLC-UV can still be a viable and more accessible option, particularly for higher concentration assays. For lower concentrations, derivatization with a UV-absorbing agent may be necessary.[6][7]

The following table provides a comparative overview of these two techniques for the quantification of this compound:

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Rationale & Causality
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.The fundamental principles dictate the types of analytes and matrices for which each technique is best suited.
Specificity High, due to both chromatographic retention time and unique mass fragmentation patterns.Moderate to high. Specificity can be compromised by co-eluting impurities with similar UV spectra.Mass spectrometry provides an additional dimension of identification, significantly enhancing specificity over UV detection alone.
Sensitivity (LOD/LOQ) High (typically in the ng/mL to pg/mL range).Moderate (typically in the µg/mL range). Can be improved with derivatization.The low background noise and high signal-to-noise ratio of mass spectrometric detection generally result in lower limits of detection.
Linearity & Range Excellent, typically over several orders of magnitude.Good, but can be limited by detector saturation at high concentrations.Both techniques can provide linear responses, but the dynamic range of MS detectors is often wider.
Accuracy & Precision Excellent, with %RSD values typically <15%.Good, with %RSD values typically <15% within the validated range.With proper validation, both methods can achieve high levels of accuracy and precision.
Sample Preparation May require extraction into a volatile solvent. Derivatization can be used to improve volatility and peak shape.Typically involves dissolution in the mobile phase and filtration. Derivatization may be needed for enhanced sensitivity.Sample preparation is tailored to the specific requirements of the analytical technique and the nature of the sample matrix.
Robustness Generally robust, but sensitive to changes in carrier gas flow, temperature, and column condition.Highly robust, with modern instrumentation providing consistent performance.HPLC systems are often considered more "turn-key" and less susceptible to minor environmental fluctuations than GC-MS systems.
Throughput Moderate, with typical run times of 10-30 minutes.High, with modern UPLC systems offering run times of less than 5 minutes.HPLC, particularly with ultra-high-performance systems, generally allows for faster sample analysis.

Detailed Experimental Protocol: Validation of a GC-MS Method for this compound Quantification

The following is a detailed, step-by-step protocol for the validation of a GC-MS method for the quantification of this compound, grounded in the principles of the ICH Q2(R2) guideline.

Proposed GC-MS Method
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 115 (Molecular Ion).

    • Qualifier Ions: m/z 86, 58.

  • Internal Standard (IS): N,N-Diethylacetamide or another suitable non-interfering compound.

Validation Workflow

The following diagram illustrates the logical flow of the validation process:

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Evaluation Data Evaluation vs. Acceptance Criteria Robustness->Evaluation Report Final Validation Report Evaluation->Report

Caption: A streamlined workflow for analytical method validation.

Step-by-Step Validation Experiments
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (matrix without analyte or IS).

    • Analyze a sample spiked with the analyte and IS.

    • Analyze samples spiked with known potential impurities and degradation products.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank sample. The analyte peak should be well-resolved from any potential interfering peaks (resolution > 1.5).

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking the matrix with known concentrations of the analyte and a constant concentration of the IS. The range should typically cover 80% to 120% of the expected sample concentration.

    • Analyze each calibration standard in triplicate.

    • Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Analyze at least five replicates of each QC sample.

    • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) x 100%.

  • Acceptance Criteria: The mean recovery should be within 85% to 115% for each concentration level.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples (n=6 for each) within the same day by the same analyst.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least two different days, with different analysts or different equipment if possible.

    • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level.

  • Acceptance Criteria: The %RSD should not exceed 15% for each concentration level.

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure:

    • Based on Signal-to-Noise Ratio: Analyze a series of decreasingly concentrated samples and determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank samples (n=10) and calculate the standard deviation of the response. The LOD and LOQ are then calculated using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision (%RSD ≤ 20%) and accuracy (80-120% recovery).

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the GC-MS parameters, one at a time. Examples include:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Inlet temperature (± 5°C)

    • Analyze a mid-level QC sample under each of the modified conditions.

  • Acceptance Criteria: The results from the modified conditions should not deviate significantly from the results obtained under the nominal conditions. A system suitability test should be established to ensure the continued performance of the method.

Interrelationship of Validation Parameters

The various validation parameters are not independent but are interconnected, forming a self-validating system.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Range Range Linearity->Range defines boundaries LOQ LOQ Linearity->LOQ lower limit Accuracy Accuracy Range->Accuracy tested within Precision Precision Range->Precision tested within Accuracy->Precision interdependent LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The interconnected nature of analytical validation parameters.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound requires a thorough understanding of the strengths and limitations of each technique. While GC-MS generally offers superior specificity and sensitivity, HPLC-UV can be a robust and high-throughput alternative for certain applications. Regardless of the chosen method, a rigorous validation process, guided by the principles outlined in this document and by regulatory bodies such as the ICH and FDA, is paramount to ensuring the generation of reliable and defensible analytical data. This guide provides a framework for such a validation, emphasizing the importance of a scientifically sound and systematic approach.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
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  • Huber, L. (2010).
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N,N-Dimethylbutyramide in Chemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Understanding N,N-Dimethylbutyramide and the Imperative of Cross-Reactivity Assessment

This compound (DMBA) is a tertiary amide with the chemical formula C6H13NO.[4][5] Its utility as a polar aprotic solvent and a reagent in organic synthesis makes it a potential contaminant or component in complex sample matrices.[1][2][3] The seemingly simple structure of DMBA belies the complexity of its potential interactions within a chemical assay. Cross-reactivity, in this context, refers to the phenomenon where a substance other than the intended analyte of interest generates a signal, or lack thereof, leading to an inaccurate measurement. Understanding and mitigating this is a critical aspect of analytical method validation, as outlined by guidelines such as the International Council for Harmonisation's Q2(R1).[1][6][7][8][9]

The core of the issue lies in the structural and chemical properties of DMBA that might mimic those of the target analyte or interfere with the assay's detection mechanism. This guide will focus on three widely used analytical platforms where such interference could manifest: Immunoassays (e.g., ELISA), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Potential for Cross-Reactivity: A Comparative Structural Analysis

To appreciate the potential for DMBA to cross-react, it is instructive to compare it with other structurally related short-chain amides that might be present in a sample.

Compound NameStructureMolecular Weight ( g/mol )Key Structural Features
This compound (DMBA) CH3CH2CH2CON(CH3)2115.17Butyryl group, two N-methyl groups
N,N-Dimethylacetamide (DMAc)CH3CON(CH3)287.12Acetyl group, two N-methyl groups
N-MethylbutyramideCH3CH2CH2CONHCH3101.15Butyryl group, one N-methyl group
ButyramideCH3CH2CH2CONH287.12Butyryl group, primary amide
N,N-DiethylacetamideCH3CON(C2H5)2115.17Acetyl group, two N-ethyl groups

The similarity in the amide functional group and the short alkyl chains makes these compounds candidates for cross-reactivity. The degree of substitution on the nitrogen atom and the length of the acyl chain are critical determinants of their physicochemical properties and, consequently, their potential to interfere in an assay.

Investigating Cross-Reactivity in Immunoassays: A Mechanistic Approach

Immunoassays, particularly competitive ELISAs, are susceptible to interference from small molecules that can either mimic the target antigen or non-specifically bind to the antibody.[10][11]

The Causality of Cross-Reactivity in ELISAs

In a competitive ELISA designed to quantify a specific analyte, an antibody is coated onto a microplate. The sample, containing the analyte, is then added along with a labeled version of the analyte. The analyte and the labeled analyte compete for binding to the antibody. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity from DMBA or its analogs can occur through two primary mechanisms:

  • Direct Competition: If DMBA is structurally similar enough to the epitope recognized by the antibody, it can compete with the analyte for binding, leading to an overestimation of the analyte's concentration.

  • Non-Specific Binding: DMBA might bind to the antibody at a site other than the antigen-binding site, potentially altering the antibody's conformation and its affinity for the intended analyte. It could also bind non-specifically to the surface of the microplate.[10]

ELISA_Cross_Reactivity cluster_well Microplate Well Antibody Capture Antibody Analyte Analyte Analyte->Antibody Specific Binding Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Specific Binding DMBA This compound (Interferent) DMBA->Antibody Cross-Reactivity (False Signal)

Caption: Potential cross-reactivity of DMBA in a competitive ELISA.

Experimental Protocol for Assessing ELISA Cross-Reactivity

This protocol is designed as a self-validating system to determine the specificity of an immunoassay in the presence of DMBA and its analogs.

Objective: To quantify the percent cross-reactivity of this compound and structurally similar amides in a competitive ELISA for a target analyte.

Materials:

  • 96-well microplates pre-coated with the capture antibody.

  • Target analyte standard.

  • This compound (DMBA).

  • N,N-Dimethylacetamide (DMAc).

  • N-Methylbutyramide.

  • Butyramide.

  • Enzyme-labeled target analyte (e.g., HRP-conjugate).

  • Blocking buffer (e.g., 1% BSA in PBS).[12]

  • Wash buffer (e.g., PBS with 0.05% Tween 20).[12]

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Interferents:

    • Prepare a standard curve of the target analyte (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare serial dilutions of DMBA and each potential cross-reactant (e.g., from 1 µg/mL to 10 mg/mL).

  • Assay Protocol:

    • Wash the antibody-coated plates twice with wash buffer.

    • Block the plates with blocking buffer for 1 hour at room temperature.

    • Wash the plates three times with wash buffer.

    • Add 50 µL of either the standard analyte dilutions or the potential interferent dilutions to the wells in triplicate.

    • Add 50 µL of the enzyme-labeled target analyte to all wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plates five times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for the target analyte and each potential interferent.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Interferent) x 100

Expected Outcome and Interpretation:

A high percent cross-reactivity indicates that the interferent binds to the antibody with a similar affinity as the target analyte, suggesting a lack of specificity. A low value suggests minimal interference.

InterferentHypothetical IC50Hypothetical % Cross-Reactivity
Target Analyte 50 ng/mL100%
This compound 50,000 ng/mL0.1%
N,N-Dimethylacetamide>100,000 ng/mL<0.05%
N-Methylbutyramide25,000 ng/mL0.2%
Butyramide75,000 ng/mL0.07%

Chromatographic Separation: Mitigating Interference in HPLC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] While generally more specific than immunoassays, co-elution with the analyte of interest can lead to inaccurate quantification.

The Causality of Interference in HPLC

Interference in HPLC arises when DMBA or a related compound has a similar retention time to the target analyte under the chosen chromatographic conditions.[13] This is particularly problematic in methods with limited resolution or when analyzing complex matrices. The polarity and size of the amide will be the primary drivers of its retention behavior in reverse-phase HPLC.

HPLC_Workflow cluster_chromatogram Chromatogram Sample Sample HPLC_Column HPLC Column Sample->HPLC_Column Injection Detector Detector HPLC_Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal p1 p2

Caption: Workflow for assessing co-elution interference in HPLC.

Experimental Protocol for Assessing HPLC Specificity

This protocol is designed to evaluate the specificity of an HPLC method for a target analyte in the presence of DMBA and its analogs, in accordance with ICH Q2(R1) guidelines.[1][6][7]

Objective: To determine if this compound and structurally similar amides co-elute with the target analyte in a given HPLC method.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Reverse-phase C18 column.

  • Mobile phase (e.g., acetonitrile and water).[14][15]

  • Target analyte standard.

  • This compound (DMBA).

  • N,N-Dimethylacetamide (DMAc).

  • N-Methylbutyramide.

  • Butyramide.

Procedure:

  • Method Development and Optimization:

    • Develop an HPLC method for the target analyte, optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve a well-retained and symmetrical peak.

  • Specificity Study:

    • Inject a solution of the target analyte and record the chromatogram and retention time.

    • Inject individual solutions of DMBA and each of the other amides at a high concentration and record their chromatograms.

    • Prepare a spiked sample containing the target analyte and all the potential interferents.

    • Inject the spiked sample and analyze the chromatogram for the resolution between the analyte peak and any peaks from the interferents.

  • Peak Purity Analysis (if using a Diode Array Detector):

    • For the analyte peak in the spiked sample, perform a peak purity analysis to ensure it is not comprised of more than one co-eluting compound.

Expected Outcome and Interpretation:

The method is considered specific if the analyte peak is well-resolved from the peaks of all potential interferents (resolution > 1.5). If co-elution occurs, the method must be further optimized (e.g., by changing the mobile phase gradient, stationary phase, or temperature).

CompoundHypothetical Retention Time (min)Resolution from Analyte
Target Analyte 8.5-
This compound 7.22.1
N,N-Dimethylacetamide4.15.8
N-Methylbutyramide6.82.8
Butyramide5.54.5

Mass Spectrometry: Dissecting Isobaric Interferences

Mass spectrometry (MS) is a powerful technique for the identification and quantification of compounds based on their mass-to-charge ratio (m/z).[16][17] However, isobaric compounds (compounds with the same nominal mass) can present a significant challenge.

The Causality of Interference in MS

This compound has a molecular weight of 115.17 g/mol .[4][5] Any other compound in the sample with the same nominal mass could be a potential interferent. Specificity in MS is achieved through the fragmentation of the parent ion into characteristic product ions (MS/MS). Interference can occur if an isobaric compound produces fragment ions with the same m/z as the target analyte.

The fragmentation of amides in MS is well-characterized. Common fragmentation pathways for N,N-dimethyl amides involve cleavage of the C-N bond and McLafferty rearrangements.[16][17]

MS_Fragmentation DMBA_ion [DMBA]+• m/z 115 Fragment1 [CH3CH2CH2CO]+ m/z 71 DMBA_ion->Fragment1 C-N Cleavage Fragment2 [N(CH3)2]+ m/z 44 DMBA_ion->Fragment2 C-N Cleavage Fragment3 McLafferty Rearrangement Product m/z 58 DMBA_ion->Fragment3 Rearrangement

Caption: Predicted fragmentation pattern of this compound in MS.

Experimental Protocol for Assessing MS Specificity

This protocol outlines a systematic approach to evaluating the specificity of an LC-MS/MS method.

Objective: To confirm the specificity of an LC-MS/MS method for a target analyte by comparing the fragmentation patterns of the analyte and potential isobaric interferents, including this compound.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Target analyte standard.

  • This compound (DMBA).

  • Any other known or suspected isobaric compounds.

Procedure:

  • Full Scan Analysis:

    • Infuse a solution of the target analyte into the mass spectrometer and acquire a full scan mass spectrum to determine the m/z of the parent ion.

    • Repeat the process for DMBA and any other potential isobaric interferents.

  • Product Ion Scan (MS/MS):

    • For the target analyte, perform a product ion scan to identify its characteristic fragment ions.

    • Perform product ion scans for DMBA and other isobaric compounds.

  • Method Development (Multiple Reaction Monitoring - MRM):

    • Based on the product ion scans, select unique precursor-product ion transitions for the target analyte that are not present in the fragmentation spectra of the interferents.

  • Specificity Verification:

    • Analyze a spiked sample containing the target analyte and all potential interferents using the developed MRM method. The absence of a signal in the channels for the interferents at the retention time of the analyte confirms specificity.

Expected Outcome and Interpretation:

The method is specific if unique MRM transitions can be identified for the target analyte.

CompoundParent Ion (m/z)Characteristic Fragment Ions (m/z)
Target Analyte (Hypothetical) 116.188.1, 56.1
This compound 116.171.1, 44.1, 58.1
N,N-Diethylacetamide 116.186.1, 72.1, 44.1

In this hypothetical example, the MRM transitions 116.1 -> 88.1 and 116.1 -> 56.1 would be specific for the target analyte.

Conclusion: A Proactive Approach to Ensuring Data Integrity

The potential for cross-reactivity of this compound in chemical assays, while not extensively documented in dedicated studies, can be logically inferred from its chemical structure and the fundamental principles of analytical chemistry. This guide has provided a framework for proactively assessing and mitigating such risks. By understanding the potential mechanisms of interference and implementing rigorous, self-validating experimental protocols, researchers can ensure the specificity, accuracy, and reliability of their analytical data. This commitment to scientific integrity is the bedrock of sound research and accelerated drug development.

References

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A Comparative Toxicological Assessment of N,N-Dimethylbutyramide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that balances efficacy with safety. For decades, aprotic polar amide solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) have been indispensable tools.[1] However, mounting evidence of their associated toxicities has spurred a search for safer alternatives.[1] This guide provides a comparative toxicological assessment of a potential alternative, N,N-Dimethylbutyramide (DMBA), against the established amide solvents: DMF, DMAc, and N-Methyl-2-pyrrolidone (NMP).

This document moves beyond a simple cataloging of data to provide a framework for decision-making. We will explore the known toxicological profiles of these established solvents, critically highlight the significant data gaps for DMBA, and provide validated, field-tested protocols for in-house safety assessment. Our objective is to empower researchers and drug development professionals to make informed solvent choices grounded in scientific integrity and a proactive approach to safety.

Physicochemical Properties: The First Step in Hazard Assessment

Understanding a solvent's physical properties is fundamental to evaluating its potential for exposure and associated risks. Properties such as vapor pressure and boiling point influence the likelihood of inhalation exposure, while solubility characteristics can affect dermal absorption and environmental fate.

PropertyThis compound (DMBA) N,N-Dimethylformamide (DMF) N,N-Dimethylacetamide (DMAc) N-Methyl-2-pyrrolidone (NMP)
CAS Number 760-79-2[2]68-12-2[3]127-19-5[4]872-50-4
Molecular Formula C₆H₁₃NO[2]C₃H₇NO[5]C₄H₉NO[6]C₅H₉NO
Molecular Weight 115.17 g/mol [7]73.09 g/mol [5]87.12 g/mol 99.13 g/mol
Boiling Point 80-82 °C @ 15mm Hg[8]153 °C165 °C202 °C
Water Solubility Very Soluble (110 g/L)[9][10]Miscible[3]MiscibleMiscible

Comparative Toxicological Profile

A solvent's hazard profile is defined by its interaction with biological systems. The following sections compare DMBA and its alternatives across several critical toxicological endpoints.

Acute Toxicity

Acute toxicity data, often expressed as an LD50 (the dose lethal to 50% of a test population), provides a preliminary measure of a substance's intrinsic toxicity after a single high-level exposure.

SolventRouteSpeciesLD50 Value
DMBA IntraperitonealMouse2110 mg/kg[2]
DMF OralRat3040 mg/kg[11]
DermalRabbit1500 mg/kg[11]
DMAc OralRat3000-6000 mg/kg[4]
DermalRabbit2100-3600 mg/kg[4]
NMP OralRat3914 mg/kg
DermalRabbit8000 mg/kg

Analysis: The available data for DMBA is limited to a single intraperitoneal study in mice.[2] While this value suggests moderate acute toxicity, it is difficult to compare directly with the oral and dermal data available for the other solvents. Oral and dermal routes are more relevant to human occupational exposure. DMF and DMAc both exhibit moderate acute toxicity via these routes.

Organ-Specific Toxicity: Liver and Reproductive Systems

Chronic or repeated exposure to solvents can lead to damage in specific target organs. For amide solvents, the liver and reproductive system are primary sites of concern.

  • Hepatotoxicity (Liver Damage): Both DMF and DMAc are well-documented hepatotoxins.[3][12] Chronic occupational exposure in humans has been linked to liver damage, with effects including elevated liver enzymes and, in severe cases, jaundice.[3][12] Animal studies confirm the liver as the critical target organ for both substances.[4][13]

  • Reproductive & Developmental Toxicity: NMP is a known reproductive and developmental toxicant.[6] It is classified as a substance of very high concern by the European Chemicals Agency due to its potential to harm the unborn child and affect fertility.[6] DMAc is also considered a developmental toxicant, with oral administration in rats causing malformations at maternally toxic doses.[4][12] A No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity in rats was established at 160 mg/kg/day.[6] For DMF, studies have reported embryotoxicity in animals, and a NOAEL for reproductive and developmental toxicity was identified at approximately 219 mg/kg/day in a mouse drinking water study.[3][5]

The Critical Data Gap for DMBA: There is a complete absence of published data regarding the potential hepatotoxicity or reproductive and developmental toxicity of this compound. This lack of information represents a significant hurdle to its adoption as a "safer" alternative. An absence of data does not equate to an absence of toxicity.

Genotoxicity

Genotoxicity assays are used to assess a substance's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a standard initial screen.

  • DMF and DMAc: Both DMF and DMAc have been evaluated in multiple in vitro and in vivo genotoxicity tests and are generally considered non-mutagenic.[4][13] For example, DMF was not mutagenic in Salmonella typhimurium strains with or without metabolic activation.[13]

  • NMP: NMP has also generally tested negative in a battery of genotoxicity studies.

  • DMBA: No publicly available genotoxicity data exists for this compound.[14][15] This is a critical unknown, as genotoxicity is a key indicator of long-term carcinogenic potential.

A Framework for In-House Toxicological Assessment

Given the significant lack of safety data for DMBA, researchers considering its use must adopt a proactive safety assessment strategy. The following standardized protocols provide a robust framework for an initial in-house evaluation of any novel solvent.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Core Toxicity Endpoints cluster_2 Phase 3: Decision Making A Select Alternative Solvent (e.g., DMBA) B Physicochemical Property Analysis A->B C Comprehensive Literature Review A->C D In Vitro Cytotoxicity (MTT Assay) C->D Data Gap Identified E In Vitro Genotoxicity (Ames Test) D->E If not highly cytotoxic F In Vivo Developmental Screen (Zebrafish Embryo Assay) E->F G Comparative Risk Assessment F->G H Solvent Adoption / Rejection Decision G->H

Caption: Workflow for Comparative Toxicity Assessment of Novel Solvents.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This assay determines the concentration at which a substance reduces the viability of cultured cells, providing an IC50 (Inhibitory Concentration 50%) value.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. We select a relevant cell line, such as the human liver carcinoma cell line HepG2, as the liver is a common target for solvent toxicity.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Dosing: Prepare a series of dilutions of the test solvent (e.g., DMBA) in cell culture medium. The final concentration of any necessary co-solvent (like DMSO) should be kept constant and low (e.g., <0.5%) across all wells, including a vehicle control.[16]

  • Exposure: Remove the old medium from the cells and replace it with the solvent-containing medium. Incubate for a relevant period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Genotoxicity - Bacterial Reverse Mutation (Ames) Test

This assay is a widely used method for identifying chemical mutagens.[13][17]

Causality: The Ames test utilizes specific strains of Salmonella typhimurium that have a mutation rendering them unable to synthesize the amino acid histidine (his-).[17] They cannot grow on a histidine-deficient medium. A test substance is considered mutagenic if it causes a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies.[17] The inclusion of a rat liver extract (S9 fraction) mimics mammalian metabolism, identifying substances that become mutagenic only after being metabolized.[10]

A Prepare His- Salmonella Strain (e.g., TA98, TA100) B Mix Bacteria with: 1. Test Solvent (DMBA) 2. Control (Positive/Negative) 3. With and Without S9 Liver Extract A->B C Pour mixture onto minimal glucose agar plates (histidine-deficient) B->C D Incubate at 37°C for 48 hours C->D E Count Revertant Colonies D->E F Compare colony count of Test vs. Negative Control E->F G Positive Result: Significant increase in revertant colonies F->G

Caption: Simplified Workflow for the Ames Test Protocol.

Methodology:

  • Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 and TA100 for frameshift and base-pair mutations, respectively).[10]

  • Test Mixture: In separate tubes, combine the bacterial culture, the test solvent at various concentrations, and either a buffer or the S9 metabolic activation mixture.[13]

  • Controls: Prepare a negative (vehicle) control and positive controls (known mutagens like 2-nitrofluorene for -S9 and 2-aminoanthracene for +S9).

  • Plating: Mix the contents of each tube with molten top agar and pour onto minimal glucose agar plates.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is significantly higher than the negative control.

Protocol 3: Developmental Toxicity Screening - Zebrafish Embryo Assay

This assay provides a rapid, whole-organism assessment of acute toxicity and teratogenicity (developmental malformations). It is recognized by regulatory bodies like the OECD (TG 236).

Causality: The zebrafish (Danio rerio) embryo is an excellent toxicological model due to its rapid external development, optical transparency, and high genetic homology with humans. Observing deviations from normal embryonic development after chemical exposure allows for the identification of potential developmental toxicants.

A Collect freshly fertilized zebrafish eggs B Distribute embryos into multi-well plates A->B C Expose embryos to serial dilutions of test solvent (DMBA) and controls B->C D Incubate at 28.5°C for 96 hours C->D E Daily Microscopic Observation (24, 48, 72, 96 hpf) D->E F Record Endpoints: - Lethality (coagulation, no heartbeat) - Teratogenicity (edema, curvature) E->F G Calculate LC50 and identify No-Observed-Effect Concentration (NOEC) F->G

Caption: Experimental Workflow for the Zebrafish Embryo Toxicity Assay.

Methodology:

  • Embryo Collection: Collect freshly fertilized zebrafish eggs and select healthy, developing embryos under a stereomicroscope.

  • Exposure Setup: Distribute embryos into a multi-well plate (e.g., 24-well), with one embryo per well, containing embryo medium.[18]

  • Dosing: Prepare a range of concentrations of the test solvent in the embryo medium. Include a negative control (medium only) and a vehicle control if a co-solvent is used.

  • Exposure: Replace the medium in the wells with the respective test solutions.

  • Incubation: Incubate the plates at a controlled temperature (approx. 28.5°C) for up to 96 hours post-fertilization (hpf).

  • Observation: At regular intervals (e.g., 24, 48, 72, and 96 hpf), examine the embryos under a microscope for specific endpoints.[19]

    • Lethal Endpoints: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[19]

    • Teratogenic Endpoints: Pericardial edema (fluid around the heart), yolk sac edema, and spinal curvature.

  • Analysis: Determine the LC50 based on lethal endpoints and identify the No-Observed-Effect Concentration (NOEC) for teratogenic effects.

Summary and Recommendations

The selection of a laboratory solvent should be a data-driven process. While the search for greener, safer alternatives to DMF, DMAc, and NMP is a laudable and necessary goal, this comparative assessment reveals a critical cautionary tale regarding this compound.

Toxicological EndpointDMBA DMF DMAc NMP
Primary Target Organ Unknown Liver[3]Liver[12]Reproductive System[6]
Acute Toxicity Moderate (IP)[2]Moderate (Oral/Dermal)[11]Moderate (Oral/Dermal)[4]Low-Moderate (Oral)
Reproductive/Developmental No Data Available Toxicant[3][5]Toxicant[4][12]Known Toxicant [6]
Genotoxicity (Ames) No Data Available Negative[13]Negative[4]Negative

DMF, DMAc, and NMP possess well-characterized hazard profiles. DMF and DMAc are primarily hepatotoxic, while NMP is a significant reproductive and developmental hazard. In stark contrast, the toxicological profile of this compound is largely unknown. The existing data is insufficient to declare it a "safer" alternative.

Recommendations for Researchers:

  • Exercise Caution: Given the lack of data, treat DMBA as a substance with unknown toxicity. Standard personal protective equipment (gloves, eye protection) and handling in a ventilated hood are mandatory.

  • Prioritize Data Generation: Before adopting DMBA for widespread use, an investment in baseline toxicological screening is essential. The protocols provided in this guide offer a starting point for generating crucial in-house data.

  • Consider the Hierarchy of Controls: If switching from a known hazardous solvent, ensure the alternative is demonstrably safer through comprehensive data, not just an absence of negative information. Always aim to reduce the quantity of solvent used, regardless of its identity.

Ultimately, the responsibility for a safe laboratory environment rests on making informed decisions. Until a more complete toxicological dossier for this compound is publicly available, its use should be approached with the highest degree of scientific scrutiny and caution.

References

  • MAK-Collection for Occupational Health and Safety. (2017). N,N-Dimethylacetamide. Publisso. [Link]

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  • Chemsrc. (n.d.). N,N-dimethylbutanamide | CAS#:760-79-2. Retrieved January 12, 2026, from [Link]

  • OECD SIDS. (2003). N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. UNEP Publications. [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 26(15), 4625. [Link]

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  • Vincze, K., et al. (2022). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. International Journal of Molecular Sciences, 23(19), 11877. [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. National Institutes of Health. [Link]

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A Comparative Guide to the Polarity of N,N-Dimethylbutyramide and Other Amides for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, solubility, and the ultimate success of a synthetic pathway. Amides, a versatile class of organic solvents, are frequently employed for their unique solvating properties. Among these, N,N-Dimethylbutyramide (DMBA) presents an intriguing profile. This guide provides a comparative analysis of the polarity of DMBA relative to other commonly used amides, supported by established physical property data and a detailed experimental protocol for empirical polarity determination.

Understanding Amide Polarity: The Foundation of Solvation

The polarity of a solvent is a composite of several intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and London dispersion forces. In amides, the presence of the carbonyl group (C=O) and the nitrogen atom creates a significant dipole moment, rendering them polar molecules.[1][2] The degree of polarity, however, is nuanced and depends on the molecular structure, particularly the substitution on the nitrogen atom.

Primary and secondary amides, possessing N-H bonds, can act as both hydrogen bond donors and acceptors. This capability significantly enhances their polarity and ability to solvate a wide range of solutes. Tertiary amides, such as DMBA, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC), lack N-H bonds and therefore cannot act as hydrogen bond donors, which generally results in a comparatively lower, though still significant, polarity.[3]

The polarity of a solvent can be quantified through several physical parameters, most notably the dipole moment (µ) and the dielectric constant (ε) . The dipole moment reflects the separation of charge within a single molecule, while the dielectric constant measures the ability of the bulk solvent to reduce the electric field strength between charges. A higher value for both parameters generally indicates a more polar solvent.

Comparative Analysis of Amide Polarity

To contextualize the polarity of this compound, it is essential to compare its properties with those of other well-characterized amides. The following table summarizes the dipole moments and dielectric constants of several common amides.

AmideStructureDipole Moment (D)Dielectric Constant (ε)
FormamideHCONH₂3.71[4]111.0 (at 20°C)[5]
AcetamideCH₃CONH₂3.76[6]59.2 (at 77°C)[1]
N,N-Dimethylformamide (DMF)HCON(CH₃)₂3.86[7][8]36.7 (at 25°C)[7][9]
N,N-Dimethylacetamide (DMAC)CH₃CON(CH₃)₂3.72[10][11]37.8 (at 25°C)[10][11][12]
This compound (DMBA) CH₃(CH₂)₂CON(CH₃)₂ Data not readily available Data requires verification

As the table indicates, while comprehensive data exists for commonly used amides, experimentally verified polarity parameters for this compound are not as widely reported. The longer alkyl chain in DMBA compared to DMF and DMAC is expected to decrease its polarity due to the increased nonpolar character. However, to definitively place DMBA on the polarity spectrum, direct experimental measurement is the most rigorous approach.

Experimental Determination of Amide Polarity: The Reichardt's Dye Method

A powerful and visually intuitive method for empirically determining solvent polarity is through the use of solvatochromic dyes, such as Reichardt's dye.[5][9][13] This dye exhibits a dramatic color change in response to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[4][8][14] The color change corresponds to a shift in the dye's UV-Vis absorption maximum (λmax), which can be used to calculate an empirical polarity value, the ET(30) value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for determining solvent polarity using Reichardt's dye.

Experimental Protocol

Materials:

  • Reichardt's Dye (2,6-diphenyl-4-(2,4,6-triphenyl-N-pyridinio)phenolate)

  • Amide solvents to be tested (e.g., DMBA, DMF, DMAC)

  • Spectrophotometer grade solvents for reference (e.g., hexane, acetone, methanol)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reichardt's Dye Stock Solution:

    • Accurately weigh a small amount of Reichardt's dye (e.g., 5 mg).

    • Dissolve the dye in a minimal amount of a suitable solvent (e.g., acetone) in a volumetric flask (e.g., 50 mL) and dilute to the mark. This stock solution should be protected from light.

  • Preparation of Test Solutions:

    • For each amide solvent to be tested, pipette a small, precise volume of the Reichardt's dye stock solution into a volumetric flask (e.g., 10 mL).

    • Dilute to the mark with the respective amide solvent. The final concentration of the dye should be low enough to yield an absorbance in the linear range of the spectrophotometer (typically between 0.2 and 1.0).

  • UV-Vis Spectroscopic Measurement:

    • Using the pure amide solvent as a blank, record the UV-Vis absorption spectrum of each test solution over a range of 400-800 nm.

    • Determine the wavelength of maximum absorbance (λmax) for each solvent.

  • Calculation of ET(30) Value:

    • The ET(30) value, which represents the molar transition energy in kcal/mol, is calculated using the following equation:

      ET(30) (kcal/mol) = 28591 / λmax (nm)

Interpretation of Results:

A higher ET(30) value corresponds to a shorter λmax, indicating a greater stabilization of the dye's ground state by the polar solvent. Therefore, a higher ET(30) value signifies a more polar solvent. By comparing the ET(30) value of DMBA with those of other amides and reference solvents, a reliable, empirical ranking of its polarity can be established.

Structural Rationale and Application in Drug Development

The polarity of an amide solvent is intrinsically linked to its molecular structure. The resonance in the amide functional group leads to a significant charge separation, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen.

G

In tertiary amides like DMBA, DMF, and DMAC, the alkyl groups attached to the nitrogen and the carbonyl carbon influence the overall polarity. The longer, more electron-donating butyryl group in DMBA, compared to the formyl group in DMF and the acetyl group in DMAC, can modulate the electron density distribution and steric hindrance around the polar core of the molecule. This structural difference is the basis for its distinct solvating properties.

The "moderate polarity" of DMBA makes it a valuable tool in drug development for several reasons:

  • Solubilizing a Broad Range of Compounds: Its polarity is sufficient to dissolve many polar organic molecules and intermediates, while its alkyl character can aid in the dissolution of less polar compounds.

  • Controlling Reaction Selectivity: In reactions where multiple pathways are possible, the polarity of the solvent can influence which pathway is favored. The specific polarity of DMBA may offer advantages in achieving desired product selectivity.

  • Facilitating Product Isolation: A solvent with moderate polarity can simplify downstream processing, as it may be more readily removed by extraction or distillation compared to highly polar, high-boiling point solvents.

Conclusion

While a definitive, universally cited value for the polarity of this compound remains to be established in the literature, its structural characteristics suggest a moderate polarity that positions it as a valuable and versatile solvent in the pharmaceutical scientist's toolkit. The comparative data presented for other common amides provides a useful framework for initial solvent selection. For applications demanding a precise understanding of solvent effects, the detailed experimental protocol using Reichardt's dye offers a robust and reliable method for the empirical determination of DMBA's polarity, enabling researchers to make informed decisions to optimize their chemical processes.

References

  • Wikipedia. (n.d.). Reichardt's dye. Retrieved from [Link]

  • Karmakar, N. K., Pandey, S., Pandey, R. K., & Shukla, S. S. (2021). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Applied Spectroscopy Reviews, 56(6), 513-529. Retrieved from [Link]

  • Kurland, R. J., & Wilson, E. B. (1957). Microwave Spectrum, Structure, Dipole Moment, and Quadrupole Coupling Constants of Formamide. The Journal of Chemical Physics, 27(2), 585-590. Retrieved from [Link]

  • Machado, V. G., & Machado, C. (2001). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Journal of Chemical Education, 78(5), 649. Retrieved from [Link]

  • Stenutz, R. (n.d.). N,N-dimethylacetamide. Retrieved from [Link]

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A Comparative Analysis of N,N-Dimethylbutyramide and Traditional Aprotic Solvents for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate solvent is a critical decision in chemical synthesis, drug formulation, and manufacturing, profoundly impacting reaction kinetics, yield, purity, and safety. For decades, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of the chemical and pharmaceutical industries due to their exceptional solvency power. However, mounting evidence of their reproductive toxicity and associated health risks has led to significant regulatory pressure, notably under the European Union's REACH legislation, compelling researchers and manufacturers to seek safer, more sustainable alternatives. This guide provides an in-depth technical comparison of N,N-Dimethylbutyramide (DMBA), a promising alternative, against these traditional solvents. We will dissect their physicochemical properties, evaluate their performance characteristics, and present a clear-eyed view of their respective safety and regulatory landscapes, supported by experimental frameworks for direct comparison.

The Shifting Landscape of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high dielectric constants and polarity, but they lack acidic protons. This unique combination allows them to dissolve a wide array of both polar and nonpolar compounds, including many salts and polymers, while not participating in proton-transfer reactions.[1] This has made them indispensable in applications ranging from polymer processing and electronics manufacturing to the synthesis of active pharmaceutical ingredients (APIs).[2]

However, the very properties that make them effective have also brought them under intense scrutiny. The traditional titans of this class—DMF and NMP—are now classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity.[3] This has created a critical need for viable alternatives that can match their performance without carrying the same hazardous baggage. This guide introduces this compound (DMBA) as one such candidate and provides the objective, data-driven comparison necessary for informed solvent selection in modern research and development.

Profiles of Incumbent Solvents: Performance and Peril

N,N-Dimethylformamide (DMF)

DMF is a colorless, water-miscible liquid with a faint, amine-like odor.[4] It is a versatile solvent used in the production of acrylic fibers, films, and coatings.[5]

  • Performance: Its high solvency for a wide range of organic and inorganic materials makes it an excellent medium for many chemical reactions.

  • Health & Safety: DMF is classified as toxic for reproduction (Category 1B, H360D), meaning it may harm an unborn child.[3] Acute exposure can cause liver damage, with symptoms including abdominal pain, nausea, and jaundice.[5] Chronic occupational exposure has also been linked to liver effects and digestive issues.[5] Due to these concerns, DMF is now heavily restricted under REACH in the European Union. As of December 2023, its use is limited to concentrations below 0.3% unless stringent worker exposure limits (DNELs) can be guaranteed.[6][7][8]

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organosulfur compound that is a by-product of wood pulp processing.[9] It is a powerful and versatile solvent, miscible with a broad range of organic solvents and water.[1][10]

  • Performance: DMSO is celebrated for its exceptional ability to dissolve both polar and nonpolar compounds.[1] A unique characteristic is its ability to readily penetrate the skin and other biological membranes, which has been leveraged for transdermal drug delivery systems.[9][11][12] It is also widely used in cryopreservation to protect biological tissues during freezing.[11]

  • Health & Safety: DMSO itself exhibits low toxicity.[1] However, its ability to penetrate the skin means it can act as a carrier for other, more toxic substances, transporting them into the body.[11] Direct skin contact can cause stinging and burning, and it is known for producing a characteristic garlic-like odor on the breath after absorption.[11]

N-Methyl-2-pyrrolidone (NMP)

NMP is a 5-membered lactam ring compound that is a colorless liquid with high solvency, a high boiling point, and low volatility.[13][14] It is biodegradable and miscible with water and most common organic solvents.[13]

  • Performance: NMP is extensively used in the electronics industry for photoresist stripping, in petrochemical processing, and in the production of polymers and pharmaceuticals.[2] Its strong solvating power for a wide spectrum of materials makes it highly effective in these applications.[2][14]

  • Health & Safety: Like DMF, NMP is classified as a reproductive toxicant.[2] Studies have linked chronic exposure to reduced fertility and developmental abnormalities.[2] It can also cause skin and eye irritation. Under REACH, NMP use has been restricted since May 2020, requiring users to adhere to strict derived no-effect levels (DNELs) for worker exposure.[15]

Profiling the Challenger: this compound (DMBA)

This compound (CAS 760-79-2) is a short-chain aliphatic amide. It is a colorless to pale yellow liquid that is highly soluble in water.[16][17]

  • Performance: DMBA is primarily documented as a versatile organic and pharmaceutical intermediate.[16][18] Its chemical structure, a dialkyl amide, suggests solvency properties similar to those of DMF and other related amides, making it a logical candidate for investigation as a replacement solvent. Its moderate polarity and capacity for hydrogen bonding contribute to its utility in chemical synthesis.[18]

  • Health & Safety: Available acute toxicity data indicates a lower hazard profile compared to DMF and NMP. For instance, the LD50 (intraperitoneal, mouse) for DMBA is 2110 mg/kg. However, it is crucial to note that comprehensive long-term and reproductive toxicity studies, which were pivotal in the regulation of DMF and NMP, are not as extensively documented for DMBA. As with any chemical, appropriate safety precautions should be taken during handling.[18]

Head-to-Head Comparison: A Data-Driven Analysis

To facilitate an objective comparison, the key physicochemical properties of DMBA and the traditional solvents are summarized below.

Table 1: Physicochemical Properties of DMBA and Traditional Solvents
PropertyThis compound (DMBA)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 760-79-2[19]68-12-2[4]67-68-5[1]872-50-4[13]
Molecular Formula C₆H₁₃NO[19]C₃H₇NO[4](CH₃)₂SO[1]C₅H₉NO[2]
Molecular Weight 115.17 g/mol [19]73.09 g/mol [20]78.13 g/mol [1]99.13 g/mol [21]
Boiling Point ~178 °C (est.), 80-82°C @ 15mmHg[22]153 °C[4]189 °C[10]202 °C[2]
Melting Point -40 °C-61 °C[4]19 °C[1]-25 °C[13]
Flash Point Not readily available58 °C[4]89 °C (192 °F)[11]90 °C[13]
Density 0.872 g/cm³0.95 g/cm³[4]1.10 g/cm³[1]1.027 g/cm³[13]
Water Solubility Very Soluble (110 g/L)[16][17]Miscible[4]Miscible[10]Miscible[13]
Reproductive Toxicity Data not extensiveYes (Category 1B) [3]NoYes (Category 1B) [2]
Analysis of Comparative Data
  • Physical State & Handling: All four solvents are liquids at room temperature, with DMBA having the lowest freezing point, which can be advantageous in colder operating environments. The boiling points of all are relatively high, indicating low volatility, a desirable trait for reducing worker inhalation exposure and solvent loss.

  • Solubility: All four solvents are miscible or highly soluble in water, which is beneficial for aqueous workup procedures but may also pose challenges for wastewater treatment. The key differentiator in performance lies in their ability to dissolve specific solutes, which requires experimental validation.

  • Safety and Regulatory Status: This is the most significant point of divergence. Both DMF and NMP are under severe regulatory restrictions in major markets like the EU due to their proven reproductive toxicity.[3][15] DMSO is generally regarded as safe, though its skin-penetrating ability requires careful handling.[11] DMBA currently lacks the specific "toxic for reproduction" classification, making it a compelling subject for further investigation as a direct replacement for DMF and NMP. However, the absence of extensive data necessitates a cautious approach until a more complete toxicological profile is established.

Proposed Experimental Protocols for Validation

To bridge the data gap and provide actionable insights, we propose the following standardized experimental protocols for researchers evaluating DMBA as a solvent alternative.

Protocol 1: Comparative Solubility Assessment of a Model API
  • Objective: To quantitatively determine and compare the solubility of a poorly soluble active pharmaceutical ingredient (API) in DMBA, DMF, and NMP at ambient temperature.

  • Causality: Solubility is the most fundamental property of a solvent. For drug development, maximizing the dissolved concentration of an API is often critical for formulation and reaction efficiency. This protocol provides a direct, quantitative measure of performance.

  • Methodology:

    • Add an excess amount of the chosen model API (e.g., Ibuprofen) to 5 mL of each solvent (DMBA, DMF, NMP) in separate, sealed glass vials.

    • Agitate the vials on a shaker at a constant 25°C for 24 hours to ensure equilibrium is reached.

    • Centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved solid.

    • Carefully extract a 1 mL aliquot of the supernatant from each vial.

    • Dilute the aliquot by a known factor (e.g., 1:1000) with a suitable mobile phase (e.g., acetonitrile/water).

    • Analyze the diluted samples via High-Performance Liquid Chromatography (HPLC) with UV detection against a pre-calibrated standard curve for the API.

    • Calculate the original concentration in mg/mL for each solvent.

  • Self-Validation: The protocol includes a 24-hour equilibration time to ensure saturation is truly reached. The use of HPLC with a calibration curve provides a precise and verifiable quantification method.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 1. Add excess API to each solvent prep2 2. Agitate at 25°C for 24 hours prep1->prep2 prep3 3. Centrifuge to pellet solid prep2->prep3 analysis1 4. Extract & Dilute supernatant prep3->analysis1 Saturated Solution analysis2 5. Analyze via HPLC analysis1->analysis2 analysis3 6. Quantify against calibration curve analysis2->analysis3 result Comparative Solubility (mg/mL) analysis3->result Solubility Data

Caption: Workflow for comparative solubility assessment.

Protocol 2: Monitoring Reaction Kinetics in a Model S_N2 Reaction
  • Objective: To compare the effect of DMBA and DMF on the reaction rate and yield of a model bimolecular nucleophilic substitution (S_N2) reaction.

  • Causality: Polar aprotic solvents are known to accelerate S_N2 reactions by solvating the cation while leaving the nucleophile relatively "bare" and more reactive. This experiment tests whether DMBA can facilitate this critical reaction class as effectively as the traditional solvent, DMF.

  • Methodology:

    • Set up two identical reaction flasks, each containing 1 mmol of benzyl bromide and 10 mL of the respective solvent (Flask A: DMBA, Flask B: DMF).

    • Bring both flasks to a constant temperature of 50°C in a controlled heating block.

    • At time t=0, add 1.1 mmol of sodium azide (NaN₃) to each flask with vigorous stirring.

    • At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench each aliquot in 1 mL of a cold solvent mixture (e.g., 1:1 hexane/ethyl acetate) to stop the reaction.

    • Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of starting material (benzyl bromide) to product (benzyl azide).

    • Plot the percentage conversion against time for each solvent to compare reaction rates.

  • Self-Validation: Running the reactions in parallel under identical conditions isolates the solvent as the only variable. Regular time-point sampling allows for a clear kinetic profile to be built, rather than just a final yield, providing deeper insight into solvent performance.

G cluster_setup Reaction Setup setup1 Flask A: Benzyl Bromide in DMBA setup2 Flask B: Benzyl Bromide in DMF setup3 Equilibrate both at 50°C initiate Add Sodium Azide to both flasks (t=0) setup3->initiate sampling Withdraw aliquots at time intervals initiate->sampling analysis Quench & Analyze (TLC or GC) sampling->analysis analysis->sampling Repeat for all time points result Plot % Conversion vs. Time analysis->result

Caption: Workflow for monitoring S_N2 reaction kinetics.

Conclusion and Future Outlook

The search for safer, high-performance solvents is no longer an academic exercise but a regulatory and ethical imperative. This analysis reveals this compound (DMBA) as a credible contender to replace traditional polar aprotic solvents like DMF and NMP, which are burdened by significant health and regulatory concerns.

Key Findings:

  • Favorable Safety Profile (Preliminary): Based on available acute toxicity data, DMBA does not carry the reproductive toxicity warnings that have led to heavy restrictions on DMF and NMP.

  • Comparable Physical Properties: DMBA's physical properties, such as its liquid range and high water solubility, make it a practical "drop-in" candidate for processes currently using traditional amide solvents.[16][17]

  • The Data Gap: The primary barrier to widespread adoption is the relative scarcity of comprehensive performance data across a wide range of applications and a lack of long-term toxicological studies.

For researchers, scientists, and drug development professionals, DMBA represents an opportunity. It offers a potential path away from regulated and hazardous materials without a radical departure in solvent class. However, this path must be paved with rigorous, validated data. The experimental protocols outlined in this guide offer a framework for generating this crucial data in-house. By systematically evaluating promising alternatives like DMBA, the scientific community can transition towards a safer and more sustainable future without compromising on performance.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N,N-Dimethylbutyramide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in our experimental design but also in the responsible management of the chemical reagents we employ. N,N-Dimethylbutyramide, a versatile solvent and intermediate, is a common presence in many of our laboratories. Its unique properties, however, necessitate a clear and scientifically grounded procedure for its disposal to ensure the safety of our personnel and the protection of our environment.

This guide provides a comprehensive overview of the proper disposal procedures for this compound, moving beyond a simple checklist to explain the chemical principles that inform these best practices. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Chemical Nature of this compound: The "Why" Behind the Disposal Protocol

This compound is a tertiary amide. This structural feature is central to its chemical stability and, consequently, to the recommended disposal pathway. Unlike esters or even primary and secondary amides, tertiary amides are notably resistant to hydrolysis.[1][2][3] Breaking the carbon-nitrogen bond in this compound to form butyric acid and dimethylamine requires vigorous conditions, such as prolonged heating with strong acids or bases.[2][3]

Attempting to neutralize this compound in a standard laboratory setting through chemical hydrolysis is not a recommended or safe practice for waste disposal. The harsh conditions required could lead to uncontrolled reactions, the generation of volatile and potentially hazardous byproducts, and increased risk to laboratory personnel. Therefore, the core principle of this compound disposal is not in-lab treatment, but rather its safe collection and transfer to a licensed chemical waste management facility.

Key Safety and Handling Information for this compound

Before we delve into the disposal workflow, it is crucial to reiterate the essential safety precautions for handling this compound. Adherence to these practices minimizes risk during both use and disposal.

PropertyInformationCitation
Appearance Colorless to pale yellow liquid[4]
Solubility Very soluble in water (110 g/L at 25°C)[5][6]
Hazards May cause skin, eye, and respiratory irritation.[7]
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]
Incompatible Materials Strong oxidizing agents.[8]
Fire Safety Combustible liquid. Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires.[8]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the systematic process for the safe disposal of this compound waste in a laboratory setting. This workflow is designed to ensure compliance with environmental regulations and to prioritize the safety of all personnel.

Step 1: Waste Identification and Segregation
  • Designate a Specific Waste Container: All waste containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, paper towels), should be collected in a dedicated, clearly labeled waste container.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List any other chemical components present in the waste stream with their approximate concentrations.

  • Segregation from Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[8] Refer to your institution's chemical hygiene plan for detailed guidance on waste segregation.

Step 2: Safe Collection and Storage
  • Use Appropriate Containers: Waste should be collected in chemically resistant containers with secure, tight-fitting lids. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and clearly marked.[8]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 3: Arrange for Professional Disposal
  • Contact Your Environmental Health and Safety (EHS) Office: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS office to arrange for a pickup.

  • Licensed Waste Management: Your institution's EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the this compound waste in accordance with all federal, state, and local regulations.[8]

  • Disposal Methods: The primary methods for the disposal of this compound by professional waste management facilities are:

    • Controlled Incineration: This is a common and effective method for the disposal of organic chemical waste.[8]

    • Licensed Chemical Destruction Plant: These facilities have the capability to manage and treat a wide range of chemical wastes safely.[8]

Crucially, never dispose of this compound down the drain or in the regular trash. [8] Its solubility in water does not make it safe for sewer disposal, and its chemical nature requires it to be managed as a hazardous waste.

Disposal Decision Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Waste Generation (this compound) Is_Waste_Sharps Is the waste contaminated sharps? Start->Is_Waste_Sharps Sharps_Container Dispose in a designated sharps container. Is_Waste_Sharps->Sharps_Container Yes Is_Waste_Liquid Is the waste liquid? Is_Waste_Sharps->Is_Waste_Liquid No Store_Waste Store waste container in a designated satellite accumulation area. Sharps_Container->Store_Waste Liquid_Waste_Container Collect in a labeled, sealed hazardous waste container. Is_Waste_Liquid->Liquid_Waste_Container Yes Is_Waste_Solid Is the waste solid debris (e.g., contaminated gloves, wipes)? Is_Waste_Liquid->Is_Waste_Solid No Liquid_Waste_Container->Store_Waste Solid_Waste_Container Collect in a lined, labeled hazardous waste container. Is_Waste_Solid->Solid_Waste_Container Yes Solid_Waste_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for waste pickup. Store_Waste->Contact_EHS Professional_Disposal Professional Disposal (Incineration or Chemical Treatment) Contact_EHS->Professional_Disposal

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethylbutyramide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals working with novel compounds, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N,N-Dimethylbutyramide, moving beyond generic recommendations to offer a framework for risk assessment and procedural excellence. Our commitment is to empower you with the knowledge to not only use our products safely but to foster a culture of safety and confidence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a versatile solvent and intermediate in organic synthesis. While it does not exhibit acute, high-level toxicity, its properties as an organic amide and solvent necessitate a thorough understanding of its potential hazards to mitigate risks effectively. The primary routes of exposure are dermal contact, eye contact, and inhalation. Prolonged or repeated exposure can lead to irritation and potential systemic effects. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice.

This guide is structured to provide a clear, logical progression from understanding the risks to implementing practical, step-by-step safety protocols.

Foundational Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The foundation of a safe laboratory environment rests on robust engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling this compound is adequate ventilation. All handling of this chemical, especially when heating or aerosolizing, must be conducted in a certified chemical fume hood. This minimizes the concentration of airborne vapors, directly addressing the inhalation risk.

  • Administrative Controls: Standard operating procedures (SOPs) should be developed and strictly followed for all processes involving this compound. These SOPs should include details on handling, storage, and waste disposal, and all personnel must be trained on these procedures before working with the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a thorough risk assessment of the chemical's properties and potential for exposure in a laboratory setting. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their specific workplace conditions[1][2][3].

Eye and Face Protection: Shielding Against Splashes

Rationale: this compound can cause serious eye irritation upon contact. Accidental splashes are a common occurrence in the laboratory, making eye and face protection non-negotiable.

Procedural Guidance:

  • Primary Protection: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. Goggles provide a complete seal around the eyes, offering superior protection from splashes from all directions compared to standard safety glasses.

  • Secondary Protection: When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Absorption

Rationale: The skin is a primary route of exposure for this compound. Prolonged or repeated skin contact can lead to irritation and potential absorption of the chemical into the bloodstream. Therefore, appropriate gloves and a lab coat are essential.

Recommended Glove Materials:

Glove MaterialBreakthrough Time (for similar amides)Recommendation
Butyl Rubber > 480 minutesExcellent: Recommended for prolonged contact.
Neoprene 30 - 60 minutesGood: Suitable for shorter duration tasks.
Nitrile < 15 minutesLimited Use: Only for incidental splash protection. Must be changed immediately upon contact.[4][5]
Natural Rubber (Latex) Not RecommendedPoor: Offers minimal protection against amide solvents.[6]

Procedural Guidance:

  • Glove Selection: For most applications involving this compound, butyl rubber gloves are the recommended choice due to their extended breakthrough times with similar solvents. If butyl rubber gloves are not available, neoprene gloves offer a reasonable alternative for shorter tasks.

  • Double Gloving: For tasks with a higher risk of exposure, consider double gloving with two pairs of nitrile gloves or a nitrile glove under a butyl rubber or neoprene glove. This provides an additional layer of protection and can indicate a breach in the outer glove.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.

A standard, clean, and properly fastened laboratory coat should be worn at all times when handling this compound. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that your attire covers all exposed skin, including long pants and closed-toe shoes.

Respiratory Protection: When Ventilation is Not Enough

Rationale: In most laboratory settings, handling this compound within a certified chemical fume hood will provide adequate protection from inhalation hazards. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary.

Procedural Guidance:

  • Risk Assessment: A risk assessment should be conducted to determine if respiratory protection is required. This assessment should consider the quantity of the chemical being used, the volatility, and the effectiveness of existing ventilation.

  • Respirator Selection: If respiratory protection is deemed necessary, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum requirement. For higher concentrations or in emergency situations, a supplied-air respirator may be necessary.

  • Fit Testing and Training: All personnel required to wear respirators must be medically cleared, properly fit-tested, and trained in their correct use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound in_fume_hood Work in a certified chemical fume hood? start->in_fume_hood eye_protection Wear chemical splash goggles (ANSI Z87.1) in_fume_hood->eye_protection Yes stop Stop and re-evaluate work plan in_fume_hood->stop No face_shield Add face shield for significant splash risk eye_protection->face_shield gloves Select appropriate gloves (Butyl rubber recommended) face_shield->gloves lab_coat Wear a buttoned lab coat, long pants, and closed-toe shoes gloves->lab_coat respirator Assess need for respiratory protection (NIOSH-approved with organic vapor cartridge) lab_coat->respirator proceed Proceed with work respirator->proceed

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Operational Plans: Safe Handling and Storage

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Use non-sparking tools and equipment, as the vapor may be flammable.

  • Ground all containers when transferring the material to prevent static discharge.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All chemical waste must be managed in accordance with local, state, and federal regulations. The Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste[7][8][9].

Step-by-Step Disposal Procedure:

  • Waste Determination: this compound, as a spent solvent, may be classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for a formal waste determination.

  • Container Selection: Use a designated, chemically compatible, and properly sealed waste container. The container must be in good condition and not leaking.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume. The label should also include the date of accumulation.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, under the control of the operator.

  • Disposal Request: When the container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Spill Response:

In the event of a spill, immediately alert others in the area and evacuate if necessary. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain and clean up the spill. For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion: A Commitment to Safety

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, you can ensure a safe and productive research environment. We are committed to being your trusted partner in scientific discovery, and that partnership begins with a shared commitment to safety.

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.